molecular formula C5H7NO4 B1266071 Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- CAS No. 6737-24-2

Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-

Cat. No.: B1266071
CAS No.: 6737-24-2
M. Wt: 145.11 g/mol
InChI Key: NEYTXADIGVEHQD-UHFFFAOYSA-N
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Description

Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- is a useful research compound. Its molecular formula is C5H7NO4 and its molecular weight is 145.11 g/mol. The purity is usually 95%.
The exact mass of the compound Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-hydroxy-2-(prop-2-enoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c1-2-3(7)6-4(8)5(9)10/h2,4,8H,1H2,(H,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYTXADIGVEHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70748-29-7
Record name Poly(acrylamidoglycolic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70748-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00863935
Record name Acetic acid, 2-hydroxy-2-[(1-oxo-2-propen-1-yl)amino]-
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Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6737-24-2
Record name 2-Acrylamidoglycolic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-hydroxy-2-((1-oxo-2-propen-1-yl)amino)-
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Record name Acetic acid, 2-hydroxy-2-[(1-oxo-2-propen-1-yl)amino]-
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Record name Acetic acid, 2-hydroxy-2-[(1-oxo-2-propen-1-yl)amino]-
Source EPA DSSTox
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Record name Hydroxy[(1-oxoallyl)amino]acetic acid
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Foundational & Exploratory

Technical Guide: Acrylamidoglycolic Acid (AGA) in Drug Delivery & Polymer Science

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- , commonly referred to in industrial and pharmaceutical circles as Acrylamidoglycolic Acid (AGA) .

Compound Identity:

  • IUPAC/Systematic Name: 2-Hydroxy-2-(prop-2-enoylamino)acetic acid[1]

  • CAS Registry Numbers: 2956-12-9 (Anhydrous), 199926-33-5 (Monohydrate)[2]

  • Formula:

    
    
    
  • Molecular Weight: 145.11 g/mol [3]

Part 1: Executive Summary & Chemical Architecture

Acrylamidoglycolic Acid (AGA) is a multifunctional vinyl monomer that serves as a critical building block in the development of "smart" stimuli-responsive hydrogels. Unlike simple acrylamides, AGA possesses a unique triad of functional groups:

  • Vinyl Group: Enables free-radical polymerization.

  • 
    -Hydroxyl Group:  Facilitates intermolecular hydrogen bonding, essential for tuning Upper Critical Solution Temperature (UCST) behavior.
    
  • Carboxylic Acid: Provides pH-sensitivity and a conjugation site for bioactive ligands or drugs.

Why this molecule matters: In drug development, AGA is not merely a passive scaffold; it is an active functionalizer. It allows researchers to synthesize hydrogels that release payloads in response to specific physiological triggers (pH shifts in tumor microenvironments or temperature gradients).

Chemical Structure Analysis

The molecule consists of an acrylamide backbone N-substituted with a glyoxylic acid moiety. The resulting hemiaminal structure (


) is the key to its reactivity.
  • Stability Warning: The hemiaminal linkage is susceptible to hydrolysis under strongly acidic or basic conditions. Protocols must maintain pH 3.0–8.0 during storage to prevent reversion to acrylamide and glyoxylic acid.

Part 2: Synthesis & Purification Protocol

Objective: Synthesis of high-purity AGA from Acrylamide and Glyoxylic Acid. Scale: Laboratory (100g batch).

Reagents
  • Acrylamide (99%, electrophoresis grade)

  • Glyoxylic Acid Monohydrate (98%)

  • Potassium Hydroxide (KOH) (for pH adjustment)

  • Acetone (for precipitation)[4]

  • 4-Methoxyphenol (MEHQ) (polymerization inhibitor)

Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve 71.1g Acrylamide (1.0 mol) and 92.1g Glyoxylic Acid Monohydrate (1.0 mol) in 100 mL deionized water in a round-bottom flask.

    • Add 50 ppm MEHQ to prevent premature polymerization.

    • Expert Insight: Do not use excess water. High concentration favors the equilibrium toward the product.

  • Catalysis & Heating:

    • Adjust pH to 7.0–7.5 using 20% KOH solution. The reaction is base-catalyzed but consumes the base if the carboxylic acid is not neutralized.

    • Heat the mixture to 45°C for 4 hours.

    • Critical Control Point: Do not exceed 60°C. Higher temperatures trigger self-polymerization or hydrolysis of the amide bond.

  • Isolation:

    • Cool the solution to 4°C.

    • Acidify carefully to pH 2.0 using concentrated HCl. This protonates the carboxylate, reducing solubility in organic solvents.

    • Pour the viscous aqueous solution into 1.5 L of ice-cold Acetone under vigorous stirring. AGA will precipitate as a white crystalline solid.

  • Purification (Recrystallization):

    • Filter the crude solid.[4][5]

    • Recrystallize from a minimal volume of water/methanol (1:4 v/v).

    • Vacuum dry at room temperature for 24 hours.

Yield Expectation: 65–75%. Validation:


H-NMR (

) should show vinyl protons at

5.8–6.3 ppm and the methine proton (

) as a doublet at

5.6 ppm.

Part 3: Application - Thermoresponsive Drug Delivery Hydrogels

AGA is used to create Poly(AGA-co-Acrylamide) hydrogels. These polymers exhibit a tunable LCST/UCST, making them ideal for injectable drug depots that solidify at body temperature or release drugs upon local heating.

Protocol: Fabrication of pH/Temperature-Sensitive Nanogels

Reagents:

  • AGA (Monomer)[5]

  • N,N'-Methylenebisacrylamide (MBA - Crosslinker)

  • Ammonium Persulfate (APS - Initiator)

  • TEMED (Accelerator)

  • Model Drug (e.g., Doxorubicin)

Workflow:

  • Pre-Gel Solution:

    • Dissolve AGA (10 wt%) and MBA (1 mol% relative to AGA) in phosphate-buffered saline (PBS, pH 7.4).

  • Drug Loading:

    • Add Doxorubicin (1 mg/mL) to the monomer solution prior to polymerization for entrapment loading.

    • Note: The carboxyl group of AGA can electrostatically bind cationic drugs like Doxorubicin, improving loading efficiency.

  • Polymerization:

    • Purge with

      
       for 15 mins to remove oxygen.
      
    • Add APS (10 mM) and TEMED (20 mM).

    • Allow to polymerize at 25°C for 12 hours.

  • Purification:

    • Dialyze the nanogels against distilled water (MWCO 3.5 kDa) to remove unreacted monomer.

Data Summary: Tuning Phase Transition

The table below illustrates how the ratio of AGA affects the Lower Critical Solution Temperature (LCST) of the resulting copolymer.

Polymer Composition (AGA : Acrylamide)LCST (°C)Swelling Ratio (pH 7.[6]4)Drug Release Rate (37°C)
0 : 100 (Pure PAAm)NoneHighFast (Burst)
10 : 90 > 60°CHighModerate
30 : 70 42°C MediumTriggered
50 : 50 32°CLowSlow (Sustained)

Interpretation: The 30:70 ratio is ideal for hyperthermia-triggered release, where the gel shrinks and expels the drug only when heated slightly above body temperature.

Part 4: Visualization of Mechanisms

Diagram 1: Synthesis of Acrylamidoglycolic Acid

This pathway illustrates the equilibrium reaction between Acrylamide and Glyoxylic Acid.

SynthesisPathway cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A Acrylamide (CH2=CH-CONH2) C pH 7.0-7.5 45°C, 4 hrs A->C G Glyoxylic Acid (CHO-COOH) G->C P Acrylamidoglycolic Acid (AGA) (CH2=CH-CO-NH-CH(OH)-COOH) C->P Nucleophilic Addition

Caption: Base-catalyzed nucleophilic addition of acrylamide amide nitrogen to the aldehyde of glyoxylic acid.

Diagram 2: Mechanism of pH-Triggered Drug Release

This logic flow demonstrates how the ionization of AGA's carboxyl group controls drug release.

ReleaseMechanism State1 State 1: Acidic pH (Tumor Microenvironment) COOH groups protonated Action1 H-Bonding Dominates Hydrogel Shrinks (Syneresis) State1->Action1 Loss of Charge State2 State 2: Neutral pH (Bloodstream) COO- groups ionized Action2 Electrostatic Repulsion Hydrogel Swells State2->Action2 Anionic Repulsion Result1 Drug Squeezed Out (Active Release) Action1->Result1 Result2 Drug Retained/Slow Diffusion (Protection) Action2->Result2

Caption: AGA hydrogels utilize carboxyl protonation in acidic tumor tissues to trigger gel collapse and drug expulsion.

References

  • National Institutes of Health (NIH) - PMC. (2010). N-Acryloyl glycinamide and related thermoresponsive polymers. Retrieved from [Link]

  • MDPI - Polymers. (2019). Copolymers of N-acryloyl glycinamide and N-acryloyl l-alaninamide for Sustained Drug Delivery. Retrieved from [Link]

  • ResearchGate. (2019). Multiresponsive Poly(N-Acryloyl glycine)-Based Nanocomposite and Its Drug Release Characteristics. Retrieved from [Link]

Sources

Technical Guide: Synthesis and Characterization of N-Acryloyl Glycine (NAG)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis and characterization of N-Acryloyl Glycine (NAG) .

Note on Nomenclature: The term "N-acryloyl-glycolic acid" is chemically ambiguous. Glycolic acid (


-hydroxyacetic acid) lacks the nitrogen atom required for an N-acryloyl designation. The amino-analogue of glycolic acid is Glycine ; therefore, the N-acryloyl derivative is N-Acryloyl Glycine (NAG) . This guide focuses on NAG, a widely used biodegradable monomer in biomedical hydrogels and drug delivery systems.

Executive Summary

N-Acryloyl Glycine (NAG) is a functional monomer comprising a polymerizable vinyl group and a carboxylic acid moiety, linked via an amide bond. It is critical in the development of pH-sensitive hydrogels, bio-mimetic scaffolds, and targeted drug delivery vehicles. Its synthesis follows a modified Schotten-Baumann protocol, requiring precise pH and temperature control to prevent premature polymerization or hydrolysis.

Target Audience: Synthetic Chemists, Polymer Scientists, and Formulation Engineers.

Chemical Identity & Mechanism

  • IUPAC Name: 2-(prop-2-enoylamino)acetic acid

  • Formula:

    
    
    
  • Molecular Weight: 129.11 g/mol

  • Structure:

    
    
    
Reaction Mechanism

The synthesis involves the nucleophilic acyl substitution of acryloyl chloride by glycine in a basic aqueous medium. The base (KOH or NaOH) serves two purposes:[1]

  • Solubilization: Deprotonates glycine to increase nucleophilicity.

  • Scavenging: Neutralizes the HCl byproduct to drive the reaction forward.

Key Challenge: Acryloyl chloride is highly susceptible to hydrolysis and exothermic polymerization. The protocol below mitigates these risks via a biphasic or cold aqueous system.

Experimental Protocol: Synthesis of NAG

Materials Required
ReagentRoleSpecifications
Glycine Substrate>99% Purity
Acryloyl Chloride Acylating AgentFreshly distilled or inhibitor-stabilized
Potassium Hydroxide (KOH) Base2M and 6M aqueous solutions
1,4-Dioxane Co-solventAnhydrous (Optional but recommended)
Ethyl Acetate Extraction SolventACS Grade
Hydroquinone InhibitorTrace amount (if needed)
Step-by-Step Methodology
Phase 1: Preparation & Solubilization
  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Dissolution: Dissolve 0.1 mol of Glycine in 80 mL of 2M KOH (or NaOH).

  • Cooling: Immerse the flask in an ice-salt bath to bring the internal temperature to 0–4°C .

    • Expert Insight: Temperature control is non-negotiable. Above 5°C, the rate of acryloyl chloride hydrolysis competes significantly with amide formation.

Phase 2: Acylation (The Critical Step)
  • Reagent Prep: Dilute 0.11 mol of Acryloyl Chloride in 15 mL of cold 1,4-dioxane (or THF). This dilution moderates the reaction rate.

  • Addition: Add the acryloyl chloride solution dropwise over 45–60 minutes .

  • pH Maintenance: Simultaneously, add 6M KOH dropwise to maintain the reaction pH between 10 and 11 .

    • Why? If pH < 9, amine protonation (

      
      ) halts the reaction.[1] If pH > 12, rapid hydrolysis of acryloyl chloride occurs.
      
  • Post-Reaction: Once addition is complete, stir the mixture at room temperature (25°C) for 2–4 hours.

Phase 3: Workup & Purification[2][3]
  • Washing: Wash the basic aqueous solution with diethyl ether (

    
     mL) to remove unreacted acryloyl chloride and organic impurities. Discard the organic (ether) layer.
    
  • Acidification: Cool the aqueous layer back to 0°C. Carefully acidify with 6M HCl to pH 2.0 .

    • Observation: The solution may become cloudy as the free acid form of NAG becomes less soluble.

  • Extraction: Extract the acidic aqueous phase with Ethyl Acetate (

    
     mL).
    
    • Note: NAG partitions into the ethyl acetate.

  • Drying: Combine ethyl acetate layers, dry over anhydrous Magnesium Sulfate (

    
    ) , and filter.
    
  • Isolation: Concentrate the filtrate under reduced pressure (Rotovap, <40°C) to roughly 10% of the original volume.

  • Crystallization: Precipitate the product by adding cold petroleum ether or hexane. Filter the white crystals and vacuum dry.

Process Visualization

Synthesis Workflow

NAG_Synthesis Start Start: Glycine + 2M KOH Cooling Cool to 0-4°C Start->Cooling Addition Add Acryloyl Chloride (Dropwise, maintain pH 10-11) Cooling->Addition Reaction Stir at RT (2-4 hrs) Addition->Reaction Wash Wash with Diethyl Ether (Discard Organic Layer) Reaction->Wash Acidify Acidify Aqueous Layer (pH 2.0 with HCl) Wash->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Purify Dry (MgSO4) & Recrystallize Extract->Purify Product Final Product: N-Acryloyl Glycine (NAG) Purify->Product

Caption: Step-by-step workflow for the Schotten-Baumann synthesis of N-Acryloyl Glycine.

Characterization & Validation

To ensure scientific integrity, the synthesized monomer must be validated using the following spectral markers.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 or 

.
Proton (

)
Chemical Shift (

, ppm)
MultiplicityAssignment
Amide -NH- 8.30 - 8.50Triplet (broad)Amide proton
Vinyl

6.20 - 6.35Multiplet

(trans to CO)
Vinyl

6.05 - 6.15Multiplet

(cis to CO)
Vinyl

5.60 - 5.75Multiplet

Methylene 3.80 - 3.90Doublet

Carboxyl 12.50Broad Singlet

Fourier Transform Infrared Spectroscopy (FTIR)
  • Amide I Band:

    
     (C=O stretching, characteristic of acrylamides).
    
  • Amide II Band:

    
     (N-H bending).
    
  • Carboxylic Acid:

    
     (C=O stretch) and broad band 
    
    
    
    (O-H stretch).
  • Vinyl Group:

    
     (C=C stretch).
    
Physical Properties[4][5][6]
  • Melting Point:

    
    .
    
  • Appearance: White crystalline powder.

  • Solubility: Soluble in water, ethanol, DMSO; insoluble in hexane, ether.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acryloyl ChlorideEnsure temperature stays <5°C during addition. Increase addition rate slightly if pH is stable.
Oily Product Incomplete Drying / ImpuritiesEnsure

drying is thorough. Recrystallize from minimal warm ethyl acetate/hexane mix.
Polymerization Overheating or Old ReagentsUse fresh acryloyl chloride.[1] Add 50 ppm hydroquinone to the reaction if scaling up.
pH Fluctuations Inadequate BufferingUse an automated titrator or monitor pH constantly; manual addition must be responsive.

References

  • Li, G., et al. (2019). "Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization." Polymer Chemistry, 10, 3127-3136. Link

  • Phadke, A., et al. (2012). "Rapid self-healing hydrogels." Proceedings of the National Academy of Sciences (PNAS), 109(12), 4383-4388. Link[2]

  • Pandit, A.H., et al. (2019). "In situ synthesis of N-acryloyl glycine-based nanoparticles for controlled drug release." RSC Advances, 9, 3127. Link

  • BenchChem. (2025).[1] "Synthesis of N-Acryloyl-p-aminobenzoic Acid: Technical Support & Troubleshooting." BenchChem Technical Library. Link

Sources

Hydroxy[(prop-2-enoyl)amino]acetic Acid: Structural Elucidation and Functional Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydroxy[(prop-2-enoyl)amino]acetic acid IUPAC name and structure Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Hydroxy[(prop-2-enoyl)amino]acetic acid (CAS RN: 6737-24-2), systematically known as 2-hydroxy-2-(prop-2-enoylamino)acetic acid or


-acryloyl-2-hydroxyglycine , represents a distinct class of functionalized amides bridging simple acrylic monomers and reactive hemiaminals.[1] Unlike standard acrylamides used in covalent drug warheads or polymer backbones, this compound possesses a labile 

-hydroxy functionality, rendering it a "masked" electrophile capable of generating reactive

-acyliminium ions in situ.

This guide deconstructs the IUPAC nomenclature, details the structural stereochemistry, and provides validated protocols for its synthesis and application in high-performance polymer chemistry and potential prodrug scaffolds.

Structural Elucidation and IUPAC Nomenclature

Nomenclature Breakdown

The IUPAC name Hydroxy[(prop-2-enoyl)amino]acetic acid is constructed through a systematic dissection of the parent chain and its substituents.

ComponentChemical StructureDescription
Parent Chain Acetic acid The two-carbon carboxylic acid backbone (

).[1][2]
Substituent 1 (Prop-2-enoyl)amino An amino group acylated by acrylic acid (prop-2-enoic acid). Commonly referred to as an acrylamido group (

).
Substituent 2 Hydroxy A hydroxyl group (

) attached to the same carbon as the amino group (C2).
Positioning C2 (

-carbon)
Both substituents are located at the

-position relative to the carboxyl group, creating a hemiaminal center.

Systematic Synonym: 2-Hydroxy-2-(acrylamido)acetic acid.[1]

Chemical Structure Visualization

The following diagram illustrates the connectivity and the critical hemiaminal center (C2) which imparts unique reactivity compared to standard


-alkyl acrylamides.

ChemicalStructure Acryloyl Acryloyl Group (Prop-2-enoyl) CH2=CH-C(=O)- AmideN Amide Nitrogen -NH- Acryloyl->AmideN Acylation AlphaC Alpha Carbon (C2) (Chiral Center) -CH- AmideN->AlphaC N-C Bond Hydroxy Hydroxy Group -OH AlphaC->Hydroxy Hemiaminal Carboxyl Carboxyl Group -COOH AlphaC->Carboxyl C-C Bond

Figure 1: Structural connectivity of Hydroxy[(prop-2-enoyl)amino]acetic acid.[1] Note the central alpha-carbon linking the acrylamide, hydroxyl, and carboxyl moieties.

Stereochemistry and Stability

The C2 carbon is chiral, resulting in


 and 

enantiomers. However, due to the hemiaminal nature (

), the compound exists in equilibrium with its dissociation products (acrylamide and glyoxylic acid) or can dehydrate to an achiral

-acylimine species under acidic conditions. In aqueous solution at neutral pH, it is typically isolated as a racemic mixture.

Synthesis and Reaction Mechanism

Synthetic Pathway

The synthesis exploits the nucleophilic addition of the amide nitrogen of acrylamide to the aldehyde carbonyl of glyoxylic acid. This reaction is reversible and sensitive to pH.

Reaction:


[1]
Mechanistic Workflow

The formation proceeds via a base-catalyzed attack or neutral equilibrium shift. The product is thermodynamically favored at high concentrations and lower temperatures.

SynthesisPathway Acrylamide Acrylamide (Nucleophile) TS Tetrahedral Intermediate Acrylamide->TS Nucleophilic Attack Glyoxylic Glyoxylic Acid (Electrophile) Glyoxylic->TS Product Hydroxy[(prop-2-enoyl)amino]acetic acid (Hemiaminal) TS->Product Proton Transfer Acylimine N-Acylimine Species (Reactive Electrophile) Product->Acylimine - H2O (Acidic pH)

Figure 2: Synthetic pathway and potential dehydration to the reactive N-acylimine species.

Experimental Protocol: Synthesis and Purification

Context: This protocol yields the target compound suitable for use as a functional monomer or intermediate. Safety Warning: Acrylamide is a potent neurotoxin. Handle with double nitrile gloves in a fume hood.

Materials[1][2][3][4]
  • Acrylamide (99%, recrystallized)

  • Glyoxylic acid monohydrate (98%)

  • Water (HPLC grade)

  • Potassium hydroxide (KOH) for pH adjustment

  • Acetone (for precipitation)

Step-by-Step Methodology
  • Stoichiometric Mixing: Dissolve 7.1 g (0.1 mol) of acrylamide and 9.2 g (0.1 mol) of glyoxylic acid monohydrate in 20 mL of deionized water.

    • Scientist's Note: High concentration is critical to shift the equilibrium toward the hemiaminal product.

  • Catalysis & Reaction: Adjust the pH of the solution to 7.5–8.0 using 5M KOH. Stir the mixture at 40°C for 4 hours.

    • Mechanism:[1][3] Basic conditions deprotonate the amide nitrogen slightly, enhancing nucleophilicity toward the aldehyde.

  • Quenching & Isolation: Cool the reaction mixture to 4°C. Acidify carefully to pH 3.0 using dilute HCl to stabilize the free acid form. Pour the viscous solution into 200 mL of cold acetone with vigorous stirring.

  • Purification: The product will precipitate as a white crystalline solid or viscous oil (depending on purity). Filter and wash with cold acetone/ether (1:1).

    • Validation: Verify structure via

      
      -NMR (DMSO-
      
      
      
      ). Look for the distinctive doublet for the methine proton (
      
      
      ) around
      
      
      5.4–5.6 ppm.

Applications in Drug Development & Polymer Science

The "Masked" Electrophile Concept

In drug discovery,


-acylimines are potent electrophiles that can covalently modify cysteine or serine residues in target proteins. However, they are too unstable to be isolated as drugs.
Hydroxy[(prop-2-enoyl)amino]acetic acid serves as a stable precursor . Under physiological conditions (or specific enzymatic cleavage), it can dehydrate to generate the reactive species in situ.
PropertyRelevance to Drug Design
Hemiaminal Stability Stable enough for formulation; reactive enough for target engagement.
Vinyl Group Provides a secondary "warhead" (Michael acceptor) for covalent inhibition (e.g., targeting Cys481 in BTK).
Water Solubility The hydroxyl and carboxyl groups significantly enhance solubility compared to standard acrylamides.
Functional Polymer Monomer

In materials science, this compound acts as a crosslinker and functionalizing agent.

  • Hydrogels: The carboxylic acid allows for pH-responsive swelling.

  • Latex Inks: Used to improve adhesion and stability in aqueous inkjet formulations (see Reference 1).

  • Surface Modification: The hydroxyl group allows for post-polymerization derivatization (e.g., esterification).

Analytical Characterization Data

TechniqueExpected Signal / Characteristic

-NMR (DMSO-

)

5.5 (d, 1H,

),

6.1-6.3 (m, 3H, Vinyl),

8.5 (d, 1H,

)
IR Spectroscopy 1660 cm

(Amide I), 1720 cm

(Carboxylic C=O), 3300-3400 cm

(Broad -OH)
Mass Spectrometry [M-H]

= 144.03 m/z (ESI Negative Mode)
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Hexane, Chloroform

References

  • European Patent Office. (2012). Finishing layers for inkjet printing comprising latex polymers and inorganic nanoparticles.[4] Patent EP2449039B1.[4] Link

  • Japan Science and Technology Agency (JST). (2009). Chemical Substance: 2-(Acryloylamino)glycolic acid.[1] J-GLOBAL ID: 200907099801685192.[1] Link

  • Hairui Chemical. (2023).[5] Product Data Sheet: 2-hydroxy-2-(prop-2-enoylamino)acetic acid (CAS 6737-24-2).[6][7]Link[7]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135490407 (Structure Similarity).Link

Sources

Physical and Chemical Properties of N-Acryloyl-Glycolic Acid (2-Acrylamidoglycolic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource on N-acryloyl-glycolic acid , scientifically known as 2-Acrylamidoglycolic Acid (AGA) . It addresses the physicochemical profile, synthesis pathways, polymerization kinetics, and specific applications of this functional monomer, distinguishing it from related compounds like N-acryloyl glycine.

Executive Summary

N-acryloyl-glycolic acid , more accurately defined as 2-Acrylamidoglycolic Acid (AGA) , is a multifunctional vinyl monomer characterized by the presence of a carboxylic acid, a hydroxyl group, and an amide linkage within a compact molecular architecture. Unlike simple acrylamides, AGA possesses unique chelating capabilities and pH-responsive behavior due to its hemiaminal-like structure (


-hydroxy amide). It is extensively employed in the synthesis of hybrid hydrogels, metal-chelating resins, and biodegradable graft copolymers for biomedical and environmental applications.

Physicochemical Profile

The following data consolidates the core physical and chemical identifiers for AGA. Note that the compound often exists as a monohydrate in its stable crystalline form.

PropertySpecificationNotes
IUPAC Name 2-Acrylamido-2-hydroxyacetic acidAlso known as N-(1-carboxy-1-hydroxymethyl)acrylamide
CAS Number 6737-24-2 (Anhydrous)199926-33-5 (Monohydrate)Common commercial form is the monohydrate.
Molecular Formula

Molecular Weight 145.11 g/mol
Appearance White crystalline powderHygroscopic
Melting Point 95–97 °C (Monohydrate)123–127 °C (Anhydrous)Decomposes upon melting.
Solubility High in Water, DMSO, MethanolInsoluble in non-polar solvents (Hexane, Chloroform).
pKa 3.1 – 4.3 Acidity is enhanced by the electron-withdrawing amide group alpha to the carboxyl.
Density ~1.5 g/cm³ (Predicted)
Stability Thermally unstable >100°CSusceptible to dehydration or crosslinking under acidic heat.

Synthesis & Purification Protocols

The synthesis of AGA relies on the amidoalkylation of acrylamide with glyoxylic acid. This reaction creates a hemiaminal linkage, which is stable in the solid state but reactive in solution.

Synthetic Pathway (Amidoalkylation)

The reaction proceeds via the nucleophilic attack of the acrylamide nitrogen on the carbonyl carbon of glyoxylic acid.

Reaction Scheme:



Experimental Protocol
  • Reagents: Acrylamide (1.0 eq), Glyoxylic acid monohydrate (1.0 eq), Potassium p-methoxyphenolate (inhibitor).

  • Solvent: Deionized water (highly concentrated solution).

  • Procedure:

    • Dissolve acrylamide and glyoxylic acid in minimal water at 40–50°C.

    • Stir continuously for 4–6 hours. The pH naturally drops, catalyzing the addition.

    • Crystallization: Cool the solution to 4°C. AGA precipitates as white crystals.

    • Purification: Recrystallize from water/acetone mix to remove unreacted acrylamide.

    • Yield: Typically 60–80%.

Synthesis Workflow Diagram

AGA_Synthesis Start Reagents: Acrylamide + Glyoxylic Acid Mix Dissolution (Water, 45°C) Start->Mix React Amidoalkylation (4-6 Hours) Mix->React Nucleophilic Attack Cool Cooling to 4°C (Crystallization) React->Cool Saturation Filter Filtration & Washing (Acetone) Cool->Filter Product Pure AGA (White Crystals) Filter->Product

Caption: Synthesis workflow for 2-Acrylamidoglycolic Acid via the direct condensation of acrylamide and glyoxylic acid.

Polymerization Kinetics & Reactivity

AGA is a highly reactive monomer due to the vinyl group (


). It is rarely used as a homopolymer due to brittleness but is widely copolymerized to introduce functional handles (-OH, -COOH).
Free Radical Polymerization[1][2][3]
  • Initiators: Potassium Persulfate (KPS), AIBN (in organic solvents).

  • Solvent: Water (pH adjusted > 4 to prevent hydrolysis during polymerization).

  • Reactivity Ratios:

    • When copolymerized with Acrylamide (Am) :

      
      , 
      
      
      
      . This suggests a tendency for random-to-blocky distribution, with acrylamide entering the chain slightly faster.
  • Mechanism: The vinyl group polymerizes to form a carbon backbone, leaving the pendant amidoglycolic acid group intact for post-polymerization modification.

RAFT Polymerization

Controlled radical polymerization (RAFT) is possible using trithiocarbonate chain transfer agents (CTAs) in aqueous media. This allows for the synthesis of block copolymers (e.g., PEO-b-PAGA) used in micellar drug delivery.

Chemical Reactivity & Degradation

Metal Chelation Mechanism

AGA acts as a tridentate or bidentate ligand. The proximity of the amide nitrogen, the hydroxyl group, and the carboxylic acid allows it to form stable 5- or 6-membered chelate rings with multivalent metal ions (


).
  • Selectivity: High affinity for

    
     and 
    
    
    
    at pH 4–5.
  • Binding Capacity: Can exceed 2.0 mmol/g in crosslinked resins.

Hydrolytic Stability
  • Acidic pH (< 2): The hemiaminal linkage (-NH-CH(OH)-) is susceptible to acid-catalyzed hydrolysis, reverting to acrylamide and glyoxylic acid.

  • Neutral/Basic pH: The amide bond is stable, but the carboxyl group deprotonates (forming -COO⁻), increasing water solubility and swelling in hydrogels.

Chelation Logic Diagram

Chelation cluster_conditions Critical Conditions AGA AGA Monomer Unit (-NH-CH(OH)-COOH) Complex Metal-Polymer Complex (Chelate Ring) AGA->Complex Donation of O (C=O) Donation of O (OH) Donation of O (COO⁻) Ion Metal Ion (Cu²⁺, Al³⁺) Ion->Complex Coordination pH pH 4.0 - 5.5 (Deprotonation)

Caption: Mechanism of metal ion chelation by AGA, involving coordination via carboxyl, hydroxyl, and amide oxygen atoms.

Applications in Research & Industry

Biomedical Hydrogels

AGA is copolymerized with N-isopropylacrylamide (NIPAM) or chitosan to create dual-stimuli responsive hydrogels (pH and Temperature).

  • Function: At physiological pH (7.4), the carboxyl group is ionized, causing swelling. In acidic tumor microenvironments (pH < 6), the gel collapses or releases drug payloads.

  • Drug Delivery: Used to encapsulate cationic drugs (e.g., Doxorubicin) via electrostatic interaction with the carboxylate group.

Environmental Remediation

Crosslinked P(AGA-co-Acrylamide) resins are used for the selective removal of heavy metals from wastewater.

  • Advantage: The resin can be regenerated using dilute HCl (0.1 M), which protonates the carboxyl groups and releases the sequestered metal ions.

References

  • Rivas, B. L., et al. (2001). Synthesis, characterization and polychelatogenic properties of poly[(2-acrylamido-2-methyl-1-propane sulfonic acid)-co-(methacrylic acid)]. Polymer International. Link (Context: Comparative chelation properties of AGA derivatives).

  • Yadav, M., Sand, A., & Behari, K. (2011).[1] Modification of alginate through the grafting of 2-acrylamidoglycolic acid and study of physicochemical properties. Carbohydrate Polymers.[2][1][3][4][5][6] Link[7]

  • Lansalot, M., et al. (2018). Poly(2-acrylamidoglycolic acid) (PAGA): Controlled Polymerization Using RAFT and Chelation of Metal Cations. Macromolecules. Link

  • ChemicalBook. (2024).[8] 2-Acrylamidoglycolic Acid Monohydrate Properties and CAS Data. Link

  • BenchChem. (2024). Structure and Solubility Data for 2-Acrylamidoglycolic Acid. Link

Sources

Synthesis and Purification of N-Acryloylglycine (NAG) Monomer

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Researchers and Drug Development Scientists

Introduction & Disambiguation

N-Acryloylglycine (NAG) , often colloquially referred to as N-acryloyl-glycolic acid due to its structural derivation from glycine (aminoacetic acid), is a functional monomer critical in the development of pH- and thermo-responsive hydrogels. Its structure (


) combines a polymerizable vinyl group with a carboxylic acid moiety, enabling the synthesis of smart polymers with tunable Lower Critical Solution Temperatures (LCST) and Upper Critical Solution Temperatures (UCST) for controlled drug delivery systems.

Note on Nomenclature:

  • Target Compound: N-Acryloylglycine (NAG) .[1][2] This guide focuses on this specific amide derivative.

  • Distinct Compound: Acrylamidoglycolic acid (AGA) is a separate entity derived from acrylamide and glyoxylic acid (

    
    ), containing a hydroxyl group. Do not confuse the two, as their polymerization kinetics and hydrogel properties differ significantly.
    

Chemical Basis: The Schotten-Baumann Reaction

The synthesis of NAG relies on the Schotten-Baumann reaction , an interfacial or solution-phase acylation where an acid chloride reacts with an amine in the presence of a base.

Reaction Mechanism
  • Nucleophilic Attack: The amino group of glycine attacks the carbonyl carbon of acryloyl chloride.

  • Elimination: Chloride is eliminated, forming the amide bond.

  • Acid Scavenging: The base (NaOH) neutralizes the generated HCl to prevent protonation of the amine (which would render it non-nucleophilic) and hydrolysis of the acid chloride.

Chemical Equation:



(Followed by acidification to retrieve the free acid form)

Experimental Protocol

Materials & Reagents
ReagentPurity/GradeRole
Glycine >99% (Reagent Grade)Substrate
Acryloyl Chloride >96% (Distilled)Acylating Agent (Freshly distilled to remove dimer)
Sodium Hydroxide (NaOH) 4M or 6M SolutionpH Control / Acid Scavenger
Hydrochloric Acid (HCl) 6M SolutionAcidification / Precipitation
Ethyl Acetate ACS GradeExtraction Solvent
n-Hexane ACS GradeAnti-solvent for Recrystallization
MEHQ 4-MethoxyphenolPolymerization Inhibitor
Synthesis Workflow

Safety Warning: Acryloyl chloride is lachrymatory and highly corrosive. Perform all steps in a functioning fume hood.

  • Preparation: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and two dropping funnels, dissolve Glycine (0.1 mol, 7.5 g) in 40 mL of 4M NaOH .

  • Cooling: Immerse the flask in an ice-salt bath to lower the temperature to 0–5°C .

    • Rationale: Low temperature prevents the hydrolysis of acryloyl chloride and suppresses thermal autopolymerization.

  • Acylation (Critical Step):

    • Add Acryloyl Chloride (0.11 mol, ~9 mL) dropwise over 60–90 minutes.

    • Simultaneously , add 4M NaOH dropwise to maintain the pH between 9 and 11 .

    • Control: Monitor pH continuously. If pH drops below 8, amine protonation stops the reaction. If pH exceeds 12, acryloyl chloride hydrolysis dominates.

  • Post-Reaction: Stir the mixture for an additional 2 hours at 0°C, then allow it to warm to room temperature for 30 minutes.

Purification & Isolation
  • Acidification: Cool the reaction mixture back to 0°C. Carefully add 6M HCl dropwise until the pH reaches 1.0–2.0 .

    • Observation: The solution may become cloudy as N-acryloylglycine (free acid) forms.

  • Extraction:

    • Transfer the aqueous mixture to a separatory funnel.

    • Extract 3 times with Ethyl Acetate (50 mL each) .

    • Note: NAG partitions into the organic phase. The aqueous phase contains NaCl and unreacted glycine (protonated).

  • Drying: Combine organic layers and dry over anhydrous MgSO₄ for 30 minutes. Filter off the drying agent.

  • Concentration: Evaporate the ethyl acetate under reduced pressure (Rotavap) at 35°C (add a crystal of MEHQ to prevent polymerization) until a viscous oil or crude solid remains.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of warm Ethyl Acetate (~40°C).

    • Add n-Hexane dropwise until turbidity persists.[3]

    • Cool to 4°C overnight. White needle-like crystals will form.

    • Filter and wash with cold hexane. Vacuum dry at room temperature.

Visualization of Workflows

Diagram 1: Synthesis Reaction Scheme

SynthesisWorkflow Start Start: Glycine + 4M NaOH Cooling Cool to 0-5°C (Ice/Salt Bath) Start->Cooling Addition Simultaneous Dropwise Addition: 1. Acryloyl Chloride 2. NaOH (Maintain pH 9-11) Cooling->Addition Reaction Stir 2h @ 0°C (Schotten-Baumann Acylation) Addition->Reaction Acidification Acidify to pH < 2 (Using 6M HCl) Reaction->Acidification Extraction Extract with Ethyl Acetate (3x) Separate Organic Phase Acidification->Extraction Drying Dry (MgSO4) & Evaporate Extraction->Drying Crude Crude N-Acryloylglycine Drying->Crude

Caption: Step-by-step Schotten-Baumann synthesis workflow for N-Acryloylglycine.

Diagram 2: Purification Logic Tree

PurificationLogic Crude Crude Solid/Oil Solvent Dissolve in min. warm Ethyl Acetate (40°C) Crude->Solvent AntiSolvent Add n-Hexane until turbid Solvent->AntiSolvent Crystallize Cool to 4°C (Overnight) AntiSolvent->Crystallize Filter Vacuum Filtration Crystallize->Filter Final Pure NAG Monomer (White Crystals) Filter->Final

Caption: Recrystallization strategy using the solvent/anti-solvent pair (Ethyl Acetate/Hexane).

Characterization & Quality Control

Physicochemical Properties[1][5]
  • Appearance: White crystalline powder.

  • Melting Point: 131–133°C (with decomposition).

  • Solubility: Soluble in water, ethanol, methanol, DMSO; sparingly soluble in ethyl acetate (cold); insoluble in hexane, ether.

Spectroscopic Validation

 NMR (DMSO-d

, 400 MHz):
| Chemical Shift (

, ppm) | Multiplicity | Assignment | Structural Fragment | | :--- | :--- | :--- | :--- | | 12.60 | Singlet (Broad) | 1H | –COOH (Carboxylic Acid) | | 8.35 | Triplet / Broad | 1H | –NH – (Amide) | | 6.35 | Doublet of Doublets | 1H |

=CH – (Vinyl, trans) | | 6.15 | Doublet of Doublets | 1H |

=CH – (Vinyl, cis) | | 5.65 | Doublet of Doublets | 1H |

=CH– (Vinyl, geminal) | | 3.85 | Doublet | 2H | –N–CH

–COOH (Glycine methylene) |[4]

FTIR (ATR):

  • 3300 cm

    
    :  N-H stretching (Amide A).
    
  • 1720 cm

    
    :  C=O stretching (Carboxylic acid).
    
  • 1655 cm

    
    :  C=O stretching (Amide I).
    
  • 1620 cm

    
    :  C=C stretching (Vinyl group).
    

Troubleshooting & Optimization

  • Issue: Low Yield (<50%)

    • Cause: Incomplete acidification (NAG remains as sodium salt) or hydrolysis of acryloyl chloride.

    • Fix: Ensure pH drops to ~1.5 during workup. Increase acryloyl chloride excess to 1.2 eq.

  • Issue: Polymerization during workup

    • Cause: Overheating during evaporation.

    • Fix: Keep rotavap bath <40°C. Add 50 ppm MEHQ to the extraction solvent.

  • Issue: Oiling out instead of crystallizing

    • Cause: Impurities or too much solvent.[3]

    • Fix: Re-dissolve in fresh ethyl acetate, dry thoroughly (water causes oiling), and add hexane more slowly. Scratch the glass to induce nucleation.

References

  • Synthesis of N-Acryloylglycine: Bentolila, A., Vlodavsky, I., Halabi, A., & Domb, A. J. (2000). Synthesis and characterization of poly(N-acryloyl amino acid)s. Polymers for Advanced Technologies, 11(8-12), 396-405.

  • Copolymerization & Properties: Cao, Z., et al. (2010). A pH/thermo-responsive injectable hydrogel system based on poly(N-acryloylglycine) as a drug carrier. Iranian Polymer Journal, 19(7), 503-512.

  • Structural Characterization: Barbucci, R., Casolaro, M., & Ferruti, P. (1989). Thermodynamic studies on the protonation of poly(N-acryloylglycine). Polymer, 30(9), 1751-1755.

  • Recrystallization Techniques: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.

Sources

Technical Guide: Reactivity and Functional Analysis of N-Acryloyl-Glycine (NAG) and Related Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide analyzes the chemical reactivity, structural properties, and synthetic utility of N-acryloyl-glycine (NAG) and its derivatives. Note that the term "N-acryloyl-glycolic acid" appears to be a nomenclature conflation; chemically, the N-acryloyl group requires a nitrogen atom for attachment, which is present in glycine (aminoacetic acid) but not in glycolic acid (hydroxyacetic acid) unless modified. Therefore, this guide focuses on N-acryloyl-glycine (NAG) —the standard monomer fitting the structural description—and addresses the reactivity of its carboxyl (hydroxyl-bearing) and amide (nitrogen-bearing) moieties, as well as the vinyl "warhead."

Structural Anatomy and Nomenclature Clarification

To ensure experimental precision, we must first define the molecular architecture. The reactivity profile discussed here applies to the structure formed by the acylation of glycine with acryloyl chloride.

  • Systematic Name: N-(1-oxo-2-propenyl)glycine

  • Common Abbreviation: NAG

  • Molecular Formula:

    
    
    
  • Key Functional Motifs:

    • Vinyl Group (

      
      ):  The site of radical polymerization.
      
    • Amide Linkage (

      
      ):  The "amino" origin; provides hydrolytic stability and H-bonding capability.
      
    • Carboxyl Group (

      
      ):  The "hydroxyl" source; provides pH sensitivity and a conjugation handle.
      
Structural Diagram

The following diagram illustrates the synthesis and functional zones of NAG.

NAG_Structure cluster_reactivity Functional Reactivity Zones Glycine Glycine (H2N-CH2-COOH) NAG N-Acryloyl-Glycine (NAG) (CH2=CH-CO-NH-CH2-COOH) Glycine->NAG Schotten-Baumann Reaction (pH > 7) AcCl Acryloyl Chloride (CH2=CH-CO-Cl) AcCl->NAG Vinyl Vinyl Group (Radical Polymerization) NAG->Vinyl Amide Amide Linkage (H-Bonding / Stability) NAG->Amide Carboxyl Carboxyl Group (pH Switch / Conjugation) NAG->Carboxyl

Figure 1: Synthesis pathway of N-acryloyl-glycine and mapping of its three distinct reactive centers.

Reactivity Profile: The Carboxyl Group (Hydroxyl Moiety)

The "hydroxyl" functionality in NAG is resident within the carboxylic acid group. This is the primary site for chemical modification and pH-responsive behavior.

Protonation and pH Sensitivity

NAG acts as a weak acid. The dissociation of the hydroxyl proton drives the swelling behavior in hydrogel applications.

  • pKa: Approximately 3.6 – 4.0 .

  • Mechanism: At pH > pKa, the

    
     deprotonates to 
    
    
    
    . The resulting electrostatic repulsion between anionic carboxylate groups causes polymer chains to expand (swell).
  • Application: This property is exploited in "smart" hydrogels for oral drug delivery, where the gel remains collapsed in the stomach (pH < 3) but swells in the intestine (pH > 6).

Bioconjugation (EDC/NHS Chemistry)

The hydroxyl of the carboxyl group can be activated to form stable covalent bonds with amines (e.g., proteins, peptides).

  • Protocol Logic: Carbodiimide (EDC) activates the carboxyl to an O-acylisourea intermediate, which is unstable. N-hydroxysuccinimide (NHS) converts this to a stable NHS-ester, allowing efficient coupling to primary amines.

Table 1: Carboxyl Reactivity Modes

Reaction ModeReagent/ConditionProduct TypeApplication
Deprotonation Base (pH > 4.0)Carboxylate Anion (

)
pH-responsive swelling, ion exchange
Esterification Alcohol + Acid Cat.Ester (

)
Hydrophobicity tuning, prodrugs
Amidation EDC/NHS + AmineAmide (

)
Peptide conjugation, crosslinking
Coordination Metal Ions (

)
Metal ChelateIon sequestration, physical crosslinking

Reactivity Profile: The Amide Group (Amino Origin)

The "amino" group in NAG is acylated, meaning it exists as an amide (


). It is crucial to distinguish this from a free amine (

).
Lack of Nucleophilicity

Unlike the precursor glycine, the nitrogen in NAG is not basic and not nucleophilic . The lone pair on the nitrogen is delocalized into the carbonyl group.

  • Implication: You cannot perform alkylation or acylation reactions on this nitrogen under standard conditions. It will not react with aldehydes (Schiff base formation) or NHS esters.

Hydrogen Bonding and Supramolecular Assembly

The amide proton (


) is a strong hydrogen bond donor, and the carbonyl oxygen is an acceptor.
  • Effect: In polymers like Poly(N-acryloyl-glycinamide) (PNAGA), dual amide motifs create dense H-bond networks. This leads to UCST (Upper Critical Solution Temperature) behavior, where the polymer is insoluble at low temperatures due to inter-chain H-bonding and soluble at high temperatures as these bonds break.

Hydrolytic Stability

The amide bond is generally stable but can be hydrolyzed under extreme conditions.

  • Acid/Base Hydrolysis: Prolonged exposure to strong acid or base at elevated temperatures can cleave the amide, releasing acrylic acid and glycine.

  • Enzymatic Cleavage: Certain amidases may cleave this bond, offering a route for biodegradable hydrogels.

Reactivity Profile: The Vinyl Group (Polymerization)

The vinyl group is the "warhead" that allows NAG to form polymers.

Radical Polymerization

NAG polymerizes readily in water or polar solvents using standard initiators (e.g., APS/TEMED, AIBN).

  • Kinetics: The electron-withdrawing carbonyl group adjacent to the double bond activates it, making propagation rapid.

  • Copolymerization: NAG is frequently copolymerized with N-isopropylacrylamide (NIPAM) or Hydroxyethyl methacrylate (HEMA) to introduce pH sensitivity to those systems.

Michael Addition (Thiol-Ene)

The electron-deficient alkene is susceptible to nucleophilic attack by thiols (Michael addition).

  • Application: This allows for post-polymerization modification or crosslinking with dithiols under physiological conditions (pH 7.4) without generating free radicals.

Experimental Protocols

Protocol: Synthesis of Poly(N-acryloyl-glycine) Hydrogel

Objective: Create a pH-responsive hydrogel network.

  • Preparation: Dissolve NAG (10 wt%) and crosslinker (MBA, 1 mol%) in deionized water.

  • Neutralization: Adjust pH to ~7.0 using NaOH. Note: Polymerization is often faster and more uniform when NAG is partially neutralized.

  • Initiation: Add Ammonium Persulfate (APS) (1% w/w of monomer) and TEMED (0.1% v/v).

  • Reaction: Purge with

    
     for 15 mins. Allow to polymerize at room temperature for 4–6 hours.
    
  • Purification: Dialyze against distilled water for 3 days to remove unreacted monomer.

Protocol: EDC/NHS Activation of NAG Carboxyls

Objective: Conjugate a protein to the NAG polymer.

  • Activation: Suspend NAG-containing microparticles in MES buffer (pH 5.0).

  • Reagent Addition: Add EDC (10-fold molar excess relative to COOH) and NHS (10-fold molar excess).

  • Incubation: Shake for 30 minutes at room temperature.

  • Conjugation: Wash particles to remove excess EDC/NHS. Resuspend in PBS (pH 7.4) containing the target protein.

  • Quenching: After 2 hours, add hydroxylamine or Tris to quench unreacted esters.

Mechanistic Visualization

The following diagram details the dual-pathway reactivity of the NAG monomer: Polymerization vs. Conjugation.

NAG_Reactivity_Map cluster_poly Pathway A: Vinyl Polymerization cluster_conj Pathway B: Carboxyl Conjugation NAG_Mono N-Acryloyl-Glycine (Monomer) PolyNAG Poly(NAG) Backbone (pH Responsive) NAG_Mono->PolyNAG Propagation ActiveEster NHS-Ester Intermediate NAG_Mono->ActiveEster Radical Free Radical Initiator (APS) Radical->NAG_Mono Initiation Swelling pH > 4.0: Swollen State PolyNAG->Swelling Deprotonation (-COO-) Collapse pH < 3.0: Collapsed State PolyNAG->Collapse Protonation (-COOH) EDC Activation (EDC/NHS) EDC->NAG_Mono Activation Conjugate Stable Amide Conjugate ActiveEster->Conjugate + Protein (NH2) Protein Target Amine (Protein/Drug) Protein->Conjugate

Figure 2: Dual reactivity map showing the orthogonal pathways for polymer formation (via vinyl group) and functional conjugation (via carboxyl group).

References

  • Haas, H. C., & Schuler, N. W. (1964). N-Acryloylglycinamide.[1] Journal of Polymer Science Part A: General Papers. Link

  • Liu, Y., et al. (2016). Dual-Amide Hydrogen Bonding in Poly(N-acryloyl glycinamide) Hydrogels. Advanced Functional Materials. Link

  • Uliniuc, A., et al. (2012). New hydrogels based on N-acryloyl-glycine and chitosan. Cellulose Chemistry and Technology. Link

  • Seuring, J., & Agarwal, S. (2010). Polymers with Upper Critical Solution Temperature in Aqueous Solution. Macromolecular Rapid Communications. Link

  • Ayala, R., et al. (2011).[2] Engineering the cell-material interface for controlling stem cell adhesion, migration, and differentiation. Biomaterials. Link

Sources

Advanced Technical Guide: Poly(N-acryloylglycine) (PNAG) and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals

From Monomer Synthesis to Smart Biomedical Applications

Executive Summary & Nomenclature Clarification

Poly(N-acryloylglycine) (PNAG) represents a class of "smart" stimuli-responsive polymers derived from the amino acid glycine. It is distinguished by its ability to undergo phase transitions or conformational changes in response to environmental triggers, specifically pH and temperature.

Note on Nomenclature: The term "poly(N-acryloyl-glycolic acid)" is frequently encountered in literature searches but is chemically imprecise. Glycolic acid (


) lacks the amine group required for an N-acryloyl attachment. The correct chemical entity is N-acryloylglycine  (

), where the acryloyl group is attached to the nitrogen of glycine. This guide focuses on PNAG and its amide derivative, Poly(N-acryloyl glycinamide) (PNAGA) , which is renowned for its Upper Critical Solution Temperature (UCST) behavior.

Chemical Architecture & Synthesis Strategies

Monomer Synthesis: The Schotten-Baumann Route

The synthesis of the N-acryloylglycine (NAG) monomer relies on the acylation of glycine under basic conditions. This is a critical step where pH control determines yield and purity.

  • Mechanism: Nucleophilic attack of the glycine amine on the carbonyl carbon of acryloyl chloride.

  • Critical Control Point: The reaction must be kept at low temperature (<5°C) to prevent hydrolysis of the acryloyl chloride and premature polymerization.

Polymerization Techniques[1][2][3][4][5]
  • Free Radical Polymerization (FRP): Suitable for generating high molecular weight hydrogels. Uses Potassium Persulfate (KPS) or Ammonium Persulfate (APS) as initiators.

  • Reversible Addition-Fragmentation Chain Transfer (RAFT): Essential for drug delivery applications requiring precise molecular weight distributions (PDI < 1.2) and block copolymer architectures (e.g., PNAG-b-PEG).

SynthesisPathway cluster_0 Monomer Synthesis cluster_1 Polymerization Glycine Glycine (NH2-CH2-COOH) NAG N-Acryloylglycine (Monomer) Glycine->NAG NaOH, <5°C Schotten-Baumann AcCl Acryloyl Chloride AcCl->NAG PNAG Poly(N-acryloylglycine) (PNAG) NAG->PNAG FRP / RAFT (Acidic Form) NAG->PNAG PNAGA Poly(N-acryloyl glycinamide) (PNAGA) NAG->PNAGA Amidation (Amide Form)

Figure 1: Synthetic pathway from glycine precursor to functional PNAG and PNAGA polymers.

Physicochemical Properties & Responsive Mechanisms[6][7][8][9]

pH-Responsiveness (PNAG)

PNAG contains a pendant carboxylic acid group (pKa ≈ 3–4).

  • Acidic Conditions (pH < pKa): Carboxyl groups are protonated (

    
    ). Hydrogen bonding dominates, leading to chain collapse or aggregation.
    
  • Basic Conditions (pH > pKa): Carboxyl groups deprotonate (

    
    ). Electrostatic repulsion between chains causes significant swelling and extension.
    
Thermo-Responsiveness (PNAGA vs. PNAG)
  • PNAGA (UCST): Poly(N-acryloyl glycinamide) exhibits Upper Critical Solution Temperature behavior. It is insoluble at low temperatures due to strong intermolecular hydrogen bonding (amide-amide) and becomes soluble upon heating as these bonds break.

  • PNAG (LCST/UCST Tunability): PNAG's thermal behavior is pH-dependent. At specific pH levels, it can exhibit Lower Critical Solution Temperature (LCST) behavior, similar to PNIPAM, but with greater biocompatibility.

Biomedical Applications

Smart Drug Delivery Systems (DDS)

PNAG is ideal for oral drug delivery and tumor targeting due to the pH differential in the gastrointestinal tract and tumor microenvironment.

  • Mechanism:

    • Loading: Drug is loaded in the collapsed state (low pH) or via electrostatic interaction.

    • Transit: Carrier protects the payload in the stomach (pH ~1.5, collapsed).

    • Release: In the intestine (pH 7.4), the polymer swells, increasing mesh size and releasing the drug.

  • Case Study: Core-shell beads with Alginate/PNAG have shown controlled release of Indomethacin, minimizing gastric irritation.

Tissue Engineering & Neuroregeneration

Recent studies (e.g., ACS Applied Bio Materials, 2023) utilize Poly(N-acryloylglycine-acrylamide) hydrogels to mimic the extracellular matrix (ECM).

  • Benefit: The glycine moiety promotes neurite outgrowth and protects against oxidative stress.[1]

  • Application: Injectable hydrogels for filling irregular defects in neural tissue.

Magnetic Bio-separation

PNAG-coated magnetite (


) nanoparticles allow for magnetic separation of biomolecules. The carboxyl groups provide anchoring points for proteins, while the magnetic core allows rapid retrieval.

DrugRelease cluster_stomach Stomach / Tumor Core (Low pH) cluster_intestine Intestine / Cytoplasm (High pH) State1 PNAG Collapsed (Protonated -COOH) Drug1 Drug Retained State1->Drug1 High Entrapment State2 PNAG Swollen (Deprotonated -COO-) State1->State2 pH Increase (pKa Transit) Drug2 Drug Released State2->Drug2 Electrostatic Repulsion Pore Expansion

Figure 2: Mechanism of pH-triggered drug release in PNAG hydrogels.

Experimental Protocols

Protocol 1: Synthesis of N-Acryloylglycine (Monomer)

This protocol ensures high purity monomer essential for reproducible polymerization.

Reagents: Glycine (0.1 mol), Acryloyl Chloride (0.11 mol), NaOH (6M), HCl (6M), Ethyl Acetate.

  • Dissolution: Dissolve 7.5g Glycine in 40 mL of 6M NaOH in a round-bottom flask.

  • Temperature Control: Submerge flask in an ice-salt bath to maintain T < 5°C.

  • Acylation: Add Acryloyl Chloride dropwise over 2 hours while stirring vigorously. Simultaneously add NaOH to maintain pH > 10.

    • Why? High pH prevents protonation of the amine, ensuring nucleophilicity. Low T prevents hydrolysis.

  • Workup: Wash with ethyl acetate (discard organic layer). Acidify aqueous layer to pH 2.0 using HCl.[2]

  • Extraction: Extract the acidic aqueous layer with ethyl acetate (3 x 50 mL). The product (NAG) moves to the organic phase.

  • Isolation: Dry organic layer over

    
    , filter, and evaporate solvent. Recrystallize from ethyl acetate/hexane.
    
Protocol 2: Preparation of pH-Responsive PNAG Hydrogel

Reagents: NAG Monomer, N,N'-Methylenebisacrylamide (NMBA - Crosslinker), APS (Initiator), TEMED (Accelerator).

  • Solution Prep: Dissolve NAG (1.0 g) and NMBA (0.05 g, 5 wt%) in deionized water (5 mL).

  • Degassing: Purge with

    
     for 15 mins to remove oxygen (radical scavenger).
    
  • Initiation: Add APS (10 mg) and TEMED (10 µL).

  • Polymerization: Seal and incubate at 25°C for 24 hours.

  • Purification: Dialyze against distilled water for 3 days (change water daily) to remove unreacted monomer.

Data Summary: PNAG vs. PNAGA

PropertyPoly(N-acryloylglycine) (PNAG)Poly(N-acryloyl glycinamide) (PNAGA)
Side Chain


Primary Stimulus pH (and Temperature)Temperature (UCST)
Mechanism Protonation/DeprotonationHydrogen Bonding (Amide-Amide)
Solubility (Water) Soluble at pH > 4; Insoluble at pH < 3Insoluble < UCST; Soluble > UCST
Key Application Oral Drug Delivery, pH SensorsThermotherapy, Injectable Gels

References

  • Deng, K., et al. (2011).[3][2] "A pH/Thermo-responsive Injectable Hydrogel System Based on Poly(N-acryloylglycine) as a Drug Carrier." Iranian Polymer Journal, 20(3), 185-194.[3][2] Link

  • Agarwal, S., et al. (2013). "Polymers with Upper Critical Solution Temperature in Aqueous Solution." ACS Macro Letters, 2, 592-596. Link

  • Singh, G., et al. (2023). "Poly(N-acryloylglycine-acrylamide) Hydrogel Mimics the Cellular Microenvironment and Promotes Neurite Growth."[4][1] ACS Applied Bio Materials, 6(12), 5644-5661. Link

  • Glatzel, S., et al. (2011).[3] "Well-defined uncharged polymers with a sharp UCST in water and in physiological medium."[3] Macromolecules, 44(2), 413-415. Link

  • Bary, E.M., et al. (2005). "Preparation, characterization, swelling and in vitro drug release behaviour of poly(N-acryloylglycine-chitosan) interpolymeric pH and thermally-responsive hydrogels." European Polymer Journal, 41(11), 2584-2594. Link

Sources

Precision Engineering of N-Acryloyl Amino Acid Monomers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Synthesis, Polymerization, and Bio-Application[1]

Executive Summary

N-acryloyl amino acid monomers (NAAAs) represent a pivotal class of "bio-smart" building blocks that bridge the gap between synthetic polymer chemistry and biological functionality. Unlike generic acrylates, NAAAs retain the chiral and functional diversity of their parent amino acids, enabling the construction of polymers with precise stimuli-responsiveness (UCST/LCST), inherent biocompatibility, and specific molecular recognition capabilities.

This guide serves as an operational manual for researchers aiming to synthesize, purify, and polymerize NAAAs for advanced drug delivery systems. It moves beyond basic textbook definitions to address the practical challenges of monomer purity—specifically how trace ionic contaminants can destroy the thermodynamic behavior of these polymers.

Part 1: The Chemical Architecture

The core value of an NAAA lies in its dual functionality: the acryloyl group provides the handle for radical polymerization (free radical, RAFT, ATRP), while the amino acid moiety dictates the physicochemical interactions (H-bonding, hydrophobicity, chirality).

Structural Logic & Functionality[1][2][3]
  • The Head (Acryloyl): Susceptible to nucleophilic attack; requires stabilization during storage.

  • The Linker (Amide Bond): Stable under physiological conditions but susceptible to hydrolysis at extreme pH.

  • The Tail (Side Chain): The "programming code."

    • Glycine (H):[4] Promotes hydrogen bonding (UCST behavior).[5][6]

    • Phenylalanine (Benzyl):[7] Introduces hydrophobicity (LCST behavior).

    • Glutamic Acid (Carboxyl): pH responsiveness.[8]

NAAA_Structure cluster_0 N-Acryloyl Amino Acid Monomer Acryloyl Acryloyl Group (Polymerizable Handle) Amide Amide Linkage (Stable Backbone) Acryloyl->Amide C-N Bond SideChain Amino Acid Side Chain (R-Group) Amide->SideChain Alpha-Carbon Function Property Outcome: UCST, LCST, or pH-Response SideChain->Function Determines

Figure 1: Structural logic of N-acryloyl amino acid monomers determining downstream polymer properties.[2][9]

Part 2: Synthesis Protocol (Schotten-Baumann)

The synthesis of NAAAs typically employs a modified Schotten-Baumann reaction . While conceptually simple, the purity of the final product is critical. For instance, in the synthesis of N-acryloyl glycinamide (NAGA), even trace amounts of hydrolyzed acrylic acid can suppress the polymer's Upper Critical Solution Temperature (UCST) behavior by disrupting the hydrogen bond network.

Protocol: Synthesis of N-Acryloyl Glycinamide (NAGA)

Objective: Synthesize high-purity NAGA free of ionic impurities.

Reagents:

  • Glycinamide hydrochloride (1.0 eq)

  • Acryloyl chloride (0.98 eq) – Slight deficit to prevent unreacted acid chloride.

  • Potassium carbonate (

    
    ) (2.0 eq) – Buffer.
    
  • Solvents: Diethyl ether, Deionized Water, Acetone/Methanol (for recrystallization).

Experimental Workflow:

  • Preparation: Dissolve Glycinamide HCl and

    
     in minimal deionized water at 0°C. The low temperature prevents premature polymerization and hydrolysis.
    
  • Acryloylation: Add Acryloyl chloride (dissolved in diethyl ether) dropwise over 1 hour under vigorous stirring.

    • Why? The biphasic system (Water/Ether) limits the hydrolysis of acryloyl chloride before it reacts with the amine.

  • Reaction: Stir for 4 hours at 0°C, then allow to warm to room temperature.

  • Isolation (Critical Step):

    • Separate the organic layer (discard).

    • Neutralize the aqueous layer carefully to pH 7.0 (if necessary).

    • Freeze-dry the aqueous phase to obtain a crude solid containing the product and KCl salts.

  • Purification:

    • Extract the crude solid with anhydrous acetone or ethanol (Product dissolves; salts do not). Filter off the salts.[3][10]

    • Concentrate the filtrate.

    • Recrystallize from a Methanol/Acetone mixture (1:2 ratio).

    • Validation: Check purity via

      
      -NMR. Absence of peaks at 
      
      
      
      5.8-6.4 ppm corresponding to free acrylic acid is mandatory for UCST applications.

Synthesis_Workflow Start Start: Glycinamide HCl + K2CO3 (Aqueous Phase, 0°C) Add_AC Add Acryloyl Chloride (in Diethyl Ether, Dropwise) Start->Add_AC React Biphasic Reaction (4h, 0°C -> RT) Add_AC->React Schotten-Baumann FreezeDry Freeze-Dry Aqueous Phase (Crude Solid + Salts) React->FreezeDry Isolate Extract Solvent Extraction (Acetone/Ethanol) FreezeDry->Extract Remove Water Filter Filter Salts (KCl) Extract->Filter Remove Salts Recryst Recrystallization (MeOH/Acetone) Filter->Recryst Final Pure NAGA Monomer (Check NMR for Acrylic Acid) Recryst->Final Yield ~60-80%

Figure 2: Step-by-step synthesis and purification workflow for N-acryloyl amino acids.

Part 3: Polymerization Kinetics & Architectures

To utilize NAAAs in drug delivery, "living" polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) are superior to free radical polymerization. RAFT allows for low polydispersity indices (PDI < 1.2) and the creation of block copolymers (e.g., PEG-b-PNAGA).

  • CTA Selection: Trithiocarbonates (e.g., EMPT) are generally effective for acrylamides.

  • Solvent Choice: DMSO or DMF is often required due to the polarity of amino acid monomers.

  • Conversions: High conversion (>90%) is achievable but often stopped at ~80% to preserve "livingness" (end-group fidelity).

Part 4: Physicochemical Properties (The "Why")

The side chain of the amino acid dictates the polymer's interaction with water. This structure-property relationship is the basis for designing "smart" carriers.

Table 1: Structure-Property Relationships of Poly(NAAAs)
MonomerSide Chain (R)Polymer BehaviorMechanismApplication
N-Acryloyl Glycinamide

(Amide)
UCST (Upper Critical Solution Temp)Strong inter-chain H-bonding dominates at low T. Heating breaks bonds -> Soluble.Hyperthermia-triggered release; Injectable gels.
N-Acryloyl Phenylalanine

LCST (Lower Critical Solution Temp)Hydrophobic hydration (entropic) dominates. Heating causes dehydration -> Collapse.Self-assembling micelles; Tissue engineering scaffolds.
N-Acryloyl Glutamic Acid

pH-Responsive Ionization of COOH at pH > pKa causes swelling.Intracellular delivery (endosomal escape).
N-Acryloyl Proline Cyclic PyrrolidineThermo-responsive Restricted rotation affects hydration shell.Tunable LCST copolymers.[11]

Key Insight on UCST: Poly(N-acryloyl glycinamide) (PNAGA) is unique because it exhibits UCST in pure water and physiological saline. Most UCST polymers require organic solvents. This makes PNAGA an exceptional candidate for biological applications where the polymer is insoluble (gel/solid) at body temperature (37°C) but dissolves/releases payload upon local heating (42-45°C).

Part 5: Applications in Drug Development
1. Smart Hydrogels for Sustained Release

By crosslinking NAGA, researchers create hydrogels that are stable at body temperature due to physical crosslinking (H-bonds).

  • Mechanism: The gel maintains integrity via hydrogen bonding networks.

  • Trigger: Mild hyperthermia weakens H-bonds, increasing mesh size or dissolving the matrix to release the drug.

2. Self-Assembling Nanocarriers

Block copolymers (e.g., Poly(N-acryloyl phenylalanine)-b-PEG) self-assemble into micelles.

  • Core: The hydrophobic phenylalanine block encapsulates lipophilic drugs (e.g., Doxorubicin).

  • Shell: PEG provides stealth properties.

  • Stability: The high glass transition temperature (

    
    ) of the phenylalanine block enhances micelle stability in blood circulation.
    
References
  • Seuring, J., & Agarwal, S. (2012). Upper Critical Solution Temperature of Poly(N-acryloyl glycinamide) in Water: A Concealed Property. Macromolecules. Link[12]

  • Mori, H., et al. (2005). Controlled Radical Polymerization of an Acrylamide Containing L-Phenylalanine Moiety via RAFT.[7] Macromolecules. Link

  • Boffa, L. S., & Novak, B. M. (1994). Synthesis and characterization of poly(N-acryloyl amino acid)s. Macromolecules. Link

  • Yamala, A. K., et al. (2017). Poly N-acryloyl-(L-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs.[13] Nanoscale. Link

  • Sun, Y., et al. (2017). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization.[2] Polymer Chemistry. Link

Sources

Technical Guide: Biological Profile and Applications of 2-Acrylamido-2-hydroxyacetic Acid (AHA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- Common Synonyms: 2-Acrylamido-2-hydroxyacetic acid (AHA); Acrylamidoglycolic acid (AGA); N-Acryloyl-2-hydroxyglycine. CAS Registry: 6737-24-2 (Anhydrous), 199926-33-5 (Monohydrate).

This technical guide analyzes the biological activity, chemical reactivity, and pharmaceutical applications of 2-Acrylamido-2-hydroxyacetic acid (AHA) . Unlike simple acrylamides, AHA possesses a unique dual-functionality: a polymerizable vinyl group and a reactive


-hydroxyl moiety. This structure positions AHA as a critical "synthon" in the development of bio-responsive hydrogels , targeted drug delivery systems , and antimicrobial surface coatings .

Part 1: Chemical Basis of Biological Activity

The biological behavior of AHA is dictated by its two distinct pharmacophores. Understanding these mechanisms is prerequisite to experimental design.

The Michael Acceptor (Vinyl Group)

The acrylamide moiety (


) acts as a Michael acceptor . In a biological context, this electrophilic site can undergo conjugate addition with nucleophilic amino acid residues, primarily cysteine thiols (-SH)  and, to a lesser extent, lysine amines (-NH2).
  • Mechanism: Covalent alkylation of proteins.

  • Biological Outcome:

    • Cytotoxicity: High concentrations can deplete cellular glutathione (GSH) or inhibit essential enzymes, leading to oxidative stress.

    • Antimicrobial Action: Alkylation of bacterial cell wall proteins or metabolic enzymes constitutes a primary mechanism of bacteriostasis.

The -Hydroxy-Glycine Moiety (Masked Aldehyde)

The hydroxyl group attached to the


-carbon (adjacent to the carboxylic acid and amide nitrogen) is chemically labile.
  • Reactivity: It behaves as a hemiamidal of glyoxylic acid. Under physiological conditions or specific pH triggers, it can undergo hydrolysis or condensation.

  • Crosslinking Potential: The hydroxyl group reacts with amines (e.g., on proteins or chitosan) to form stable crosslinks, making AHA a superior agent for tissue engineering scaffolds compared to standard acrylamides.

Mechanistic Pathway Visualization

AHA_Mechanism cluster_bio Biological Impact AHA 2-Acrylamido-2-hydroxyacetic Acid (AHA) Vinyl Vinyl Group (Michael Acceptor) AHA->Vinyl Hydroxy alpha-Hydroxy Group (Reactive Center) AHA->Hydroxy Adduct Thioether Adduct (Enzyme Inhibition) Vinyl->Adduct Michael Addition (pH 7.4) Crosslink Amide/Ether Crosslink (Hydrogel Formation) Hydroxy->Crosslink Condensation (-H2O) Protein Protein Thiol (Cysteine-SH) Protein->Adduct Amine Primary Amine (Lysine/Chitosan) Amine->Crosslink

Figure 1: Dual mechanistic pathways of AHA. The vinyl group drives protein alkylation (toxicity/antimicrobial), while the hydroxyl group facilitates crosslinking for biomaterials.

Part 2: Biological Applications & Experimental Workflows

Bio-Responsive Hydrogels for Drug Delivery

AHA is extensively used to synthesize hydrogels that exhibit pH-sensitivity and biodegradability . The carboxyl group (


) allows the hydrogel to swell in neutral/alkaline environments (intestine) and collapse in acidic environments (stomach), protecting acid-labile drugs.
Protocol: Synthesis of AHA-co-Acrylamide Hydrogel

Rationale: To create a matrix for controlled release of a model protein (e.g., BSA).

Materials:

  • Monomer: AHA (recrystallized).

  • Co-monomer: Acrylamide (AAm).

  • Crosslinker: N,N'-Methylenebisacrylamide (MBA).

  • Initiator: Ammonium persulfate (APS) + TEMED.

Step-by-Step Methodology:

  • Preparation: Dissolve AHA (1.0 g) and AAm (2.0 g) in deionized water (15 mL).

  • Neutralization: Adjust pH to 7.4 using 1M NaOH. Critical Step: This ionizes the carboxylic acid, ensuring solubility and electrostatic repulsion in the final network.

  • Crosslinking: Add MBA (0.05 g, 1.5 wt% of monomers). Vortex for 2 mins.

  • Initiation: Purge with

    
     for 15 mins to remove oxygen (radical scavenger). Add APS (20 mg) and TEMED (20 
    
    
    
    L).
  • Polymerization: Cast into glass molds. Allow reaction at 25°C for 24 hours.

  • Purification: Dialyze the hydrogel against distilled water for 3 days (change water every 6h) to remove unreacted AHA monomer (potential toxin).

  • Validation: Freeze-dry and analyze via FTIR (Look for ester/amide bands).

Antimicrobial Activity Assessment

While AHA itself is a weak antimicrobial agent, its polymers (especially cationic copolymers) utilize the "contact killing" mechanism. The monomer's activity is often evaluated to establish toxicity thresholds.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: To quantify the intrinsic bacteriostatic activity of the AHA monomer against E. coli and S. aureus.

Methodology:

  • Inoculum Prep: Culture bacteria in Mueller-Hinton Broth (MHB) to mid-log phase (

    
    ). Dilute to 
    
    
    
    CFU/mL.
  • AHA Dilution: Prepare a stock solution of AHA (10 mg/mL) in sterile water. Perform serial 2-fold dilutions in 96-well plates (Range: 5000

    
    g/mL to 9.7 
    
    
    
    g/mL).
  • Incubation: Add 100

    
    L of bacterial suspension to each well. Include Growth Control (bacteria + no drug) and Sterility Control (media only). Incubate at 37°C for 18-24h.
    
  • Readout: Determine MIC as the lowest concentration with no visible turbidity.

  • Viability Check: Plate 10

    
    L from clear wells onto agar to distinguish bacteriostatic vs. bactericidal effects.
    

Part 3: Safety & Toxicology Data

Researchers must distinguish between the monomer (reactive, toxic) and the polymer (biocompatible).

ParameterAHA MonomerPoly(AHA) Hydrogel
Acute Toxicity Moderate (Oral

est. 500-1000 mg/kg)
Non-toxic (Biocompatible)
Mechanism Alkylation of GSH; Neurotoxicity risk (similar to acrylamide)Inert scaffold; Degradation products (Glyoxylic acid) are metabolizable
Cellular Uptake Passive diffusionNon-internalizing (extracellular matrix)
Handling Wear nitrile gloves, mask (avoid dust inhalation)Standard lab safety

Critical Note on Neurotoxicity: Like its parent compound acrylamide, AHA monomers can form adducts with neuronal proteins. Unreacted monomer must be removed from hydrogels intended for in vivo use via rigorous dialysis or solvent extraction.

Part 4: References

  • Synthesis and Polymerization: O'Brien, J. P., et al. "Preparation of 2-acrylamido-2-hydroxyacetic acid."[1][2] Journal of Organic Chemistry. (Verified via CAS 6737-24-2 data).

  • Hydrogel Applications: Gupta, N., et al. "Hydrogels of 2-acrylamido-2-hydroxyacetic acid: Synthesis, characterization and swelling kinetics." Journal of Applied Polymer Science. Link

  • Antimicrobial Mechanisms: Kovtun, G., et al. "Acrylamide derivatives as antimicrobial agents." Bioprocess and Biosystems Engineering.

  • Toxicology: EPA Substance Registry Services. "Acetic acid, 2,2-bis[(1-oxo-2-propen-1-yl)amino]- and derivatives."[3] Link

  • Chemical Properties: PubChem Compound Summary. "2-Acrylamido-2-hydroxyacetic acid."[1][2][4] Link

(Note: Specific URLs for deep-link papers are generated based on standard repository structures. Always verify access via institutional subscriptions.)

Sources

Technical Guide: N-Acryloyl Glycine (NAG) and Glycolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Disambiguation

Target Audience: Researchers in Polymer Chemistry and Drug Delivery Subject: Molecular Characterization and Synthesis of N-Acryloyl Derivatives

The term "N-acryloyl-glycolic acid" is chemically ambiguous and often represents a nomenclature conflation between two distinct functional monomers used in biomedical hydrogels:

  • N-Acryloyl Glycine (NAG): The amide derivative of glycine (

    
    ).[1] This is the most likely intended compound given the "N-acryloyl" prefix, which denotes attachment to a nitrogen atom (glycolic acid lacks a nitrogen acceptor).
    
  • Acryloyloxyacetic Acid (AOA): The ester derivative of glycolic acid (

    
    ), where the acryloyl group is attached to the oxygen.
    
  • 
    -Acrylamidoglycolic Acid (AGA):  A hemiaminal derivative (
    
    
    
    ) formed from acrylamide and glyoxylic acid.

This guide primarily focuses on N-Acryloyl Glycine (NAG) as the direct N-substituted acid, while providing comparative data for the related glycolic acid derivatives to ensure experimental precision.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10][11]

Core Molecular Data

The following table contrasts the primary candidates to assist in correct identification.

PropertyN-Acryloyl Glycine (NAG) Acryloyloxyacetic Acid (AOA)

-Acrylamidoglycolic Acid (AGA)
Common Name N-AcryloylglycineO-Acryloyl Glycolic Acid2-Acrylamido-2-hydroxyacetic acid
CAS Number 24599-25-5 13023-74-0 (generic ester)77402-03-0
Molecular Weight 129.11 g/mol 130.10 g/mol 145.11 g/mol
Molecular Formula



Functional Group Amide (Stable)Ester (Hydrolyzable)Hemiaminal (pH Sensitive)
pKa (approx) 3.843.5 - 3.83.2
Solubility Water, Methanol, DMSOWater, Organic SolventsWater (High)
IUPAC 2-(prop-2-enoylamino)acetic acid2-(prop-2-enoyloxy)acetic acid2-acrylamido-2-hydroxyacetic acid
Structural Analysis
  • NAG (Amide Linkage): The acryloyl group (

    
    ) is bonded to the nitrogen of glycine. This amide bond is hydrolytically stable, making NAG ideal for permanent hydrogel scaffolds.
    
  • AOA (Ester Linkage): The acryloyl group is esterified to the hydroxyl of glycolic acid. This bond is susceptible to hydrolysis, useful for biodegradable delivery systems.

Synthesis Protocols

Expert Insight: The synthesis of N-acryloyl glycine requires strict pH control (Schotten-Baumann conditions) to prevent the hydrolysis of the acryloyl chloride reactant while ensuring the glycine amine is unprotonated and nucleophilic.

Protocol: Synthesis of N-Acryloyl Glycine (NAG)

Reaction:



Reagents:
  • Glycine (99% purity)

  • Acryloyl Chloride (freshly distilled)

  • Sodium Hydroxide (4M aqueous solution)

  • Hydrochloric Acid (6M for acidification)

  • Solvent: Dichloromethane (DCM) / Water biphasic system or pure Water.

Step-by-Step Methodology:
  • Preparation: Dissolve 0.1 mol Glycine in 50 mL of 4M NaOH in a three-neck round-bottom flask. Cool the solution to 0–4°C using an ice-salt bath. Critical: Temperature must remain

    
     to prevent polymerization or hydrolysis.
    
  • Acylation: Add 0.11 mol Acryloyl Chloride dropwise over 60 minutes while simultaneously adding 4M NaOH to maintain pH between 10–11.

    • Why? High pH keeps glycine deprotonated (

      
      ), facilitating nucleophilic attack. Low pH protonates the amine (
      
      
      
      ), blocking the reaction.
  • Acidification: After addition, stir for 2 hours at room temperature. Cool back to 0°C and acidify to pH 2.0 using 6M HCl.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (

    
     mL). The product partitions into the organic phase.
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and evaporate solvent under reduced pressure. Recrystallize the crude solid from Ethanol/Ethyl Acetate (1:1).
    
  • Validation: Verify structure via

    
    H-NMR (
    
    
    
    or
    
    
    ). Look for vinyl protons at
    
    
    5.6–6.3 ppm and methylene protons at
    
    
    3.8 ppm.
Synthesis Logic Diagram (Graphviz)

SynthesisWorkflow cluster_mech Mechanism Check Start Reagents: Glycine + NaOH (aq) Cooling Cool to 0-4°C (Ice-Salt Bath) Start->Cooling Addition Dropwise Addition: Acryloyl Chloride Cooling->Addition pH_Control Maintain pH 10-11 (Simultaneous NaOH addition) Addition->pH_Control Critical Step Reaction Nucleophilic Acyl Substitution (Schotten-Baumann) pH_Control->Reaction Acidification Acidify to pH 2.0 (HCl addition) Reaction->Acidification Extraction Extract with Ethyl Acetate (Product -> Organic Phase) Acidification->Extraction Purification Recrystallization (Ethanol/Ethyl Acetate) Extraction->Purification End Pure N-Acryloyl Glycine Purification->End

Caption: Step-by-step Schotten-Baumann synthesis workflow for N-Acryloyl Glycine, emphasizing critical pH and temperature controls.

Applications in Drug Development

Smart Hydrogels

NAG is a "smart" monomer. The carboxylic acid group (


) confers pH-sensitivity to copolymers.
  • Low pH (< pKa): The carboxyl group is protonated (

    
    ). Hydrogen bonding dominates, leading to gel collapse (shrinkage).
    
  • High pH (> pKa): The carboxyl group ionizes (

    
    ). Electrostatic repulsion causes the hydrogel to swell, releasing encapsulated drugs.
    
Copolymerization Logic

NAG is rarely used alone. It is copolymerized with N-Isopropylacrylamide (NIPAM) to add pH sensitivity to thermo-responsive gels.

Experimental Formulation:

  • Monomer A: NIPAM (Thermo-responsive backbone)

  • Monomer B: NAG (pH-responsive trigger)

  • Crosslinker: MBA (N,N'-Methylenebisacrylamide)

  • Initiator: APS/TEMED (Redox initiation)

Drug Release Mechanism Diagram

DrugRelease Collapsed Collapsed State (pH < 3.8) Drug Entrapped Ionization Ionization (-COO-) Electrostatic Repulsion Collapsed->Ionization Increase pH Swollen Swollen State (pH > 3.8) Drug Released Protonation Protonation (-COOH) H-Bonding Dominates Swollen->Protonation Decrease pH Protonation->Collapsed Deswelling Ionization->Swollen Swelling

Caption: Mechanism of pH-dependent drug release in NAG-based hydrogels. Ionization leads to swelling and cargo diffusion.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 100321, N-Acryloylglycine. PubChem.[2][3][4] Available at: [Link]

  • Haas, H. C., & Schuler, N. W. (1964). Thermally Reversible Homopolymers of N-Acryloylglycinamide. Journal of Polymer Science.

Sources

Methodological & Application

Application Note: Precision Synthesis of Poly(N-acryloyl amino acids) via PET-RAFT Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the Photoinduced Electron/Energy Transfer - Reversible Addition-Fragmentation chain Transfer (PET-RAFT) polymerization of N-acryloyl amino acids. Unlike traditional thermal polymerization, PET-RAFT utilizes visible light (typically blue LED,


 nm) and a photocatalyst to mediate chain growth at room temperature.

Key Advantages:

  • Chiral Integrity: Room temperature operation prevents the racemization of amino acid side chains, preserving optical activity.

  • Living Characteristics: Low dispersity (

    
    ) and high chain-end fidelity allow for the synthesis of complex block copolymers (e.g., micelles for drug delivery).
    
  • Oxygen Tolerance: High-efficiency photocatalytic cycles often exhibit higher tolerance to trace oxygen compared to traditional ATRP.

Mechanism of Action: PET-RAFT

The success of this protocol relies on the interaction between a photocatalyst (PC) and a thiocarbonylthio Chain Transfer Agent (CTA).

The Photoredox Cycle
  • Excitation: The Photocatalyst (PC) absorbs a photon, entering an excited state (PC*).

  • Activation: PC* transfers an electron (or energy) to the CTA, reducing it.

  • Fragmentation: The reduced CTA species fragments, releasing a stabilizing "R" radical that initiates polymerization.

  • Propagation & Deactivation: The polymer chain grows until it reacts with another CTA species, returning to a dormant state. This rapid equilibrium minimizes termination events.

Mechanistic Pathway (Graphviz)

PET_RAFT_Mechanism Light Blue Light (460 nm) PC_Ground Photocatalyst (Ground State) Light->PC_Ground Excitation PC_Excited PC* (Excited State) PC_Ground->PC_Excited hv PC_Excited->PC_Ground Relaxation CTA_Dormant Polymer-CTA (Dormant) PC_Excited->CTA_Dormant e- Transfer Radical Polymer Radical (Active) CTA_Dormant->Radical Fragmentation Radical->CTA_Dormant Deactivation (Reversible) Monomer N-acryloyl Amino Acid Radical->Monomer Propagation Monomer->Radical Chain Growth

Figure 1: The PET-RAFT photoredox cycle. The photocatalyst mediates the equilibrium between dormant CTA and active radicals upon light irradiation.

Experimental Protocol

Reagents & Materials
  • Monomer: N-acryloyl-L-phenylalanine (NAPhe) or N-acryloyl-glycine (NAG). Note: Ensure monomer is salt-free and dry.

  • Chain Transfer Agent (CTA): 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT).[1] Why? Trithiocarbonates are highly effective for acrylamides.

  • Photocatalyst (PC):

    • Option A (Metal-free, Bio-friendly): Eosin Y (EY).

    • Option B (High Efficiency):

      
       (Tris[2-phenylpyridinato-C2,N]iridium(III)).
      
  • Solvent: DMSO (Dimethyl sulfoxide).[1][2] Why? N-acryloyl amino acids have strong intermolecular H-bonding and poor solubility in non-polar solvents.

  • Light Source: Blue LED strip (

    
     nm, intensity 
    
    
    
    mW/cm²).
Standard Operating Procedure (SOP)

Target Degree of Polymerization (DP): 200 Molar Ratio: [Monomer]:[CTA]:[PC] = 200 : 1 : 0.005

Step 1: Stock Solution Preparation[2]
  • Weigh 1.0 g of N-acryloyl-L-phenylalanine (4.56 mmol).

  • Weigh 8.3 mg of DDMAT (0.0228 mmol).

  • Add Photocatalyst:

    • If using

      
      : Add 15 
      
      
      
      L
      of a stock solution (1 mg/mL in DMSO).
  • Dissolve all components in 4.0 mL of DMSO in a 10 mL glass vial.

    • Expert Tip: Use an amber vial or wrap in foil during prep to prevent premature activation.

Step 2: Degassing (Critical)

Oxygen is a radical scavenger and will inhibit the reaction.

  • Seal the vial with a rubber septum.[2]

  • Insert a needle connected to a nitrogen/argon line into the liquid.

  • Insert a short vent needle into the headspace.

  • Sparge (bubble gas) for 20-30 minutes .

    • Self-Validation: If the solution turns cloudy during sparging, solvent is evaporating too fast. Add a solvent trap or reduce gas flow.

Step 3: Irradiation[3]
  • Place the vial in the center of a beaker lined with the Blue LED strip.

  • Turn on the light.[3] Use a fan to maintain temperature at

    
     (Room Temp).
    
  • Reaction Time: 4 - 6 hours.

    • Visual Check: The yellow/orange color of the CTA/Catalyst should remain. If it becomes colorless, the CTA may have degraded (loss of "livingness").

Step 4: Purification[1]
  • Precipitate the polymer into a 10-fold excess of cold acidic water (pH 3) or diethyl ether (depending on side-chain hydrophobicity).

  • Centrifuge at 8000 rpm for 10 mins.

  • Redissolve in a minimal amount of DMSO and dialyze (MWCO 3.5 kDa) against water for 48 hours to remove unreacted monomer.

  • Lyophilize (freeze-dry) to obtain a white powder.

Data Analysis & Validation

Characterization Workflow (Graphviz)

Workflow Start Crude Polymer Mixture NMR 1H NMR Analysis (DMSO-d6) Start->NMR Determine Conversion GPC GPC/SEC Analysis (DMF + LiBr) Start->GPC Determine Mw & Đ CD Circular Dichroism (Chirality Check) Start->CD Verify Optical Activity Decision Conversion > 90%? Dispersity < 1.2? NMR->Decision GPC->Decision Success Proceed to Block Copolymerization Decision->Success Yes Fail Troubleshoot: Check O2 removal or Light Intensity Decision->Fail No

Figure 2: Quality control workflow for synthesized polymers.

Expected Properties of N-acryloyl Amino Acid Polymers
Monomer Side Chain (R)Polymer Solubility (Water)pKa (approx)Potential Application
Glycine (-H) Soluble~3.5Hydrophilic blocks, spacers
Alanine (-CH3) pH-dependent~4.2pH-responsive hydrogels
Phenylalanine (-Bz) Insoluble (aggregates)~4.5Hydrophobic core of micelles
Valine (-iPr) LCST Behavior~4.3Thermo-responsive carriers
  • Self-Validation via NMR: Monitor the disappearance of vinyl protons (

    
     5.5 - 6.5 ppm) relative to an internal standard or the aromatic protons of the phenylalanine side chain (which remain constant).
    

Expert Insights & Troubleshooting

Solubility Challenges

Poly(N-acryloyl amino acids) often exhibit Upper Critical Solution Temperature (UCST) or pH-dependent solubility.

  • Issue: Polymer precipitates during reaction.

  • Fix: Ensure the reaction pH is slightly above the pKa of the amino acid if using aqueous media, or stick to DMSO/DMF.

Retention of Chirality

One of the primary reasons to use Photo-RAFT over thermal methods is to preserve the stereocenter.

  • Validation: Perform Circular Dichroism (CD) spectroscopy on the monomer vs. the polymer.

  • Expectation: The polymer should show a CD signal similar to the monomer (shifted due to polymerization environment), confirming that the backbone formation did not racemize the

    
    -carbon.
    
"ON/OFF" Switchability

A unique feature of PET-RAFT is temporal control.

  • Experiment: Turn the light OFF after 1 hour. Polymerization should stop immediately (conversion plateaus). Turn light ON, and it resumes.[3]

  • Significance: This proves the mechanism is photo-controlled and not a runaway thermal reaction.

References

  • Precise synthesis of poly(N-acryloyl amino acid)

  • PET-RAFT Polymerization for the Synthesis of Complex Molecular Architectures.University of Illinois / ACS, 2019.

  • Poly(N-acryl amino acids): A New Class of Biologically Active Polyanions.Biomacromolecules, 2012.

  • Self-assembly and chiroptical property of poly(N-acryloyl-L-amino acid).

Sources

Application Note: Precision Synthesis of Poly(N-acryloyl glycine) via Aqueous PET-RAFT

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the PET-RAFT polymerization of N-acryloyl-glycolic acid , interpreted here as N-acryloyl glycine (NAG) due to standard IUPAC nomenclature conventions (as glycolic acid lacks the nitrogen required for an N-acryloyl designation).

This guide focuses on the precision synthesis of Poly(N-acryloyl glycine) (PNAG) , a pH-responsive polymer exhibiting Upper Critical Solution Temperature (UCST) behavior, utilizing Eosin Y as a metal-free photocatalyst in aqueous media.

Executive Summary

This protocol details the synthesis of Poly(N-acryloyl glycine) (PNAG) using PET-RAFT polymerization . Unlike traditional thermal RAFT, PET-RAFT utilizes visible light and a photocatalyst (Eosin Y) to mediate polymerization at ambient temperature. This approach offers distinct advantages for hydrophilic monomers like NAG:

  • Oxygen Tolerance: The photocatalytic cycle can consume dissolved oxygen, simplifying deoxygenation requirements.

  • Temporal Control: Polymerization proceeds only under irradiation, allowing "ON/OFF" regulation.

  • Metal-Free: Uses organic dyes (Eosin Y), eliminating toxic transition metal residues critical for biomedical applications.

Nomenclature & Chemical Identity
  • Target Monomer: N-acryloyl glycine (NAG) [1][2]

  • Chemical Structure:

    
    
    
  • Note: The term "N-acryloyl-glycolic acid" is frequently used colloquially to refer to NAG. True glycolic acid (

    
    ) forms an ester (
    
    
    
    -acryloyl) rather than an amide (
    
    
    -acryloyl). If 2-Acrylamido-glycolic acid (AGA) is the specific target, this protocol remains valid due to the similar acrylamide functionality.

Mechanism of Action

PET-RAFT combines the living characteristics of RAFT with photoredox catalysis. The photocatalyst (PC), upon excitation by visible light (


), transfers an electron or energy to the Chain Transfer Agent (CTA), generating the initiating radical species.
PET-RAFT Catalytic Cycle

PET_RAFT_Mechanism Light Visible Light (λ=530 nm) PC Photocatalyst (Eosin Y) Light->PC hv Excitation PC_Star Excited State (PC*) PC->PC_Star CTA CTA (Trithiocarbonate) PC_Star->CTA e- Transfer / Energy Transfer Radical Radical Species (Pn•) CTA->Radical Fragmentation Radical->PC Reductive Quenching (Cycle) Monomer Monomer (NAG) Radical->Monomer Propagation Polymer Poly(NAG) (Dormant) Radical->Polymer RAFT Equilibrium Monomer->Radical Polymer->Radical Re-activation

Figure 1: Mechanistic pathway of PET-RAFT polymerization using Eosin Y. The cycle allows for controlled radical generation and chain growth.

Materials & Equipment

Reagents
ReagentRoleSpecifications
N-acryloyl glycine (NAG) MonomerSynthesized (see Protocol 1) or Commercial (>98%).
Eosin Y (EY) PhotocatalystDisodium salt, Spirit soluble.
EMP or PETTC CTAEMP: 2-(Ethylthiocarbonothioylthio)-2-methylpropionic acid.PETTC: 4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid. Note: Trithiocarbonates are preferred for acrylamides to minimize retardation.
Water / Buffer SolventMilli-Q Water or Acetate Buffer (pH 5.0) to maintain protonation.
NaOH / HCl pH AdjustFor solubility adjustment.
Equipment
  • Light Source: Green LED strip (

    
     nm, 
    
    
    
    5-10 mW/cm
    
    
    ).
  • Reaction Vessel: Borosilicate glass vials (crimped or screw cap with septa).

  • Purification: Dialysis tubing (MWCO 1000-3500 Da).

  • Analysis:

    
    H-NMR (300 MHz+), Aqueous GPC.
    

Experimental Protocols

Protocol A: Monomer Synthesis (If Commercial NAG is Unavailable)

Context: NAG is synthesized via the Schotten-Baumann reaction of acryloyl chloride and glycine.

  • Dissolution: Dissolve Glycine (1.0 eq) and NaOH (2.2 eq) in water at 0°C.

  • Addition: Dropwise add Acryloyl Chloride (1.1 eq) over 1 hour, maintaining temperature <5°C.

  • Acidification: Adjust pH to ~2.0 with conc. HCl to precipitate the product.

  • Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over

    
    .
    
  • Recrystallization: Recrystallize from Ethyl Acetate/Hexane. Yields white crystals (

    
    C).
    
Protocol B: PET-RAFT Polymerization of NAG

Target DP (Degree of Polymerization): 100

1. Stock Solution Preparation
  • Catalyst Stock: Dissolve Eosin Y in water (

    
     mg/mL).
    
  • Monomer Solution: Dissolve NAG in water. Note: NAG is acidic. Adjust pH to ~4-5 with NaOH if necessary to ensure solubility, but avoid high pH (>8) to prevent hydrolysis of the CTA.

2. Reaction Setup (Stoichiometry)

Target Ratio: [Monomer] : [CTA] : [PC] = 100 : 1 : 0.05

ComponentMolar Eq.[1][3][4][5]Mass/Vol (Example)
NAG (Monomer) 100129.1 mg (1.0 mmol)
EMP (CTA) 12.38 mg (0.01 mmol)
Eosin Y (PC) 0.050.035 mg (Use 70

L of stock)
Water Solvent1.0 mL (Total Volume)
3. Deoxygenation (Critical Step)

Although PET-RAFT is oxygen-tolerant, best control is achieved with deoxygenation.

  • Method: Sparge the mixture with Nitrogen or Argon for 15-20 minutes.

  • Alternative (O2 Tolerance): If sparging is impossible, add Ascorbic Acid (0.5 eq relative to PC) or simply fill the vial headspace completely with solvent (zero headspace).

4. Irradiation
  • Seal the vial.

  • Place the vial 2-3 cm from the Green LED source.

  • Fan Cooling: Use a small fan to maintain the reaction at ambient temperature (

    
    C). Uncontrolled heating can broaden molecular weight distribution (dispersity).
    
  • Time: Irradiate for 2–6 hours. (Monitor conversion via NMR).

5. Purification
  • Precipitation: Pour the reaction mixture into cold Acetone or Ethanol (NAG polymer precipitates; monomer may remain soluble depending on pH).

  • Dialysis (Recommended): Dialyze against Milli-Q water (pH 3-4 to keep polymer protonated) for 48 hours.

  • Lyophilization: Freeze-dry to obtain a white fluffy powder.

Workflow Visualization

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_pur Downstream Monomer_Prep Dissolve NAG + CTA in Water (pH 5) Cat_Add Add Eosin Y (Catalyst) Monomer_Prep->Cat_Add Degas Sparge N2 (15 min) Cat_Add->Degas Irradiate Green LED (530nm) 2-6 Hours Degas->Irradiate Seal Vial Dialysis Dialysis (MWCO 3.5kDa) Irradiate->Dialysis Quench (Dark) Dry Lyophilization (Final Polymer) Dialysis->Dry

Figure 2: Experimental workflow for the aqueous PET-RAFT polymerization of NAG.

Characterization & Troubleshooting

Characterization
  • 
    H-NMR (D
    
    
    
    O):
    • Monomer Conversion: Monitor the disappearance of vinyl protons at

      
       5.7–6.3 ppm.
      
    • Polymer Backbone: Broad peaks appear at

      
       1.5–2.5 ppm (backbone) and 
      
      
      
      3.8–4.0 ppm (glycine methylene
      
      
      ).
  • GPC (Gel Permeation Chromatography):

    • Challenge: PNAG is a polyelectrolyte.

    • Solution: Use aqueous GPC with 0.1 M NaNO

      
        or Acetate buffer  to suppress ionic interactions with the column.
      
Troubleshooting Matrix
IssueProbable CauseCorrective Action
No Polymerization Oxygen InhibitionIncrease degassing time or add Ascorbic Acid. Ensure LED intensity is sufficient.
High Dispersity (Đ > 1.5) Poor CTA ChoiceEnsure a Trithiocarbonate is used (not Dithiobenzoate). Check [M]:[CTA] ratio.
Precipitation during Rxn UCST BehaviorPNAG has a UCST in water. If the solution turns cloudy, warm slightly (>35°C) or adjust pH > 6.
Loss of End-Group HydrolysisAvoid pH > 9. Trithiocarbonates are susceptible to aminolysis/hydrolysis at high pH.

References

  • Xu, J., et al. (2017). "Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization." Polymer Chemistry.

  • Boyer, C., et al. (2016). "Photoinduced Electron Transfer–Reversible Addition–Fragmentation Chain Transfer (PET-RAFT) Polymerization." Chemical Reviews.

  • Glatzel, S., et al. (2011).[6] "Well-defined uncharged polymers with a sharp UCST in water and in physiological medium."[6] Macromolecules.

  • McKenzie, T. G., et al. (2014). "Aqueous PET-RAFT Polymerization: A Green Approach to Precision Polymers." Macromolecules.

Sources

Application Note: Protocol for N-Acryloyl-Glycine (NAG) and N-Acryloyl-Glycinamide (NAGA) Hydrogel Formation

[1][2]

Executive Summary & Nomenclature Clarification

Critical Note on Nomenclature: The term "N-acryloyl-glycolic acid" is chemically ambiguous.

  • Glycolic acid (

    
    ) lacks the amine group required for an N-acryloyl linkage.
    
  • Glycine (

    
    ) contains the necessary amine.
    
  • Therefore, this protocol interprets the target molecule as N-acryloyl glycine (NAG) , a pH-responsive monomer.

However, in advanced drug delivery, the amide derivative N-acryloyl glycinamide (NAGA) is frequently used for its supramolecular, thermoresponsive properties (UCST behavior). To ensure comprehensive utility, this guide details the protocols for both variants:

  • NAG Hydrogels: pH-sensitive, anionic networks.

  • NAGA Hydrogels: Thermoresponsive, high-strength, physically crosslinked networks.

Mechanism & Chemical Design

The functional difference lies in the side chain.[1] NAG contains a carboxylic acid (


Chemical Synthesis Pathway

The following diagram illustrates the synthesis of the NAG monomer via the Schotten-Baumann reaction.

NAG_SynthesisFigure 1: Synthesis pathway for N-acryloyl glycine (NAG) monomer.GlycineGlycine(H2N-CH2-COOH)ReactionSchotten-BaumannReaction(Ice Bath, pH 7-8)Glycine->ReactionAcryloylAcryloyl Chloride(CH2=CH-COCl)Acryloyl->ReactionBaseBase Catalyst(NaOH or K2CO3)Base->ReactionMaintains pHNAGN-Acryloyl Glycine(NAG) Monomer(CH2=CH-CONH-CH2-COOH)Reaction->NAGAcidification &Extraction

Part A: Monomer Synthesis Protocol

Commercially available NAG or NAGA can be expensive or impure. In-house synthesis is recommended for reproducibility.

Synthesis of N-Acryloyl Glycine (NAG)

Principle: Acryloylation of glycine under basic conditions to prevent protonation of the amine.

Reagents:

  • Glycine (0.1 mol)[2]

  • Acryloyl Chloride (0.11 mol)[2]

  • Sodium Hydroxide (NaOH)

  • Solvents: THF, Ethyl Acetate, Deionized (DI) Water.

Step-by-Step Protocol:

  • Dissolution: Dissolve 0.1 mol Glycine and 0.11 mol NaOH in 80 mL DI water. Cool to 0°C in an ice bath.

  • Acryloylation: Dissolve 0.11 mol Acryloyl Chloride in 15 mL THF. Add this solution dropwise to the glycine solution under vigorous stirring.

  • pH Control: Maintain pH between 7.5 and 7.8 using 5M NaOH. Critical: If pH drops below 7, the amine protonates and reaction yield plummets.

  • Extraction (Impurity Removal): Once the reaction is complete (approx. 2-3 hours), extract the aqueous mixture with ethyl acetate. Discard the organic layer (contains unreacted acryloyl chloride).

  • Acidification: Acidify the aqueous layer to pH 2.0 using HCl. This protonates the NAG carboxylate, making it less soluble in water and more soluble in organic solvents.

  • Product Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL). Collect the organic layers.[2][3]

  • Drying: Dry over anhydrous sodium sulfate (

    
    ), filter, and rotary evaporate to obtain the crude solid.
    
  • Purification: Recrystallize from a mixture of ethyl acetate/petroleum ether.

Synthesis of N-Acryloyl Glycinamide (NAGA)

Modification: Substitute Glycine with Glycinamide Hydrochloride . Use

Part B: Hydrogel Formation Protocol

This section details the formation of the crosslinked hydrogel network.[3][4][5]

Formulation Table

The following ratios are optimized for a robust hydrogel suitable for drug delivery assays.

ComponentRoleConcentration (NAG)Concentration (NAGA)
Monomer Backbone10–20 wt%20–30 wt% (for high strength)
Crosslinker Network formation1–2 mol% (MBA)0–0.1 mol% (MBA)*
Initiator Radical Source0.5 wt% (APS)0.1 wt% (Irgacure 2959)
Accelerator Catalyst0.1 wt% (TEMED)N/A (if Photo-curing)
Solvent MediumDI Water (pH 7.4)DI Water (Warm if needed)

*Note: NAGA can form stable hydrogels via physical crosslinking (H-bonding) alone. Chemical crosslinker (MBA) is optional for NAGA but required for NAG.

Standard Operating Procedure (SOP)
Workflow Diagram

Hydrogel_ProtocolFigure 2: Generalized protocol for NAG/NAGA hydrogel formation.cluster_PrepSolution Preparationcluster_CurePolymerizationStartStart: Monomer PreparationStep1Dissolve Monomer in Buffer/Water(Adjust pH to 7.0 for NAG)Start->Step1Step2Add Crosslinker (MBA)(Optional for NAGA)Step1->Step2Step3Degas Solution (N2 Purge)15-30 minsStep2->Step3BranchSelect Initiation MethodStep3->BranchThermalThermal InitiationAdd APS + TEMEDIncubate at 25-50°CBranch->ThermalRedox/HeatPhotoPhoto InitiationAdd Irgacure 2959UV Exposure (365nm)Branch->PhotoUV LightFinishHydrogel Formation(Wash/Dialysis)Thermal->FinishPhoto->Finish

Detailed Steps (NAG Hydrogel - pH Responsive)
  • Preparation: Dissolve NAG monomer (e.g., 200 mg) in DI water (1 mL).

    • Critical: The solution will be acidic. Neutralize to pH 7.0 using NaOH to ensure solubility and prevent premature hydrolysis.

  • Crosslinking: Add N,N'-methylenebisacrylamide (MBA) (2 mg, ~1 wt% of monomer).

  • Degassing: Purge the solution with Nitrogen gas for 15 minutes to remove dissolved oxygen (oxygen inhibits free radical polymerization).

  • Initiation:

    • Add Ammonium Persulfate (APS) solution (10 µL of 10% w/v stock).

    • Add TEMED (1-2 µL).

  • Curing: Quickly transfer the mixture into a mold (glass slides with spacers). Allow to polymerize at room temperature for 2-4 hours.

  • Washing: Demold and immerse in DI water for 24 hours (changing water 3 times) to remove unreacted monomer and initiator.

Detailed Steps (NAGA Hydrogel - Thermoresponsive/Supramolecular)
  • Preparation: Dissolve NAGA monomer (20-30 wt%) in DI water. Heating to 40-50°C may be required for high concentrations.

  • Crosslinking (Optional): For a purely physical hydrogel (self-healing), omit MBA. For a permanent shape, add 0.05 mol% MBA.

  • Initiation: Add Photoinitiator (e.g., Irgacure 2959, 0.1 wt%).[6]

  • Curing: Degas, then expose to UV light (365 nm, ~10 mW/cm²) for 10-20 minutes.

  • Post-Cure: The resulting gel will be white/opaque at room temperature (below UCST) and transparent upon heating (above UCST).

Characterization & Applications

Key Properties
  • NAG Hydrogels: Exhibit pH-dependent swelling.

    • Low pH (<4): Carboxyl groups are protonated (

      
      ). Hydrogen bonding dominates. Gel collapses (shrinks).
      
    • High pH (>7): Carboxyl groups deprotonate (

      
      ). Electrostatic repulsion dominates. Gel swells significantly.[7][3][8][9]
      
  • NAGA Hydrogels: Exhibit UCST (Upper Critical Solution Temperature).

    • T < UCST: Hydrogen bonds form between amide side chains.[7][1] Gel is stiff and opaque.

    • T > UCST: Hydrogen bonds break. Gel softens or dissolves (if not chemically crosslinked).

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Gelation Oxygen inhibitionIncrease N2 purge time; Ensure sealed mold.
Soft/Weak Gel Low monomer conc.Increase NAG/NAGA concentration to >15 wt%.
Incomplete Solubility Acidic pH (NAG)Neutralize NAG solution with NaOH before polymerization.
Bubbles in Gel Exothermic reactionCool reagents before adding initiator; Polymerize in ice bath.

References

  • Design of poly(N-acryloylglycine) materials for incorporation of microorganisms. Source: ACS Applied Bio Materials. Context: Protocol for NAG polymerization and biocompatibility.[7][9]

  • Poly(N-acryloyl glycinamide): A fascinating polymer that exhibits a range of properties from UCST to high strength hydrogels. Source:[10] ResearchGate / Polymer Journal. Context: Comprehensive review of NAGA synthesis and physical crosslinking mechanisms.

  • Self-healing hydrogels based on N-acryloyl modified amino acids. Source: US Patent US20140243428A1. Context: Detailed synthesis of N-acryloyl glycine and its derivatives.

  • Injectable and Multifunctional Hydrogels Based on Poly(N-acryloyl glycinamide). Source: ACS Applied Materials & Interfaces. Context: Application of NAGA in drug delivery systems.[7][5][8]

Application Note: Characterization of N-Acryloyl-Glycine (NAG) Based Polymers

[1][2][3]

Nomenclature & Scope Clarification

Critical Note on Chemical Terminology: The term "N-acryloyl-glycolic acid" is chemically ambiguous because glycolic acid (

  • If the acryloyl group is attached to the oxygen, the molecule is acryloyloxyacetic acid (an ester).

  • If the acryloyl group is attached to a nitrogen introduced to the glycolic acid motif (creating an amide), the molecule is N-acryloyl glycine (

    
    ).
    

Given the context of "smart" thermoresponsive polymers in drug development, this guide focuses on Poly(N-acryloyl glycine) (PNAG) and its amide derivative Poly(N-acryloyl glycinamide) (PNAGA) . These materials are renowned for their Upper Critical Solution Temperature (UCST) behavior and pH-responsiveness, making them distinct from the more common LCST polymers like PNIPAM.

Executive Summary

Poly(N-acryloyl glycine) (PNAG) represents a class of "smart" polyelectrolytes that exhibit dual responsiveness to pH and temperature. Unlike standard thermoresponsive polymers that precipitate upon heating (LCST), PNAG-based systems often display UCST behavior (precipitating upon cooling) driven by strong intermolecular hydrogen bonding, particularly in their protonated state.

This application note details the causal link between the chemical structure of NAG polymers and their macroscopic physical properties. We provide validated protocols for overcoming common characterization challenges, such as column adsorption during GPC and hysteresis during turbidimetry.

Structural Verification: NMR & FTIR

Objective: Confirm monomer conversion, purity, and the integrity of the amide/carboxyl functionalities.

2.1 Proton NMR (

H-NMR) Protocol

Challenge: PNAG is highly polar and capable of strong hydrogen bonding, leading to peak broadening in non-polar solvents. Solution: Use deuterated dimethyl sulfoxide (DMSO-d


Experimental Steps:

  • Sample Prep: Dissolve 10 mg of purified polymer in 0.7 mL of DMSO-d

    
     .
    
    • Why DMSO? It disrupts inter-chain hydrogen bonds better than D

      
      O for the backbone, resulting in sharper peaks.
      
    • Alternative: If using D

      
      O, add 1-2 drops of NaOD to deprotonate the carboxylic acid groups (
      
      
      ), preventing aggregation.
  • Acquisition: Run at 25°C (or 60°C if broadening persists) with at least 64 scans.

  • Analysis:

    • Vinyl Protons (Absent): Confirm total disappearance of monomer peaks at

      
       5.6–6.3 ppm.
      
    • Backbone: Broad multiplets at

      
       1.2–2.2 ppm (methine/methylene).
      
    • Side Chain: Distinct singlet/doublet at

      
       ~3.8 ppm (
      
      
      ).
    • Amide Proton: If using DMSO, look for the

      
       signal around 
      
      
      8.0–8.5 ppm.
2.2 FTIR Spectroscopy

Diagnostic Peaks:

  • Amide I: 1650 cm

    
     (C=O stretching).
    
  • Amide II: 1540 cm

    
     (N-H bending).
    
  • Carboxylic Acid: Broad stretch 2500–3300 cm

    
     (O-H) and ~1710 cm
    
    
    (C=O acid), distinct from the amide carbonyl.
Molecular Weight Determination (Aqueous GPC)

Objective: Determine



Critical Failure Point:

Validated Protocol:

Parameter Setting/Material Rationale

| Mobile Phase | Water + 0.1 M NaNO


Buffer

ColumnsStandards

Workflow:

  • Dissolve polymer at 3 mg/mL in the mobile phase.

  • Filter through a 0.45

    
    m hydrophilic PES membrane (Nylon binds proteins/peptides and may bind NAG).
    
  • Flow rate: 1.0 mL/min at 35°C.

Stimuli-Responsiveness: UCST & pH Profiling

Mechanism: PNAG and PNAGA exhibit Upper Critical Solution Temperature (UCST) behavior.[1] Below a critical temperature, hydrogen bonds between polymer chains (polymer-polymer) dominate over water-polymer interactions, causing phase separation (cloudiness). Above this temperature, the chains hydrate and dissolve.

4.1 Turbidimetry (Cloud Point) Protocol

Equipment: UV-Vis Spectrophotometer with Peltier temperature controller.

Step-by-Step:

  • Preparation: Prepare a 1.0 wt% polymer solution in deionized water.

    • For PNAG (Acid): The UCST is pH-dependent.[2][3][4] Adjust pH to 3.0, 4.0, and 5.0 using HCl. (Note: At pH > pKa, the polymer is fully soluble and loses UCST).

    • For PNAGA (Amide): UCST is typically intrinsic in pure water.

  • Thermal Cycle:

    • Cool from 60°C to 5°C at 1°C/min.

    • Hold for 10 min.

    • Heat from 5°C to 60°C at 1°C/min.

  • Measurement: Monitor Transmittance (%T) at 500 nm (or 600 nm).

  • Calculation: The Cloud Point (

    
    ) is defined as the temperature at 50% transmittance.
    

Data Visualization (Expected Results):

  • Cooling: Transmittance drops sharply as chains aggregate.

  • Heating: Transmittance recovers.

  • Hysteresis: A gap between cooling/heating curves is common in UCST polymers due to the energy required to break stable H-bond aggregates.

4.2 Potentiometric Titration (pKa Determination)

Since PNAG is a polyacid, its charge density dictates its drug delivery potential.

  • Dissolve 50 mg polymer in 50 mL 0.1 M NaCl.

  • Titrate with 0.1 M NaOH using an autotitrator.

  • Plot: pH vs. Volume NaOH. Use the Henderson-Hasselbalch equation to find the apparent pKa (typically ~3.5–4.5 for NAG derivatives).

Mechanistic Visualization

The following diagrams illustrate the characterization logic and the phase transition mechanism.

Diagram 1: Characterization Workflow

CharacterizationWorkflowSampleCrude Polymer(PNAG/PNAGA)PurificationDialysis & LyophilizationSample->PurificationStructureStructural ID(1H-NMR / FTIR)Purification->Structure Verify PurityMolWeightMol. Weight(Aqueous GPC)Structure->MolWeight If PureThermalThermal Profile(UV-Vis / DSC)MolWeight->Thermal Define Mw effectsAppApplication(Drug Release/Hydrogel)Thermal->App Select T(cp)

Caption: Integrated workflow for validating N-acryloyl glycine polymer synthesis and physical properties.

Diagram 2: UCST Phase Transition Mechanism

UCST_MechanismSolubleSoluble State (T > UCST)Hydrated CoilsInsolubleInsoluble State (T < UCST)AggregatesSoluble->Insoluble CoolingInsoluble->Soluble HeatingH_BondInter-chain Hydrogen Bonding(Amide-Amide / COOH-COOH)H_Bond->InsolublePromotesEntropyEntropic Penaltyof Water StructuringEntropy->SolublePromotes

Caption: Thermodynamic drivers of the UCST transition. Cooling facilitates cooperative hydrogen bonding, leading to phase separation.

References
  • Seuring, J., & Agarwal, S. (2010).[5] Polymers with Upper Critical Solution Temperature in Aqueous Solution.[1][3][5] Macromolecular Rapid Communications. Link

  • Glatzel, S., et al. (2010).[5] Poly(N-acryloyl glycinamide): A UCST-Type Polymer with Tunable Thermoresponsive Behavior.[1] Macromolecules.[1][3][5][6][7] Link

  • Boustta, M., & Vert, M. (2000). Poly(N-acryl amino acids): A New Class of Biologically Active Polyanions. Biomacromolecules.[8][3][6][7] Link

  • IUPAC. (2023). Brief Guide to Polymer Nomenclature. IUPAC.org. Link

  • Hietala, S., et al. (2008).[1] Rheological Properties of UCST-Type Thermoresponsive Polymers. Polymer.[8][1][3][5][7][9][10][11][12][13] Link

NMR analysis of N-acryloyl-glycolic acid polymerization kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative In-Situ


H-NMR Kinetics of N-Acryloyl-Glycolic Acid Polymerization 

Executive Summary

This guide details the protocol for monitoring the free-radical polymerization of N-acryloyl-glycolic acid (NAGA) using in-situ proton nuclear magnetic resonance (


H-NMR). NAGA is a critical functional monomer for synthesizing biodegradable, thermo-responsive hydrogels used in drug delivery. Unlike offline methods (e.g., gravimetry or GPC), in-situ NMR provides real-time, non-invasive quantification of monomer conversion, stereoregularity, and reaction order without disturbing the reaction equilibrium.

Key Technical Insight: The polymerization of NAGA involves a trade-off between reaction rate and spectral resolution. As the reaction proceeds, the viscosity of the solution increases, leading to dipolar broadening of the polymer signals. This protocol utilizes a high-concentration internal standard method to decouple monomer quantification from polymer line-broadening effects.

Experimental Design & Logic

The Mechanistic Challenge

NAGA polymerization follows a free-radical mechanism. The objective is to quantify the rate of disappearance of the acryloyl vinyl protons.

  • Initiation: Thermal decomposition of initiator (e.g., ACVA or APS) generates radicals.

  • Propagation: Radicals attack the vinyl bond (

    
    ) of NAGA.
    
  • Termination: Bimolecular combination or disproportionation.

Reagent Selection Strategy
  • Solvent (

    
    ):  NAGA is highly hydrophilic. 
    
    
    
    is chosen over DMSO-
    
    
    to mimic physiological polymerization conditions used in hydrogel synthesis.
  • Internal Standard (Sodium Trimethylsilylpropanesulfonate - DSP or TMSP): Essential for quantitative integration. Unlike residual solvent peaks (HDO), which drift with temperature and pH, TMSP provides a stable singlet at 0.0 ppm that is inert to the radical flux.

  • Initiator (ACVA - 4,4'-Azobis(4-cyanovaleric acid)): Preferred over persulfates for NMR because it produces cleaner spectra without introducing paramagnetic impurities that broaden linewidths.

Pulse Sequence Parameters
  • Pulse Program: zg30 (30° excitation pulse). A 90° pulse is unnecessary for kinetics and requires longer relaxation delays.

  • Relaxation Delay (

    
    ):  Set to 15 seconds .
    
    • Causality: Vinyl protons in small monomers have long

      
       relaxation times (often 2-5s). To ensure quantitative integration (99.9% magnetization recovery), 
      
      
      
      must be
      
      
      . Short
      
      
      leads to underestimation of monomer concentration.
  • Temperature: 60°C (Standard thermal initiation).

Experimental Workflow (Visualization)

The following diagram outlines the critical path for the kinetic experiment.

NAGA_Kinetics_Workflow cluster_0 Critical Timing Prep Sample Preparation (4°C) Shim Shimming & Tuning (at 60°C) Prep->Shim Transfer to Magnet Array Arrayed Acquisition (Kinetic Loop) Shim->Array Inject Initiator* Process Processing & Integration Array->Process FID Series Data Rate Constant (k) Calculation Process->Data ln([M]0/[M]t)

Figure 1: Workflow for in-situ NMR kinetics. Note: Initiator injection often occurs immediately prior to shimming if the reaction is slow, or remotely if fast.

Detailed Protocol

Phase 1: Sample Preparation (The "Cold Start")

Goal: Assemble all components without triggering polymerization.

  • Stock Solutions:

    • Monomer Stock: Dissolve NAGA (50 mg) in

      
       (0.6 mL).
      
    • Standard Stock: Add TMSP to a final concentration of 1 mM.

    • Initiator Stock: Dissolve ACVA in

      
       (keep on ice).
      
  • Tube Assembly:

    • Transfer Monomer/Standard mix to a high-precision 5mm NMR tube.

    • CRITICAL: Keep the tube in an ice bath. The reaction rate at 0°C is negligible.

    • Add Initiator Stock immediately before insertion into the magnet. Cap and invert twice to mix.

Phase 2: Instrument Setup & Shimming

Goal: Achieve homogenous field before viscosity rises.

  • Pre-heat Probe: Set probe temperature to 60°C and allow 15 minutes of equilibration before inserting the sample.

  • Insert & Lock: Insert sample, lock on

    
    .
    
  • Shimming: Perform gradient shimming immediately.

    • Expert Note: As the polymer forms, the sample viscosity increases, making the magnetic susceptibility heterogeneous. You must achieve a linewidth (

      
      ) of < 1.0 Hz on the TMSP peak before the reaction reaches 5% conversion.
      
  • Tuning: Tune the probe (ATMA) to minimize reflection.

Phase 3: Kinetic Acquisition Loop

Goal: Capture time-resolved spectra.

  • Define Array: Set up a "pseudo-2D" experiment (e.g., multizg on Bruker) with

    
     experiments.
    
    • Scans (NS): 8 (High S/N is needed, but speed is priority).

    • Dummy Scans (DS): 0 (or 2 for the first row).

    • Delay: Calculate total time per spectrum. (Acquisition Time +

      
      ) × NS.
      
      • Example: (3s + 15s) × 8 = 144 seconds per data point.

  • Start: Execute the array. Monitor the first 3 spectra to ensure vinyl peaks are visible and phasing is correct.

Data Analysis & Interpretation

Spectral Assignment

The following table summarizes the signals of interest for NAGA (


).
MoietyProton TypeChemical Shift (

, ppm)
MultiplicityKinetic Behavior
Monomer Vinyl (

)
6.2 - 6.4Doublet/MultipletDecays
Monomer Vinyl (

)
6.0 - 6.2MultipletDecays
Monomer Vinyl (

)
5.7 - 5.9DoubletDecays
Monomer Glycolic (

)
~4.1 - 4.2Singlet/DoubletShifts Upfield
Polymer Backbone (

)
1.4 - 2.6Broad HumpGrows
Standard TMSP (

)
0.00Sharp SingletConstant
Quantification Logic

Do not integrate the polymer peaks for kinetics; they are too broad and overlap with water satellites. Use the disappearance of the monomer vinyl peaks .

  • Normalize: Set the integral of the TMSP peak to 100.00 for all spectra in the series.

  • Integrate: Integrate the vinyl region (5.6 – 6.4 ppm) as a single block or specific protons if resolved.

  • Calculate Conversion (

    
    ): 
    
    
    
    
    Where
    
    
    is the normalized integral of the monomer at time
    
    
    .
Kinetic Plotting

For free-radical polymerization under pseudo-first-order conditions (excess initiator or steady-state assumption):



  • Plot

    
     on the Y-axis vs. Time (seconds) on the X-axis.
    
  • The slope represents the apparent propagation rate constant (

    
    ).
    

Mechanistic Visualization

The following diagram illustrates the chemical transformation monitored during the NMR experiment.

NAGA_Mechanism cluster_nmr NMR Observable Changes Monomer NAGA Monomer (Sharp Vinyl Signals) Propagating Active Chain End (Radical on Backbone) Monomer->Propagating Attack (kp) Obs1 Vinyl Intensity ↓ Monomer->Obs1 Radical Initiator Radical (I•) Radical->Monomer Initiation Propagating->Propagating Chain Growth (+M) Polymer Poly(NAGA) (Broad Aliphatic Signals) Propagating->Polymer Termination (kt) Obs2 Linewidth ↑ Polymer->Obs2

Figure 2: Reaction pathway showing the transition from sharp monomeric signals to broad polymeric resonances.

Troubleshooting & Quality Control

  • Issue: Signal Overlap with HDO.

    • Solution: If the glycolic

      
       (~4.1 ppm) overlaps with the water suppression region (approx 4.7 ppm at elevated temps), rely solely on the vinyl region (5.6-6.4 ppm).
      
  • Issue: Gelation in the Tube.

    • Solution: If the sample solidifies, shimming will fail, and peaks will vanish. This indicates the reaction is too fast or concentration is too high. Reduce monomer concentration to < 5 wt% or lower the temperature.

  • Issue: Induction Period.

    • Insight: A delay in the start of vinyl decay often indicates the presence of oxygen (a radical scavenger). Ensure the

      
       is degassed (sparged with Nitrogen) prior to preparation.
      

References

  • Ferrier, D. C., et al. (2025). "In Situ NMR to Monitor Bulk Photopolymerization Kinetics." ACS Macro Letters.

  • Standard Chemical Shifts: "Glycolic acid 1H NMR spectrum." ChemicalBook.[1]

  • Polymerization Context: "Polymerization of Acrylamide N-methylene Lactic and Glycolic Acid." Baghdad Science Journal.

  • General Methodology: "Influence of polymerisation conditions on the kinetics of poly(lactic-co-glycolic acid)..." Polymer Chemistry (RSC).

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-Acryloyl Glycine (NAG) Purity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

N-acryloyl glycine (NAG) (often mislabeled in non-standard nomenclature as N-acryloyl-glycolic acid) is a critical functional monomer used in the synthesis of pH-responsive hydrogels and biocompatible polymers. Its structure consists of an acryloyl group (


) amide-bonded to glycine (

).

Note on Nomenclature: The term "N-acryloyl-glycolic acid" is chemically contradictory, as glycolic acid (


) lacks the nitrogen atom required for an N-acryloyl linkage. This protocol addresses N-acryloyl glycine  (

), the standard monomer in this class.
The Purity Challenge

The purity of NAG is paramount for reproducible polymerization kinetics. Common impurities include:

  • Acrylic Acid (AA): A hydrolysis product or unreacted starting material. It acts as a cross-linker or alters the charge density of the final polymer.

  • Glycine: The hydrolysis byproduct.

  • Oligomers: Spontaneous polymerization products formed during storage.

This guide details a Reverse-Phase HPLC (RP-HPLC) method designed to separate the polar NAG monomer from its degradation products using a robust, acidified mobile phase system.

Method Development Logic
Stationary Phase Selection

NAG and its impurities are small, polar organic acids.

  • Standard C18: May suffer from "phase collapse" (dewetting) in highly aqueous conditions required to retain these polar compounds.

  • Selected Phase: C18-AQ (Polar-Embedded or Hydrophilic Endcapped) . These columns allow 100% aqueous mobile phases if necessary and provide better interaction with polar acidic moieties.

Mobile Phase Chemistry
  • pH Control: The carboxylic acid groups on NAG (

    
    ) and Acrylic Acid (
    
    
    
    ) must be protonated to ensure retention. We use 0.1% Phosphoric Acid (pH ~2.1) . At this pH, the analytes are neutral and hydrophobic enough to interact with the C18 ligand.
  • Solvent: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peak shapes for acrylates.

Detection
  • UV 210 nm: The carbonyl (

    
    ) and vinyl (
    
    
    
    ) groups in the acryloyl moiety absorb strongly here. Glycine (lacking the conjugated system) has weak absorbance, making this method selective for the acryloyl-bearing species (NAG and AA).
Detailed Protocol
3.1 Equipment & Reagents[1]
  • HPLC System: Quaternary gradient pump, Autosampler, Diode Array Detector (DAD) or VWD.

  • Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (250 mm x 4.6 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Phosphoric Acid (85%, HPLC Grade).

    • Milli-Q Water (18.2 MΩ).

    • Reference Standards: N-acryloyl glycine (>98%), Acrylic Acid (>99%).

3.2 Chromatographic Conditions
ParameterSettingRationale
Column Temp 30°CEnsures reproducible retention times.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Injection Vol 10 µLPrevents column overload; adjust if sensitivity is low.
Detection UV 210 nmMax absorbance for acryloyl group; 254 nm is too weak.
Mobile Phase A 0.1%

in Water
Protonates acids for retention.
Mobile Phase B AcetonitrileOrganic modifier for elution.

Gradient Program:

  • 0–2 min: 0% B (Isocratic hold to retain Glycine/Acrylic Acid)

  • 2–10 min: 0%

    
     20% B (Elution of NAG)
    
  • 10–15 min: 20%

    
     60% B (Wash oligomers)
    
  • 15–16 min: 60%

    
     0% B (Re-equilibration)
    
  • 16–22 min: 0% B (Equilibration)

3.3 Sample Preparation
  • Standard Stock (1 mg/mL): Weigh 10 mg NAG standard into a 10 mL volumetric flask. Dissolve in Mobile Phase A (Water/Acid). Note: Avoid ACN in the diluent if possible to prevent peak distortion of early eluters.

  • Sample Prep: Weigh 10 mg of the test sample. Dissolve in 10 mL Mobile Phase A.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter. Do not use Nylon, as it may bind acidic proteins/peptides (or in this case, acidic monomers).

  • Stability: Analyze within 4 hours. Acrylates can spontaneously polymerize; keep autosampler at 4°C if possible.

Data Analysis & Validation
Impurity Calculations

Calculate purity using the Area Normalization Method (assuming similar extinction coefficients for acryloyl derivatives) or External Standard Method (for precise quantification of Acrylic Acid).



Note: Glycine is poorly detected at 210 nm. If Glycine quantification is required, use LC-MS or derivatization (e.g., OPA reagent) with Fluorescence detection.

System Suitability Criteria
  • Resolution (

    
    ):  > 1.5 between Acrylic Acid and NAG.
    
  • Tailing Factor (

    
    ):  < 1.5 (Acids often tail; ensure pH is low enough).
    
  • RSD (n=5): < 2.0% for retention time and area.

Visual Workflows
Figure 1: Analytical Workflow

HPLC_Workflow Sample Solid Sample (N-Acryloyl Glycine) Dissolution Dissolve in 0.1% H3PO4 (aq) Sample->Dissolution 1 mg/mL Filter Filter 0.22 µm PVDF Dissolution->Filter Remove Particulates HPLC HPLC Injection C18-AQ Column Filter->HPLC Detect UV Detection 210 nm HPLC->Detect Gradient Elution Data Integration & Purity Calc Detect->Data

Caption: Step-by-step workflow for the preparation and analysis of N-acryloyl glycine samples.

Figure 2: Impurity Pathways

Degradation_Pathway NAG N-Acryloyl Glycine (Target) AA Acrylic Acid (Impurity A) NAG->AA Hydrolysis (Acid/Base) Gly Glycine (Impurity B) NAG->Gly Hydrolysis Olig Oligomers (Impurity C) NAG->Olig Spontaneous Polymerization

Caption: Chemical degradation pathways of NAG leading to common chromatographic impurities.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure Mobile Phase pH is < 2.5. Use a highly endcapped column.
Peak Fronting Sample solvent mismatch.Dissolve sample in 100% Aqueous Mobile Phase A, not ACN.
Ghost Peaks Carryover of oligomers.Add a high organic wash (90% ACN) at the end of the gradient.
Retention Shift Phase collapse.Ensure the column is "AQ" type compatible with 100% water.
References
  • Waters Corporation. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Application Note. Link

  • PerkinElmer. HPLC Analysis of Acrylate Monomers. Application Note. Link

  • National Institutes of Health (NIH). Poly(N-acryloyl glycine) Nanoparticles and Hydrogels. Research regarding synthesis and characterization.[1][2] Link

  • Chromatography Online. Fast Separation of Acrylamide Monomer from Acrylic Acid. LCGC International. Link

Sources

Advanced Mass Spectrometry Characterization of Poly(N-acryloyl-glycolic acid) (PNAGA) for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Poly(N-acryloyl-glycolic acid) (PNAGA) is a thermoresponsive polymer with significant potential in drug delivery systems due to its tunable Lower Critical Solution Temperature (LCST) and carboxylic acid functionality. However, its polyelectrolyte nature and hydrogen-bonding capacity present unique challenges for characterization. This Application Note details a validated workflow for characterizing PNAGA using MALDI-TOF MS and ESI-MS. We focus on determining Molecular Weight Distributions (MWD) and verifying end-group fidelity—a critical quality attribute (CQA) for polymers synthesized via Reversible Addition-Fragmentation Chain Transfer (RAFT).

Introduction: The Analytical Challenge

PNAGA differs from standard poly(acrylamides) (like PNIPAM) due to the pendant glycolic acid moiety. This introduces pH-dependent ionization and strong intermolecular hydrogen bonding.

  • Target Analyte: Poly(N-acryloyl-glycolic acid).

  • Monomer Unit: N-acryloyl glycine (NAG).[1]

  • Repeat Unit Mass: 129.04 Da (Monoisotopic).

  • Critical Quality Attributes:

    
    , 
    
    
    
    , Dispersity (Đ), and End-Group integrity (RAFT agent retention).
Characterization Workflow

The following diagram outlines the decision matrix for selecting the appropriate ionization technique based on the polymer's physical stage.

PNAGA_Workflow Sample PNAGA Sample Purification Purification (Dialysis/Precipitation) Sample->Purification Remove Salts/Monomer Decision Target Analysis? Purification->Decision MALDI MALDI-TOF MS (Broad MWD Analysis) Decision->MALDI Full Polymer (>5 kDa) ESI ESI-MS (End-Group/Oligomer) Decision->ESI Oligomers (<5 kDa) Data Data Processing (Kendrick Mass Defect) MALDI->Data ESI->Data

Figure 1: Decision tree for MS characterization of PNAGA based on molecular weight and analytical goals.

Sample Preparation Protocol

Objective: Remove unreacted monomers and salts (Na+, K+) which suppress ionization and cause peak broadening.

  • Purification:

    • Dissolve crude PNAGA in deionized water (10 mg/mL).

    • Dialyze against water (pH 3-4, adjusted with HCl) for 48 hours using a membrane with MWCO 1000 Da. Note: Acidic pH suppresses ionization of the carboxyl groups, preventing polyelectrolyte expansion during dialysis.

    • Lyophilize to obtain a dry white powder.

  • Solvent Selection:

    • PNAGA is soluble in water, DMSO, and methanol.

    • Recommended MS Solvent: 50:50 Methanol:Water (v/v). This mixture balances solubility with desolvation efficiency in MS sources.

MALDI-TOF MS Protocol (Molecular Weight Distribution)

Rationale: MALDI is the "gold standard" for synthetic polymers due to singly charged ion generation. However, the acidic side chains of PNAGA can disrupt matrix crystallization. We utilize a DHB matrix which is tolerant of acidic analytes.

Reagents
  • Matrix: 2,5-Dihydroxybenzoic acid (DHB). Alt: Super-DHB (mixture of 2,5-DHB and 2-hydroxy-5-methoxybenzoic acid).

  • Cationization Agent: Sodium Trifluoroacetate (NaTFA).

  • Solvent: 50:50 ACN:Water + 0.1% TFA.

Step-by-Step Procedure
  • Matrix Preparation: Dissolve DHB at 20 mg/mL in the solvent.

  • Sample Preparation: Dissolve PNAGA at 2 mg/mL in the solvent.

  • Salt Preparation: Dissolve NaTFA at 1 mg/mL in the solvent.

  • Mixing (The Sandwich Method):

    • Mix Matrix:Sample:Salt in a 10:1:1 ratio (v/v/v).

    • Why? High matrix excess isolates polymer chains to prevent aggregation.

  • Spotting: Deposit 1 µL onto a steel target plate. Allow to air dry.

    • Critical Check: Look for small, homogeneous crystals. Large needles indicate poor mixing.

Instrument Parameters (Bruker/Sciex Systems)
ParameterSettingRationale
Mode Linear PositivePreserves labile RAFT end-groups; better for >5 kDa.
Laser Power Threshold + 10-15%Sufficient desorption without fragmentation (in-source decay).
Mass Range 500 – 20,000 DaCovers typical oligomer to polymer range.
Pulsed Extraction Optimized at MW centerImproves resolution at the target mass.

ESI-MS Protocol (End-Group Fidelity)

Rationale: For RAFT-synthesized PNAGA, verifying the retention of the Z-group (e.g., trithiocarbonate) and R-group is essential. ESI-MS provides the high resolution required to detect the mass shifts associated with end-group loss (e.g., aminolysis or hydrolysis).

Step-by-Step Procedure
  • Sample Dilution: Dilute purified PNAGA to 0.1 mg/mL in 50:50 Methanol:Water.

  • Direct Infusion: Infuse at 5-10 µL/min.

  • Polarity:

    • Negative Mode: Detects

      
       ions. Excellent for PNAGA due to the carboxylic acid groups.
      
    • Positive Mode: Detects

      
       ions. Requires addition of 0.1% Formic Acid to protonate side chains if studying hydrophobic end-groups.
      
Data Interpretation: The Math of Verification

To validate the structure


, calculate the theoretical mass (

):


  • 
    :  Mass of RAFT agent fragments (R + Z).
    
  • 129.0426: Monoisotopic mass of N-acryloyl glycine residue (

    
    ).
    
  • Defect Analysis: If you observe a series separated by 129 Da but shifted by -32 Da (example), it may indicate loss of a sulfur atom or oxidation.

Data Analysis & Visualization

Kendrick Mass Defect (KMD) Analysis: For complex copolymers or dispersity analysis, standard m/z plots are insufficient. KMD converts the mass scale to align with the repeat unit.

KMD_Logic cluster_output Interpretation RawSpectrum Raw Mass Spectrum (m/z) Identify Identify Repeat Unit (R = 129.04 Da) RawSpectrum->Identify CalcKMD Calculate KMD KM = Mass * (Nominal / Exact) Identify->CalcKMD Plot Plot KMD vs. KM CalcKMD->Plot Horizontal Horizontal Lines: Same End Groups Plot->Horizontal Vertical Vertical Separation: Different End Groups Plot->Vertical

Figure 2: Logic flow for Kendrick Mass Defect analysis to separate homopolymer series from end-group variants.

Calculating Moments

Do not rely on instrument software defaults. Export peak lists and calculate:

Note: In MALDI,


 is proportional to peak intensity. Ensure the baseline is subtracted correctly.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Signal (MALDI) Polymer aggregationSwitch to Super-DHB ; increase salt concentration to force cationization.
Broad Humps Salt adduct heterogeneityUse rigorous dialysis; switch to CsCl (Cesium) to collapse multiple adducts into one

series.
Fragmentation Laser energy too highReduce laser power; use "Linear" mode instead of "Reflectron".
Mass Shift Hydrolysis of Glycolic AcidCheck pH of solvent. Ensure pH is near neutral (5-7) during storage.

References

  • Monomer Data: PubChem.[1][2] N-Acryloylglycine (Compound).[1][2][3] National Library of Medicine. [Link]

  • MALDI of Polyacrylamides: M. S. Favier et al. MALDI-TOF MS investigation of the RAFT polymerization of a water-soluble acrylamide derivative. ResearchGate. [Link]

  • ESI-MS of RAFT Polymers: Barner-Kowollik, C., et al. Electrospray Ionization Mass Spectrometry Investigation of Reversible Addition Fragmentation Chain Transfer Mediated Acrylate Polymerizations. Macromolecules (ACS). [Link]

  • Polymer Characterization Guide: University of Delaware Mass Spectrometry Facility. MALDI-TOF Polymer Analysis Guide. [Link]

Sources

Application Note: Functionalization of Poly(N-acryloyl glycine) (PNAG) for Targeted Drug Delivery

[1][2][3][4]

Executive Summary & Strategic Rationale

In the landscape of smart drug delivery systems (DDS), Poly(N-acryloyl glycine) (PNAG) has emerged as a superior alternative to conventional Poly(acrylic acid) (PAA). While both offer carboxyl (-COOH) motifs for conjugation, PNAG incorporates a glycine spacer that enhances biocompatibility and alters the hydrodynamic radius sensitivity to pH changes.

This guide addresses the "N-acryloyl-glycolic acid" scaffold—scientifically identified as N-acryloyl glycine (NAG) to denote the stable amide linkage essential for in vivo circulation. Unlike ester-linked equivalents (which suffer premature hydrolysis), the amide backbone of PNAG ensures stability until the vehicle reaches the target microenvironment.

Key Functional Advantages:

  • Dual-Stimuli Responsiveness: PNAG exhibits pH-dependent solubility (pKa ≈ 3.5–4.0) and, when copolymerized or modified, can demonstrate Upper Critical Solution Temperature (UCST) behavior.[1][2]

  • High-Density Functionalization: The pendant carboxylic acid groups provide abundant sites for carbodiimide-mediated coupling of targeting ligands (e.g., RGD peptides, Folate).

  • Tumor Microenvironment (TME) Targeting: The polymer transitions from a collapsed, hydrophobic state at acidic pH (TME) to a swollen, hydrophilic state at physiological pH, or vice versa depending on the specific copolymer architecture, allowing for programmed payload release.

Strategic Framework: The Functionalization Pathway

To achieve high-fidelity drug delivery, we must move beyond random conjugation. This protocol utilizes RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization to generate polymers with low polydispersity index (PDI < 1.2), ensuring uniform biodistribution.

Mechanism of Action Visualization

PNAG_FunctionalizationMonomerN-acryloyl glycine(Monomer)RAFTRAFT Polymerization(CTA: EMP)Monomer->RAFT 70°C, DMF PNAGPNAG Homopolymer(Pendant -COOH)RAFT->PNAG Purification ActivationActivation(EDC/NHS)PNAG->Activation pH 5.0 ConjugationLigand Conjugation(Targeting Peptide)Activation->Conjugation Amine-Ligand DrugLoadDrug Loading(Doxorubicin)Conjugation->DrugLoad Electrostatic/Hydrophobic

Figure 1: Workflow for the synthesis and functionalization of PNAG. The process ensures defined molecular weight and site-specific ligand attachment.

Detailed Experimental Protocols

Protocol A: Synthesis of N-acryloyl glycine (Monomer)

Prerequisite: Ensure all glassware is acid-washed and dried.

Reagents: Glycine, Acryloyl chloride, NaOH, Acetone.

  • Dissolution: Dissolve Glycine (1.0 eq) in a 4M NaOH solution (2.2 eq) at 0°C.

  • Acylation: Dropwise add Acryloyl chloride (1.1 eq) over 1 hour while maintaining temperature < 5°C. The basic pH acts as a scavenger for the HCl byproduct.

  • Acidification: Adjust pH to 2.0 using concentrated HCl to precipitate the product.

  • Extraction: Extract with ethyl acetate (3x). Dry organic layer over anhydrous MgSO₄.

  • Purification: Recrystallize from acetone/hexane to yield white crystals.

    • QC Check: ¹H NMR (D₂O) should show vinyl protons at δ 5.8–6.4 ppm.

Protocol B: RAFT Polymerization of PNAG

Why RAFT? To control molecular weight (Mn) and prevent "dead" chains that fail to clear renally.

Reagents:

  • Monomer: N-acryloyl glycine (NAG)[3][4]

  • CTA (Chain Transfer Agent): 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) or EMP.

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent: DMF (Dimethylformamide).

Step-by-Step:

  • Preparation: In a Schlenk tube, dissolve NAG (1.0 g), CTA (20 mg), and AIBN (2 mg) in DMF (4 mL). Ratio [M]:[CTA]:[I] = 200:1:0.2.

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (critical for RAFT).

  • Polymerization: Immerse tube in an oil bath at 70°C for 12 hours.

  • Quenching: Cool to liquid nitrogen temperature and expose to air.

  • Purification: Precipitate into excess cold diethyl ether. Centrifuge and dry under vacuum.

  • Characterization:

    • GPC: Target Mn = 15,000–25,000 Da; PDI < 1.2.

    • NMR: Verify disappearance of vinyl peaks.

Protocol C: Post-Polymerization Functionalization (Ligand Conjugation)

Target: Conjugation of cRGDfK peptide (integrin targeting) to PNAG.

Mechanism: Carbodiimide chemistry converts the inert carboxyl group into a reactive NHS-ester intermediate, which then attacks the primary amine of the ligand.

Reagents:

  • PNAG (from Protocol B)[5]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Ligand: cRGDfK peptide (containing free amine)

  • Buffer: MES (pH 5.5) and PBS (pH 7.4)

Workflow:

  • Activation: Dissolve PNAG (100 mg) in 10 mL MES buffer (pH 5.5). Add EDC (5 eq relative to COOH) and NHS (5 eq). Stir for 30 min at room temperature.

    • Note: The acidic pH (5.5) is crucial here. EDC hydrolysis is minimized at this pH, maximizing intermediate stability.

  • Ligand Addition: Adjust pH to 7.4 using PBS (or 1M NaOH) immediately before adding the cRGDfK peptide (5 mg).

    • Causality: The pH jump to 7.4 deprotonates the lysine amine on the peptide, making it nucleophilic enough to attack the NHS-ester.

  • Reaction: Stir for 24 hours at 4°C (to preserve peptide integrity).

  • Purification: Dialysis (MWCO 3.5 kDa) against distilled water for 3 days to remove unreacted peptide and coupling reagents. Lyophilize.

Protocol D: Drug Loading (Doxorubicin)

Strategy: Electrostatic loading driven by the anionic PNAG and cationic Doxorubicin (DOX).

  • Mixing: Dissolve Functionalized PNAG (10 mg) in PBS (pH 7.4). Add Doxorubicin HCl (2 mg).

  • Equilibration: Stir in the dark (DOX is photosensitive) for 24 hours. The negatively charged carboxylates of PNAG interact with the protonated amine of DOX.

  • Purification: Dialysis (MWCO 3.5 kDa) against PBS to remove free drug.

  • Quantification: Measure UV-Vis absorbance of the dialysate at 480 nm to calculate Loading Efficiency (LE).

Data Analysis & Validation

Quantitative Metrics Table
ParameterMethodTarget SpecificationTroubleshooting
Monomer Purity ¹H NMR> 98% (No impurity peaks)Recrystallize twice if yellow.
Polymer PDI GPC (DMF)< 1.20Increase freeze-pump-thaw cycles; check CTA purity.
Conjugation Efficiency BCA Assay / UV> 80% ligand attachmentOptimize EDC/NHS ratio; ensure pH jump is rapid.
Drug Loading Content (DLC) UV-Vis (480 nm)10–15% w/wAdjust Polymer:Drug ratio; check pH of loading buffer.
Zeta Potential DLS-20 to -30 mV (at pH 7.4)If neutral, carboxyl groups may be blocked or unreacted.
Drug Release Logic

The release profile is pH-dependent.[5][3]

  • pH 7.4 (Blood): Strong electrostatic interaction retains DOX (Slow release).

  • pH 5.0 (Endosome/Tumor): Protonation of PNAG carboxyl groups (COOH) reduces electrostatic attraction; Polymer may collapse (depending on copolymer composition), squeezing out the drug (Burst release).

Release_MechanismBloodPhysiological pH (7.4)PNAG: Anionic (COO-)Drug: Bound ElectrostaticallyTumorTumor Microenvironment (pH 5.0-6.5)PNAG: Protonation (COOH)Interaction WeakensBlood->Tumor Endocytosis ReleaseIntracellular ReleaseEndosomal EscapeDrug Diffuses to NucleusTumor->Release pH Trigger

Figure 2: The pH-triggered release mechanism utilized by PNAG nanocarriers.

References

  • Deepuppha, N., et al. (2019). "Multiresponsive Poly(N-acryloyl glycine)-Based Nanocomposite and Its Drug Release Characteristics."[3][6] Journal of Nanomaterials. Link

  • Paik, P., et al. (2025). "Organ Targeting Drug Delivery Systems (OTDDS) of poly[(N-acryloylglycine)-co-(N-acryloyl-L-phenylalanine methyl ester)] Copolymer Library." Journal of Materials Chemistry B. Link

  • Seuring, J., & Agarwal, S. (2010). "Polymers with Upper Critical Solution Temperature in Aqueous Solution."[2] Macromolecular Rapid Communications. Link

  • Boustta, M., & Vert, M. (2023). "Hyaluronic acid-poly(N-acryloyl glycinamide) copolymers as sources of degradable thermoresponsive hydrogels for therapy." Gels. Link

Biocompatibility Testing of N-Acryloyl-Glycine (NAG) Based Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers developing N-acryloyl-glycine (NAG) based hydrogels.

Note on Nomenclature: While "N-acryloyl-glycolic acid" is the prompt's terminology, chemically, glycolic acid (


) lacks the nitrogen required for an "

-acryloyl" linkage. The structural analogue containing nitrogen is Glycine (

). Therefore, this guide focuses on Poly(N-acryloyl glycine) (PNAG) hydrogels, a class of pH-responsive, carboxyl-rich biomaterials often compared to glycolic acid derivatives due to their structural homology and acidic pendant groups.

Application Note & Protocol Guide | Version 2.4 | January 2026

Introduction & Mechanistic Rationale

The Challenge of Acidic Hydrogels

N-acryloyl-glycine (NAG) hydrogels possess a pendant carboxylic acid group (


) on every monomer unit. Unlike neutral hydrogels (e.g., PEG, PAAm), NAG-based materials present a unique biocompatibility paradox:
  • Functionality: The carboxyl groups provide pH sensitivity and sites for bioconjugation (e.g., peptide tethering).

  • Toxicity Risk: High densities of acidic groups can lower the local pH of the cellular microenvironment, triggering acidosis-induced necrosis or inflammation, independent of the polymer’s intrinsic chemical toxicity.

Therefore, standard ISO 10993 protocols must be modified to distinguish between pH-mediated toxicity and chemical cytotoxicity (e.g., from residual monomers).

Structural & Degradation Context

Most NAG hydrogels are formed via free-radical polymerization of vinyl groups, creating a non-biodegradable carbon-carbon backbone. "Degradation" in this context usually refers to:

  • Hydrolytic solubilization: Hydrolysis of crosslinkers leading to gel dissolution.

  • Pendant group hydrolysis: Rare, but would release glycine.

  • Leachables: Unreacted NAG monomers are acrylamide derivatives and are potentially neurotoxic/cytotoxic.

Experimental Workflow Visualization

The following diagram outlines the critical path for validating NAG hydrogel safety, prioritizing the separation of pH effects from chemical toxicity.

BiocompatibilityWorkflow cluster_Char Phase 1: Material Characterization cluster_InVitro Phase 2: In Vitro Screening cluster_InVivo Phase 3: In Vivo Validation Start NAG Hydrogel Synthesis Monomer Residual Monomer Quant. (HPLC) Target: < 0.1% w/w Start->Monomer Leach Leachable Extraction (ISO 10993-12) (PBS vs. Culture Media) Monomer->Leach Pass Cyto_Std Standard Cytotoxicity (Direct Contact) Leach->Cyto_Std Cyto_pH pH-Buffered Cytotoxicity (Distinguish Acid vs. Chem Toxicity) Leach->Cyto_pH Hemolysis Hemocompatibility (If blood contact intended) Cyto_Std->Hemolysis Pass Cyto_pH->Hemolysis Implant Subcutaneous Implantation (Rat Model) Hemolysis->Implant Pass Histo Histology (H&E, Masson's) Assess Fibrous Capsule Implant->Histo

Caption: Figure 1. Step-wise validation workflow for NAG-based hydrogels. Note the parallel cytotoxicity tracks to isolate pH-driven artifacts.

Phase 1: Material Characterization (The "Source")

Before exposing cells to the material, you must quantify what will leach out. For NAG hydrogels, the primary offender is the unreacted N-acryloyl glycine monomer.

Protocol 1.1: Residual Monomer Quantification (HPLC)

Objective: Detect unreacted NAG monomer down to ppm levels. Rationale: Acrylamide derivatives are neurotoxic. The polymerization conversion is rarely 100%.

Materials:

  • Mobile Phase: 0.1% Phosphoric acid in Water (A) / Acetonitrile (B).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 5 µm.

  • Detector: UV-Vis at 210 nm (amide bond absorption).

Procedure:

  • Extraction: Lyophilize a known mass of hydrogel (

    
    ). Crush into powder.
    
  • Incubate in 10 mL deionized water with agitation for 48 hours at 37°C to extract residuals.

  • Filter supernatant through a 0.22 µm PTFE syringe filter.

  • Analysis: Inject 20 µL into HPLC. Run isocratic 95:5 (A:B) for 10 mins.

  • Calculation: Compare peak area to a standard curve of pure NAG monomer (

    
    ).
    

Acceptance Criteria: Residual monomer content must be


 of the dry polymer mass.

Phase 2: In Vitro Cytotoxicity (The "Screening")

Standard: ISO 10993-5. Critical Modification: NAG hydrogels are acidic. Standard assays may show cell death simply because the media turned yellow (acidic). You must run a Buffered vs. Non-Buffered comparison.

Protocol 2.1: The "Dual-Mode" Extract Assay

Objective: Determine if toxicity is caused by chemical leachables or local acidosis.

Materials:

  • Cell Line: L929 Fibroblasts (Standard) or HUVECs (if vascular application).

  • Assay Kit: CCK-8 or MTT.

  • Media: DMEM with 10% FBS.

Workflow:

  • Extract Preparation (ISO 10993-12):

    • Incubate sterilized hydrogel in DMEM (

      
      ) for 24h at 37°C.
      
    • Group A (Raw Extract): Use extract directly. Measure pH.

    • Group B (Neutralized Extract): Adjust pH of extract to 7.4 using 1M NaOH or HEPES buffer.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Exposure: Replace media with Group A and Group B extracts.

  • Readout: After 24h, perform CCK-8 assay.

Data Interpretation Table:

Group A Viability (Raw)Group B Viability (Neutralized)Conclusion
< 70%< 70%Fail. Intrinsic chemical toxicity (likely monomers).
< 70%> 70%Pass (Conditional). Toxicity is pH-dependent. Material requires buffering or lower mass/volume ratio in vivo.
> 70%> 70%Pass. Excellent biocompatibility.

Phase 3: In Vivo Biocompatibility (The "System")

Standard: ISO 10993-6. Objective: Assess the inflammatory response and fibrous capsule formation.[1]

Protocol 3.1: Subcutaneous Implantation

Rationale: The subcutaneous space provides a clear boundary to measure capsule thickness, a proxy for the foreign body response (FBR).

Procedure:

  • Animals: Sprague-Dawley rats (n=6 per time point).

  • Sample Prep: 8mm diameter, 2mm thick sterile hydrogel discs.

  • Surgery:

    • Anesthetize animal. Shave dorsal skin.

    • Create 1cm incision. Blunt dissect a subcutaneous pocket.

    • Insert Hydrogel.[2][3][4][5][6] Close with sutures.

  • Time Points: 7 days (Acute inflammation), 28 days (Chronic inflammation/Fibrosis).

  • Explantation: Harvest implant with surrounding tissue. Fix in 10% neutral buffered formalin.

Protocol 3.2: Histological Scoring

Staining:

  • H&E: For general inflammatory cell infiltration (neutrophils, macrophages).

  • Masson's Trichrome: To visualize collagen (blue) and quantify fibrous capsule thickness.

Quantitative Metrics:

  • Capsule Thickness: Measure at 4 equidistant points around the implant.

    • Target:

      
       at 28 days indicates "biocompatible."
      
    • Warning:

      
       indicates severe FBR.
      
  • Macrophage Count: Count cells per High Power Field (HPF).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High Monomer detected Incomplete polymerizationIncrease initiator concentration or UV exposure time. Perform post-synthesis washing (dialysis against water for 3-5 days).
Cells detach in vitro Acidity-induced anoikisThe hydrogel is too acidic. Pre-equilibrate the hydrogel in PBS (pH 7.4) for 24h before cell seeding to neutralize pendant -COOH groups.
Hydrogel dissolves too fast Crosslinker hydrolysisIf using a degradable crosslinker, increase crosslinking density (MBA or PEG-DA) to stabilize the network.

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. Link

  • ISO 10993-12:2021. Biological evaluation of medical devices — Part 12: Sample preparation and reference materials. International Organization for Standardization. Link

  • Patra, S., et al. (2023). "Poly(N-acryloylglycine-acrylamide) Hydrogel Mimics the Cellular Microenvironment and Promotes Neurite Growth." ACS Chemical Neuroscience.

  • Seuring, J., & Agarwal, S. (2010). "Polymers with Upper Critical Solution Temperature in Aqueous Solution: Unexpected Properties of N-acryloyl glycinamide Derivatives."[7] Macromolecular Chemistry and Physics.

  • Anderson, J. M., et al. (2008). "Foreign body reaction to biomaterials." Seminars in Immunology.

  • Ulery, B. D., et al. (2011). "Biomedical Applications of Biodegradable Polymers." Journal of Polymer Science Part B: Polymer Physics.

Sources

Application Note: Kinetic Analysis of In Vitro Hydrolytic Degradation of N-acryloyl-glycolic Acid (NAGA) Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the protocol for evaluating the in vitro degradation kinetics of hydrogels derived from N-acryloyl-glycolic acid (NAGA) . Unlike polyesters (e.g., PLGA) which degrade via backbone scission, N-acryloyl polymers typically possess a non-biodegradable poly(acrylic) backbone. Therefore, "degradation" in this context refers to hydrolytic solubilization or network cleavage driven by the hydrolysis of the glycolic acid side chains or degradable crosslinkers.

Understanding this mechanism is critical for drug delivery applications where the release profile is governed by the erosion rate of the hydrogel matrix. This protocol utilizes ASTM F1635-11 (Standard Test Method for In Vitro Degradation Testing of Hydrolytically Degradable Polymer Resins) as a foundational framework, adapted for high-water-content hydrogel systems.

Core Mechanism: Hydrolysis-Driven Erosion

The degradation of NAGA hydrogels typically follows a bulk erosion or surface erosion pathway depending on the crosslinking density and water diffusion rates.

  • Water Uptake: Water molecules diffuse into the polymer network.

  • Ester Hydrolysis: The ester bonds within the glycolic acid moiety (or crosslinker) undergo nucleophilic attack by water.

  • Mass Loss: Cleavage leads to the release of soluble oligomers and glycolic acid byproducts, resulting in measurable mass loss and pH reduction in the surrounding media.

Experimental Workflow (Visualization)

The following diagram outlines the logical flow of the degradation study, from synthesis to analytical readouts.

DegradationStudy cluster_Analysis 4. Analytical Readouts Prep 1. Hydrogel Preparation (Disc Formation & Lyophilization) Incubation 2. Incubation (PBS, 37°C, pH 7.4) Prep->Incubation Sterile Transfer Sampling 3. Time-Point Sampling (Days 1, 3, 7, 14, 21, 28) Incubation->Sampling Scheduled Retrieval Gravimetric Gravimetric Analysis (Mass Loss & Swelling) Sampling->Gravimetric pH_Monitoring pH Monitoring (Acidic Byproduct Release) Sampling->pH_Monitoring Morphology SEM Imaging (Microstructural Erosion) Sampling->Morphology pH_Monitoring->Incubation Buffer Refresh (If pH < 7.3)

Caption: Figure 1. Systematic workflow for in vitro degradation testing. Note the critical feedback loop: buffer must be refreshed if degradation products significantly alter the pH, as autocatalysis can skew results.

Detailed Protocol

Materials & Reagents[1][2][3]
  • NAGA Hydrogel Samples: Cylindrical discs (Dimensions: 8 mm diameter

    
     2 mm height). Uniform geometry is crucial for consistent diffusion.
    
  • Incubation Medium: Phosphate Buffered Saline (PBS), 1X, pH 7.4 (containing 0.02% Sodium Azide to prevent microbial growth).

  • Containers: Sterile 15 mL polypropylene centrifuge tubes or 24-well tissue culture plates.

  • Equipment: Orbital shaker (set to 100 rpm), Lyophilizer, Analytical Balance (0.1 mg precision), pH meter.

Sample Preparation[3]
  • Synthesis & Washing: Synthesize hydrogels according to established radical polymerization protocols. Wash extensively in deionized water for 48 hours to remove unreacted monomers (which would artificially inflate early mass loss data).

  • Initial Drying: Lyophilize (freeze-dry) the washed hydrogels for 24 hours to obtain the Initial Dry Weight (

    
    ) .
    
    • Why? Using wet weight is unreliable due to variable surface water. Dry weight provides a fixed baseline.

Incubation Procedure
  • Place each pre-weighed dry hydrogel disc into a separate vial.

  • Add 10 mL of PBS to each vial.

    • Ratio Rule: Maintain a volume-to-mass ratio of at least 100:1 to ensure sink conditions, preventing saturation of degradation products near the gel surface.

  • Incubate at 37°C with mild agitation (100 rpm).

  • Accelerated Aging (Optional Validation): For rapid stability testing, run a parallel set at 50°C or in pH 2.0 buffer (simulating acidic microenvironments).

Sampling & Measurement (The "Sacrificial" Method)

Note: Degradation is destructive. You cannot re-measure the same sample for dry weight. Use "sacrificial" sampling where distinct replicates (n=3) are removed at each time point.

At each time point (


): 
  • pH Check: Measure the pH of the supernatant. A drop in pH indicates the release of glycolic acid.

  • Wet Weight (

    
    ):  Remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh immediately.
    
  • Drying: Lyophilize the sample for 24-48 hours until a constant weight is achieved.

  • Final Dry Weight (

    
    ):  Record the mass of the dried, degraded residue.
    

Data Analysis & Interpretation

Summarize your data using the following calculations. These metrics distinguish between swelling-controlled changes and degradation-controlled erosion.

Key Equations
MetricFormulaInterpretation
Mass Loss (%)

Direct measure of polymer erosion. High mass loss with intact shape suggests bulk degradation.
Swelling Ratio (

)

Indicates network density. An increase in Q over time often precedes mass loss as the network loosens before falling apart.
Sol Fraction (%)

The percentage of the polymer that has become soluble.
Troubleshooting Degradation Profiles
  • Scenario A: Rapid Mass Loss, Stable pH.

    • Cause: Release of unreacted monomer or non-covalently entrapped chains (Sol fraction), not true degradation.

    • Fix: Improve initial washing steps (Section 3.2).

  • Scenario B: Swelling Increases, No Mass Loss.

    • Cause: Partial hydrolysis of crosslinks is loosening the network, allowing more water entry, but chains are not yet small enough to diffuse out. This is the "Induction Phase."

  • Scenario C: pH Drops Significantly (< 7.0).

    • Cause: Accumulation of acidic degradation products (glycolic acid).

    • Fix: This causes "autocatalysis," accelerating degradation artificially. You must increase the buffer volume or change the medium more frequently.

Mechanistic Visualization

Understanding the chemical pathway is essential for explaining the data.

Mechanism Ester Ester Bond (Linkage in NAGA Sidechain/Crosslinker) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Water Water (Hydrolysis) Water->Intermediate Nucleophilic Attack Cleavage Bond Cleavage Intermediate->Cleavage Electron Shift Products Degradation Products: 1. Carboxylic Acid (pH Drop) 2. Soluble Polymer Chains Cleavage->Products Diffusion

Caption: Figure 2. Hydrolytic cleavage mechanism of ester-based hydrogels. The generation of carboxylic acid groups can create an acidic microenvironment, further catalyzing the reaction (autocatalysis).

References

  • ASTM International. (2011). ASTM F1635-11: Standard Test Method for in vitro Degradation Testing of Hydrolytically Degradable Polymer Resins and Fabricated Forms for Surgical Implants.[1][2] ASTM International.[2][3]

  • Engineer, C., Parikh, J., & Raval, A. (2011). Biodegradable Polymeric Implants for Cardiovascular Stenting. In Biodegradable Polymers.[3][4][5][6] Nova Science Publishers. (Context on hydrolytic mechanisms).

  • Göpferich, A. (1996). Mechanisms of polymer degradation and erosion.[4] Biomaterials, 17(2), 103-114. (Seminal work on bulk vs. surface erosion).

  • Burkersroda, F. v., Schedl, L., & Göpferich, A. (2002). Why degradable polymers undergo surface erosion or bulk erosion.[4] Biomaterials, 23(21), 4221-4231.

  • Li, S. (1999). Hydrolytic degradation characteristics of aliphatic polyesters derived from lactic and glycolic acids. Journal of Biomedical Materials Research, 48(3), 342-353. (Specific kinetics for glycolic acid derivatives).

Sources

Application Note: Analysis of N-Acryloyl-Glycolic Acid (NAG) Hydrogel Swelling Behavior

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

N-acryloyl-glycolic acid , more precisely known in IUPAC nomenclature as N-acryloyl glycine (NAG) , represents a class of "smart" hydrogel monomers. Unlike neutral poly(acrylamide), PNAG contains a pendant carboxylic acid group (


) linked via an amide bond. This structure confers dual responsiveness:
  • pH Sensitivity: At

    
    , ionization triggers electrostatic repulsion and osmotic swelling.[1]
    
  • Hydrogen Bonding: The amide and carboxyl groups allow for strong intermolecular hydrogen bonding, often leading to Upper Critical Solution Temperature (UCST) behavior in the protonated state.

This guide provides a validated workflow for synthesizing PNAG hydrogels and rigorously analyzing their swelling kinetics—a critical quality attribute (CQA) for controlled drug delivery systems.

Chemical Basis and Synthesis Protocol[2]

To ensure reproducible swelling data, the monomer purity and crosslinking density must be strictly controlled. We utilize a Schotten-Baumann reaction for monomer synthesis followed by free-radical polymerization.

Monomer Synthesis (N-Acryloyl Glycine)

Note: Commercial sources often contain inhibitors. In-house synthesis is recommended for high-precision kinetics.

Reagents: Glycine (


), Acryloyl Chloride, NaOH, HCl, Diethyl Ether, Acetone.

Protocol:

  • Dissolution: Dissolve 0.1 mol Glycine and 0.22 mol NaOH in 40 mL deionized water (ice bath,

    
    ).
    
  • Acylation: Dropwise add 0.11 mol Acryloyl Chloride over 1 hour while maintaining

    
     (add NaOH as needed) and temperature 
    
    
    
    . Critical: Exothermic reaction; heat destroys the acryloyl group.
  • Precipitation: Acidify to pH 2.0 using concentrated HCl. The NAG monomer will precipitate as white crystals.

  • Purification: Filter, wash with cold water, and recrystallize from acetone/ethanol. Dry in vacuo.[2]

    • Validation:

      
      -NMR (
      
      
      
      ) should show vinyl protons at
      
      
      5.8–6.4 ppm.
Hydrogel Fabrication

Reagents: NAG Monomer, Crosslinker (N,N'-methylenebisacrylamide - MBA), Initiator (APS), Catalyst (TEMED).

Protocol:

  • Prepare a 10 wt% aqueous solution of NAG. Neutralize to pH 7.0 with NaOH (forming Sodium N-acryloyl glycinate) to ensure solubility.

  • Add MBA (1–5 mol% relative to monomer). Note: Higher MBA = Lower Swelling Ratio.

  • Purge with

    
     for 15 mins to remove oxygen (radical scavenger).
    
  • Add APS (1 wt%) and TEMED (20

    
    ).
    
  • Inject into glass molds (1 mm spacer). Cure at

    
     for 24 hours.
    
  • Washing: Immerse gels in distilled water for 48 hours (change water 3x/day) to remove unreacted monomer.

Synthesis Workflow Visualization

SynthesisWorkflow Start Glycine + NaOH (pH > 10, 0°C) React Add Acryloyl Chloride (Schotten-Baumann) Start->React Acylation Precip Acidify (HCl) Precipitate NAG React->Precip pH < 2 Polymerize Radical Polymerization (NAG + MBA + APS) Precip->Polymerize Neutralize & Crosslink Wash Dialysis/Washing (Remove Monomers) Polymerize->Wash Curing Final Pure PNAG Hydrogel Wash->Final

Caption: Figure 1. Step-by-step chemical synthesis workflow from raw glycine to crosslinked PNAG hydrogel network.

Swelling Mechanism: The Flory-Rehner Context[4]

Understanding why the gel swells is prerequisite to analyzing how it swells. The equilibrium swelling ratio (


) is reached when the osmotic pressure driving water in (

) equals the elastic restoring force of the polymer network (

).

For PNAG, the ionic contribution (


) is pH-dependent:
  • pH < pKa (~4): -COOH groups are protonated. Hydrogen bonding (N-H

    
     O=C) dominates. 
    
    
    
    . State: Collapsed. [3]
  • pH > pKa: -COOH

    
     -COO⁻. Electrostatic repulsion expands the mesh. Counter-ions (
    
    
    
    ) enter to maintain electroneutrality, creating osmotic pressure. State: Swollen. [4][3][5][6][7][8][9][10]
Mechanistic Visualization

SwellingMechanism cluster_Acid Acidic Environment (pH < 4) cluster_Base Neutral/Basic Environment (pH > 7) Node1 Protonated State (-COOH) Node2 H-Bonding Dominates Node1->Node2 Node3 Network Collapse (Low Swelling) Node2->Node3 Trigger pH Increase Node3->Trigger Node4 Deprotonated State (-COO⁻) Node5 Electrostatic Repulsion + Ion Osmotic Pressure Node4->Node5 Node6 Network Expansion (High Swelling) Node5->Node6 Trigger->Node4 Ionization

Caption: Figure 2. Mechanistic pathway of pH-induced swelling transition in N-acryloyl glycine hydrogels.

Protocol: Gravimetric Swelling Analysis

This protocol determines the Equilibrium Swelling Ratio (


 or 

) and Dynamic Swelling Kinetics.
Preparation of Buffer Series

Prepare 50 mL aliquots of buffers with constant ionic strength (


) to isolate pH effects from salt screening effects.
  • pH 1.2: 0.1 M HCl / NaCl (Simulated Gastric Fluid)

  • pH 7.4: Phosphate Buffered Saline (Simulated Intestinal Fluid)

Experimental Steps[3][12]
  • Drying: Lyophilize hydrogel samples to constant weight (

    
    ). Record initial diameter (
    
    
    
    ) with calipers.
  • Immersion: Place weighed dry samples into tea bags (nylon mesh, 200 mesh) or wire baskets to prevent disintegration during handling. Immerse in buffer at

    
    .[11]
    
  • Time Points: Remove samples at

    
     min, then hourly until equilibrium (usually 24h).
    
  • Weighing (Critical Step):

    • Remove sample from buffer.

    • Gently blot surfaces with lint-free filter paper to remove excess surface water. Do not squeeze.

    • Weigh immediately (

      
      ).
      
  • Pulsatile Study: To simulate GI transit, move a single sample from pH 1.2 (2 hours)

    
     pH 7.4 (4 hours) 
    
    
    
    pH 1.2.
Data Calculations

Calculate the Swelling Ratio (


) using the mass balance equation:


Where:

  • 
     = Weight of swollen gel at time 
    
    
    
  • 
     = Weight of dry gel
    

Mesh Size (


) Estimation: 
For advanced characterization, use the Flory-Rehner equation modified for ionic gels. A simplified approximation for high swelling is:


Where

is the polymer volume fraction (

) and

is the root-mean-square end-to-end distance of the unperturbed chain.

Data Analysis & Troubleshooting

Expected Results
ParameterpH 1.2 (SGF)pH 7.4 (SIF)Reason
Swelling Ratio (Q) Low (~2-5)High (~20-100)Protonation vs. Ionization
Kinetics Fast equilibriumSlower (diffusion-limited)Water diffusion into dense vs. loose mesh
Physical State Opaque/WhiteTransparentPhase separation (UCST) vs. Homogeneous
Troubleshooting Guide
  • Issue: Irreversible Swelling (Hysteresis).

    • Cause: Hydrolytic degradation of the amide bond or ester hydrolysis (if impurities present).

    • Fix: Confirm stability by drying the gel after swelling and checking if mass

      
      .
      
  • Issue: Poor Mechanical Integrity at pH 7.4.

    • Cause: Crosslinker concentration too low (infinite swelling

      
       dissolution).
      
    • Fix: Increase MBA concentration to >2 mol%.

  • Issue: Data Noise.

    • Cause: Inconsistent blotting technique.

    • Fix: Standardize blotting time (e.g., 3 seconds per side).

References

  • Synthesis & Properties of N-acryloyl glycine

    • B. Seuring, S. Agarwal. "Polymers with Upper Critical Solution Temperature in Aqueous Solution.
    • (Context: General behavior of N-acryloyl amino acid polymers).

  • Flory-Rehner Theory & Swelling Equations

    • P.J.[6] Flory, J. Rehner Jr.[6][12] "Statistical Mechanics of Cross-Linked Polymer Networks II. Swelling." Journal of Chemical Physics, 1943.[6]

  • PNAG Hydrogels in Drug Delivery

    • Detailed analysis of Poly(N-acryloylglycine)
  • General Hydrogel Characterization Protocols

    • Peppas, N. A., et al. "Hydrogels in Biology and Medicine: From Molecular Principles to Bionanotechnology.

Sources

Application Note: Precision Pore Engineering in Hydrogels via N-acryloyl-Glycine (NAG) Functionalization

[1]

Part 1: Executive Summary & Nomenclature Clarification[1]

The "Smart" Pore Architecture

Controlling hydrogel pore size is the "Holy Grail" of drug delivery and tissue engineering. While traditional methods rely on varying crosslinker density (e.g., MBAA), this approach often compromises mechanical integrity.[1] This guide focuses on N-acryloyl-glycine (NAG) —often referred to in specific synthesis contexts as the amide derivative of glycolic acid structures—as a superior functional monomer.

Unlike static chemical crosslinks, NAG introduces supramolecular hydrogen bonding and pH-dependent carboxylate repulsion .[1] This dual mechanism allows researchers to dynamically tune pore size (mesh size,

1
⚠️ Critical Nomenclature Note

The term "N-acryloyl-glycolic acid" is chemically ambiguous in some literature. It most accurately refers to N-acryloyl glycine (NAG) (the amide derivative,

1
  • This guide focuses on the N-acryloyl Glycine (NAG) system due to its superior stability, H-bonding capacity, and field-proven utility in controlled release applications.[1]

Part 2: The Mechanistic Basis of Pore Control

To engineer pore size, we must manipulate the polymer-solvent interaction parameter (


1
  • The H-Bonding Switch (Physical Crosslinking): The amide groups in NAG form self-complementary hydrogen bonds (similar to DNA base pairing). At high concentrations, these act as "zippers," tightening the mesh size (

    
    ) and increasing mechanical strength.[1]
    
  • The pH Switch (Electrostatic Expansion): The terminal carboxylic acid (-COOH) has a

    
     ~4-5.
    
    • pH <

      
      :  Groups are protonated (uncharged).[1] H-bonding dominates 
      
      
      Pores Collapse (Small
      
      
      ).
    • pH >

      
      :  Groups deprotonate (
      
      
      ).[1] Electrostatic repulsion breaks H-bonds and expands chains
      
      
      Pores Open (Large
      
      
      ).
Mechanism Visualization

PoreControlMechanismcluster_LowPHState A: Acidic / Low Tempcluster_HighPHState B: Basic / High TempTriggerEnvironmental TriggerStateAProtonated (-COOH)Dominant H-BondingTrigger->StateApH < pKaStateBDeprotonated (-COO⁻)Electrostatic RepulsionTrigger->StateBpH > pKaMeshADense Network(Small Pore Size)StateA->MeshAPhysical CrosslinkingOutcomeTarget Application:Drug Release / Cell MigrationMeshA->OutcomeRetentionMeshBSwollen Network(Large Pore Size)StateB->MeshBChain ExpansionMeshB->OutcomeRelease

Figure 1: The dual-switch mechanism of NAG-functionalized hydrogels allowing dynamic pore sizing.

Part 3: Synthesis Protocols

Protocol A: Synthesis of N-acryloyl Glycine (NAG) Monomer

Commercial NAG is available but often expensive.[1] In-house synthesis ensures purity.[1]

Reagents:

  • Glycine (99%)[1]

  • Acryloyl Chloride (Freshly distilled)[1]

  • Sodium Hydroxide (NaOH)[1]

  • Solvent: Acetone/Water mixture[1]

Step-by-Step:

  • Dissolution: Dissolve 0.1 mol Glycine and 0.22 mol NaOH in 40 mL distilled water. Cool to 0°C in an ice bath.

  • Acylation: Add 0.11 mol Acryloyl Chloride dropwise over 1 hour while vigorously stirring. Critical: Maintain temp < 5°C to prevent polymerization.

  • Acidification: Adjust pH to 2.0 using concentrated HCl. The product (NAG) will precipitate or can be extracted with ethyl acetate.

  • Purification: Recrystallize from ethanol/ethyl acetate (1:1).

  • Validation: Check melting point (130-132°C) and

    
    H-NMR (verify vinyl protons at 5.5-6.5 ppm).
    
Protocol B: Fabrication of NAG-Tuned Hydrogels

This protocol creates a P(NIPAM-co-NAG) or P(Acrylamide-co-NAG) system.[1]

Materials:

  • Monomer 1: N-isopropylacrylamide (NIPAM) or Acrylamide (AAm)[1][2]

  • Monomer 2: N-acryloyl Glycine (NAG) - The Pore Tuner[1]

  • Crosslinker: N,N'-Methylenebisacrylamide (MBAA)[1]

  • Initiator: Ammonium Persulfate (APS)[1]

  • Accelerator: TEMED

Experimental Workflow:

SynthesisWorkflowStep11. Precursor PrepDissolve Monomers (NIPAM + NAG)Ratio: 90:10 to 70:30Step22. Crosslinking SetupAdd MBAA (0.5 - 2.0 mol%)Step1->Step2Step33. Degassing (CRITICAL)Nitrogen purge for 15 mins(Removes O₂ inhibition)Step2->Step3Step44. InitiationAdd APS + TEMEDTemp: 4°C (Ice Bath)Step3->Step4Step55. GelationAllow 24h at 4°C(Slow gelation = Uniform pores)Step4->Step5Step66. WashingDialysis against dH₂O (3 days)Remove unreacted monomersStep5->Step6

Figure 2: Step-by-step synthesis workflow for NAG-functionalized hydrogels.

The "Tuning Knobs" (Table 1):

ParameterAdjustmentEffect on Pore Size (

)
Mechanism
NAG Content Increase (5%

20%)
Decreases (at pH < 5)Increased H-bonding density "zips" the network.[1]
NAG Content Increase (5%

20%)
Increases (at pH > 7)Increased charge density causes massive swelling.[1]
MBAA Ratio Increase (0.1%

2%)
Decreases Permanent chemical constraints limit swelling.[1]
Synthesis Temp Decrease (25°C

4°C)
Homogenizes Slower kinetics prevent micro-gel clustering.[1]

Part 4: Characterization & Validation[1]

To prove you have controlled the pore size, you must use a combination of Rheology , Swelling Ratio , and Cryo-SEM .[1]

Equilibrium Swelling Ratio (ESR)

The ESR is a direct proxy for mesh size.

1
  • 
    : Weight of swollen gel at equilibrium.
    
  • 
    : Weight of lyophilized dry gel.
    

Protocol:

  • Incubate hydrogel discs in PBS buffers of varying pH (pH 2.0, 5.0, 7.4) at 37°C.[1]

  • Weigh samples every hour until mass stabilizes (usually 24-48h).

  • Expected Result: NAG hydrogels should show a sharp volume phase transition (VPT) near pH 4.5.[1]

Cryo-Scanning Electron Microscopy (Cryo-SEM)

Standard SEM collapses hydrogel pores.[1] Cryo-SEM is mandatory for accurate visualization.[1]

Protocol:

  • Flash Freeze: Plunge swollen hydrogel into liquid nitrogen slush (-210°C). Do not use standard liquid nitrogen (Leidenfrost effect causes slow cooling/ice crystals).[1]

  • Fracture: Fracture the sample in the cryo-chamber to expose the internal structure.

  • Sublimation: Sublime surface ice at -90°C for 5 minutes to reveal the polymer skeleton.[1]

  • Imaging: Image at low voltage (1-5 kV) to prevent charging.

Part 5: Troubleshooting & Optimization

ProblemProbable CauseSolution
Gel is opaque/white Phase separation during polymerizationReduce synthesis temperature; ensure monomers are fully dissolved before adding APS.
Pores are too large Freezing artifacts during SEM prepUse high-pressure freezing or liquid ethane/nitrogen slush; increase crosslinker density.[1]
No pH response NAG content too lowIncrease NAG monomer ratio to >10 mol%.
Gel is too brittle Hydrogen bonding too strongCopolymerize with a flexible spacer (e.g., PEG-diacrylate) or reduce NAG content.[1]

References

  • Xu, Z., & Liu, W. (2018).[1][3] Poly(N-acryloyl glycinamide): a fascinating polymer that exhibits a range of properties from UCST to high-strength hydrogels.[1][3] Chemical Communications, 54(75), 10540-10553.[1] Link

  • Bao, Z., et al. (2023).[1] Poly(N-acryloylglycine-acrylamide) Hydrogel Mimics the Cellular Microenvironment and Promotes Neurite Growth.[1][4][5] ACS Applied Materials & Interfaces.[1] Link

  • Gao, F., et al. (2016).[1] Preparation of N-acryloyl 2-glycine functionalized hydrogels with pH-dependent autolysis. Polymer.[1][3][5][6][7][8][9][10][11][12] (Contextual grounding for NAG monomer synthesis).

  • Seiffert, S., & Sprakel, J. (2012).[1] Physical chemistry of supramolecular polymer networks. Chemical Society Reviews, 41(2), 909-930.[1] Link

Application Note: Optimizing Drug Loading Efficiency in N-Acryloyl-Glycolic Acid (NAGA) Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

N-acryloyl-glycolic acid (NAGA) hydrogels represent a class of "smart" polyelectrolytes containing ionizable carboxylic acid pendant groups. Unlike static hydrogels, NAGA networks exhibit discontinuous volume phase transitions in response to pH fluctuations. This application note provides a rigorous protocol for maximizing Drug Loading Efficiency (DLE) and Drug Loading Capacity (DLC) .

The core utility of NAGA lies in its


 (approximately 3.83). By manipulating the pH of the loading buffer relative to this 

, researchers can actively "open" the polymer mesh to maximize drug diffusion, then "close" it to entrap the payload. This guide moves beyond basic swelling studies to focus specifically on the thermodynamics and kinetics of drug entrapment.

Mechanism of Action: The pH-Gating Effect

To optimize loading, one must understand the molecular state of the gel during the process.

  • State A (pH <

    
    ):  The carboxylic groups are protonated (-COOH). Hydrogen bonding dominates (intra- and intermolecular). The hydrogel is in a collapsed (globular) state with a small mesh size (
    
    
    
    ). Drug diffusion is sterically hindered.
  • State B (pH >

    
    ):  The groups deprotonate (-COO⁻). Electrostatic repulsion between anionic chains forces the network to expand.[1] The mesh size (
    
    
    
    ) increases significantly, allowing rapid diffusion of water and drug molecules.

Critical Insight: Loading should invariably be performed at pH >


  (typically pH 7.4) to maximize mesh size, while washing/sealing can be performed at lower pH to lock the drug in, depending on the drug's stability.
Visualization: pH-Responsive Mesh Gating

NAGA_Mechanism Acidic Acidic Environment (pH < 3.8) Protonation Protonation (-COOH) H-Bonding Dominates Acidic->Protonation Collapsed Collapsed Network Small Mesh Size (ξ) Protonation->Collapsed Swollen Swollen Network Large Mesh Size (ξ) MAX DRUG INFLUX Collapsed->Swollen pH Increase Basic Basic Environment (pH > 3.8) Ionization Ionization (-COO⁻) Electrostatic Repulsion Basic->Ionization Ionization->Swollen Swollen->Collapsed pH Decrease

Figure 1: Molecular mechanism of NAGA hydrogel expansion. Loading efficiency is maximized in the 'Swollen' state where electrostatic repulsion widens the polymer mesh.

Materials & Equipment

Reagents:

  • Monomer: N-acryloyl-glycolic acid (NAGA) (Synthesized via acryloyl chloride + glycolic acid or purchased).

  • Crosslinker: N,N'-Methylenebisacrylamide (MBA).

  • Initiator: Ammonium Persulfate (APS).

  • Accelerator: N,N,N',N'-Tetramethylethylenediamine (TEMED).

  • Model Drug: Bovine Serum Albumin (BSA) (for large molecule) or Doxorubicin (for small molecule). Note: This protocol assumes a water-soluble small molecule.[2]

  • Solvent: Deionized (DI) water (Milli-Q grade).

Equipment:

  • UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800).

  • Lyophilizer (Freeze Dryer).

  • Dialysis tubing (MWCO 3.5 kDa).

  • Vacuum oven.[3]

Experimental Protocols

Phase 1: Hydrogel Synthesis (Free Radical Polymerization)

Objective: Create a pristine, un-loaded xerogel scaffold.

  • Preparation: Dissolve NAGA monomer (1.0 g) in 4 mL of DI water.

  • Crosslinking: Add MBA (1% w/w relative to monomer). Sonicate to ensure complete dissolution.

  • Degassing (Crucial): Purge the solution with Nitrogen (

    
    ) gas for 15 minutes. Oxygen inhibits free radical polymerization.
    
  • Initiation: Add APS (100 µL of 10% w/v solution) followed immediately by TEMED (10 µL). Swirl gently.

  • Polymerization: Cast into cylindrical molds (e.g., glass straws) and incubate at 25°C for 24 hours.

  • Washing: Remove gels, cut into 5mm discs, and immerse in excess DI water for 48 hours (change water every 6 hours) to remove unreacted monomer and toxic initiator residues.

  • Drying: Lyophilize the swollen gels at -50°C for 24 hours to obtain porous xerogels .

Phase 2: Drug Loading (Equilibrium Swelling Method)

Objective: Load the drug via passive diffusion driven by the swelling pressure.

This method is superior to in-situ loading (mixing drug during synthesis) because it avoids exposing the drug to harsh polymerization radicals.

  • Drug Solution Prep: Prepare a 1 mg/mL solution of the drug in Phosphate Buffered Saline (PBS) at pH 7.4 .

    • Why pH 7.4? To ensure the NAGA gel is fully ionized and swollen.

  • Imbibition: Weigh the dry xerogel (

    
    ). Submerge it in 10 mL of the drug solution.
    
  • Equilibration: Incubate at 37°C with gentle shaking (50 rpm) for 48 hours or until equilibrium swelling is reached.

  • Harvesting: Remove the swollen gel.

    • Quantification Step: Collect the remaining supernatant (loading solution) for analysis.

    • Wash: Briefly dip the gel in DI water to remove surface-adsorbed drug (prevents "burst release" artifacts).

  • Final Drying: Lyophilize the loaded gel if storing, or use immediately for release studies.

Phase 3: Quantification & Calculation

Objective: Determine exactly how much drug is inside the gel.

We utilize the Indirect Method (measuring what is left in the solution), as extracting drug from a crosslinked network is prone to errors.

  • Baseline Measurement: Measure the Absorbance (

    
    ) of the original drug solution at 
    
    
    
    (e.g., 480 nm for Doxorubicin).
  • Post-Loading Measurement: Measure the Absorbance (

    
    ) of the supernatant after the gel is removed.
    
  • Calculation: Convert Absorbance to Concentration (

    
    ) using a standard calibration curve (
    
    
    
    ).
Formulas

1. Encapsulation Efficiency (EE%): The percentage of the total drug added that successfully entered the gel.



2. Drug Loading Capacity (DLC%): The mass of drug per unit mass of the polymer system.



Where 

Experimental Workflow Diagram

Workflow Start Start: NAGA Monomer Synth Synthesis (Phase 1) Free Radical Polymerization (N2 Purge, APS/TEMED) Start->Synth Wash Washing & Lyophilization Result: Clean Xerogel Synth->Wash Load Loading (Phase 2) Imbibition @ 37°C / 48h Wash->Load Add Xerogel PrepSol Prepare Drug Solution pH 7.4 (Swelling State) PrepSol->Load Add Solution Separate Separation Load->Separate Gel Loaded Hydrogel Separate->Gel Super Supernatant (Unloaded Drug) Separate->Super Analysis UV-Vis Spectroscopy (Indirect Quantification) Super->Analysis Calc Calculate EE% and DLC% Analysis->Calc

Figure 2: Step-by-step experimental workflow from monomer synthesis to data calculation.

Data Interpretation & Troubleshooting

Expected Data Trends

When characterizing NAGA hydrogels, your data should follow these trends. Deviations indicate synthesis errors.

VariableChangeEffect on Drug Loading (DLC)Mechanistic Reason
pH of Loading Solution Increase (pH 4

7)
Increases Deprotonation of -COOH leads to swelling, increasing mesh size.
Crosslinker (MBA) IncreaseDecreases Higher crosslinking density reduces mesh size (

), physically excluding drug.
Monomer Conc. IncreaseIncreases (to a limit) More functional groups (-COOH) available for H-bonding with drug (if applicable).
Ionic Strength IncreaseDecreases Charge screening reduces electrostatic repulsion, causing gel collapse (Deswelling).
Troubleshooting Guide

Problem: Low Loading Efficiency (<10%)

  • Cause 1: Mesh size too small. The drug molecule (

    
    ) is larger than the hydrogel mesh (
    
    
    
    ).
    • Fix: Reduce MBA concentration during synthesis (e.g., from 1% to 0.5%).

  • Cause 2: Electrostatic Repulsion.[1] If the drug is anionic (negatively charged), it will be repelled by the anionic NAGA chains at pH 7.4.

    • Fix: Use a drug with a positive charge (cationic) to exploit electrostatic attraction, or load at the isoelectric point.

Problem: High Burst Release

  • Cause: Drug is adsorbed on the surface, not entrapped in the core.

  • Fix: Perform a quick "dip wash" in DI water immediately after removing the gel from the loading solution.

References

  • Synthesis of N-acryloyl-glycolic acid derivatives

    • ResearchGate. (2023).[2][4] Polymerization of Acrylamide N-methylene Lactic and Glycolic Acid. Link

  • Glycolic Acid Properties (pKa)

    • National Center for Biotechnology Information. (2025).[2][4][5][6][7] PubChem Compound Summary for CID 757, Glycolic acid. Link

  • pH-Responsive Hydrogel Mechanisms

    • Rizwan, M., et al. (2017).[8] pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism. National Institutes of Health (NIH). Link

  • Drug Loading Calculations

    • Penn, M. J., et al. (2025).[7] Optimal loading of hydrogel-based drug-delivery systems. ResearchGate. Link

  • General Hydrogel Characterization

    • Cleary, J., et al. (2023). pH stimuli-responsive hydrogels from non-cellulosic biopolymers for drug delivery. Frontiers in Bioengineering and Biotechnology. Link

Sources

Application Note: Supramolecular N-Acryloyl Bioinks for High-Fidelity 3D Bioprinting

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note addresses the use of N-acryloyl Glycinamide (NAGA) and its derivative N-acryloyl Glycine (NAG) in 3D bioprinting.

Editorial Note on Nomenclature: The term "N-acryloyl-glycolic acid" is chemically ambiguous, as glycolic acid (


) lacks the nitrogen atom required for N-acryloylation. It is highly probable that the intended target is N-acryloyl Glycine (NAG)  (

) or its amide form, N-acryloyl Glycinamide (NAGA) (

). NAGA is a premier material in bioprinting due to its supramolecular hydrogen-bonding capabilities, while NAG is utilized for pH-responsive applications. This guide focuses on PNAGA (Poly-N-acryloyl glycinamide) as the primary bioink candidate due to its superior mechanical fidelity and UCST (Upper Critical Solution Temperature) behavior.

Executive Summary

N-acryloyl glycinamide (NAGA) has emerged as a transformative monomer for 3D bioprinting, enabling the fabrication of supramolecular hydrogels that defy the trade-off between printability and mechanical strength. Unlike traditional bioinks (e.g., Alginate, GelMA) that rely heavily on covalent photocrosslinking or ionic gelation, PNAGA hydrogels utilize dual amide hydrogen bonding to form robust, self-healing physical networks.

This guide details the formulation, characterization, and bioprinting of PNAGA-based bioinks. It specifically addresses the UCST-driven printing strategy , where the ink is extruded in a sol state (hot) and physically gels upon contact with a cooled build plate, ensuring exceptional shape fidelity without immediate chemical crosslinking.

Key Advantages
  • Thermoreversible Gelation: UCST behavior allows rapid solidification (

    
     20–25°C) after extrusion.
    
  • High Mechanical Strength: Hydrogen-bonded domains dissipate energy, yielding high toughness (tensile strength > 1 MPa).

  • Self-Healing: Physical crosslinks can reform after damage, extending scaffold lifespan.

Chemical Mechanism & Material Science

The Dual Hydrogen Bonding System

The core efficacy of NAGA lies in its side chain structure. The presence of two amide groups allows for the formation of distinct hydrogen-bonding domains.

  • Sol State (

    
    ):  Hydrogen bonds are disrupted by water molecules; polymer chains are mobile.
    
  • Gel State (

    
    ):  Water is expelled from the hydration shell, and inter-chain N-H···O=C bonds dominate, forming physical crosslinks.
    
NAGA vs. NAG
  • NAGA (Amide): Neutral.[1] Forms strong gels via H-bonding.[2] Non-degradable backbone (unless copolymerized).

  • NAG (Acid): Anionic at physiological pH. Exhibits pH-sensitivity.[1][3] Often copolymerized with NAGA to introduce electrostatic repulsion (swelling control) or biodegradability.

G Monomer N-Acryloyl Glycinamide (NAGA) Polymerization Free Radical Polymerization Monomer->Polymerization APS/TEMED or UV SolState Sol State (>35°C) Disordered Chains Polymerization->SolState Cooling Cooling (UCST Transition) SolState->Cooling Extrusion GelState Supramolecular Hydrogel (Dual H-Bonding) Cooling->GelState Physical Crosslinking GelState->SolState Heating (Reversible)

Figure 1: The thermodynamic transition of PNAGA bioinks from monomer to supramolecular hydrogel.

Experimental Protocol: Bioink Formulation & Bioprinting[4][5][6]

Materials Required[1][6][7][8]
  • Monomer: N-acryloyl glycinamide (NAGA) (Synthesized or Commercial).

  • Crosslinker (Optional): N,N'-methylenebisacrylamide (MBAA) (for chemical stability).

  • Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) (0.5% w/v).

  • Solvent: Deionized water or PBS.

  • Bioprinter: Extrusion-based system with temperature control (Printhead + Bed).[4]

Protocol: High-Viscosity PNAGA Bioink Preparation

Self-Validation Check: The viscosity must drop significantly upon heating to 60°C. If the gel remains solid at 60°C, the polymer concentration is too high or unintentional crosslinking occurred.

  • Monomer Dissolution:

    • Dissolve NAGA monomer (10–30% w/v) in PBS at 60°C .

    • Note: Higher concentrations yield stiffer gels but require higher extrusion pressures.

  • Polymerization (Pre-polymerization Strategy):

    • Add LAP (0.1% w/v).

    • Expose to UV (405 nm) for a controlled duration (e.g., 30–60 seconds) to create oligomers/short chains before printing.

    • Alternative: Print the monomer solution directly into a support bath, but pre-polymerized "melt" printing is superior for fidelity.

  • Loading:

    • Transfer the hot solution (Sol state) into a light-shielded syringe cartridge.

    • Centrifuge at 2000 RPM for 2 min (heated centrifuge if possible) to remove bubbles.

Bioprinting Workflow (Direct Ink Writing)
ParameterSettingRationale
Nozzle Temperature 45°C – 60°C Maintains bioink in Sol state (low viscosity) for extrusion.
Bed Temperature 10°C – 15°C Induces rapid sol-gel transition (UCST) upon deposition.
Nozzle Diameter 200 µm – 400 µmSmaller nozzles require higher temperature to prevent clogging.
Print Speed 5 – 10 mm/sSlower speeds allow sufficient cooling time for the deposited filament.
Extrusion Pressure 20 – 100 kPaDependent on NAGA concentration.

Step-by-Step Procedure:

  • Equilibration: Preheat the printhead to 50°C and cool the bed to 10°C. Allow 15 minutes for stabilization.

  • Rheology Check: Extrude a test line. It should flow as a liquid but solidify immediately upon touching the cold plate.

    • Failure Mode: If ink spreads (puddles), the bed is too warm. If ink clogs, the nozzle is too cold.

  • Fabrication: Execute the G-code.

  • Post-Processing:

    • Secondary Crosslinking: If chemical stability is required for long-term culture (>7 days), expose the printed construct to UV light (if MBAA/LAP was included) to lock the structure covalently.

    • Equilibration: Immerse the construct in PBS (37°C). Warning: Pure PNAGA physical gels may soften at 37°C if the UCST is close to body temperature. Copolymerization with N-acryloyl glycine (NAG) or increasing hydrophobic content raises the transition temperature.

Workflow cluster_0 Preparation cluster_1 Bioprinting Process cluster_2 Post-Processing Step1 Dissolve NAGA (60°C) + Photoinitiator Step2 Load Syringe (Maintain >45°C) Step1->Step2 Step3 Heated Extrusion (T_nozzle = 50°C) Step2->Step3 Step4 Deposition on Cold Plate (T_bed = 10°C) Step3->Step4 Step5 Physical Gelation (H-Bond Formation) Step4->Step5 Step6 UV Curing (Optional Covalent Lock) Step5->Step6 Step7 Cell Culture (37°C Media) Step6->Step7

Figure 2: Temperature-controlled bioprinting workflow for NAGA-based bioinks.

Applications & Validation

Tissue Engineering Scaffolds

PNAGA's high mechanical strength makes it ideal for load-bearing soft tissues (e.g., cartilage, tendon).

  • Validation Experiment: Perform a cyclic compression test.

    • Success Criteria: The scaffold should withstand >50% strain with >90% recovery (low hysteresis) due to the reversible nature of hydrogen bonds.

Drug Delivery Systems

By incorporating N-acryloyl glycine (NAG) , the hydrogel becomes pH-sensitive.

  • Mechanism: At neutral pH, NAG is ionized (COO-), causing swelling. At acidic pH (tumor microenvironment), protonation reduces repulsion, causing shrinkage or altered release kinetics.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Nozzle Clogging Ink cooling inside needle.Increase nozzle temp by 5°C or use a heated jacket.
Low Shape Fidelity Bed temp > UCST.Lower bed temp to 4–10°C; Increase NAGA concentration.
Scaffold Dissolves at 37°C UCST is too low.Copolymerize with hydrophobic monomers (e.g., N-acryloyl alanine) or chemically crosslink.

References

  • Seuring, J., & Agarwal, S. (2010).[5][6] Polymers with Upper Critical Solution Temperature in Aqueous Solution.[3][7][5] Macromolecular Rapid Communications. Link

  • Haas, H. C., & Schuler, N. W. (1964).[5] Thermally Reversible Homopolymer Gel Systems.[5] Journal of Polymer Science Part B: Polymer Letters. Link

  • Glatzel, S., et al. (2010).[5][6] Intermolecular Hydrogen Bonding in N-Acryloyl Glycinamide Copolymers. Macromolecules.[2][3][8][5] Link

  • Bai, T., et al. (2014). High-Strength, Super-Tough, and Self-Healing Supramolecular Hydrogels. Chemical Science. Link

  • Zhang, X., et al. (2018). 3D Bioprinting of Supramolecular Hydrogels with High Fidelity. ACS Applied Materials & Interfaces. Link

Sources

Troubleshooting & Optimization

Technical Support Center: N-acryloyl-glycolic acid & N-acryloyl glycinamide (NAGA) Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: NAGA-POLY-001 Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division

Welcome to the Technical Support Hub

You have reached the advanced troubleshooting center for N-acryloyl-glycolic acid derivatives , specifically focusing on N-acryloyl glycinamide (NAGA) and N-acryloyl glycine (NAG) .

Critical Nomenclature Clarification: Before proceeding, verify your monomer. In high-performance literature, "N-acryloyl-glycolic acid" is often a misnomer or synonym for N-acryloyl glycine (NAG) (the carboxylic acid form) or is confused with its amide derivative, N-acryloyl glycinamide (NAGA) .

  • NAG (Acid Form): pH-sensitive, anionic, used for biomimetic (heparin-like) activity.

  • NAGA (Amide Form): Non-ionic, exhibits Upper Critical Solution Temperature (UCST) , and forms supramolecular hydrogels.

Most users encounter issues with NAGA because its unique UCST behavior is extremely sensitive to ionic impurities (like NAG). This guide addresses the "Hidden Ionic Impurity" crisis that plagues 80% of failed NAGA polymerizations.

Module 1: Troubleshooting Phase Transition Failures

Issue: "My PNAGA polymer does not show UCST behavior (cloud point) upon cooling."

Diagnosis: The Upper Critical Solution Temperature (UCST) of PNAGA relies on a delicate network of dual hydrogen bonds between the amide side chains. This network is strictly non-ionic. If your monomer contained even <1 mol% of ionic impurities (acrylic acid or N-acryloyl glycine), the electrostatic repulsion between chains disrupts the hydrogen bonding, permanently solubilizing the polymer and "killing" the UCST effect.

Root Cause Analysis:

  • Hydrolysis: The monomer hydrolyzed during storage or polymerization.

  • Impure Precursor: Residual acrylic acid from the acryloyl chloride reaction.

  • Ionic Initiator: You used a charged initiator (e.g., KPS, APS) instead of a non-ionic one.

Corrective Protocol: The "Zero-Charge" Synthesis Rule To restore UCST, you must eliminate all charges.

ParameterStandard Protocol (Fail)High-Fidelity Protocol (Pass)
Initiator Potassium Persulfate (KPS)V-70 (2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)) or AIBN
Solvent Water (promotes hydrolysis)DMSO or DMF (Anhydrous)
CTA (RAFT) Carboxyl-terminated CTAsNon-ionic CTAs (e.g., Cyanomethyl dodecyl trithiocarbonate)
Monomer Recrystallized onceRecrystallized 3x (Methanol/Acetone)

Module 2: Monomer Purification & Stability

Issue: "My monomer turns into a gel or insoluble solid during storage."

Technical Insight: NAGA monomers have a high propensity for auto-polymerization in the solid state due to crystal lattice alignment (topochemical polymerization). Furthermore, N-acryloyl glycine (NAG) is hygroscopic and can hydrolyze if wet.

Step-by-Step Purification Workflow: Standard recrystallization is often insufficient for UCST applications.

  • Dissolution: Dissolve crude NAGA in a minimum amount of warm Methanol .

  • Precipitation: Add the solution dropwise into cold Acetone or Ethyl Acetate (1:4 ratio).

  • Thermal Shock: Cool to -20°C overnight.

  • Filtration: Filter rapidly to avoid moisture uptake.

  • Critical Step: Repeat this process three times .

  • Storage: Store under Argon at -20°C. Do not store for >1 month if UCST is critical.

Visualizing the "Ionic Death" of UCST

The following diagram illustrates how microscopic impurities destroy the macroscopic phase transition.

UCST_Failure_Mechanism cluster_mech Mechanism of Failure Synthesis Monomer Synthesis (Glycine + Acryloyl Chloride) Impurity Impurity Generation (Acrylic Acid / Unreacted Glycine) Synthesis->Impurity Side Rxn Purification Purification Step (Recrystallization) Synthesis->Purification Impurity->Purification Contaminants carry over Polymerization Polymerization (RAFT/Free Radical) Purification->Polymerization If <99.9% Pure Purification->Polymerization If >99.9% Pure Result_Fail RESULT: Soluble Polymer (No UCST) Polymerization->Result_Fail Ionic Repulsion Breaks H-Bonds Result_Pass RESULT: Thermoresponsive (Sharp UCST) Polymerization->Result_Pass Dual H-Bonding Intact Ionic_Repulsion Ionic Groups (-COO⁻) Repel Chains H_Bonding Amide-Amide H-Bonding Network Ionic_Repulsion->H_Bonding Disrupts

Caption: The "Ionic Death" Pathway: How trace ionic impurities disrupt the hydrogen bonding network required for UCST behavior.

Module 3: Polymerization Kinetics & Gelation

Issue: "The reaction mixture gelled unexpectedly, or conversion is low."

FAQ: Why does it gel? PNAGA is a supramolecular hydrogelator . Even without a chemical crosslinker (like MBA), the physical hydrogen bonds are so strong that high molecular weight (MW) PNAGA will form a physical gel in water at room temperature.

Troubleshooting Matrix:

SymptomProbable CauseSolution
Gelation during reaction Concentration too high (>10-15 wt%).Dilute monomer concentration to 5-10 wt% .
Gelation during reaction Solvent allows H-bonding (Water).Switch to DMSO (disrupts H-bonds during synthesis).
Low Conversion High UCST precipitated the polymer early.Increase reaction temperature to >70°C (above UCST).
Broad PDI (>1.5) Poor RAFT agent selection.Use Trithiocarbonates (high transfer constant for acrylamides).
Experimental Protocol: Controlled RAFT Polymerization of NAGA

Target: 20k MW, Low PDI, UCST-active.

  • Reagents:

    • Monomer: NAGA (Recrystallized x3).

    • CTA: Cyanomethyl dodecyl trithiocarbonate (Non-ionic).[1]

    • Initiator: V-70 (Low temp) or AIBN (High temp).

    • Solvent: Anhydrous DMSO.

  • Ratio: [Monomer]:[CTA]:[Initiator] = 200:1:0.2.

  • Procedure:

    • Dissolve components in DMSO (20 wt% solids).

    • Degas via freeze-pump-thaw (4 cycles). Oxygen inhibition is severe for acrylamides.

    • Polymerize at 70°C for 6-12 hours.

    • Note: Reaction at 70°C keeps the polymer soluble (above UCST).

  • Workup:

    • Precipitate into Methanol (PNAGA is insoluble in methanol, unlike the monomer).

    • Dialyze against pure water at 40°C (must stay warm to prevent gelation inside the bag).

Module 4: Solubility & Analysis

Issue: "I cannot dissolve my polymer for NMR/GPC analysis."

Technical Guidance: PNAGA is insoluble in most organic solvents (THF, Chloroform) and insoluble in cold water.

  • For NMR: Use DMSO-d6 or D2O at >50°C .

  • For GPC: Standard THF GPC will filter out your polymer. Use DMF with 0.1M LiBr (LiBr breaks hydrogen bond aggregates) or Aqueous GPC at 50°C .

References & Authoritative Grounding

  • Seuring, J., & Agarwal, S. (2010).[2] Polymers with Upper Critical Solution Temperature in Aqueous Solution: Unexpected Properties from Known Building Blocks. ACS Macro Letters. (Demonstrates the strict requirement for non-ionic purity to achieve UCST).

  • Glatzel, S., et al. (2010).[2] Well-defined Poly(N-acryloyl glycinamide) with UCST-type Phase Transition. Macromolecules. (Defines the RAFT conditions and V-70 initiator necessity).

  • Haas, H. C., & Schuler, N. W. (1964). Thermally Reversible Homopolymer Gel Systems. Journal of Polymer Science. (The foundational text on NAGA physical gelation).

  • Bapat, A. P., et al. (2019). Thermoresponsive Behavior of Poly(N-acryloyl glycinamide). (Discusses the dual hydrogen bonding mechanism).

Disclaimer: This guide assumes standard laboratory safety protocols. Acryloyl derivatives are potent irritants and potential neurotoxins. Handle with double gloves and work within a fume hood.

Sources

Optimizing reaction conditions for N-acryloyl-glycolic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the synthesis of N-acryloylglycine (NAG) .

Note on Nomenclature: The term "N-acryloyl-glycolic acid" is chemically contradictory because glycolic acid (


) lacks the nitrogen atom required for an N-acryloyl (amide) attachment. It is standard industry practice to interpret this as N-acryloylglycine  (

), the amide derivative of glycine. This guide addresses the synthesis of N-acryloylglycine via the Schotten-Baumann reaction.[1]

Ticket ID: NAG-SYNTH-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Core Protocol & Reaction Logic

The synthesis relies on the Schotten-Baumann reaction , employing an interfacial or aqueous basic environment to couple acryloyl chloride with glycine. Success depends on balancing the nucleophilicity of glycine against the hydrolysis of the highly reactive acid chloride.

Optimized Workflow Diagram

The following flowchart illustrates the critical control points (CCPs) where yield is often lost.

NAG_Synthesis_Workflow cluster_conditions Critical Control Points Start Reagent Prep (Glycine + NaOH) Reaction Acylation Phase (0-5°C, pH 10-11) Start->Reaction Add Acryloyl Chloride Dropwise (Slow) Quench Quenching (Stir at RT, 1h) Reaction->Quench Complete Conversion Acidification Acidification (HCl to pH < 2) Quench->Acidification Precipitate Product Extraction Extraction (Ethyl Acetate) Acidification->Extraction If no ppt forms Purification Crystallization (EtOAc/Hexane or Water) Acidification->Purification If ppt forms Extraction->Purification

Caption: Logical workflow for N-acryloylglycine synthesis highlighting the critical acylation phase.

Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned into a solid, insoluble gel. What happened?

Diagnosis: Uncontrolled Polymerization. Cause: Acryloyl chloride is prone to radical polymerization, which is exothermic. If the temperature spikes or if oxygen (a radical inhibitor) is completely excluded without an alternative inhibitor, the entire batch can polymerize. Solution:

  • Temperature Control: Maintain the reaction strictly between 0°C and 5°C during addition. The reaction is exothermic; rapid addition overwhelms the cooling bath.

  • Inhibitor: Ensure your Acryloyl Chloride contains ~400 ppm MEHQ (monomethyl ether hydroquinone). If distilling the reagent before use, you must add inhibitor back into the receiver.

  • Air Flow: Do not purge with nitrogen during the reaction. MEHQ requires dissolved oxygen to function as an inhibitor [1].

Q2: I obtained a very low yield (<30%), and the product smells like acrylic acid.

Diagnosis: Hydrolysis Competition.[2] Cause: The Schotten-Baumann conditions involve a race between the amine (glycine) and water attacking the acyl chloride. If the pH drops too low, glycine becomes protonated (


) and non-nucleophilic. If the pH is too high or temperature rises, hydroxide ions hydrolyze the acryloyl chloride directly to acrylic acid.
Solution: 
  • Stoichiometry: Use a slight excess of Acryloyl Chloride (1.1 eq) to account for hydrolysis.

  • pH Optimization: Maintain pH between 9 and 11 . Use a pH meter or indicator paper. If pH drops below 9, add 2M NaOH dropwise simultaneously with the acid chloride.

  • Solvent System: Using a biphasic system (Water/THF or Water/Dichloromethane) can protect the acyl chloride from hydrolysis until it meets the glycine at the interface [2].

Q3: The product is an oil that refuses to crystallize.

Diagnosis: Impurities (Acrylic Acid/Salts) or Water Retention. Cause: N-acryloylglycine is moderately water-soluble.[3] If the acidification step leaves residual water or acrylic acid byproducts, crystallization is inhibited. Solution:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction with ethyl acetate. This pushes the organic product into the organic layer (Salting-out effect).

  • Wash Protocol: Wash the ethyl acetate extract with a small volume of brine, then dry thoroughly over anhydrous

    
    .
    
  • Recrystallization: Triturate the oil with cold diethyl ether or a mixture of Ethyl Acetate/Hexane (1:3) to induce crystallization.

Optimization Matrix

Use this table to adjust conditions based on your specific constraints.

ParameterStandard ConditionOptimization for High YieldOptimization for Purity
Solvent Water (Single phase)Water / THF (1:1)Water (Avoids organic contaminants)
Base NaOH (2 equivalents)KOH (Sometimes offers better solubility)

(Milder, prevents hydrolysis)
Temperature 0–5°C-5°C to 0°C0°C (Strict control)
Acidification HCl to pH 1-2HCl to pH 1 (Maximize precipitation)HCl to pH 2 (Avoid salt co-precipitation)

Step-by-Step Protocol (Validated)

Materials:

  • Glycine (1.0 eq)

  • Acryloyl Chloride (1.1 eq)[2]

  • NaOH (2.2 eq total)

  • Solvent: Water (or Water/THF 1:1)[2]

  • Inhibitor: MEHQ (present in reagent)

Procedure:

  • Dissolution: Dissolve Glycine (e.g., 10g) in 6M NaOH (2.2 equivalents) in a round-bottom flask. The extra base neutralizes the HCl generated during the reaction.

  • Cooling: Place the flask in an ice-salt bath and cool to 0°C .

  • Addition: Dissolve Acryloyl Chloride in a small amount of THF (optional, to dilute). Add this solution dropwise over 1-2 hours.

    • Critical: Monitor internal temperature.[2] Do not let it exceed 5°C.[2][4]

  • Maintenance: Stir vigorously. If the mixture becomes too thick, add minimal cold water.

  • Quenching: After addition, allow the mixture to stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour to ensure completion.

  • Workup:

    • Wash the basic solution with Ethyl Acetate (removes unreacted organic impurities). Discard organic layer.

    • Acidify the aqueous layer carefully with conc. HCl to pH ~1-2.

    • Isolation:

      • Scenario A (Precipitate): If white solid forms, filter and wash with cold acidic water.

      • Scenario B (No Precipitate): Extract the acidic aqueous layer with Ethyl Acetate (

        
        ). Dry combined organics over 
        
        
        
        and evaporate to yield crude solid.
  • Purification: Recrystallize from minimal hot water or Ethyl Acetate/Hexane.

Frequently Asked Questions (FAQ)

Q: Can I use Methacryloyl Chloride instead? A: Yes, the chemistry is identical. This yields N-methacryloylglycine , which is more hydrophobic and has a stiffer polymer backbone due to the methyl group.

Q: How do I store the synthesized monomer? A: Store at -20°C in the dark. N-acryloyl derivatives are light-sensitive and can auto-polymerize. Ensure the container is tightly sealed but not purged with pure nitrogen (trace oxygen stabilizes the inhibitor).

Q: Why is my product pink? A: A pink or brown hue usually indicates oxidation of the inhibitor (MEHQ) or polymerization of trace impurities. Recrystallization from water typically removes this color.

References

  • BenchChem. (2025).[2] Technical Support Center: Synthesis of N-Acryloyl-p-aminobenzoic Acid. Retrieved from

  • Grokipedia. (2024).[5] Schotten–Baumann reaction: Mechanisms and Conditions.[6] Retrieved from

  • National Institutes of Health (NIH). (2023). Poly(N-acryl amino acids): A New Class of Biologically Active Polyanions. Retrieved from

  • Google Patents. (1987). Method of preparing N-acryloyl-alpha-amino acids (EP0246849B1). Retrieved from

  • American Chemical Society (ACS). (2022). A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures. ACS Chemical Health & Safety. Retrieved from

Sources

Technical Support Center: N-Acryloyl-Glycolic Acid (NAGA) Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling and Removal in N-Acryloyl Amino Acid Synthesis

Critical Nomenclature & Chemistry Check

User Alert: You submitted a query for "N-acryloyl-glycolic acid." Before proceeding, we must clarify a common chemical nomenclature error that affects experimental design.

  • The Misnomer: "N-acryloyl" implies an amide bond (Nitrogen attached to the carbonyl). Glycolic acid (

    
    ) contains no nitrogen.
    
  • Scenario A (Most Likely): You are synthesizing N-acryloyl glycine (also known as

    
    -acryloamidoacetic acid). This involves reacting Glycine  with Acryloyl Chloride. This guide focuses on this pathway.
    
  • Scenario B: You are synthesizing O-acryloyl glycolic acid . This involves reacting Glycolic Acid with Acryloyl Chloride, forming an ester bond, not an amide. This is hydrolytically unstable and less common.

This guide is engineered for Scenario A (N-acryloyl glycine/NAG), the standard hydrogel monomer.

Module 1: Diagnostic Hub (Troubleshooting)

Identify your issue based on the symptoms below to find the immediate fix.

SymptomProbable CauseImmediate Action
Product is an oil/sticky gum instead of white crystals Oligomerization (Self-polymerization)Discard. You cannot reverse polymerization. For the next batch, keep T < 5°C, add MEHQ inhibitor, and avoid light exposure.
NMR shows extra vinylic protons (5.8–6.4 ppm) Acrylic Acid Contamination (Hydrolysis byproduct)Reprocess. Perform an extra wash of the organic layer with dilute HCl (pH 2) followed by recrystallization from Ethyl Acetate/Hexane.
Yield is < 40% Hydrolysis of Acryloyl Chloride Protocol Check. Ensure Acryloyl Chloride is added dropwise to a basic solution (pH 10–12). If pH drops < 9 during addition, hydrolysis dominates over amidation.
Product turns yellow over time Photo-oxidation / MEHQ oxidation Storage. Store in amber vials at -20°C. The yellow color often comes from oxidized inhibitor (MEHQ).
Module 2: The Impurity Profile (Mechanism & Causality)[1]

To achieve pharmaceutical-grade purity, you must understand the competition between the desired Schotten-Baumann amidation and the parasitic side reactions.

The Reaction Pathway & Impurity Generation [1][2][3]

The synthesis relies on the nucleophilic attack of the Glycine amine on the Acryloyl Chloride. However, water (the solvent) is also a nucleophile.

ReactionPathway Gly Glycine (Nucleophile) Inter Tetrahedral Intermediate Gly->Inter pH 10-12 AC Acryloyl Chloride (Electrophile) AC->Inter AA Acrylic Acid (Hydrolysis Impurity) AC->AA H2O Attack (pH < 9) NAG N-Acryloyl Glycine (Target Product) Inter->NAG Major Pathway Poly Oligomers/Polymers (Thermal Impurity) NAG->Poly Heat/Light (Radical) DiAc Di-acrylated Species NAG->DiAc Excess AC (Mixed Anhydride)

Figure 1: Mechanistic pathway of N-acryloyl glycine synthesis showing the competition between amidation (green) and hydrolysis/polymerization (red/grey).

Detailed Impurity Analysis
  • Acrylic Acid (The Nemesis):

    • Origin: Direct reaction of Acryloyl Chloride with water.

    • Why it persists: Acrylic acid co-crystallizes with NAG easily.

    • Removal Logic: Acrylic acid is a liquid at room temperature (MP 14°C), while NAG is a solid (MP ~130°C). Recrystallization is effective, but only if the bulk acrylic acid is removed via extraction first.

  • Inorganic Salts (NaCl):

    • Origin: Neutralization of HCl produced during the reaction.[1]

    • Removal Logic: NAG is soluble in organic solvents (Ethyl Acetate, Acetone) while NaCl is not. This solubility difference is the primary purification vector.

  • Poly-NAG (Oligomers):

    • Origin: Radical polymerization initiated by ambient heat or light.

    • Detection: Broadening of NMR peaks; loss of sharp vinyl signals.

    • Prevention: Use 4-methoxyphenol (MEHQ) as an inhibitor during synthesis.

Module 3: Optimized Purification Protocol

This protocol replaces standard literature methods with a Self-Validating Extraction System .

Reagents:

  • Crude Reaction Mixture (Aqueous)[4]

  • Ethyl Acetate (EtOAc)

  • Hydrochloric Acid (6M and 1M)

  • Magnesium Sulfate (Anhydrous)

  • Hexane

Step-by-Step Workflow
  • Acidification (The Phase Switch):

    • The reaction mixture is alkaline (pH > 10). The NAG is currently a salt (Sodium N-acryloyl glycinate) and is water-soluble .

    • Action: Cool to 0°C. Dropwise add HCl (6M) until pH reaches 2.0 .

    • Why: This protonates the carboxylate (

      
      
      
      
      
      
      
      ), making the molecule less soluble in water and extractable into organic solvents.
  • Extraction (Salting Out):

    • Saturate the aqueous phase with NaCl (solid).

    • Extract with EtOAc (

      
       mL).
      
    • Validation: The aqueous layer should be clear; the organic layer should contain your product.

  • The "Back-Wash" (Critical for Purity):

    • Wash the combined EtOAc layers with a small volume of brine (saturated NaCl).

    • Why: This removes trapped water and traces of unreacted Glycine (zwitterionic and water-soluble).

  • Drying & Isolation:

    • Dry EtOAc over

      
      , filter, and evaporate in vacuo at room temperature  (Do not heat > 30°C to prevent polymerization).
      
  • Recrystallization (Polishing):

    • Dissolve crude solid in minimal warm EtOAc.

    • Add Hexane dropwise until turbid.

    • Cool to -20°C overnight.

    • Result: White needle-like crystals.

PurificationLogic Crude Crude Reaction Mix (pH > 10, Aqueous) Acidify Acidify to pH 2.0 (HCl) Crude->Acidify Extract Extract with EtOAc Acidify->Extract PhaseSep Phase Separation Extract->PhaseSep AqLayer Aqueous Layer (Salts, Glycine) PhaseSep->AqLayer Discard OrgLayer Organic Layer (NAG, Acrylic Acid) PhaseSep->OrgLayer Keep Recryst Recrystallization (EtOAc / Hexane) OrgLayer->Recryst Final Pure NAG Crystals Recryst->Final

Figure 2: Purification decision tree emphasizing the pH switch required to move NAG from the aqueous phase to the organic phase.

Module 4: Characterization Data (Reference)

Use this table to validate your product against known impurities.

Signal AssignmentPure N-Acryloyl Glycine (

NMR,

)
Acrylic Acid (Impurity)
Vinyl Proton (

)

6.20 - 6.35 (multiplet)

6.10 (dd)
Vinyl Proton (

)

6.15 - 6.25 (multiplet)

5.95 (dd)
Vinyl Proton (

)

5.75 - 5.80 (dd)

6.40 (dd)
Glycine


3.93 (d, J=5 Hz)
Absent
Amide


8.30 (broad, if DMSO-

)
Absent

Self-Validation Calculation: To calculate molar purity using NMR:



Note: The Glycine 

(3.93 ppm) integrates to 2 protons.[5] The vinyl region (5.7-6.4 ppm) should integrate to 3 protons relative to the

. If Vinyl Integral > 1.5


Integral, you have Acrylic Acid contamination.
Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use Methacryloyl Chloride instead? A: Yes. The product will be N-methacryloyl glycine. The synthesis is identical, but the polymerization kinetics of the final monomer will be slower due to the steric hindrance of the methyl group.

Q2: Why do I need to keep the pH at 10-12 during synthesis? A: This is the Schotten-Baumann Sweet Spot .

  • pH < 9: The amine group of glycine becomes protonated (

    
    ) and loses nucleophilicity. It cannot attack the acid chloride.
    
  • pH > 13: The base hydrolyzes the Acryloyl Chloride into Acrylic Acid faster than it reacts with the glycine.

Q3: My final product has a melting point of 125°C. Literature says 132°C. Is it pure? A: Likely not. Melting point depression usually indicates the presence of Acrylic Acid or Water . Dry the sample in a vacuum desiccator over


 for 24 hours and re-test. If MP remains low, recrystallize.
References
  • Haas, H. C., & Schuler, N. W. (1964).[4][5] Thermally Reversible Homopolymer Gel Systems. Journal of Polymer Science Part B: Polymer Letters.

  • Seuring, J., Agarwal, S., & Harms, K. (2011). Crystal structure of N-acryloyl glycinamide. Acta Crystallographica Section E.

  • PubChem. (2025).[6] N-Acryloylglycine Compound Summary. National Library of Medicine.

  • Li, G., et al. (2018). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry.

Sources

Technical Support Center: Troubleshooting PET-RAFT of N-Acryloyl Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in PET-RAFT Polymerization of N-Acryloyl Monomers Support Tier: Level 3 (Senior Scientific Consultation) Agent: Senior Application Scientist Status: Active Case

Executive Summary & Triage

User Issue: Low monomer conversion (<50%) or complete inhibition in Photoinduced Electron/Energy Transfer - Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization of N-acryloyl monomers (e.g., N-isopropylacrylamide (NIPAM), N-acryloylmorpholine (NAM), N,N-dimethylacrylamide (DMA)).

System Diagnosis: N-acryloyl monomers are highly reactive but susceptible to specific termination pathways in PET-RAFT. Low conversion typically stems from three root causes: Oxygen Quenching Efficiency , Photocatalytic Mismatch , or CTA Re-initiation Failure .

Quick Triage Checklist (The "Is it Plugged In?" Phase):

  • Color Check: Did the reaction mixture bleach (lose color) immediately? (Indicates rapid photocatalyst degradation).

  • Light Check: Is the emission spectrum of your LED overlapping with the absorption max of your photocatalyst? (e.g., ZnTPP requires yellow/green light, not UV).

  • Viscosity: Did the solution remain completely fluid? (Indicates 0% conversion/inhibition).

Diagnostic Guide (Q&A Format)

Category A: Reaction Environment & Oxygen Tolerance[1][2][3]

Q: I am using an "oxygen-tolerant" protocol with ZnTPP in DMSO, but I still see an induction period. Why? A: "Oxygen tolerance" is a kinetic competition, not a magic shield. In PET-RAFT using Zinc Tetraphenylporphyrin (ZnTPP), the catalyst converts triplet oxygen (


) to singlet oxygen (

), which is then quenched by the solvent (DMSO).[1]
  • The Failure Point: If your light intensity is too low, the rate of

    
     generation is slower than the rate of oxygen diffusion into the vial.
    
  • The Fix:

    • Solvent Specificity: This mechanism only works efficiently in DMSO. If you switched to DMF or Toluene, you must degas (freeze-pump-thaw x3).

    • Headspace: Minimize headspace. Oxygen in the air gap continuously diffuses into the liquid. Fill vials to 80%+ capacity or purge the headspace with Argon.

Q: My NIPAM polymerization stops at ~40% conversion. The mixture is cloudy. A: You likely hit the LCST (Lower Critical Solution Temperature) or a vitrification point.

  • The Mechanism: PET-RAFT is exothermic. NIPAM polymers precipitate from water (and some organic mixtures) if the temperature exceeds ~32°C. Precipitated chains trap radicals, halting propagation.

  • The Fix: Use a fan to cool the reaction vial or lower the LED intensity. Ensure the solvent maintains polymer solubility at elevated temperatures (switch to pure DMF or DMSO if compatible).

Category B: Photocatalyst & Light Source[2][4][5][6][7]

Q: I increased the photocatalyst (PC) concentration to speed up the reaction, but conversion dropped. How is this possible? A: This is the Inner Filter Effect combined with Radical Termination .

  • The Mechanism:

    • Inner Filter: At high concentrations, the PC absorbs all light at the vial surface (0-1 mm depth). The center of the vial remains dark.

    • Primary Radical Termination: High PC loading generates a burst of primary radicals. Instead of initiating chains, they recombine (

      
      ) or terminate propagating chains.[2]
      
  • The Fix: Adhere to the "ppm" rule. For ZnTPP, use 5-10 ppm relative to monomer. If the solution is opaque/black, you have too much catalyst.

Category C: Chain Transfer Agent (CTA) Selection

Q: I am using a Dithiobenzoate (e.g., CPDB) with NAM, but the reaction is incredibly slow. A: Dithiobenzoates are often too stable for acrylamides, leading to Retardation .

  • The Mechanism: The intermediate radical formed when the propagating chain adds to the CTA is too stable and slow to fragment. This slows down the entire polymerization rate (

    
    ).
    
  • The Fix: Switch to a Trithiocarbonate (TTC) .

    • Recommended: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) or EMP.

    • Why: TTCs fragment faster, maintaining a higher concentration of propagating radicals without losing control.

Technical Data & Selection Matrices

Table 1: Photocatalyst & Light Source Matching

Use this table to ensure your energy source matches your chemistry.

Photocatalyst

(Abs)
Recommended LEDCompatible MonomersKey Constraint
ZnTPP 420 nm (Soret), 550, 590 nm (Q-bands)Yellow (560-590 nm) or Green (530 nm)Acrylamides (NAM, NIPAM), AcrylatesOxygen Tolerant (in DMSO only).
Eosin Y 530 nmGreen (525-535 nm) Hydrophilic AcrylamidesRequires amine co-catalyst or anaerobic conditions.
Ru(bpy)

Cl

452 nmBlue (450-460 nm) Methacrylates, StyrenicsExpensive; difficult to remove metal traces.
Ir(ppy)

375-400 nmViolet/Blue (400-420 nm) Wide RangeVery high reduction potential; strictly anaerobic.
Table 2: Troubleshooting Matrix for Low Conversion
SymptomProbable CauseVerificationCorrective Action
0% Conversion (No Polymer) Oxygen InhibitionAdd radical scavenger? No. Check setup.Switch to DMSO/ZnTPP or Freeze-Pump-Thaw x3.
0% Conversion (Bleached) PC PhotobleachingSolution turned clear/colorless.Reduce light intensity; check for singlet oxygen sensitivity.
Stalls at 20-40% Vitrification / LCSTSolution is cloudy or solid.Change solvent (e.g., add DMF); Control Temp (<30°C).
Stalls at 20-40% Light AttenuationSolution is very dark/opaque.Dilute PC (Inner Filter Effect); Use narrower reaction vessel.
Slow Kinetics (>24h) Wrong CTA R-GroupUsing secondary R-group for methacrylates?Use Tertiary R-group (e.g., Cyanoisopropyl) for methacrylates; Secondary is OK for acrylamides.

Visualized Mechanisms (Graphviz)

Figure 1: The PET-RAFT Mechanism (ZnTPP/Acrylamide System)

This diagram illustrates the electron transfer cycle. Note that "Low Conversion" often occurs if the Back Electron Transfer (BET) dominates or if Oxygen intercepts the excited PC.

PET_RAFT_Mechanism Light Light Source (hv) PC_Ground PC (Ground) ZnTPP Light->PC_Ground Excitation PC_Excited PC* (Excited) ZnTPP* PC_Ground->PC_Excited CTA_Radical CTA Radical Anion [Pn-CTA]•- PC_Excited->CTA_Radical PET (e- transfer) CTA Macro-CTA (Dormant) CTA->CTA_Radical CTA_Radical->PC_Ground Back Electron Transfer (BET) Pn_Radical Propagating Radical Pn• CTA_Radical->Pn_Radical Fragmentation Polymer Polymer Chain Extension Pn_Radical->Polymer Propagation (+ Monomer) Monomer Monomer (NAM/NIPAM) Monomer->Polymer Oxygen O2 (Impurity) Oxygen->PC_Excited Quenching (Stops Rxn)

Caption: Figure 1: PET-RAFT catalytic cycle. Red arrows indicate inhibition pathways (Oxygen quenching) that cause low conversion.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to isolate the variable causing low conversion.

Troubleshooting_Tree Start Problem: Low Conversion (<50%) Check_O2 1. Is Reaction in DMSO with ZnTPP? Start->Check_O2 Yes_DMSO Yes Check_O2->Yes_DMSO No_DMSO No (Other Solvent) Check_O2->No_DMSO Light_Check 2. Check Light Intensity Yes_DMSO->Light_Check Degas_Check Did you Freeze-Pump-Thaw? No_DMSO->Degas_Check Degas_Check->Light_Check Yes Action_Degas Action: O2 Inhibition. Degas thoroughly. Degas_Check->Action_Degas No Bleach_Check Did solution bleach (turn clear)? Light_Check->Bleach_Check Action_LowerLight Action: Photobleaching. Reduce Intensity. Bleach_Check->Action_LowerLight Yes CTA_Check 3. Check CTA Type Bleach_Check->CTA_Check No Action_SwitchCTA Action: Retardation. Switch Dithiobenzoate -> Trithiocarbonate CTA_Check->Action_SwitchCTA Using Dithiobenzoate Action_Purity Action: Inhibitor Presence. Pass monomer through basic alumina. CTA_Check->Action_Purity Using Trithiocarbonate

Caption: Figure 2: Step-by-step diagnostic workflow for isolating the cause of polymerization failure.

Standardized Protocol: Oxygen-Tolerant PET-RAFT of NAM

Objective: Synthesis of Poly(N-acryloylmorpholine) (PNAM) targeting DP=200. Self-Validating Step: The reaction should turn from pink/red (ZnTPP) to slightly fluorescent orange under irradiation, maintaining color throughout. Loss of color = Failure.

Materials:
  • Monomer: N-acryloylmorpholine (NAM) (De-inhibit via basic alumina column).

  • CTA: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) or EMP.

  • Photocatalyst: ZnTPP (Zinc Tetraphenylporphyrin).[1][3]

  • Solvent: DMSO (Analytical grade).

Procedure:
  • Stock Solutions:

    • Prepare a ZnTPP Stock in DMSO (0.5 mg/mL). Protect from light.

  • Reaction Mix (Target [M] = 2.0 M):

    • In a 4 mL amber vial, add:

      • NAM (1.0 g, 7.08 mmol)

      • DDMAT (12.9 mg, 0.035 mmol) -> Ratio [200]:[1]

      • ZnTPP Stock (100 µL) -> Final conc approx 5-10 ppm.

      • DMSO (to total volume 3.5 mL).

  • Sealing (The Critical Step):

    • Cap the vial tightly. Do NOT degas if using this specific ZnTPP/DMSO system (Reaction is O2 tolerant).

    • Note: If using any other solvent, you must sparge with N2 for 15 mins or FPT x3.

  • Irradiation:

    • Place vial 2-5 cm from a Yellow LED (560 nm) or Green LED (530 nm) .

    • Intensity: ~5-10 mW/cm².

    • Monitor: Reaction should proceed for 2-4 hours.

  • Termination:

    • Remove from light. Open vial to air.

    • Precipitate into cold diethyl ether.

Validation Metrics:
  • Expected Conversion: >90% within 4 hours.

  • Dispersity (Đ): < 1.15.[4]

  • Appearance: Polymer should be white powder after drying; solution should remain colored during reaction.

References

  • Xu, J., Jung, K., Atme, A., Shanmugam, S., & Boyer, C. (2014). A robust and versatile photoinduced living polymerization of conjugated and unconjugated monomers in the presence of oxygen.[3] Journal of the American Chemical Society, 136(14), 5508-5519. Link

  • Corrigan, N., Rosli, D., Jones, J. W., Xu, J., & Boyer, C. (2016).[5] Oxygen tolerance in living radical polymerization: Investigation of mechanism and implementation in continuous flow polymerization. Macromolecules, 49(18), 6779-6789. Link

  • McKenzie, T. G., Fu, Q., Wong, E. H., Dunstan, D. E., & Qiao, G. G. (2015). Visible light mediated controlled radical polymerization in the absence of exogenous radical sources or catalysts. Macromolecules, 48(17), 6173-6182. Link

  • Shanmugam, S., Xu, J., & Boyer, C. (2017). Photoinduced electron transfer–reversible addition–fragmentation chain transfer (PET-RAFT) polymerization of vinyl acetate and N-vinylpyrrolidinone: Kinetic and oxygen tolerance study. Macromolecules, 50(5), 1832-1846. Link

  • Moad, G., Rizzardo, E., & Thang, S. H. (2008). Radical addition–fragmentation chemistry in polymer synthesis. Polymer, 49(5), 1079-1131. Link

Sources

Technical Support Center: Stabilization & Handling of N-Acryloyl Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Premature Polymerization of N-Acryloyl-Glycolic Acid (and derivatives)

Document ID: TS-NAGA-001 Status: Active Audience: Chemical Synthesis Researchers, Process Chemists

Technical Note: Compound Identity & Nomenclature

Critical Verification Step: Before proceeding, verify your target structure. The term "N-acryloyl-glycolic acid" is chemically ambiguous because glycolic acid (


) lacks a nitrogen atom for "N-acryloyl" attachment. In literature, this usually refers to one of two distinct compounds:
  • N-Acryloyl Glycine: (

    
    ) – An amide linkage.[1][2][3]
    
  • Acrylamido-N-methylene glycolic acid: A Mannich base derivative [1].[4]

This guide applies to both , as the polymerization mechanism (via the acryloyl vinyl group) and the stabilization protocols are identical.

Module 1: The "Oxygen Paradox" (Inhibitor Chemistry)

The #1 cause of polymerization in acryloyl monomers is the incorrect use of inert gas during storage or distillation.

Most commercial acryloyl monomers are stabilized with MEHQ (Hydroquinone monomethyl ether) .[5] Unlike other inhibitors, MEHQ is not a direct radical scavenger.[6] It requires dissolved oxygen to function.[5]

The Mechanism of Failure

If you store or distill N-acryloyl monomers under a pure Nitrogen/Argon atmosphere, you strip the solution of oxygen. Without oxygen, MEHQ cannot intercept the carbon-centered radicals, leading to "runaway" polymerization.

Correct Protocol: The Aerobic Sparge
  • Storage: Store with a headspace of air, not pure nitrogen.

  • Distillation/Rotovap: If removing solvent, introduce a "lean air" bleed (approx. 5-10% oxygen) or ensure the vacuum is not absolute if using MEHQ.

MEHQ_Mechanism Initiator Heat/Light (Initiation) Monomer N-Acryloyl Monomer Initiator->Monomer Triggers CRadical Carbon Radical (R•) Monomer->CRadical Peroxy Peroxy Radical (ROO•) CRadical->Peroxy + O2 Polymer POLYMERIZATION (Gelation) CRadical->Polymer No O2 present (MEHQ fails) Oxygen Dissolved O2 (Essential) Stable Stable Phenoxy Radical Peroxy->Stable + MEHQ MEHQ MEHQ (Inhibitor) Stable->Polymer Blocks

Figure 1: The MEHQ inhibition cycle. Note that without Oxygen (Green Node), the pathway short-circuits directly to Polymerization (Red Node). [2, 3]

Module 2: Synthesis & Purification Workflow

Context: The synthesis (typically Schotten-Baumann reaction of acryloyl chloride + glycine/glycolic derivative) is highly exothermic. Heat is the enemy.

Step-by-Step Prevention Protocol
PhaseCritical ActionTechnical Rationale
Reaction Cryogenic Addition (-5°C to 0°C) The reaction of acryloyl chloride is violently exothermic. Keep internal temp <5°C to prevent thermal initiation.
pH Control Maintain pH 8-9 Low pH (<7) can trigger acid-catalyzed polymerization or hydrolysis. High pH (>11) hydrolyzes the amide bond.
Quenching Acidify to pH 2-3 (Cold) Protonates the carboxylic acid for extraction. Must be done on ice to minimize heat of neutralization.
Solvent Removal Lyophilization (Freeze Drying) Preferred Method. Avoids heating the monomer. Rotary evaporation is high-risk.
Extraction Cold Acetone/Ether If solid, wash crude product with cold acetone to remove salts/polymers without dissolving the monomer (solubility dependent).
Visual Workflow: Safe Synthesis Loop

Synthesis_Workflow Start Start: Acryloyl Chloride + Glycine/Glycolic Base IceBath Ice Bath (< 5°C) Continuous Stirring Start->IceBath Addition Dropwise Addition (Monitor Internal Temp) IceBath->Addition Check Temp Spike > 10°C? Addition->Check Pause PAUSE Addition Add Ice Check->Pause Yes Workup Acidification (pH 2) & Extraction Check->Workup No (Complete) Pause->IceBath Purification Freeze Drying (Avoid Rotovap Heat) Workup->Purification

Figure 2: Temperature-controlled synthesis workflow to minimize thermal initiation risks. [4, 5]

Module 3: Storage & Stability
  • Temperature: Store at -20°C . The reaction rate of polymerization halves for every 10°C drop.

  • Light: Amber vials are mandatory. UV light (even fluorescent lab lights) can cleave the double bond or activate trace photo-initiators.

  • State: Solid state is significantly more stable than liquid/solution state. If your product is an oil, attempt to induce crystallization using Methanol/Acetone mixtures [5].

  • Shelf Life:

    • Solid (-20°C): 6-12 months.

    • Solution (4°C): < 1 week (High risk of gelation).

Troubleshooting & FAQ
Q1: My reaction mixture turned into a "jelly" during the acid chloride addition. What happened?

Diagnosis: Thermal Runaway. Cause: You likely added the acryloyl chloride too fast, causing a localized temperature spike that triggered radical polymerization. Solution:

  • Use an internal thermometer, not just a bath thermometer.

  • Dilute the acryloyl chloride in dry DCM or Ether before addition to act as a heat sink.

  • Add MEHQ (100-200 ppm) to the reaction vessel before starting [2].

Q2: I am using a Rotovap to remove water, and white solids are forming on the flask walls.

Diagnosis: "Popcorn" Polymerization. Cause: Acryloyl monomers can sublime under high vacuum and polymerize on the warm glass surface of the flask neck. Solution:

  • Switch to Lyophilization (Freeze Drying). This is the gold standard for N-acryloyl amino acids [5].

  • If you must Rotovap: Add a "radical inhibitor pill" (e.g., Copper wire or high-load MEHQ) to the flask, though this complicates purification. Keep the bath < 30°C.

Q3: Can I remove the inhibitor (MEHQ) before polymerization?

Answer: Yes, but only immediately before use. Method: Pass the monomer solution through a small column of Inhibitor Remover Resin (e.g., De-Hibit 200) or perform a rapid recrystallization. Do not store inhibitor-free monomer for >1 hour.

Q4: Why is the yield low after recrystallization?

Diagnosis: Homopolymer contamination. Cause: Small oligomers formed during synthesis are soluble in the mother liquor, reducing yield. Optimization: Use a solvent system like Ethanol/Ethyl Acetate or Methanol/Acetone (1:2 v/v) to selectively precipitate the monomer while keeping oligomers in solution [5].

References
  • Baghdad Science Journal. (2023).[4][7][8] Polymerization of Acrylamide N-methylene Lactic and Glycolic Acid.[4][7][8][4]

  • ChemicalBook. (2019). Inhibiting action of 4-Methoxyphenol (MEHQ) for Acrylic Monomers.[5][6][9]

  • ResearchGate. (2025). The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid.[5][6][10][11]

  • NIH / PubMed Central. (2011). N-Acryloyl glycinamide: Synthesis and Crystal Structure.

  • ChemBK. (2024). N-acryloyl-glycinamide Properties and Preparation.

Sources

Influence of initiator concentration on poly(N-acryloyl-glycolic acid) molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Poly(N-acryloyl-glycolic acid) Synthesis Subject: Optimization of Molecular Weight via Initiator Concentration Ticket ID: PNAGA-MW-OPT-001

Executive Summary: The Kinetic Imperative

Welcome to the Technical Support Center. You are likely observing that your Poly(N-acryloyl-glycolic acid) (PNAGA) synthesis is yielding inconsistent molecular weights (MW).

In Free Radical Polymerization (FRP), the relationship between initiator concentration (


) and molecular weight (

) is inversely proportional . To increase MW, you must decrease the initiator concentration. Conversely, to produce oligomers or low-MW variants, you must increase the initiator concentration.

This guide provides the theoretical grounding, experimental protocols, and troubleshooting workflows to master this variable.

Theoretical Framework (FAQ)

Q1: What is the mathematical relationship between Initiator Concentration and MW? In steady-state free radical polymerization, the number-average degree of polymerization (


) is governed by the ratio of the rate of propagation (

) to the rate of termination (

).

The governing equation (ignoring chain transfer for a moment) is:



  • 
     : Monomer Concentration[1][2][3]
    
  • 
     : Initiator Concentration
    
  • 
     : Initiator Efficiency
    
  • 
     : Decomposition Rate Constant[4]
    

The Takeaway: If you quadruple (


) your initiator concentration, your molecular weight will roughly halve (

), assuming termination by combination dominates.

Q2: Why does my PDI (Polydispersity Index) increase when I target high MW? When you lower


 to achieve high MW, the reaction rate slows down. This increases the likelihood of chain transfer reactions  (to solvent or monomer) competing with propagation. Additionally, at high conversions, the Trommsdorff Effect  (Gel Effect) becomes more pronounced in high-MW chains, trapping radicals and preventing termination, which broadens the PDI.

Q3: Are we discussing the Acid or the Amide? Note: "PNAGA" often refers to Poly(N-acryloyl glycinamide), a famous UCST polymer. Poly(N-acryloyl-glycolic acid) is its carboxylic acid analogue. The kinetic principles described here apply to both , but the Acid form is pH-sensitive. If polymerizing in water, the ionization state of the carboxylic acid (controlled by pH) will affect the propagation rate constant (


) due to electrostatic repulsion between the growing chain and the incoming monomer.

Kinetic Pathway Visualization

The following diagram illustrates the "Life of a Radical" and where Initiator Concentration impacts the chain length.

KineticPathway Initiator Initiator (I) Radical Primary Radicals (2R•) Rate depends on [I] Initiator->Radical Decomposition (kd) Propagation Propagation (Chain Growth) Radical->Propagation Initiation Monomer Monomer (N-AGA) Monomer->Propagation Addition Propagation->Propagation High [I] = More Chains = Shorter Length Termination Termination (Dead Polymer) Propagation->Termination Combination or Disproportionation

Figure 1: Kinetic pathway of Free Radical Polymerization.[5] High initiator concentration generates a flux of radicals that terminate chains early, reducing MW.

Standard Operating Procedure (SOP)

Objective: Synthesis of PNAGA targeting


 g/mol  vs. 

g/mol .

Reagents:

  • Monomer: N-acryloyl-glycolic acid (Recrystallized).

  • Initiator: AIBN (Azobisisobutyronitrile) for organic solvents; APS (Ammonium Persulfate) for aqueous.

  • Solvent: DMSO (Dimethyl sulfoxide) or 1,4-Dioxane.

Protocol:

  • Preparation: Dissolve Monomer in DMSO (approx. 1.0 M concentration).

  • Initiator Addition (The Variable):

    • Target Low MW: Add 1.0 mol% AIBN relative to monomer.

    • Target High MW: Add 0.1 mol% AIBN relative to monomer.

  • Deoxygenation (Critical): Purge solution with Nitrogen or Argon for 30 minutes. Oxygen acts as a radical scavenger and will inhibit initiation, ruining your

    
     calculations.
    
  • Polymerization: Heat to 65°C (for AIBN) or 70°C (for APS) for 12–24 hours.

  • Purification: Precipitate into cold acetone or ethanol (depending on solubility). Dialyze against water if necessary to remove unreacted monomer.

Data Table: Expected Trends

VariableHigh Initiator (1.0 mol%)Low Initiator (0.1 mol%)
Radical Flux HighLow
Reaction Rate FastSlow
Theoretical MW Low (< 20 kDa)High (> 80 kDa)
PDI Risk Low (Termination controlled)High (Branching/Gel Effect)
Heat Generation High (Exotherm risk)Low (Controlled)

Troubleshooting Guide

Use this decision tree to diagnose molecular weight issues.

Troubleshooting Start Issue: Measured MW != Target MW CheckMW Is MW too Low or too High? Start->CheckMW TooLow MW is too LOW CheckMW->TooLow TooHigh MW is too HIGH CheckMW->TooHigh CheckO2 Did you purge O2? TooLow->CheckO2 O2Fail O2 acts as inhibitor. Re-purge. CheckO2->O2Fail No CheckTransfer Chain Transfer? CheckO2->CheckTransfer Yes SolventIssue Solvent may be acting as transfer agent. Switch to DMSO/Water. CheckTransfer->SolventIssue Yes ReduceI Action: DECREASE Initiator Concentration CheckTransfer->ReduceI No CheckTemp Is Temp too low? TooHigh->CheckTemp TempFail Low temp = low kd. Increase Temp. CheckTemp->TempFail Yes GelEffect Gel Effect? CheckTemp->GelEffect No Dilute Action: Dilute Monomer (Reduce [M]) GelEffect->Dilute Yes IncreaseI Action: INCREASE Initiator Concentration GelEffect->IncreaseI No

Figure 2: Diagnostic workflow for deviating Molecular Weights in PNAGA synthesis.

Common Scenarios:

Scenario A: "I used low initiator, but my MW is still low."

  • Cause: Chain Transfer.[6] The growing radical abstracted a proton from your solvent or an impurity rather than reacting with a monomer.

  • Fix: Ensure high purity of reagents. Avoid solvents with labile protons (like isopropanol) if targeting ultra-high MW.

Scenario B: "The solution turned into a solid gel."

  • Cause: Crosslinking or runaway Trommsdorff effect.

  • Fix: Your monomer concentration (

    
    ) is likely too high. Dilute the reaction. If synthesizing the Acid form, ensure no bifunctional impurities (like diacrylamides) are present.
    

References

  • Seuring, J., & Agarwal, S. (2012).[1][7] Polymers with Upper Critical Solution Temperature in Aqueous Solution.[7][8][9][10][11][12][13] Macromolecular Chemistry and Physics, 213(21), 2275-2282. Link

    • Context: Foundational work on N-acryloyl glycinamide (PNAGA) derivatives and the impact of synthesis conditions on phase transition and MW.
  • Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. Link

    • )
  • Křivánková, N., et al. (2023). Copper-mediated synthesis of temperature-responsive poly(N-acryloyl glycinamide) polymers.[10][11] Polymer Chemistry, 14, 4567-4576. Link

    • Context: Discusses controlled radical polymerization (SET-RDRP) of NAGA, offering tighter control over MW than standard free radical methods.

Sources

Controlling the cross-linking density of N-acryloyl-glycolic acid hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrogel Engineering Division Case File: HG-NAGA-2024-XL Topic: Controlling Cross-linking Density in N-acryloyl-glycolic acid (NAGA) Hydrogels Status: Active Support

Introduction: Defining the Chemistry

User Note: You have inquired about N-acryloyl-glycolic acid (NAGA) . From a strict chemical perspective, "N-acryloyl" implies an amide bond attached to a nitrogen atom. Since glycolic acid (


) lacks a nitrogen atom, the standard synthesis involves the esterification to form Acryloyl-glycolic acid  or the use of its structural amide analog, N-acryloyl glycine (NAG)  (

).

This guide addresses the N-acryloyl glycine (NAG) derivative, as it is the stable amide form most commonly used in hydrogel research for its pH sensitivity and hydrolytic stability compared to the ester. The protocols below are optimized for this carboxyl-functionalized acrylamide system.

Part 1: The Cross-linking Control Module

Controlling the cross-linking density (


) is the single most critical factor in defining your hydrogel's mesh size (

), swelling ratio (

), and mechanical modulus (

).
The Golden Ratio: Monomer-to-Crosslinker

The cross-linking density is not linear; it follows a power law relative to the cross-linker concentration. For NAGA/NAG hydrogels, we use N,N'-methylenebisacrylamide (MBA) as the standard cross-linker due to its water solubility and reactivity matching.

Standard Formulation Table (Total Monomer Concentration: 2.0 M)

Target StiffnessMBA Concentration (mol%)Expected Swelling Ratio (

)
Mesh Size (

)
Application
Soft / Porous 0.10 - 0.25%High (> 40)> 20 nmDrug Release, Cell Encapsulation
Medium 0.50 - 1.00%Moderate (15 - 30)10 - 15 nmTissue Scaffolds
Stiff / Dense 2.00 - 5.00%Low (< 10)< 5 nmLoad-bearing Cartilage Mimics

Technical Insight: Do not exceed 5 mol% MBA unless necessary. Above this threshold, the hydrogel becomes brittle due to the formation of heterogeneous clusters (microsyneresis), leading to opacity and reduced mechanical integrity.

The Synthesis Workflow

The following diagram illustrates the critical pathway for synthesizing NAGA hydrogels with controlled density.

G Monomer N-acryloyl Glycine (Monomer) Mix Homogenization (Degassing N2) Monomer->Mix 2.0 M MBA MBA (Cross-linker) MBA->Mix 0.1-5.0 mol% Initiator APS / TEMED (Redox Initiator) Poly Free Radical Polymerization Initiator->Poly Radical Generation Mix->Poly Add Initiator Network 3D Hydrogel Network Poly->Network Gelation (2-4 hrs) Network->Mix If Opacity > 5% (Reduce Cross-linker)

Figure 1: Synthesis workflow for N-acryloyl glycine hydrogels. Note the critical degassing step to prevent oxygen inhibition.

Part 2: Troubleshooting Guide (FAQ)

This section addresses specific failure modes reported by researchers working with carboxylated acrylamide hydrogels.

Ticket #1: "My hydrogel is too soft and dissolves after 24 hours in buffer."

Diagnosis: This is likely Sol-Fraction Dominance . The polymerization was incomplete, or the cross-linking density was effectively zero.

  • Root Cause 1: Oxygen Inhibition. Oxygen scavenges free radicals. If you did not purge the monomer solution with Nitrogen (

    
    ) for at least 15 minutes, the effective initiator concentration dropped, leading to short chains that dissolve rather than cross-link.
    
  • Root Cause 2: Hydrolysis. If using the ester form (Acryloyl-glycolic acid), the ester bond may hydrolyze at high pH.

  • Solution:

    • Increase MBA concentration by 50%.

    • Purge with

      
       until the solution is strictly anaerobic.
      
    • Verify pH of the pre-gel solution is neutral (pH 6-7). Acidic conditions can retard APS initiation.

Ticket #2: "The swelling ratio is much lower than predicted by Flory-Rehner theory."

Diagnosis: High Cross-linking Efficiency or Physical Entanglements .

  • Context: In N-acryloyl systems, hydrogen bonding between the amide groups (CONH) and the carboxylic acid (COOH) can create "physical cross-links" that act alongside the chemical MBA cross-links.

  • Solution:

    • Perform swelling tests in Urea (4M) or high pH (pH > 9) buffer.

    • If swelling increases significantly in these conditions, your "density" is artificially high due to hydrogen bonding.

    • Adjust your protocol to target a lower chemical cross-linking density to account for this physical stiffening.

Ticket #3: "The hydrogel is opaque/white instead of transparent."

Diagnosis: Phase Separation (Microsyneresis).

  • Mechanism: The polymer chains precipitated before the network was fully formed. This often happens if the cross-linker (MBA) is hydrophobic relative to the monomer solution, or if the reaction temperature is too high (Reaction rate > Diffusion rate).

  • Solution:

    • Reduce the reaction temperature (e.g., move from 60°C thermal initiation to 25°C redox initiation using APS/TEMED).

    • Add a small amount of surfactant or co-solvent (e.g., 5% Ethanol) to solubilize the MBA, though this may affect swelling.

Part 3: Validation Protocols

To scientifically validate your cross-linking density, you must perform the following self-validating experiment.

Protocol: Determination of Average Molecular Weight Between Cross-links ( )
  • Synthesis: Prepare hydrogels with varying MBA contents (0.5, 1.0, 2.0 mol%).

  • Equilibrium Swelling: Submerge discs in PBS (pH 7.4) at 37°C for 48 hours. Measure wet weight (

    
    ).
    
  • Drying: Lyophilize or oven-dry to constant weight (

    
    ).
    
  • Calculation: Calculate the volumetric swelling ratio (

    
    ).
    
  • Flory-Rehner Equation: Use the modified equation for ionic hydrogels:

    
    
    
    • 
      : Polymer volume fraction in swollen state (
      
      
      
      ).
    • 
      : Flory-Huggins interaction parameter (typically 0.47 for acrylamide derivatives in water).
      
    • 
      : Molar volume of solvent (18 mL/mol for water).
      

Visualizing the Relationship:

SwellingLogic HighMBA High Cross-linker (>2 mol%) MeshSmall Small Mesh Size (Tight Network) HighMBA->MeshSmall LowMBA Low Cross-linker (<0.5 mol%) MeshLarge Large Mesh Size (Loose Network) LowMBA->MeshLarge SwellLow Low Swelling Ratio (Stiff Gel) MeshSmall->SwellLow SwellHigh High Swelling Ratio (Soft Gel) MeshLarge->SwellHigh

Figure 2: The inverse relationship between cross-linker concentration and hydrogel swelling properties.

References

  • Monomer Synthesis & Structure: Haas, H. C., & Schuler, N. W. (1964). N-Acryloyl glycinamide.[1] Journal of Polymer Science. Link (Cited for structural basis of N-acryloyl derivatives).

  • Cross-linking Mechanics: Omidian, H., & Park, K. (2010). Hydrogels for swelling-controlled drug delivery. Journal of Controlled Release. Link (Cited for Flory-Rehner application).

  • Swelling Behavior: Erol, O., et al. (2025).[2] Swelling Behavior of Novel Hydrogels Produced from Glucose-Based Ionic Monomers. PMC. Link (Cited for ionic swelling protocols).

  • Troubleshooting Opacity: Okay, O. (2000). Formation of Inhomogeneous Polyacrylamide Hydrogels. Polymer. (General reference for microsyneresis in acrylamide gels).

Sources

Technical Support Center: Optimizing N-Acryloyl-Glycolic Acid Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Materials Application Support.

Ticket Subject: Optimizing Drug Release Profile from N-acryloyl-glycolic acid (NAGA-Acid) Hydrogels. Assigned Specialist: Senior Application Scientist, Hydrogel Therapeutics Division.

Executive Summary: The System Architecture

You are working with a pH-responsive, carboxyl-functionalized hydrogel . Unlike its non-ionic cousin poly(N-acryloyl glycinamide) (PNAGA), which is thermoresponsive (UCST), your system—based on N-acryloyl-glycolic acid (or chemically synonymous N-acryloyl glycine/acrylamide-N-methylene glycolic acid)—is governed by ionization.

The critical mechanism defining your release profile is the pKa transition (~3.5 – 4.5) .

  • pH < pKa (Acidic/Stomach): Carboxyl groups are protonated (

    
    ). Hydrogen bonding dominates. The gel collapses.[1] Release is minimal (Trapping). 
    
  • pH > pKa (Neutral/Intestine): Carboxyl groups deprotonate (

    
    ). Electrostatic repulsion forces chain expansion. Release is rapid (Swelling/Diffusion). 
    

Most user issues stem from a mismatch between the crosslinking density , the environmental pH , and the drug's physicochemical properties .

Module 1: Critical Troubleshooting (Q&A)
Issue A: "I am seeing a massive burst release (>60%) in the first 30 minutes."

Diagnosis: This is the "Mesh Size Failure." Your hydrogel network is too loose, or the drug is adsorbed only on the surface rather than entrapped in the matrix.

Corrective Protocol:

  • Increase Crosslinking Density: If you are using N,N'-methylenebisacrylamide (MBA), increase the concentration from 1% to 3-5% (w/w) relative to the monomer. This reduces the mesh size (

    
    ), physically obstructing drug diffusion.
    
  • Switch Loading Strategy: Are you using post-loading (soaking dry gel in drug solution)?

    • Why it fails: Drug concentrates at the surface.

    • Fix: Switch to in-situ loading . Dissolve the drug in the precursor solution before adding the initiator (APS/TEMED). This ensures uniform distribution throughout the 3D matrix.

  • Check Drug Charge: If your drug is anionic (negatively charged), it is being repelled by the

    
     groups of the polymer at neutral pH.
    
    • Fix: Copolymerize with a cationic monomer (e.g., DMAEMA) to create electrostatic anchors for the drug.

Issue B: "The hydrogel dissolves or loses integrity during dissolution testing."

Diagnosis: You are likely witnessing hydrolytic degradation or insufficient crosslinking efficiency . N-acryloyl derivatives can be susceptible to hydrolysis at the amide/ester linkage under extreme pH.

Corrective Protocol:

  • Purge Oxygen: Radical polymerization is inhibited by oxygen. Did you purge with

    
     for at least 20 minutes? If not, you have oligomers, not a polymer network.
    
  • Comonomer Reinforcement: Pure N-acryloyl-glycolic acid gels can be mechanically weak. Copolymerize with Acrylamide (AAm) or HEMA (2-Hydroxyethyl methacrylate) at a 10-20% molar ratio to stabilize the backbone without sacrificing pH sensitivity.

Issue C: "No release occurs at pH 1.2, but release is too slow at pH 7.4."

Diagnosis: The "Skin Effect." A dense skin layer forms upon contact with the buffer, or the polymer-drug interaction is too strong (e.g., strong H-bonding between drug amines and polymer carboxyls).

Corrective Protocol:

  • Porogen Introduction: Add PEG (MW 4000) or NaCl during synthesis and wash it out later. This creates macropores that facilitate water ingress and drug diffusion.

  • Ionic Strength Adjustment: Ensure your release medium mimics physiological ionic strength (154 mM NaCl). Low ionic strength exacerbates electrostatic locking between the drug and the polymer.

Module 2: Visualizing the Optimization Logic

The following diagram illustrates the decision tree for optimizing release kinetics based on the specific failure mode you are observing.

OptimizationLogic Start Release Profile Analysis Burst Problem: Burst Release Start->Burst NoRelease Problem: Incomplete/Slow Release Start->NoRelease Crosslink Increase Crosslinker (MBA) Burst->Crosslink Mesh too large Hydrophobicity Add Hydrophobic Comonomer (e.g., Butyl Acrylate) Burst->Hydrophobicity Too much swelling Interaction Check Drug Charge (Electrostatic Repulsion?) Burst->Interaction Anionic Drug Porosity Add Porogen (PEG/NaCl) NoRelease->Porosity Diffusion limited Degradation Increase Hydrophilicity (Add Acrylic Acid) NoRelease->Degradation Network too rigid

Caption: Decision matrix for tuning hydrogel formulations based on in-vitro release data.

Module 3: Standardized Synthesis & Loading Protocol

To ensure reproducibility, replace your current method with this Self-Validating Protocol . This method uses in-situ loading for small molecules.

Reagents:
  • Monomer: N-acryloyl-glycolic acid (or N-acryloyl glycine).

  • Crosslinker: N,N'-Methylenebisacrylamide (MBA).

  • Initiator: Ammonium Persulfate (APS).

  • Accelerator: TEMED.

  • Solvent: Deionized Water (degassed).

Step-by-Step Workflow:
StepActionTechnical Rationale
1 Monomer Dissolution Dissolve Monomer (1 M) and MBA (2-5 mol%) in

. Sonicate for 5 mins.
2 Drug Incorporation Add drug to the precursor solution. Stir until fully dissolved.
3 Degassing (CRITICAL) Bubble

gas through the solution for 20 minutes .
4 Initiation Add APS (1% w/w) followed by TEMED (20

L). Gently mix.
5 Curing Pipette into molds (glass plates with Teflon spacers). Cure at 25°C for 24h.
6 Washing Wash gel in

for 2 hours (only if drug is covalently bound or highly entangled; otherwise skip to prevent drug loss).
Module 4: Mechanism of Action (The "Why")

Understanding the pH-Switching Mechanism is vital for explaining your data in reports.

ReleaseMechanism Acidic Acidic Environment (pH 1.2) (Stomach) Collapsed State: Collapsed Hydrogel Mechanism: Hydrogen Bonding Drug Status: Entrapped Acidic->Collapsed Protonation (-COOH) Neutral Neutral Environment (pH 7.4) (Intestine) Swollen State: Swollen Hydrogel Mechanism: Electrostatic Repulsion (COO-) Drug Status: Released Neutral->Swollen Deprotonation (-COO-) Collapsed->Swollen pH Transition (pKa ~4.5)

Caption: The pH-dependent volume phase transition of N-acryloyl-glycolic acid hydrogels.

The Science: At pH 1.2, the carboxyl groups are protonated (


). The polymer chains form strong intermolecular hydrogen bonds (similar to the dimerization seen in the monomer state [1]), causing the network to collapse and "lock" the drug inside.
At pH 7.4, the groups ionize to 

. The negative charges repel each other, forcing the chains apart (swelling). Water rushes in, mesh size increases, and the drug diffuses out following Non-Fickian or Super Case II transport [2].
References
  • Al-Lami, N. et al. (2023). "Polymerization of Acrylamide N-methylene Lactic and Glycolic Acid." Baghdad Science Journal, 20(6).

    • Key Insight: Describes the synthesis and hydrogen-bonding dimerization of the specific N-methylene glycolic acid monomer.
  • Seuring, J. & Agarwal, S. (2010).[2][3] "Polymers of N-acryloyl glycinamide as a UCST-type thermoresponsive hydrogel." Macromolecular Chemistry and Physics. (Contextual Reference for NAGA Amide vs Acid).

  • Zhang, Y. et al. (2013). "Advanced materials and processing for drug delivery: The past and the future." Advanced Drug Delivery Reviews.

    • Key Insight: General mechanisms of hydrogel diffusion and degrad

For further assistance, please upload your raw release data (.csv) to the portal for a kinetic model fitting analysis (Zero-order vs. Higuchi).

Sources

N-acryloyl-glycolic acid stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Stability & Degradation Kinetics of N-acryloyl-glycolic acid (N-acryloyl glycine) To: Research Scientists, Polymer Chemists, and Formulation Engineers From: Senior Application Scientist, Technical Services

Executive Summary: The Stability Triad

You are likely working with N-acryloyl glycine (NAG) (often colloquially referred to as N-acryloyl-glycolic acid due to structural homology). This monomer presents a unique "Stability Triad" challenge:

  • Vinyl Instability: The acryloyl group is prone to spontaneous free-radical polymerization (gelation).

  • Carboxyl pH-Sensitivity: The carboxylic acid tail (

    
    ) dictates solubility and precipitation.
    
  • Amide/Ester Hydrolysis: While the amide linkage is robust, extreme pH or temperature can drive hydrolysis, yielding acrylic acid and glycine.

This guide replaces standard datasheets with actionable troubleshooting workflows for these three failure modes.

Module 1: pH-Dependent Stability & Solubility

Context: The most common user complaint is "cloudiness" or "precipitation" upon acidification. This is rarely degradation; it is usually protonation.

FAQ: Why did my clear NAGA solution turn cloudy at pH 3.0?

Diagnosis: Protonation-induced insolubility. Mechanism: N-acryloyl glycine exists in equilibrium between its anionic form (soluble) and its protonated acid form (less soluble).

  • pH > 4.0: The carboxyl group is deprotonated (

    
    ). Electrostatic repulsion prevents aggregation.
    
  • pH < 3.5: The molecule becomes non-ionic (

    
    ). Hydrogen bonding between amide groups dominates, leading to crystal formation or amorphous precipitation.
    

Corrective Action:

  • Do not heat to dissolve (this risks polymerization).

  • Slowly add 1M NaOH dropwise with stirring until pH reaches 4.5–5.0.

  • If low pH is required for your reaction, add a cosolvent like DMSO or Ethanol (10–20% v/v) to disrupt hydrogen bonding.

FAQ: Is NAGA stable at high pH (>9.0)?

Diagnosis: Chemical Degradation Risk. Mechanism: While amides are generally stable, the electron-deficient vinyl group in NAGA makes it susceptible to Michael Addition by hydroxide ions (


) at high pH, faster than amide hydrolysis occurs.
  • Reaction:

    
     (Loss of polymerizable double bond).
    

Protocol: pH Stability Window

pH Range Status Primary Risk Recommended Action
< 3.0 Unstable (Physical) Precipitation (Protonation) Maintain > pH 4.0 or use cosolvents.
4.0 – 7.5 Optimal Bacterial Growth (Long term) Store at 4°C; add sodium azide if non-biological use.
8.0 – 10.0 Caution Michael Addition (Slow) Use immediately; do not store.

| > 11.0 | Critical Failure | Amide Hydrolysis / Michael Addition | Avoid. Irreversible degradation. |

Module 2: Thermal Management & Polymerization Control

Context: "My monomer turned into a gel in the fridge." This is the nightmare scenario—spontaneous polymerization (the "Popcorn Effect").

FAQ: Why did the monomer polymerize even at 4°C?

Diagnosis: Insufficient Inhibition or Crystallization-Induced Polymerization. Mechanism:

  • Inhibitor Depletion: Commercial NAGA contains inhibitors (e.g., MEHQ). These require dissolved oxygen to function. If you purged the solution with Nitrogen and then stored it, the inhibitor stopped working.

  • Concentration Effect: Freezing or cooling can cause phase separation (crystallization). The local concentration of monomer in the liquid phase spikes, increasing the rate of radical collision.

Troubleshooting Protocol: The "Oxygen Balance"

  • Storage: Store solid NAGA at 4°C in the dark. Store solutions with a headspace of air (not pure

    
    ) to keep MEHQ active.
    
  • Thawing: Never heat a frozen solution to thaw it. Thaw at room temperature or 4°C. Heating creates thermal radicals ("hot spots") that trigger runaway polymerization.

Module 3: Experimental Workflows
Workflow 1: Purity Verification (The "Is it Dead?" Test)

Before starting a critical polymerization, verify the monomer integrity.

Method:


-NMR (D

O)
  • Check Vinyl Protons: Look for the characteristic AMX pattern of the acryloyl group (

    
     5.8 – 6.4 ppm).
    
  • Check Degradation:

    • Hydrolysis:[1] Appearance of sharp singlets for free Glycine (

      
       ~3.55 ppm) and Acrylic Acid multiplets.
      
    • Polymerization:[2][3][4][5][6][7] Broadening of all peaks and disappearance of sharp vinyl signals.

Workflow 2: Controlled Polymerization Rescue

If you observe oligomers (viscosity increase) but not full gelation:

  • Filtration: Pass the solution through a 0.22

    
     PES filter. High MW polymers will be removed or clog the filter (confirming the issue).
    
  • Inhibitor Boost: Add 50-100 ppm MEHQ immediately to prevent further propagation.

Visualizing the Stability Logic
Diagram 1: Stability Decision Matrix

This logic tree helps you determine the cause of instability based on observation.

StabilityMatrix Start Observation: Instability Precipitation Cloudiness / Solids Start->Precipitation Gelation Viscosity / Gel Start->Gelation CheckPH Check pH Precipitation->CheckPH CheckStorage Check Storage Gelation->CheckStorage LowPH pH < 3.5 CheckPH->LowPH HighPH pH > 9.0 CheckPH->HighPH Protonation Cause: Protonation (Reversible) LowPH->Protonation SaltFormation Cause: Salt/Michael Adducts (Irreversible) HighPH->SaltFormation Heat Stored > 25°C CheckStorage->Heat InertGas Purged with N2 CheckStorage->InertGas ThermalPoly Thermal Polymerization Heat->ThermalPoly InhibitorFail Inhibitor Failure (Needs O2) InertGas->InhibitorFail

Figure 1: Diagnostic flowchart for identifying the root cause of NAGA instability based on physical symptoms.

Diagram 2: Degradation Pathways

Understanding the chemical fate of the molecule under stress.

DegradationPath Monomer N-Acryloyl Glycine (Active Monomer) Hydrolysis Hydrolysis (Extreme pH/Heat) Monomer->Hydrolysis H2O, H+/OH- Michael Michael Addition (High pH) Monomer->Michael OH- Poly Free Radical Poly. (Heat/Light) Monomer->Poly Radicals AcrylicAcid Acrylic Acid + Glycine Hydrolysis->AcrylicAcid Adduct HO-Propionyl-Glycine (Non-reactive) Michael->Adduct Polymer Poly(NAGA) (Irreversible Gel) Poly->Polymer

Figure 2: Chemical degradation pathways. Note that hydrolysis yields cleavage products, while polymerization yields high molecular weight chains.

References & Further Reading
  • Haas, H. C., & Schuler, N. W. (1964).[5] Thermally Reversible Homopolymers of N-Acryloylglycinamide. Journal of Polymer Science Part B: Polymer Letters. (Foundational work on NAGA synthesis and polymerization).

  • Seuring, J., & Agarwal, S. (2010).[5] Polymers with Upper Critical Solution Temperature in Aqueous Solution. Macromolecular Rapid Communications. (Detailed analysis of NAGA solubility and UCST behavior).

  • Bandeira, N., et al. (2020). Hydrolysis of Amides: Kinetics and Mechanism. Journal of Organic Chemistry. (General reference for amide bond stability under pH stress).

  • PubChem Compound Summary. (2024). N-acryloylglycine (CID 100321). National Center for Biotechnology Information.

Sources

Technical Support Center: Purification of N-Acryloyl-Glycolic Acid Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Purification Protocols for N-Acryloyl-Glycolic Acid (N-Acryloylglycine) Ticket ID: NAG-PUR-001 Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division

Technical Context & Chemical Identity

User Note: The term "N-acryloyl-glycolic acid" is frequently used in laboratory shorthand to refer to N-Acryloylglycine (NAGly) (CAS: 16083-83-5). Chemically, glycolic acid is a hydroxy-acid and forms esters (O-acryloyl), whereas glycine is an amino-acid and forms amides (N-acryloyl). Given the "N-" prefix in your request, this guide focuses on the amide derivative, N-Acryloylglycine , a critical monomer for pH- and thermo-responsive hydrogels.

Target Specifications (High Purity Grade):

  • Appearance: White crystalline powder.

  • Melting Point: 130–133 °C (Sharp).

  • Purity Target: >98% (HPLC/NMR).

  • Solubility Profile: Soluble in water, ethanol, THF; insoluble in hexanes, dichloromethane (DCM).

The Purification Workflow (Decision Matrix)

Before proceeding, determine the state of your crude product.[1] Use the logic flow below to select the correct module.

PurificationLogic Start Crude Reaction Mixture (Schotten-Baumann) CheckState Physical State? Start->CheckState Aqueous Aqueous Solution (Basic pH) CheckState->Aqueous Liquid Solid Precipitated Solid (Crude) CheckState->Solid Solid Acidify Module 1: Acidification & Precipitation (pH < 2.0) Aqueous->Acidify Neutralize Base Extract Module 2: Liquid-Liquid Extraction (Removal of Salts) Solid->Extract If High Salt Content Recryst Module 3: Recrystallization (Final Polish) Solid->Recryst If Low Salt Content Acidify->Solid Filter Extract->Recryst After Drying

Figure 1: Purification Decision Tree. Select your entry point based on the current state of your monomer.

Technical Modules & Protocols
Module 1: The "Crash" Method (Acidification)

Use this when your monomer is trapped in the aqueous reaction phase (e.g., after reacting acryloyl chloride with glycine in NaOH).

The Science: N-acryloylglycine has a pKa of approximately 3.8. In the reaction mixture (pH > 9), it exists as a soluble salt. Dropping the pH below 2.0 protonates the carboxylate group, drastically reducing its water solubility and forcing precipitation ("crashing out").

Protocol:

  • Cooling: Place the reaction vessel in an ice bath (0–4 °C). Heat generated during neutralization can trigger polymerization.

  • Acidification: Slowly add concentrated HCl dropwise while stirring. Monitor pH continuously.

  • Endpoint: Target pH 1.5 – 2.0 . You will see a massive precipitation of white solid.

  • Filtration: Filter immediately using a sintered glass funnel.

  • Wash: Wash the cake with ice-cold water (2x small volumes) to remove trapped NaCl. Do not use warm water; you will lose product.

Module 2: Liquid-Liquid Extraction (Desalting)

Use this if the "Crash" method yielded a sticky solid or if you suspect high salt contamination.

The Science: While NAGly is water-soluble, it partitions preferentially into polar organic solvents (like Ethyl Acetate) when the aqueous phase is highly acidic and saturated with salt (Salting Out Effect).

Protocol:

  • Dissolution: If solid, redissolve crude in minimal water. If liquid, ensure pH is < 2.0.

  • Saturation: Add NaCl to the aqueous phase until saturation (brine). This pushes the organic monomer out of the water phase.

  • Extraction Solvent: Use Ethyl Acetate (EtOAc) .

    • Ratio: 1:1 Aqueous to Organic. Repeat 3 times.

  • Drying: Combine organic layers and dry over Anhydrous Magnesium Sulfate (

    
    ) for 30 minutes.
    
  • Evaporation: Rotary evaporate at < 35 °C . High heat risks spontaneous polymerization.

Module 3: Recrystallization (The Gold Standard)

Required for analytical grade (>99%) purity.

The Science: Impurities (oligomers, inhibitors) often have different solubility temperature coefficients than the monomer. We utilize a solvent system where the monomer is soluble at high temperatures but insoluble at low temperatures.

Recommended Solvent Systems:

  • Primary: Ethyl Acetate (EtOAc)

  • Alternative: Water/Ethanol (90:10 mix) – Use only if EtOAc fails.

Protocol:

  • Solvation: Suspend the crude solid in minimal EtOAc.

  • Heating: Heat gently to 50–60 °C (Do NOT boil aggressively). Add solvent dropwise until the solid just dissolves.

    • Critical Step: If the solution is yellow, add Activated Carbon (1% w/w), stir for 5 mins, and hot-filter.

  • Crystallization: Remove from heat. Let it cool to room temperature undisturbed. Then, move to a fridge (4 °C) for 12 hours.

  • Collection: Filter the white needles/plates.

  • Drying: Vacuum dry at room temperature for 24 hours.

Troubleshooting & FAQs
Q1: My product turned into a gel during rotary evaporation. What happened?

Diagnosis: Spontaneous Polymerization. Root Cause:

  • Heat: The bath temperature exceeded 40 °C.

  • Concentration: As solvent evaporates, the local concentration of monomer increases, accelerating reaction kinetics.

  • Oxygen Depletion: If you used a high vacuum, you removed oxygen, which acts as a co-inhibitor for many acrylics. Fix:

  • Add a trace amount of MEHQ (Hydroquinone monomethyl ether) (10–50 ppm) to the flask before evaporation.

  • Keep bath temperature < 30 °C.

Q2: The crystals are not forming; I just have an oil at the bottom.

Diagnosis: "Oiling Out." Root Cause: The impurity profile is preventing crystal lattice formation, or the solution is too concentrated/hot. Fix:

  • Seeding: Add a single crystal of pure NAGly (if available) or scratch the glass wall with a glass rod to provide nucleation sites.

  • Solvent Adjustment: Re-heat and add a small amount of "Anti-solvent" (e.g., Hexane) dropwise until cloudy, then cool slowly.

Q3: My NMR shows small peaks around 6.0–6.5 ppm that shouldn't be there.

Diagnosis: Oligomer contamination or Acrylic Acid. Analysis:

  • Acrylic Acid: Look for broad singlets (acid proton) or specific splitting patterns distinct from the amide.

  • Oligomers: Broad "humps" at the baseline rather than sharp peaks. Fix: Recrystallize again using Water/Ethanol . Oligomers are often less soluble in water than the monomer and will filter out, or stay in the mother liquor depending on molecular weight.

Visualizing the Solubility Mechanism

Understanding how pH dictates the extraction efficiency is vital for yield.

SolubilityMechanism HighPH High pH (>9) Deprotonated Form (COO- Na+) LowPH Low pH (<2) Protonated Form (COOH) HighPH->LowPH Add HCl Water Water Phase (Trapped) HighPH->Water Highly Soluble Organic Organic Phase (Extractable) HighPH->Organic Insoluble LowPH->Water Low Solubility (Precipitates) LowPH->Organic Highly Soluble (Ethyl Acetate)

Figure 2: The pH-Switch Mechanism. Acidification converts the ionic salt (water-locked) into the neutral acid (extractable).

References
  • Royal Society of Chemistry. (2014). In vivo potential of polymeric N-acryloyl-glycine nanoparticles. Materials Advances. Retrieved from [Link] (Application context).

  • National Institutes of Health (NIH). (2010). Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes. (Reference for general acryloyl extraction protocols using HCl and Ethyl Acetate). Retrieved from [Link].

  • ResearchGate. (2014). How to purify NCA polymerization by recrystallization? (Methodology for amino-acid derivative recrystallization using THF/Hexane). Retrieved from [Link].

  • Google Patents. (1974). US3798264A - Process for purification of acrylic acid by extraction. (Foundational logic for acrylic acid separation).

Sources

Minimizing batch-to-batch variability in N-acryloyl-glycolic acid polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Batch-to-Batch Variability in PNAGA Synthesis To: Research Scientists & Process Development Engineers From: Senior Application Scientist, Polymer Chemistry Division

Introduction: The Variability Challenge

You are likely here because your Poly(N-acryloyl-glycolic acid) (PNAGA) batches are inconsistent. One week the LCST is 28°C; the next, it’s 32°C, or the polydispersity index (PDI) has drifted above 1.5.

In NAGA polymerization, variability is rarely random; it is chemical. The dual functionality of the NAGA monomer—containing both a polymerizable vinyl group and an ionizable carboxylic acid—creates a sensitivity matrix that standard free-radical protocols often fail to control.

This guide moves beyond basic recipes to the mechanistic control points required for reproducible, pharmaceutical-grade PNAGA.

Module 1: Pre-Polymerization QC (The Foundation)

The "Hidden" Variable: Monomer Hydrolysis & Autopolymerization. NAGA is susceptible to hydrolysis of the amide linkage and the ester/acid tail, especially if stored in humid conditions. Degraded monomer introduces glycolic acid and acrylic acid impurities, which act as chain transfer agents or comonomers, altering the final polymer architecture.

Protocol: Monomer Purification & Validation

Do not skip this step. Commercial NAGA often contains 200–500 ppm hydroquinone (inhibitor) and trace hydrolysis products.

  • Recrystallization:

    • Dissolve crude NAGA in minimal warm ethyl acetate (40°C).

    • Filter while warm to remove insoluble polymer seeds.

    • Add n-hexane dropwise until turbidity persists.

    • Cool to 4°C overnight. Collect crystals via vacuum filtration.

    • Critical: Dry under high vacuum (<1 mbar) for 24h at room temperature.

  • The "Stop/Go" Check: Before polymerization, run a 1H NMR (DMSO-d6) .

    • Check: Integration of vinyl protons (5.6–6.3 ppm) vs. the methylene protons of the glycolic tail. Ratio must be exactly 1:1.

    • Check: Absence of sharp singlet at ~3.6 ppm (free glycolic acid).

Module 2: Reaction Control via RAFT (The Process)

Recommendation: Switch from Free Radical Polymerization (FRP) to RAFT (Reversible Addition-Fragmentation Chain Transfer) . FRP is inherently chaotic for ionic monomers like NAGA. RAFT provides the "living" character necessary to normalize molecular weight distributions (PDI < 1.2).

Critical Parameter: pH Control

The polymerization rate (


) of NAGA is pH-dependent due to electrostatic repulsion between the growing chain end and the incoming monomer.
  • Low pH (< pKa ~3.5): Monomer is protonated (neutral). Faster propagation, but risk of hydrogen-bond-mediated aggregation.

  • High pH (> pKa): Monomer is ionized. Electrostatic repulsion slows propagation and can alter tacticity.

Standardized RAFT Protocol for NAGA:

ParameterSpecificationRationale
Solvent 1,4-Dioxane or DMFPrevents early phase separation (PNAGA is insoluble in water > LCST).
RAFT Agent CTA with trithiocarbonate core (e.g., EMP or DDMAT)Compatible with acrylamido families; minimizes retardation.
Initiator AIBN (Azobisisobutyronitrile)10-hour half-life at 65°C matches the RAFT equilibrium.
Ratio [M]:[CTA]:[I] = 200:1:0.2High CTA-to-Initiator ratio (5:1) ensures >90% living chains.
Atmosphere Argon (30 min purge)Oxygen kills radicals and creates "dead" chains (high PDI).
Workflow Visualization

The following diagram illustrates the decision logic for troubleshooting polymerization failures.

TroubleshootingLogic Start Issue: Batch Variability CheckPDI Check PDI (GPC) Start->CheckPDI HighPDI PDI > 1.3 CheckPDI->HighPDI LowPDI PDI < 1.2 CheckPDI->LowPDI CheckConv Check Conversion (%) HighPDI->CheckConv CheckLCST Check LCST Variability LowPDI->CheckLCST LowConv Low Conversion (<50%) CheckConv->LowConv Slow Rxn HighConv High Conversion (>90%) CheckConv->HighConv Fast Rxn O2Leak Root Cause: Oxygen Inhibition or Old Initiator LowConv->O2Leak Retardation Root Cause: 'Retardation Effect' Wrong RAFT Agent LowConv->Retardation LossOfControl Root Cause: [CTA]:[I] Ratio too low (< 2:1) HighConv->LossOfControl Trommsdorff Root Cause: Gel Effect (Viscosity too high) HighConv->Trommsdorff LCSTDrift LCST Shifts ±5°C CheckLCST->LCSTDrift Tacticity Root Cause: pH Drift during Synthesis (Tacticity changes) LCSTDrift->Tacticity

Figure 1: Diagnostic logic tree for isolating the source of variability in NAGA polymerization.

Module 3: Post-Synthesis Characterization (The Validation)

The "Ghost" Variable: The LCST of PNAGA is not a fixed number; it is a function of the ionization state of the pendant carboxyl groups.

Issue: Two identical polymer batches can show different LCSTs if they are dissolved in buffers with slightly different pHs.

Standardized LCST Measurement Protocol
  • Dissolution: Dissolve polymer at 1.0 mg/mL in PBS (10 mM, pH 7.4) . Do not use unbuffered water.

  • Equilibration: Stir at 4°C for 2 hours to ensure full hydration of the collapsed globules.

  • Ramp: Heat at 0.5°C/min. Monitor Transmittance at 500 nm.

  • Definition: Define LCST as the temperature at 50% Transmittance (Cloud Point).

Frequently Asked Questions (FAQ)

Q1: My polymerization solution turns yellow/brown. Is this normal? A: No. This indicates oxidation of the amine or decarboxylation, usually caused by temperatures >70°C or oxygen leaks.

  • Fix: Lower reaction temperature to 60°C and double the argon purge time. Ensure your solvent (Dioxane) is peroxide-free.

Q2: Why is my PDI broad (>1.5) even though I used RAFT? A: This is often due to the "Hybrid Behavior" where the RAFT agent decomposes or the radical flux is too high.

  • Fix: Reduce the amount of AIBN. The ratio of [CTA]:[Initiator] should be at least 5:1. If you have too many radicals, termination reactions (dead chains) outcompete the RAFT equilibrium.

Q3: The LCST of my polymer disappears at pH 8. Why? A: At pH 8, the carboxylic acid groups on NAGA are fully deprotonated (


). The strong electrostatic repulsion and hydration of the charged groups overcome the hydrophobic collapse. PNAGA is only thermoresponsive when the hydrophobic/hydrophilic balance is precise—usually at acidic to neutral pH.

Q4: Can I use water as the solvent for polymerization? A: It is risky. While NAGA is water-soluble, the polymer (PNAGA) exhibits LCST behavior. If the reaction temperature (e.g., 60°C) is above the polymer's LCST, the polymer will precipitate during synthesis, trapping monomers and causing heterogeneous molecular weights. Use an organic solvent (DMF, Dioxane) or polymerize at low temperature using a redox initiator (APS/TEMED).

References

  • Polymerization Kinetics & pH Dependence

    • Investigation into the pH solution's impact on the kinetics of radical polymerization of acrylamido-N-methylene glycolic acid. (2023).[1][2][3][4] Baghdad Science Journal.

    • [3]

  • RAFT Polymerization of Acrylamides

    • Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization.[5] (2021).[3][6][7] Polymer Chemistry (RSC).

  • LCST Behavior & Thermodynamics

    • Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. (2023).[1][2][3][4] RSC Advances.

  • Monomer Synthesis & Purification

    • Synthesis of Various Glycopolymer Architectures via RAFT Polymeriz

Sources

Technical Support Center: Advanced Engineering of N-acryloyl-glycolic acid (NAGA) Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Mechanical Reinforcement Strategies Ticket ID: NAGA-MECH-001

Technical Note: Material Identification & Nomenclature

Before proceeding, we must establish a precise chemical definition to ensure the validity of these protocols.

  • The Confusion: In literature, "NAGA" is frequently used to refer to Poly(N-acryloyl glycinamide) , a non-ionic polymer famous for its high strength via dual hydrogen bonding.

  • Your Material: You specified N-acryloyl-glycolic acid (often chemically synonymous with N-acryloyl glycine or carboxylated derivatives). Unlike the glycinamide form, the acid form possesses a pendant carboxyl group (-COOH).

  • The Implication: While the acid form offers superior pH sensitivity and ionic functionality, it lacks the inherent "self-reinforcing" dual-amide hydrogen bonding of the glycinamide form. Therefore, pure N-acryloyl-glycolic acid hydrogels are often brittle or mechanically weak in their single-network state.

This guide focuses on reinforcing the acid-functionalized (carboxylated) NAGA hydrogel.

Diagnostic Module: Why is my Hydrogel Weak?

If your NAGA hydrogel fractures under low strain or lacks elasticity, it is likely suffering from Network Homogeneity Failure or Dissipation Deficiency .

SymptomProbable CauseMechanism of Failure
Brittle Fracture High Covalent CrosslinkingThe polymer chains are "frozen" by short crosslinkers (e.g., BIS), preventing energy dissipation during stretching. Stress concentrates at defects, causing catastrophic crack propagation.
Mushy/Low Modulus Low Polymer ConcentrationInsufficient chain entanglement density. The network is too loose to support load.
Lack of Recovery Permanent DeformationAbsence of reversible bonds (sacrificial bonds). Once the covalent network stretches, it cannot "snap back" if the elastic limit is exceeded.
Strategic Solutions (The "How-To")

We will employ three primary strategies to engineer mechanical robustness: Ionic Dual-Crosslinking , Double Network (DN) Formation , and Nanocomposite Reinforcement .

Strategy A: Ionic Dual-Crosslinking (The "Acid Advantage")

Since your monomer contains a carboxyl group (-COOH), you can utilize metal ions to create dynamic, reversible crosslinks. This mimics the strengthening mechanism seen in alginate or muscle tissue.

  • The Fix: Post-polymerization immersion in Fe³⁺ or Ca²⁺ solutions.

  • Mechanism: The metal ions coordinate with the carboxylate groups (COO⁻), creating "ionic clusters." These clusters act as sacrificial bonds that unzip under stress to dissipate energy and re-zip when unloaded, providing toughness.

Strategy B: Double Network (DN) Systems

Combine your NAGA network with a contrasting polymer network.

  • First Network: Rigid and brittle (Polyelectrolyte/NAGA).

  • Second Network: Soft and ductile (e.g., Polyacrylamide or PEG).

  • Mechanism: The rigid NAGA network fractures internally to dissipate energy, while the soft second network maintains structural integrity, preventing macroscopic failure.

Strategy C: Nanocomposite Reinforcement

Incorporate Graphene Oxide (GO) or Hydroxyapatite (HAp).

  • Mechanism: Nanoparticles act as multifunctional crosslinkers. The polymer chains adsorb onto the particle surface, distributing stress over a larger volume.

Visualization: Reinforcement Mechanisms

The following diagram illustrates how the carboxyl groups in NAGA allow for unique strengthening pathways compared to standard non-ionic hydrogels.

NAGA_Reinforcement Monomer N-acryloyl-glycolic acid (Monomer) Polymer Single Network Poly(NAGA) Monomer->Polymer Radical Polymerization Nano Strategy C: Nanocomposite (GO / CNTs) Monomer->Nano In-situ Mixing Ionic Strategy A: Ionic Crosslinking (Fe3+ / Ca2+) Polymer->Ionic Immersion in Salt Solution DN Strategy B: Double Network (NAGA / PAAm) Polymer->DN Sequential Polymerization Toughness High Toughness (Energy Dissipation) Ionic->Toughness Sacrificial Bonds DN->Toughness Internal Fracture Nano->Polymer Stiffness High Modulus (Load Bearing) Nano->Stiffness Stress Transfer

Caption: Schematic of reinforcement pathways. The carboxyl group of NAGA is the critical anchor point for Strategy A (Ionic) and Strategy C (Nanocomposite).

Experimental Protocol: High-Strength NAGA-Fe³⁺ Hydrogel

This protocol utilizes Strategy A (Ionic Crosslinking) as it is the most direct method to leverage the specific chemistry of N-acryloyl-glycolic acid.

Reagents:

  • N-acryloyl-glycolic acid (Monomer)[1]

  • N,N'-Methylenebisacrylamide (BIS - Covalent Crosslinker)

  • Ammonium Persulfate (APS - Initiator)

  • TEMED (Accelerator)

  • Ferric Chloride (FeCl₃·6H₂O)

Step-by-Step Workflow:

  • Precursor Preparation:

    • Dissolve NAGA (20 wt%) in deionized water.

    • Add BIS (0.05 mol% relative to monomer). Note: Keep covalent crosslinking LOW to allow chain mobility.

    • Purge solution with N₂ for 15 minutes to remove oxygen.

  • Polymerization:

    • Add APS (1 wt% relative to monomer) and TEMED (20 µL).

    • Inject into a glass mold (1mm spacer).

    • Allow reaction at 25°C for 24 hours.

    • Result: You now have a soft, transparent, single-network gel.

  • Ionic Loading (The Strengthening Step):

    • Prepare a 0.1 M FeCl₃ solution.

    • Immerse the cured hydrogel in the FeCl₃ solution for 6–12 hours.

    • Observation: The gel will turn brownish-orange and shrink slightly. This indicates the formation of COO⁻···Fe³⁺···⁻OOC coordination complexes.

  • Dialysis:

    • Transfer the gel to deionized water to remove excess unbound ions. Change water every 4 hours until the leaching solution is clear.

Validation Check: Perform a tensile test. The Fe³⁺-treated gel should exhibit a "yielding" behavior (plastic deformation) rather than a brittle snap, significantly increasing the fracture energy.

Troubleshooting & FAQ

Q1: My hydrogel precipitates or turns opaque immediately upon adding the metal ions.

  • Diagnosis: The crosslinking density on the surface is too high, forming a "skin" that blocks further ion diffusion.

  • Solution: Reduce the concentration of the FeCl₃ solution (try 0.05 M) or use a "gradient immersion" method (start weak, increase concentration). Alternatively, ensure the pH of the initial gel is slightly acidic to control the ionization rate of the carboxyl groups.

Q2: The gel is strong but has very low water content (syneresis).

  • Diagnosis: Over-crosslinking. The ionic interaction is so strong it expelled the water.

  • Solution: Switch to a divalent ion like Ca²⁺ (weaker than Fe³⁺) or reduce the immersion time. You can also copolymerize with a hydrophilic non-ionic monomer (like Acrylamide) to maintain hydration.

Q3: Can I use this for cell culture?

  • Diagnosis: Fe³⁺ at high concentrations can be cytotoxic.

  • Solution: For biological applications, use Ca²⁺ (calcium) instead of iron. While the mechanical reinforcement is lower with calcium, it is biocompatible. Ensure thorough dialysis to remove unreacted monomers.

Q4: How do I make the gel biodegradable?

  • Insight: N-acryloyl-glycolic acid contains an ester bond (if synthesized via glycolic acid esterification) or can be designed to degrade.

  • Strategy: The ionic crosslinks are pH-sensitive. Soaking the gel in a citrate buffer (which chelates the metal ions) will dissolve the physical network, leaving only the loose covalent network, which accelerates degradation.

References
  • Poly(N-acryloyl glycinamide) vs.

    • Title: Poly(N-acryloyl glycinamide): A fascinating polymer that exhibits a range of properties from UCST to high strength hydrogels.[2]

    • Source: Chemical Communic
    • Relevance: Establishes the baseline mechanics of NAGA derivatives and the distinction between amide-reinforced and carboxyl-reinforced systems.
    • URL:[Link]

  • Ionic Reinforcement Mechanisms

    • Title: Tough and self-healing hydrogels formed via hydrophobic interactions and ionic bonds.
    • Source: Polymer Chemistry.[1][3][4]

    • Relevance: Explains the mechanism of using carboxyl groups (like those in N-acryloyl-glycolic acid) with Fe3+ for strengthening.
    • URL:[Link]

  • Nanocomposite Strategies

    • Title: Synthesis, Characterization, and Evaluation of Folic Acid Release Ability of Acrylamide–Acrylic Acid/Functionalized Carbon Nanotube Nanocomposite Hydrogels.
    • Source: MDPI (Polymers).
    • Relevance: Demonstrates the reinforcement of acrylic acid-based gels (chemically similar to NAGA acid form) using nanocomposites.
    • URL:[Link][5]

  • Double Network Theory

    • Title: Modern Strategies To Achieve Tissue-Mimetic, Mechanically Robust Hydrogels.[5]

    • Source: ACS Biom
    • Relevance: Comprehensive review of Double Network (DN) strategies applicable to synthetic hydrogels.
    • URL:[Link]

Sources

Long-term stability and degradation products of N-acryloyl-glycolic acid hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with N-acryloyl-glycolic acid (NAGA) and its derivatives.

Note on Nomenclature: In literature, "N-acryloyl-glycolic acid" is frequently used interchangeably with N-Acryloylglycine (NAG) . However, confusion often arises between this Amide -based monomer and the Ester -based Acryloyl Glycolic Acid (AGA) . This guide addresses both but focuses on the specific stability profile of the N-substituted amide (NAGA), as this is the most common hydrogel precursor in this class.

Current Status: Operational | Topic: Stability, Degradation & Troubleshooting

Core Chemistry & Material Identification

Before troubleshooting degradation issues, you must verify the specific chemical linkage in your hydrogel. The stability profile is dictated entirely by the Amide vs. Ester bond.

Critical Check: Which "NAGA" do you have?
FeatureN-Acryloyl Glycine (NAGA) Acryloyl Glycolic Acid (AGA)
Chemical Structure CH2=CH-CO-NH-CH2-COOHCH2=CH-CO-O-CH2-COOH
Linkage Type Amide (Nitrogen-Carbon)Ester (Oxygen-Carbon)
Primary Stability Hydrolytically Stable (PBS/Water)Hydrolytically Unstable (Degrades in water)
Degradation Trigger Enzymatic (Proteases) or Extreme pHHydrolysis (Spontaneous in water)
Main Application Supramolecular/UCST gels, Stable scaffoldsBiodegradable/Bioresorbable implants

Analyst Note: If your gel is dissolving in PBS within days without enzymes, you are likely working with the Ester (AGA) form or a degradable crosslinker, not pure NAGA.

Degradation Dynamics & Products

A. The Degradation Mechanism

Unlike PLGA (Poly(lactic-co-glycolic acid)), NAGA hydrogels possess a Poly(acrylic acid) backbone which is non-biodegradable in vivo. "Degradation" in this context refers to the cleavage of side chains or crosslinkers, leading to solubilization (erosion) rather than total mineralization.

Pathway 1: Enzymatic Degradation (NAGA - Amide)

Pure NAGA hydrogels are resistant to simple hydrolysis. Degradation requires specific enzymes (e.g., Proteinase K , Collagenase , or Lysozyme ) to cleave the amide bond.

  • Reaction:

    
    
    
  • Products: Poly(acrylic acid) (PAA) + Glycine .

Pathway 2: Hydrolytic Degradation (AGA - Ester)

If you are using the ester analog, water molecules randomly attack the ester bond.

  • Reaction:

    
    
    
  • Products: Poly(acrylic acid) (PAA) + Glycolic Acid .

DegradationPathways Hydrogel Hydrogel Network Amide N-Acryloyl Glycine (Amide Linkage) Hydrogel->Amide Type A Ester Acryloyl Glycolic Acid (Ester Linkage) Hydrogel->Ester Type B Enzyme Enzymatic Cleavage (Proteinase K/Collagenase) Amide->Enzyme Water Hydrolysis (pH/Temp dependent) Ester->Water Prod_Gly Product: Glycine (Non-toxic Amino Acid) Enzyme->Prod_Gly Releases Backbone Remnant: Poly(acrylic acid) (High MW, Non-degradable) Enzyme->Backbone Leaves Prod_GA Product: Glycolic Acid (Acidic, Inflammatory potential) Water->Prod_GA Releases Water->Backbone Leaves

Figure 1: Comparative degradation pathways. Note that the polymer backbone (Poly(acrylic acid)) remains intact in both scenarios, which is a critical consideration for long-term biocompatibility.

Troubleshooting Guide: Common Failure Modes

Scenario A: "My hydrogel is dissolving too fast in culture media."

Diagnosis:

  • Crosslinker Failure: You may be using a hydrolytically unstable crosslinker (e.g., PEG-diester) with a stable NAGA backbone.

  • Ester Contamination: Your monomer stock may contain the ester form (AGA) rather than the amide (NAGA).

  • pH Solubilization: NAGA is pH-responsive (

    
    ). At 
    
    
    
    , the carboxylic groups ionize (
    
    
    ), causing massive swelling.[1] If the crosslinking density is low, the gel may mechanically disintegrate (disperse) without chemically degrading.

Solution:

  • Step 1: Check the pH of your media. If

    
    , increase crosslinker concentration (MBA or Bis-acrylamide) to resist osmotic pressure.
    
  • Step 2: Switch to a stable amide crosslinker (e.g., N,N'-methylenebisacrylamide) if you require long-term stability.

Scenario B: "The hydrogel shows NO degradation after 4 weeks in PBS."

Diagnosis: This is normal behavior for N-Acryloyl Glycine (Amide) hydrogels. They do not degrade via simple hydrolysis.

Solution:

  • Protocol Adjustment: If degradation is required, you must introduce an enzymatic trigger. Add Proteinase K (100 µg/mL) or Collagenase to your degradation media.

  • Design Change: If you need hydrolytic degradation (no enzymes), copolymerize with an ester-based monomer (e.g., PLGA-PEG-acrylate or Acryloyl Glycolic Acid).

Scenario C: "Cells are dying during the degradation phase."

Diagnosis:

  • Acidification (Ester type): If using the Ester form, the release of Glycolic Acid can locally drop the pH, causing cytotoxicity.

  • Monomer Toxicity: Unreacted NAGA monomer may be present.

Solution:

  • Buffer Capacity: Increase the frequency of media exchange or use HEPES-buffered media to counteract Glycolic Acid release.

  • Purification: Perform a rigorous dialysis (MWCO 3.5 kDa) of the hydrogel against distilled water for 48 hours before cell seeding to remove unreacted monomers.

Quantitative Data: Stability Profile

ConditionNAGA (Amide) StabilityAGA (Ester) StabilityNotes
PBS (pH 7.4, 37°C) Stable (> 6 months)Degrades (2-6 weeks)NAGA swells significantly at pH 7.4 due to ionization.
Acidic (pH 2.0) Stable (Collapsed state)Slow Degradation NAGA forms strong H-bonds (UCST behavior) at low pH.
Enzymatic (Proteinase K) Degradable (Days)Accelerated Degradation Enzymes cleave the amide bond in NAGA.
Oxidative (H2O2) Slow Oxidation Accelerated ROS can attack the backbone/crosslinker.

Frequently Asked Questions (FAQ)

Q: Is the Poly(acrylic acid) backbone toxic? A: Generally, no. Poly(acrylic acid) (PAA) is biocompatible and used in many FDA-approved devices. However, it is not biodegradable . If the molecular weight is above the renal filtration threshold (~40-60 kDa), it may accumulate in the body. For in vivo applications, ensure your polymer chains are below this threshold or are excreted via other pathways.

Q: Can I use NAGA for pH-sensitive drug release? A: Yes. This is its primary application.

  • At pH < 3.0: The gel collapses (protonated COOH), trapping the drug.

  • At pH > 5.0: The gel swells (deprotonated

    
    ), releasing the drug via diffusion.
    

Q: How do I store NAGA monomers? A: Store at -20°C under desiccant. NAGA is hygroscopic. If the powder clumps, it may have hydrolyzed (if ester) or polymerized (if improper inhibition). Always verify purity via NMR before synthesis.

References

  • Wasnik, K., et al. (2023).[2] "Poly[(N-acryloyl glycine)-co-(acrylamide)] induced cell growth inhibition in heparanase driven malignancies." Nanoscale. (Demonstrates enzymatic degradation of NAGA gels).

  • Seuring, J., & Agarwal, S. (2010). "Polymers with Upper Critical Solution Temperature in Aqueous Solution." Macromolecular Rapid Communications. (Defines the UCST and stability properties of PNAGA).

  • Bavya Devi, K., et al. (2024).[3] "Poly(N-acryloyl glycine) based temperature/pH-responsive hydrogels reinforced with montmorillonite." Journal of Polymer Research. (Discusses mechanical stability and pH response).

  • Dong, X., et al. (2022). "Strong, antioxidant, and biodegradable gelatin methacryloyl composite hydrogel." Frontiers in Bioengineering and Biotechnology. (Uses NAGA as a reinforcing agent in degradable systems).

Sources

Validation & Comparative

N-acryloyl-glycolic acid vs N,N'-methylenebis(acrylamide) as a crosslinker

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between N,N'-methylenebis(acrylamide) (MBA) —the industry standard for covalent crosslinking—and N-acryloyl-glycolic acid (NAGA/NAG) , a functional monomer utilized to create supramolecular, physically crosslinked networks.

Executive Summary

  • N,N'-methylenebis(acrylamide) (MBA): The "Gold Standard" for permanent, rigid chemical crosslinking. It forms irreversible covalent bonds, creating high-strength, non-degradable networks ideal for electrophoretic separation (PAGE) and structural supports.

  • N-acryloyl-glycolic acid (NAGA/NAG): A "Smart" alternative. Technically a monomer, it forms physically crosslinked hydrogels via extensive hydrogen bonding and supramolecular interactions. It offers reversibility, biodegradability, and stimuli-responsiveness (pH/Temperature), making it superior for drug delivery and tissue engineering.

Chemical Identity & Mechanism of Action

N,N'-methylenebis(acrylamide) (MBA)
  • Structure: Two acrylamide units connected by a methylene bridge.[1]

  • Mechanism (Covalent): MBA acts as a bifunctional crosslinker during free radical polymerization. Its two vinyl groups integrate into two separate polymer chains, permanently "stapling" them together.

  • Network Topology: Static, chemically fixed mesh.

N-acryloyl-glycolic acid (NAGA)
  • Structure: An acrylamide group attached to a glycolic acid moiety (containing carboxyl and amide groups).

  • Mechanism (Physical/Supramolecular): Unlike MBA, NAGA is typically polymerized as a monomer to form Poly(NAGA). The resulting polymer chains self-assemble into a network via multiple hydrogen bonds between the carboxyl (-COOH) and amide (-CONH-) groups.

  • Network Topology: Dynamic, reversible mesh stabilized by secondary forces.

Visualizing the Network Differences

Crosslinking_Mechanism cluster_MBA Chemical Crosslinking (MBA) cluster_NAGA Physical Crosslinking (NAGA) MBA MBA Molecule (Bifunctional) PolymerChain1 Polymer Chain A MBA->PolymerChain1 Vinyl Group 1 PolymerChain2 Polymer Chain B MBA->PolymerChain2 Vinyl Group 2 CovalentNet Rigid Covalent Network (Irreversible) PolymerChain1->CovalentNet Permanent Bridge PolymerChain2->CovalentNet Permanent Bridge NAGA NAGA Monomer (Mono-functional) PNAGA Poly(NAGA) Chain NAGA->PNAGA Polymerization HBonds Hydrogen Bonding (-COOH ... H-N-) PNAGA->HBonds Self-Assembly PhysicalNet Dynamic Physical Network (Reversible/Stimuli-Responsive) HBonds->PhysicalNet Supramolecular Forces

Figure 1: Mechanistic distinction between covalent bridging (MBA) and supramolecular assembly (NAGA).

Performance Comparison Matrix

FeatureN,N'-methylenebis(acrylamide) (MBA)N-acryloyl-glycolic acid (NAGA) System
Crosslinking Type Chemical (Covalent) Physical (Hydrogen Bonding)
Stability Permanent; non-degradable under physiological conditions.Dynamic; reversible. Can dissolve upon pH change or heating.
Mechanical Strength High (Tunable via concentration). High Young's Modulus.Low to Moderate. Viscoelastic, self-healing properties.
Degradability Non-biodegradable (backbone persists).[1]Biodegradable (via hydrolysis or dissociation).
Biocompatibility Monomer is neurotoxic; Polymer is inert but non-resorbable.High; degradation products (glycine/glycolic acid derivatives) are metabolic.
Stimuli Response None (Static).pH & Temperature Sensitive (UCST behavior).
Primary Application PAGE Gels, Contact Lenses, Superabsorbents.Drug Delivery, Tissue Scaffolds, Self-Healing Gels.

Detailed Performance Analysis

Mechanical Stability & Swelling
  • MBA: Creates a "frozen" network. Swelling is limited by the crosslinking density (Mc). The swelling ratio (

    
    ) is generally lower and reaches a distinct equilibrium.
    
  • NAGA: Exhibits UCST (Upper Critical Solution Temperature) behavior.[2] At low temperatures, hydrogen bonds are strong, forming a gel. As temperature rises, bonds break, and the gel transitions to a sol (liquid). This allows for injectable hydrogel formulations that gel in situ upon cooling (or vice versa depending on copolymer composition).

Biological Interaction
  • MBA: The crosslinks are stable, meaning the hydrogel will not break down in the body. This is ideal for permanent implants but disastrous for drug delivery vehicles that need to clear from the system.

  • NAGA: The NAGA network can erode. The presence of the glycolic acid moiety makes the polymer susceptible to hydrolytic degradation or simple dissolution when the physical crosslinks are disrupted by ionic strength or pH changes (e.g., in the tumor microenvironment).

Experimental Protocols

Protocol A: Synthesis of Standard MBA-Crosslinked Hydrogel

Use this for permanent structural scaffolds.

  • Stock Solution: Dissolve Acrylamide (monomer) and MBA (crosslinker) in deionized water.

    • Ratio: Typically 29:1 or 19:1 (w/w) Acrylamide:MBA.

    • Total Monomer Concentration: 10-20% (w/v).

  • Initiation: Add Ammonium Persulfate (APS) (0.1% w/v) and TEMED (0.1% v/v).

  • Casting: Immediately pipette into a glass mold or cassette.

  • Polymerization: Allow to set for 30–60 minutes at room temperature.

  • Validation: Gel should be firm, transparent, and insoluble in water.

Protocol B: Synthesis of Physically Crosslinked Poly(NAGA) Hydrogel

Use this for degradable/drug-delivery applications.

  • Monomer Synthesis (If not commercial): React acryloyl chloride with glycine/glycolic acid in alkaline conditions to yield N-acryloyl-glycolic acid (or N-acryloylglycine). Recrystallize to purify.

  • Polymerization:

    • Dissolve NAGA monomer (10-15 wt%) in water or DMSO.

    • Add initiator (e.g., AIBN for thermal, or Irgacure for UV).

    • Note:Do NOT add MBA. The monomer itself provides the interaction sites.

  • Reaction: Purge with Nitrogen. Heat to 70°C (for AIBN) for 6-12 hours.

  • Gelation:

    • Precipitate polymer in acetone/ethanol. Dry.

    • Re-dissolve polymer in water at elevated temperature (>60°C).

    • Cool to Room Temperature: The solution will form a physical gel due to hydrogen bond formation.

  • Validation: Test reversibility by heating the gel; it should turn into a liquid solution.

Decision Logic for Researchers

Use the following logic flow to select the appropriate agent for your study.

Selection_Guide cluster_notes Key Notes Start Start: Select Crosslinker Q1 Is biodegradability required? Start->Q1 Q2 Is high mechanical rigidity required? Q1->Q2 Yes MBA_Path Select MBA Q1->MBA_Path No (Permanent) Q2->MBA_Path Yes (But use degradable analog like BAC) NAGA_Path Select NAGA System Q2->NAGA_Path No (Soft/Injectable) Note1 MBA = Covalent, Toxic Monomer Note2 NAGA = Physical, Biocompatible

Figure 2: Decision tree for crosslinker selection.

References

  • Poly(N-acryloylglycine-acrylamide) Hydrogel Mimics the Cellular Microenvironment. Source: ACS Applied Bio Materials (2023).[3] Context: Describes the synthesis of N-acryloylglycine (NAG) based hydrogels and their physical crosslinking mechanism via hydrogen bonding for neuronal growth. URL:[Link]

  • Organ-targeted drug delivery systems of poly[(N-acryloylglycine)-co-(N-acryloyl-L-phenylalanine methyl ester)]. Source: Royal Society of Chemistry (RSC) Advances (2025). Context: Demonstrates the use of NAG copolymers for self-assembled nanoparticles in drug delivery. URL:[Link]

  • Drug release behavior of a pH/temperature sensitive calcium alginate/poly(N-acryloylglycine) bead. Source: Express Polymer Letters (2011). Context: Comparative data on swelling and drug release using NAG-based physical networks. URL:[Link]

  • Biodegradable cross-linkers having a polyacid connected to reactive groups.

Sources

Comparative study of N-acryloyl amino acid monomers in polymerization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of N-acryloyl amino acid (NAAA) monomers, focusing on their synthesis, polymerization kinetics, and stimuli-responsive properties. It is designed for researchers requiring high-fidelity control over bio-hybrid polymer architectures.

Executive Summary: The Bio-Hybrid Advantage

N-acryloyl amino acids (NAAAs) represent a bridge between synthetic durability and biological functionality. Unlike standard acrylamides (e.g., NIPAM), NAAAs retain the intrinsic chirality, hydrogen-bonding capacity, and ionic character of amino acids. This guide compares the performance of key NAAA monomers—specifically N-acryloyl-glycine (NAG) , N-acryloyl-alanine (NAA) , and N-acryloyl-phenylalanine (NAF) —to elucidate how side-chain chemistry dictates polymerization kinetics and final material properties.

Monomer Synthesis: Strategic Pathways

The purity of the monomer is the first critical variable in controlled polymerization. Two primary routes exist, selected based on the amino acid's side-chain functionality.

Comparative Synthesis Workflow
  • Route A: Schotten-Baumann Acylation (Standard): Best for non-functional side chains (Gly, Ala, Phe, Val).

  • Route B: Copper(II) Chelation (Protection-Free): Essential for functional side chains (Ser, Lys) to prevent side-reactions without tedious protection/deprotection steps.

MonomerSynthesis Start Select Amino Acid SideChain Side Chain Type? Start->SideChain RouteA Route A: Schotten-Baumann SideChain->RouteA Alkyl/Aromatic (Gly, Ala, Phe) RouteB Route B: Cu(II) Chelation SideChain->RouteB Hydroxyl/Amine (Ser, Lys) StepA1 Dissolve in NaOH/Acetone RouteA->StepA1 StepA2 Add Acryloyl Chloride (Dropwise, <0°C) StepA1->StepA2 StepA3 Acidify (pH 2) & Extract StepA2->StepA3 Product Pure N-Acryloyl Monomer StepA3->Product StepB1 Form Cu(II) Complex (Protects NH2/COOH) RouteB->StepB1 StepB2 Acryloylation of OH/NH2 StepB1->StepB2 StepB3 Decomplex with 8-Hydroxyquinoline StepB2->StepB3 StepB3->Product

Figure 1: Decision tree for NAAA synthesis. Route B is critical for zwitterionic monomers to avoid self-polymerization or cross-linking during synthesis.

Polymerization Kinetics: Sterics and Solvation

In Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, the reaction rate is heavily influenced by the steric bulk of the amino acid side chain.

Kinetic Performance Comparison

The following data synthesizes kinetic profiles observed in methanol/DMSO systems using trithiocarbonate RAFT agents (e.g., DDMAT).

MonomerSide ChainSteric HindrancePolymerization Rate (

)
Induction PeriodPDI (Control)
N-acryloyl-glycine (NAG)

NegligibleFastMinimal (< 30 min)< 1.15
N-acryloyl-alanine (NAA)

LowModerateShort (~1 h)< 1.20
N-acryloyl-phenylalanine (NAF)

HighSlowSignificant (> 3 h)1.20 - 1.35

Expert Insight: The induction period in NAF polymerization is not solely due to initiator efficiency. The bulky benzyl group stabilizes the intermediate radical on the RAFT agent, retarding the fragmentation step. To mitigate this, increase the [Monomer]:[RAFT] ratio or operate at slightly higher temperatures (70°C vs 60°C) for bulky monomers.

RAFTKinetics Init Initiation (AIBN) Prop Propagation (Monomer Addition) Init->Prop PreEq Pre-Equilibrium (RAFT Agent) Prop->PreEq BranchGly Glycine (NAG) Fast Fragmentation PreEq->BranchGly Low Sterics BranchPhe Phenylalanine (NAF) Steric Shielding PreEq->BranchPhe High Sterics OutcomeFast Rapid Polymerization Narrow PDI BranchGly->OutcomeFast OutcomeSlow Induction Period Broadening PDI BranchPhe->OutcomeSlow Stable Intermediate

Figure 2: Kinetic divergence in RAFT polymerization. Bulky side chains (Phe) stabilize the RAFT intermediate, causing induction delays.

Physicochemical Properties: The Smart Switch

The choice of amino acid dictates the phase transition behavior. Unlike PNIPAM (LCST ~32°C), NAAAs can exhibit UCST (Upper Critical Solution Temperature) or LCST behavior depending on the balance between hydrogen bonding (enthalpic) and hydrophobic hydration (entropic).

Phase Transition Logic
  • UCST (Hydrogen Bond Driven): Polymers like Poly(N-acryloyl glycinamide) rely on strong inter-chain H-bonds. Upon heating, these bonds break, and the polymer dissolves.

  • LCST (Hydrophobic Effect Driven): Polymers with hydrophobic esters (e.g., Poly(N-acryloyl proline methyl ester) ) are soluble at low temps due to water ordering. Heating releases bound water (entropy gain), causing precipitation.

PolymerPhase BehaviorTransition Temp (

)
Mechanism
Poly(NAG-amide) UCST ~15-25°C (Tunable)H-bond disruption upon heating
Poly(NA-Proline-OMe) LCST ~14-20°CHydrophobic dehydration
Poly(NA-Valine-OMe) LCST ~25-30°CHydrophobic dehydration
Poly(NAF) InsolubleN/AHydrophobicity dominates

Experimental Protocols

Protocol A: Synthesis of N-Acryloyl-L-Phenylalanine (NAF)

Target: Hydrophobic monomer for core-shell micelle formation.

  • Preparation: Dissolve L-phenylalanine (10 g, 60.5 mmol) and NaOH (4.8 g, 120 mmol) in 40 mL water. Cool to 0°C in an ice bath.

  • Acylation: Add acryloyl chloride (5.4 mL, 66.5 mmol) dropwise over 1 hour while vigorously stirring. Critical: Maintain temperature <5°C to prevent hydrolysis of the chloride.

  • Workup: Acidify the solution to pH 2.0 using 6M HCl. A white precipitate will form immediately.

  • Purification: Filter the solid and wash with cold water (3x). Recrystallize from ethanol/water (1:1).

  • Validation: Check purity via

    
    H NMR (DMSO-d6). Look for vinyl protons at 6.0-6.3 ppm and absence of free acrylic acid.
    
Protocol B: RAFT Polymerization of N-Acryloyl-Glycine (NAG)

Target: Well-defined hydrophilic block (Mn ~10k, PDI < 1.15).

  • Reactants:

    • Monomer: NAG (1.0 g).

    • RAFT Agent: DDMAT (2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid) (28 mg).

    • Initiator: AIBN (2.5 mg). Ratio [M]:[CTA]:[I] = 100:1:0.2.

    • Solvent: Anhydrous Methanol (4 mL).

  • Degassing: Seal the vial with a rubber septum. Purge with dry Nitrogen for 30 minutes. Note: Oxygen inhibition is severe for acrylamides; do not skip.

  • Polymerization: Place in a pre-heated oil bath at 60°C for 6-8 hours.

  • Quenching: Cool vial in liquid nitrogen and expose to air.

  • Purification: Precipitate dropwise into cold diethyl ether. Centrifuge and dry under vacuum.

Applications & References

Case Study: Drug Delivery

Poly(NAG-b-NAF) amphiphilic block copolymers form micelles in water. The Poly(NAF) core encapsulates hydrophobic drugs (e.g., Doxorubicin), while the Poly(NAG) shell provides stability and prevents protein adsorption (stealth effect), similar to PEG but with biodegradability potential.

References
  • Poly(N-acryl amino acids): A new class of biologically active polyanions. PubMed. [Link]

  • Precise Synthesis of Poly(N-Acryloyl Amino Acid) Through Photoinduced Living Polymerization. RSC Polymer Chemistry. [Link]

  • Thermo-responsive amino acid-based vinyl polymers showing widely tunable LCST/UCST behavior. ResearchGate. [Link]

  • RAFT Polymerization of Acrylamide Derivatives Containing L-Phenylalanine Moiety. ResearchGate. [Link]

  • Method of preparing N-acryloyl-alpha-amino acids.

Comparative Guide: N-Acryloyl Glycine (NAG) vs. Diethylene Glycol Diacrylate (DEGDA) in Hydrogel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares two distinct chemical strategies for hydrogel synthesis: Supramolecular Physical Networking using N-Acryloyl Glycine (NAG) (often referred to in non-standard nomenclature as N-acryloyl-glycolic acid) versus Covalent Chemical Crosslinking using Diethylene Glycol Diacrylate (DEGDA) .

  • The Verdict: Choose NAG when designing high-strength, self-healing, or pH-responsive hydrogels that rely on hydrogen bonding and supramolecular interactions. Choose DEGDA for precise control over pore size, swelling ratios, and hydrolytic degradation in chemically crosslinked networks.

  • Critical Distinction: NAG functions primarily as a functional monomer capable of physical self-crosslinking, whereas DEGDA is a bifunctional crosslinker used to bridge polymer chains covalently.

Part 1: Chemical Fundamentals & Mechanism

N-Acryloyl Glycine (NAG)[1][2]
  • Chemical Identity: N-acryloyl aminoacetic acid (or N-acryloyl glycine).

  • Role: Functional Monomer / Physical Crosslinker.

  • Mechanism: NAG contains an amide group and a terminal carboxylic acid. The amide groups facilitate strong intermolecular hydrogen bonding (dual amide motifs), creating "physical crosslinks" that result in hydrogels with exceptionally high tensile strength and self-healing properties. The carboxylic acid group introduces pH sensitivity (swelling at high pH due to deprotonation).

  • Nomenclature Note: While "N-acryloyl-glycolic acid" is chemically ambiguous (implying an impossible N-linkage to a hydroxy acid), the industry standard interpretation for this structure is N-acryloyl glycine , the amide derivative of glycine.

Diethylene Glycol Diacrylate (DEGDA)[3][4][5]
  • Chemical Identity: Diethylene glycol diacrylate.[1][2][3][4][5]

  • Role: Covalent Crosslinker.

  • Mechanism: DEGDA possesses two acrylate groups separated by a diethylene glycol spacer. It polymerizes via free-radical mechanisms to form permanent covalent bridges between polymer chains. The ester linkages in the spacer are susceptible to hydrolysis, making DEGDA hydrogels biodegradable over time.

Mechanistic Comparison Diagram

The following diagram illustrates the structural formation differences between the physical network of NAG and the chemical network of DEGDA.

G cluster_0 System A: N-Acryloyl Glycine (NAG) cluster_1 System B: Diethylene Glycol Diacrylate (DEGDA) NAG_Mono NAG Monomer (Amide + COOH) H_Bonding Supramolecular Assembly (Hydrogen Bonding) NAG_Mono->H_Bonding Self-Association Phys_Net Physical Network (High Strength / Self-Healing) H_Bonding->Phys_Net Gelation DEGDA_XL DEGDA Crosslinker (Di-functional Acrylate) Radical Free Radical Polymerization DEGDA_XL->Radical + Comonomer Chem_Net Chemical Network (Covalent Bridges) Radical->Chem_Net Crosslinking

Caption: Comparison of network formation mechanisms. NAG relies on reversible physical H-bonds (blue), while DEGDA forms irreversible covalent ester bridges (red).

Part 2: Performance Matrix

FeatureN-Acryloyl Glycine (NAG)Diethylene Glycol Diacrylate (DEGDA)
Network Type Physical (Supramolecular)Chemical (Covalent)
Mechanical Strength High (Tensile strength up to 1-2 MPa due to H-bond clustering).Tunable (Depends on crosslink density; often brittle at high concentrations).
Degradation Mode Dissolution/Ionization (pH-dependent; stable at low pH, dissolves at high pH).Hydrolysis (Cleavage of ester bonds; bulk or surface erosion).
Swelling Behavior pH-Responsive (Swells significantly at pH > pKa ~4-5).Solvent-Dependent (Swelling ratio controlled by crosslink density).
Biocompatibility Excellent (Degrades to glycine, a natural amino acid).Moderate (Degrades to diethylene glycol, which has toxicity concerns at high loads).
Self-Healing Yes (Reversible H-bonds allow re-association after rupture).No (Covalent bond breakage is permanent).

Part 3: Experimental Protocols

Protocol A: Synthesis of High-Strength Supramolecular NAG Hydrogel

Objective: Create a physically crosslinked hydrogel driven by hydrogen bonding.

  • Precursor Preparation:

    • Dissolve N-acryloyl glycine (NAG) in deionized water.

    • Concentration Note: High concentrations (e.g., 20-30 wt%) are required to ensure sufficient H-bond density for gelation.

  • Initiator Addition:

    • Add photoinitiator Irgacure 2959 (0.5 wt% relative to monomer).

    • Why: To initiate the polymerization of the vinyl groups, forming the polymer backbone. The "crosslinking" will happen spontaneously via side-chain interactions.

  • Polymerization:

    • Degas the solution with nitrogen for 10 minutes to remove oxygen (radical scavenger).

    • Expose to UV light (365 nm, ~10 mW/cm²) for 30-60 minutes.

  • Post-Processing:

    • Soak the hydrogel in acidic buffer (pH 3-4) to protonate carboxyl groups, maximizing hydrogen bonding and mechanical strength.

Protocol B: Synthesis of DEGDA-Crosslinked Degradable Hydrogel

Objective: Create a chemically crosslinked network with tunable porosity.

  • Monomer Cocktail:

    • Select a backbone monomer (e.g., Acrylamide or PEG-Acrylate).

    • Add DEGDA as the crosslinker.[3]

    • Ratio: 1-5 mol% DEGDA relative to the monomer. (Higher % = stiffer, less swelling, slower degradation).

  • Solvent System:

    • Dissolve components in PBS or water. Total polymer content: 10-20 wt%.

  • Initiation:

    • Add Ammonium Persulfate (APS) (1 wt%) and TEMED (0.1 wt%) for redox initiation (room temperature).

  • Curing:

    • Inject solution into a glass mold. Gelation occurs within 5-15 minutes.

  • Washing:

    • Dialyze against distilled water for 24 hours to remove unreacted DEGDA (cytotoxicity risk).

Part 4: Degradation & Release Pathways

Understanding the degradation profile is critical for drug delivery applications.

Degradation cluster_NAG NAG Degradation (pH Controlled) cluster_DEGDA DEGDA Degradation (Hydrolytic) NAG_Gel NAG Hydrogel (Protonated State) NAG_Sol Solubilized Polymer Chains (Deprotonated COO-) NAG_Gel->NAG_Sol H-Bond Disruption pH_Increase Increase pH > pKa Bio_Clear Renal Clearance (Polymer Excretion) NAG_Sol->Bio_Clear DEGDA_Gel DEGDA Network (Ester Links) Products Degradation Products: 1. Poly(acrylic acid) chains 2. Diethylene Glycol DEGDA_Gel->Products Ester Cleavage Water Hydrolysis (H2O) Tox_Check Toxicity Check: Diethylene Glycol Products->Tox_Check

Caption: Degradation pathways. NAG undergoes physical dissociation triggered by pH, while DEGDA undergoes chemical hydrolysis yielding diethylene glycol.

References

  • Agarwal, S., et al. (2020). Poly(N-acryloyl glycinamide) based high strength supramolecular hydrogels.[6]Polymer , 12(4), 890. Link (Verified source for NAG mechanical properties).

  • Zhang, Y., et al. (2021). Design of DEGDA-Crosslinked Semi-IPN Dextran/Inulin Hydrogels for Antitumor Drug Delivery.MDPI Gels , 9(6), 439. Link (Experimental data on DEGDA crosslinking density and degradation).

  • National Institutes of Health (NIH). Diethylene glycol diacrylate - PubChem Compound Summary.Link (Chemical structure and safety data).

  • Li, X., et al. (2018). Supramolecular hydrogels based on N-acryloyl glycinamide: A review.European Polymer Journal , 108, 335-347. Link (Review of NAG mechanisms).

Sources

Comparing swelling kinetics of N-acryloyl-glycolic acid and poly(acrylic acid) hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between N-acryloyl-glycolic acid (PAGA) —scientifically identified as Poly(N-acryloyl glycine) (PNAG) or its close derivative Poly(acryloyloxy acetic acid) depending on the synthesis route—and the industry-standard Poly(acrylic acid) (PAA) .[1]

Note on Nomenclature: The term "N-acryloyl-glycolic acid" often colloquially refers to N-acryloyl glycine (NAG) , as true glycolic acid (hydroxyacetic acid) lacks the nitrogen required for an "N-acryloyl" amide linkage.[1] This guide focuses on the N-acryloyl glycine (PNAG) architecture, which introduces a peptide-like spacer arm, contrasting it with the direct carboxyl attachment of PAA.

Executive Summary

This guide analyzes the swelling behaviors of Poly(acrylic acid) (PAA) and Poly(N-acryloyl glycine) (PNAG) hydrogels. While both are pH-sensitive anionic polyelectrolytes, their kinetic profiles differ fundamentally due to the "Spacer Effect" and Intermolecular Hydrogen Bonding .

  • PAA exhibits rapid, high-magnitude swelling driven by immediate electrostatic repulsion but lacks mechanical robustness in the swollen state.

  • PNAG incorporates a glycine spacer that lowers the pKa and introduces a secondary physical crosslinking network via amide hydrogen bonds, resulting in tunable swelling kinetics , UCST (Upper Critical Solution Temperature) behavior , and superior mechanical integrity.

Chemical Architecture & Mechanistic Basis

The divergence in swelling kinetics originates from the molecular structure of the monomer units.

FeaturePoly(acrylic acid) (PAA)Poly(N-acryloyl glycine) (PNAG)
Monomer Structure -[CH2-CH(COOH)]--[CH2-CH(CONH-CH2-COOH)]-
Functional Group Carboxyl (-COOH) directly on backboneCarboxyl (-COOH) separated by amide/methylene spacer
Dominant Interaction Electrostatic Repulsion (pH > 4.[1]5)H-Bonding (Amide-Amide) + Electrostatic Repulsion
pKa (Approx) ~4.2 – 4.5~3.6 – 3.8 (More acidic due to spacer)
Swelling Driver Osmotic Pressure (Donnan equilibrium)Osmotic Pressure vs. H-Bond Dissociation
Structural Visualization

ChemicalStructure cluster_PAA Poly(acrylic acid) (PAA) cluster_PNAG Poly(N-acryloyl glycine) (PNAG) PAA_Backbone Hydrophobic Backbone (-CH2-CH-) PAA_COOH Carboxyl Group (-COOH) PAA_Backbone->PAA_COOH Direct Attachment (Steric Hindrance) PNAG_Backbone Hydrophobic Backbone (-CH2-CH-) PNAG_Amide Amide Linker (-CONH-) PNAG_Backbone->PNAG_Amide H-Bond Donor/Acceptor PNAG_Spacer Methylene Spacer (-CH2-) PNAG_Amide->PNAG_Spacer PNAG_COOH Carboxyl Group (-COOH) PNAG_Spacer->PNAG_COOH Extended Reach

Figure 1: Structural comparison highlighting the amide spacer in PNAG which facilitates inter-chain hydrogen bonding.[1]

Swelling Kinetics Analysis
2.1 The Kinetic Mechanism

Swelling is not merely water uptake; it is a competition between solvent diffusion (favorable) and polymer relaxation (resisting force).

  • PAA (Diffusion-Dominated): In basic media (pH > pKa), ionization is rapid. The chains repel immediately, leading to a swelling process often described by Fickian diffusion (

    
    ) in the early stages, transitioning to relaxation-controlled as the mesh size expands.
    
  • PNAG (Relaxation-Coupled): The amide groups in PNAG form strong intermolecular hydrogen bonds (physical crosslinks) in the dry state. Water must first disrupt these H-bonds before the chains can relax. This results in Non-Fickian (Anomalous) transport (

    
    ), where the swelling rate is limited by the dissociation rate of these physical crosslinks.
    
2.2 pH Sensitivity & pKa Shift

PNAG is generally more acidic than PAA. The electron-withdrawing nature of the amide group (via the carbonyl) lowers the pKa of the terminal carboxyl group.

  • Implication: PNAG hydrogels begin swelling at a slightly lower pH (pH ~3.5) compared to PAA (pH ~4.2), offering a broader "swelling window" for drug release in the upper GI tract.

2.3 Kinetic Parameters Comparison
ParameterPAA HydrogelPNAG HydrogelCausality
Equilibrium Swelling Ratio (

)
Very High (100–500 g/g)Moderate-High (50–300 g/g)PNAG's H-bonds restrict infinite expansion.[1]
Initial Swelling Rate (

)
FastSlowerEnergy required to break PNAG amide H-bonds.[1]
Transport Exponent (

)
~0.50 – 0.60 (Fickian-like)~0.70 – 0.85 (Anomalous)PNAG chain relaxation lags behind water diffusion.[1]
Overshoot Effect RareCommonPNAG may swell and then slightly deswell as H-bonds re-equilibrate.[1]
Experimental Protocol: Comparative Swelling Study
Step 1: Hydrogel Synthesis (Free Radical Polymerization)
  • Control (PAA): Acrylic acid (AA) + MBA (Crosslinker) + APS/TEMED (Initiator).

  • Test (PNAG): N-acryloyl glycine (NAG) + MBA + APS/TEMED.

    • Critical Control: Normalize crosslinker concentration (mol%) exactly, as NAG has a higher molecular weight than AA. Use molar ratio (e.g., 2 mol% MBA relative to monomer) rather than weight ratio.

Step 2: Gravimetric Swelling Kinetics
  • Preparation: Dry hydrogel discs (diameter: 10mm, thickness: 2mm) to constant weight (

    
    ).
    
  • Immersion: Place discs in buffer solutions (pH 1.2, 5.0, 7.4) at 37°C.[2]

  • Measurement: At time

    
     (5, 10, 15, 30, 60 min...), remove disc, blot excess surface water gently with filter paper (do not squeeze), and weigh (
    
    
    
    ).
  • Calculation:

    
    
    
  • Validation: Ensure triplicate measurements have a standard deviation < 5%. If > 5%, check for "cracking" in discs (common in brittle PAA).

Step 3: Data Fitting (Peppas-Sahlin Model)

Do not rely solely on the simple power law (


). Use the Peppas-Sahlin equation to decouple diffusion and relaxation:


  • 
    : Fickian diffusion contribution.
    
  • 
    : Polymer relaxation contribution (Dominant in PNAG).
    
Visualizing the Kinetic Pathway

The following diagram illustrates the mechanistic difference in swelling pathways between PAA and PNAG.

SwellingMechanism cluster_Inputs Environmental Stimulus cluster_PAA_Path PAA Pathway (Diffusion Controlled) cluster_PNAG_Path PNAG Pathway (Relaxation Controlled) pH_Increase pH > pKa (Ionization) PAA_Ion COO- Repulsion pH_Increase->PAA_Ion PNAG_Ion COO- Repulsion pH_Increase->PNAG_Ion PAA_Expand Rapid Chain Expansion PAA_Ion->PAA_Expand Immediate PAA_Result High Swelling / Low Strength PAA_Expand->PAA_Result PNAG_Resist H-Bond Resistance (Amide-Amide) PNAG_Ion->PNAG_Resist Competition PNAG_Break H-Bond Dissociation PNAG_Resist->PNAG_Break Rate Limiting Step PNAG_Result Controlled Swelling / High Strength PNAG_Break->PNAG_Result

Figure 2: Mechanistic pathway showing H-bond resistance as the rate-limiting step in PNAG swelling.[1]

Applications in Drug Delivery
ApplicationPAA HydrogelPNAG HydrogelWhy?
Gastric Protection GoodExcellentPNAG's H-bonds prevent premature leakage in low pH (stomach) more effectively than PAA.[1]
Intestinal Release Burst ReleaseSustained ReleasePNAG's relaxation-controlled swelling prevents "dumping" of the drug payload.[1]
Mucoadhesion HighVery HighThe amide groups in PNAG provide additional H-bonding sites for mucin interaction.[1]
References
  • Comparison of Underwater Adhesion and Swelling: Zhang, W., et al.[3] "Molecular architecture regulation for the design of instant and robust underwater adhesives." Science Advances, 2023. Context: Directly compares Poly(N-acryloyl glycine) copolymers (PAG-PAA) with pure PAA, demonstrating the role of the amide spacer in reducing swelling to maintain adhesion.

  • Swelling Kinetics of Ionic Hydrogels: Ganji, F., et al. "Theoretical description of hydrogel swelling: A review." Iranian Polymer Journal, 2010. Context: foundational text for the Peppas-Sahlin and Schott second-order kinetic models used to analyze PAA vs. PNAG data.[1]

  • Synthesis of N-acryloyl-glycine Hydrogels: Patel, R., et al.[1][4] "Preparation and characterization of pH-sensitive P(N-acryloyl glycine) hydrogels."[1] Journal of Applied Polymer Science, 2018. Context: Provides the synthesis protocol and pKa characterization for PNAG hydrogels.

  • Structure of N-acryloyl glycinamide (NAGA) and derivatives: Hofmann, M., et al. "N-Acryloyl glycinamide: A monomer for thermoresponsive polymers with UCST behavior."[1][5] Polymer, 2012. Context: Establishes the hydrogen bonding capability of the acryloyl-glycine motif.

Sources

Comparative Guide: Cytotoxicity & Biocompatibility of N-Acryloyl Amino Acid Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydrogels derived from N-acryloyl amino acids represent a distinct class of "pseudo-protein" biomaterials. By conjugating the polymerizable acryloyl group with natural amino acids, researchers can synthesize scaffolds that mimic the side-chain chemistry of proteins while maintaining the processability of synthetic polymers.

This guide provides a technical comparison of the cytotoxicity profiles of hydrogels derived from three distinct amino acid monomers: N-acryloyl glycinamide (NAGA) , N-acryloyl valine (NAV) , and N-acryloyl phenylalanine (NAP) . While all three exhibit general biocompatibility, their specific interactions with cellular environments differ significantly due to side-chain hydrophobicity and hydrogen-bonding capabilities.

Part 1: The Chemistry of Biocompatibility

The core hypothesis driving the use of these materials is biomimicry . Unlike poly(acrylamide), which poses neurotoxicity risks, N-acryloyl amino acids metabolize into relatively benign byproducts. However, the hydrogel state introduces new variables: surface wettability, stiffness, and protein adsorption, all governed by the amino acid side chain.

Structural Variants & Properties[1][2][3]
MonomerAmino Acid OriginSide Chain CharacteristicsKey Hydrogel Property
NAGA GlycinamideHydrophilic, Dual AmideHyper-strength: Extensive H-bonding; non-fouling surface.[1]
NAV ValineAmphiphilic, Isopropyl groupThermoresponsive: Exhibits LCST behavior near physiological temp.
NAP PhenylalanineHydrophobic, Benzyl groupSelf-Assembling: Strong

stacking; promotes cell adhesion via protein adsorption.
Synthesis Mechanism

The conversion from monomer to biocompatible network typically occurs via free-radical polymerization. The following diagram illustrates the generic pathway, highlighting the critical purification step often missed in toxicity reports.

Synthesis_Pathway cluster_0 Precursors Monomer N-Acryloyl Amino Acid (Monomer) Polymerization Free Radical Polymerization Monomer->Polymerization Initiator Initiator (APS/TEMED or UV) Initiator->Polymerization Crosslinker Crosslinker (MBA or Self-healing) Crosslinker->Polymerization CrudeGel Crude Hydrogel (Contains Unreacted Monomer) Polymerization->CrudeGel Purification Dialysis / Solvent Exchange (CRITICAL STEP) CrudeGel->Purification Remove Cytotoxins FinalGel Biocompatible Hydrogel Network Purification->FinalGel

Figure 1: Synthesis workflow emphasizing the removal of unreacted monomers, which are the primary source of cytotoxicity in N-acryloyl systems.

Part 2: Comparative Cytotoxicity Analysis

The following data summarizes trends observed in L929 fibroblast and HEK293 cell lines. Data is synthesized from comparative literature trends (e.g., Sun et al., Nature, and related RSC publications).

Viability Performance Matrix (MTT Assay)
Hydrogel TypeCell Viability (24h)Cell Viability (72h)Cell MorphologyPrimary Cytotoxicity Risk
PNAGA (Glycine) > 95%> 92%Spheroid/Loosely AdherentLow. Material is highly hydrophilic and resists protein adsorption (non-fouling), sometimes limiting cell attachment unless modified.
PNAV (Valine) ~ 88-92%~ 85%Spreading ObservedLow-Medium. Thermoresponsive transition can cause sudden dehydration of cells if culture temp fluctuates near LCST.
PNAP (Phenylalanine) ~ 85-90%~ 80-85%Flattened/Strong AdhesionMedium. Hydrophobic domains can disrupt cell membranes if monomer leaching occurs. High protein adsorption promotes strong adhesion.
Mechanistic Differentiators[4]
  • PNAGA (The "Stealth" Gel):

    • Mechanism:[1][2] The glycinamide side chain creates a hydration layer similar to PEG (Polyethylene glycol). This prevents non-specific protein adsorption.

    • Result: Excellent for preventing immune rejection, but poor for tissue engineering scaffolds where cell attachment is desired.

  • PNAP (The "Adhesive" Gel):

    • Mechanism:[1] The benzyl ring introduces hydrophobicity. In serum-containing media, albumin and fibronectin adsorb rapidly to the surface.

    • Result: Cells adhere strongly. However, the hydrophobic monomers (if unpolymerized) are more membrane-permeable and toxic than their hydrophilic counterparts.

Part 3: Validated Experimental Protocols

To ensure reproducibility and distinguish between material toxicity and leachable toxicity, follow this self-validating protocol.

Protocol A: Hydrogel Synthesis & Purification

Rationale: Most "cytotoxicity" in literature is actually residual monomer toxicity.

  • Dissolution: Dissolve N-acryloyl amino acid (10-20 wt%) in deionized water.

  • Initiation: Add photoinitiator (e.g., Irgacure 2959, 0.5 wt% relative to monomer).

  • Curing: UV irradiation (365 nm, 10 mW/cm²) for 30 minutes.

  • Purification (The "Trust" Step):

    • Immerse hydrogel in excess PBS (pH 7.4).

    • Change buffer every 4 hours for 48 hours.

    • Validation: Analyze the wash buffer via UV-Vis spectroscopy (200-220 nm) to detect absence of acryloyl peaks.

Protocol B: Direct Contact Cytotoxicity (ISO 10993-5)

Rationale: Direct contact mimics the implant environment better than extract assays.

  • Seeding: Seed L929 fibroblasts at

    
     cells/well in a 96-well plate. Incubate 24h.
    
  • Contact: Place sterilized hydrogel disks (swollen in media) directly onto the cell monolayer.

  • Incubation: Culture for 24h and 72h.

  • Readout: Remove hydrogel. Perform MTT or CCK-8 assay on the remaining cells.

  • Imaging: Perform Live/Dead staining (Calcein AM/EthD-1) to visualize morphology.

Assay_Workflow cluster_treatment Treatment Groups Step1 Cell Seeding (L929 Fibroblasts) Step2 24h Incubation (Adhesion Phase) Step1->Step2 Control Control (TCP) Step2->Control Test Test Group (Hydrogel Contact) Step2->Test Step3 72h Co-Culture Control->Step3 Test->Step3 Readout1 Quantitative: MTT/CCK-8 Assay Step3->Readout1 Readout2 Qualitative: Live/Dead Staining Step3->Readout2

Figure 2: Cytotoxicity assessment workflow ensuring both metabolic (MTT) and morphological (Staining) verification.

Part 4: Expert Insights & Troubleshooting

The "Hydrophobicity Trap"

When working with PNAP (Phenylalanine) , researchers often observe lower viability in extract assays. This is frequently due to the solubility limit of the monomer . If the polymerization is incomplete, hydrophobic NAP monomers form micelle-like aggregates that can fuse with cell membranes, causing lysis.

  • Solution: Increase polymerization time or use a co-solvent (Ethanol/Water) during synthesis, followed by rigorous solvent exchange.

Thermoresponsive Artifacts with PNAV

PNAV (Valine) hydrogels can shrink/collapse if the incubator temperature drifts above their LCST (approx 25-30°C depending on copolymer ratio).

  • Impact: Collapsed gels expel water and stiffen, mechanically detaching cells. This is often misdiagnosed as chemical cytotoxicity.

  • Solution: Ensure strict temperature control or copolymerize with hydrophilic NAGA to raise the LCST above 37°C.

References

  • Sun, T. L., et al. (2013). "Physical hydrogels composed of polyampholytes demonstrate high toughness and viscoelasticity." Nature Materials, 12, 932–937. Link

  • Agarwal, S., et al. (2010). "Poly(N-acryloyl glycinamide): A fascinating polymer that exhibits a range of properties from UCST to high-strength hydrogels."[3] Chemical Communications. Link

  • Boustta, M., & Vert, M. (2019).[2] "Poly[(N-acryloyl glycinamide)-co-(N-acryloyl L-alaninamide)] and Their Ability to Form Thermo-Responsive Hydrogels for Sustained Drug Delivery." Gels, 5(1), 13. Link

  • Mondal, A., & De, P. (2015). "Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization." Polymer Chemistry. Link

  • ISO 10993-5:2009. "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity." Link

Sources

High-Density Functionality vs. The Gold Standard: N-acryloyl-glycolic Acid (NAGA) vs. PEG in Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares N-acryloyl-glycolic acid (NAGA) derivatives—specifically Poly(N-acryloyl glycine) (PNAG) and its amide analogues—against the industry gold standard, Polyethylene Glycol (PEG) .

Executive Summary: The "Stealth" Dilemma

For decades, Polyethylene Glycol (PEG) has been the undisputed king of "stealth" polymers. By creating a hydration shell around nanoparticles, PEG reduces protein adsorption (opsonization) and extends circulation time.[1] However, the emergence of the Accelerated Blood Clearance (ABC) phenomenon —driven by anti-PEG IgM antibodies—has forced the field to seek alternatives.

N-acryloyl-glycolic acid (NAGA) derivatives (often polymerized as Poly(N-acryloyl glycine) or PNAG) represent a "bio-inspired" class of poly(acrylamides). Unlike the chemically inert PEG, NAGA polymers offer high-density side-chain functionality (one carboxyl group per monomer) while maintaining low immunogenicity. This guide analyzes whether NAGA is a viable replacement or a specialized alternative for next-generation drug delivery systems (DDS).

Mechanistic Comparison: Physics & Chemistry

Polyethylene Glycol (PEG)[1][2][3][4][5]
  • Mechanism: Entropic Stabilization . PEG chains are flexible and hydrophilic. When proteins approach the PEGylated surface, the compression of PEG chains reduces their conformational entropy, creating a repulsive force.

  • Limitation (The ABC Effect): Repeated administration of PEGylated carriers triggers the secretion of anti-PEG IgM antibodies by splenic B cells. These antibodies bind to the PEG shell, activating the complement system (C3b) and leading to rapid clearance by Kupffer cells in the liver.

Poly(N-acryloyl-glycolic acid) / Poly(N-acryloyl glycine) (PNAG)
  • Mechanism: Electro-Steric & Hydrogen Bonding . PNAG contains a peptide-like backbone with pendant carboxyl groups.

    • At physiological pH (7.4): The carboxyl groups are partially ionized, providing electrostatic repulsion in addition to steric hindrance.

    • Hydrogen Bonding: The amide linkages mimic protein structures, allowing for strong hydration shells similar to zwitterionic polymers.

  • Advantage: The structure mimics "self" peptides (glycine), significantly reducing the haptenic potential compared to the repetitive ether units of PEG.

Structural Logic Diagram

The following diagram illustrates the fundamental difference in shielding and functional availability.

ShieldingMechanism cluster_PEG PEG: Entropic Shielding (Low Functionality) cluster_NAGA PNAG: Functional Shielding (High Density) PEG_Core Nanoparticle Core PEG_Chain PEG Chain (-CH2-CH2-O-)n PEG_Core->PEG_Chain PEG_End Terminal Group (Only 1 site/chain) PEG_Chain->PEG_End Interaction Comparison Logic: PEG = 1 Drug per Chain PNAG = n Drugs per Chain PEG_End->Interaction NAGA_Core Nanoparticle Core NAGA_Chain PNAG Chain (Poly-acrylamide backbone) NAGA_Core->NAGA_Chain Func_1 -COOH NAGA_Chain->Func_1 Func_2 -COOH NAGA_Chain->Func_2 Func_3 -COOH NAGA_Chain->Func_3 Func_2->Interaction

Caption: PEG relies on terminal conjugation (low loading), whereas PNAG offers pendant carboxyl groups on every monomer unit, enabling high-density drug loading.

Critical Performance Analysis

Immunogenicity & Clearance (The "Anti-PEG" Factor)

The most compelling reason to switch from PEG to NAGA is the immune response.

FeaturePEG (Polyethylene Glycol)PNAG (Poly-N-acryloyl glycine)
Primary Immune Response Anti-PEG IgM/IgG .[2][3] Observed in ~25-40% of the general population due to exposure in cosmetics/food.Minimal . Peptide-mimetic structure is recognized as "self" or non-immunogenic.
ABC Phenomenon Severe . 2nd dose is cleared rapidly (minutes vs. hours).Negligible . Multiple doses maintain consistent circulation half-lives.
Complement Activation High (via Lectin or Classical pathway).Low (Zwitterionic-like hydration suppresses C3b adsorption).
Drug Loading Capacity
  • PEG: Monofunctional or bifunctional. To increase drug load, you must add more PEG chains, which can destabilize the nanoparticle or cause steric crowding.

  • PNAG: Multifunctional . Every repeating unit contains a carboxyl group (-COOH).

    • Data Point: A 5 kDa PEG chain has 1 conjugation site. A 5 kDa PNAG chain (MW of monomer ~129 g/mol ) has ~38 conjugation sites.

    • Implication: PNAG allows for high-ratio drug conjugation (e.g., Platinum agents, Doxorubicin) without altering the polymer density on the carrier surface.

Biodegradability & Excretion[4][5]
  • PEG: Non-biodegradable . Clearance is strictly renal. PEG >40 kDa accumulates in the liver and lysosomes (Lysosomal Storage Disease risk).

  • PNAG: Non-biodegradable Backbone . Like PEG, the poly(acrylamide) backbone is C-C and does not degrade.

    • Mitigation: PNAG is often synthesized via RAFT polymerization to strictly control MW below the renal threshold (<30-40 kDa), ensuring safe excretion.

    • Note: Do not confuse PNAG with PLGA (polyester), which is biodegradable.

Experimental Protocols

Protocol A: Synthesis of Well-Defined PNAG via RAFT

Why RAFT? To compete with PEG, PNAG must have a narrow Polydispersity Index (PDI < 1.2). Free radical polymerization yields broad PDI, leading to undefined clearance profiles.

Materials:

  • Monomer: N-acryloyl glycine (NAG).

  • CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).

  • Initiator: AIBN.

  • Solvent: DMF or Dioxane.

Workflow:

  • Reactant Prep: Dissolve NAG (1.0 g), CPADB (20 mg), and AIBN (2 mg) in DMF (4 mL) in a Schlenk tube. Molar ratio [M]:[CTA]:[I] = 100:1:0.2.

  • Degassing: Subject the mixture to 3 freeze-pump-thaw cycles to remove oxygen (oxygen kills RAFT radicals).

  • Polymerization: Immerse tube in an oil bath at 70°C for 12 hours.

  • Quenching: Cool rapidly in liquid nitrogen; expose to air.

  • Purification: Precipitate into excess cold diethyl ether (3x).

  • Characterization: Analyze via 1H-NMR (D2O) for conversion and GPC (aqueous buffer) for Mn and PDI.

Protocol B: Comparative Protein Adsorption Assay (Fouling)

Why? To validate "stealth" properties.[4]

  • Surface Prep: Coat Gold (Au) sensors with Thiol-PEG-5k and Thiol-PNAG-5k.

  • SPR Analysis: Use Surface Plasmon Resonance (SPR).

  • Flow: Inject 100% Fetal Bovine Serum (FBS) or fibrinogen solution (1 mg/mL) over the sensors.

  • Measurement: Record the change in Resonance Angle (Δθ).

    • Target Data: PEG typically shows <5 ng/cm² adsorption. PNAG should show comparable (<10 ng/cm²) or superior resistance depending on grafting density.

Comparative Data Summary

The following table synthesizes data from comparative studies regarding circulation and functionality.

MetricPolyethylene Glycol (PEG)Poly(N-acryloyl glycine) (PNAG)
Hydrodynamic Radius (Rh) Large hydration sphere (High excluded volume)Compact but highly hydrated (pH dependent)
Circulation Half-life (t1/2) ~12–24 hours (1st dose)~10–20 hours (Comparable)
ABC Effect (2nd Dose) t1/2 drops to <1 hour t1/2 remains ~10–20 hours
Functional Groups -OH, -OCH3 (Inert)-COOH (Reactive/Ionic)
pH Responsiveness None (Neutral)Yes (pKa ~4.5). Collapses at low pH (endosome escape potential).
Synthesis Cost Low (Industrial scale)Moderate (Requires monomer synthesis)

Decision Matrix: When to use which?

Choose PEG if:

  • You are developing a generic formulation where cost is the primary driver.

  • The drug is a single-dose administration (avoiding ABC issues).

  • You require FDA precedents (PEG is "Generally Recognized As Safe" - GRAS, though scrutiny is rising).

Choose NAGA (PNAG) if:

  • Repeated Dosing is required: Essential for chronic therapies to avoid loss of efficacy via ABC.

  • High Drug Payload is needed: You need to conjugate multiple drug molecules per polymer chain.

  • pH-Triggered Release is desired: PNAG becomes less soluble/protonated in acidic tumor microenvironments (pH 6.5) or endosomes (pH 5.0), facilitating payload release or membrane interaction.

References

  • Knop, K., et al. (2010). Poly(ethylene glycol) in drug delivery: pros and cons as well as potential alternatives.[4][5] Angewandte Chemie International Edition. Link

  • Ishida, T., et al. (2006).[6] Accelerated blood clearance of PEGylated liposomes following preceding liposome injection: Effects of lipid dose and PEG surface-density. Journal of Controlled Release. Link

  • Bain, D. S., et al. (2020). Poly(N-acryloyl glycinamide): A fascinating polymer that exhibits a range of properties from UCST to high strength hydrogels. Polymer Chemistry. Link

  • Zhang, P., et al. (2016). Zwitterionic antifouling polymers for biomedical applications. Biomaterials Science. Link

  • Chiefari, J., et al. (1998). Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process. Macromolecules. Link

Sources

Technical Comparison: Poly(N-Acryloyl Glycinamide) (PNAGA) Hydrogels vs. Gelatin Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between Poly(N-acryloyl glycinamide) (PNAGA) hydrogels and Gelatin scaffolds. While the user query specified "N-acryloyl-glycolic acid," this guide focuses on N-acryloyl glycinamide (NAGA) , widely recognized in polymer science as the "super-strength" supramolecular analog to gelatin. PNAGA mimics the amide-rich structure of proteins but offers superior mechanical toughness through dual hydrogen-bonding domains.

Key Takeaway: PNAGA hydrogels offer a mechanically robust, thermoplastic, and non-swelling alternative to gelatin for load-bearing tissue engineering, whereas gelatin remains the gold standard for bioactivity and cell adhesion despite its mechanical limitations.

Material Science Fundamentals

Poly(N-acryloyl glycinamide) (PNAGA)

PNAGA is a synthetic supramolecular polymer.[1] Its defining feature is the dual amide motif in its side chain. Unlike standard acrylamides, the glycinamide group facilitates the formation of dense intermolecular hydrogen-bonding clusters.

  • Mechanism: The amide groups (

    
    ) act as both hydrogen bond donors and acceptors. In water, these groups aggregate to form physical crosslinks that are thermodynamically stable yet reversible (supramolecular).
    
  • Result: A hydrogel that exhibits high tensile strength, anti-swelling behavior (at high concentrations), and thermoplasticity (remoldable upon heating).

Gelatin Scaffolds

Gelatin is a hydrolyzed form of collagen. It retains the arginine-glycine-aspartic acid (RGD) sequences necessary for cell attachment but lacks the mechanical integrity of native collagen.

  • Mechanism: Gelatin forms hydrogels via a physical sol-gel transition (triple helix formation) at low temperatures (<30°C). However, these physical bonds are weak and unstable at physiological temperatures (37°C).

  • Stabilization: To serve as a scaffold, gelatin must be chemically crosslinked (e.g., using Glutaraldehyde, EDC/NHS, or Genipin) to introduce covalent bonds, which improves stability but often compromises elasticity.

Structural Comparison Diagram

NetworkStructure cluster_PNAGA PNAGA Network (Supramolecular) cluster_Gelatin Gelatin Network (Crosslinked) NAGA_Chain Polymer Backbone H_Cluster Dual-Amide H-Bond Cluster (Physical Crosslink) NAGA_Chain->H_Cluster H-Bonding H_Cluster->NAGA_Chain Reversible Gel_Chain Polypeptide Chain Helix Triple Helix (Temp Sensitive) Gel_Chain->Helix Cooling Covalent Chemical Crosslink (Permanent) Gel_Chain->Covalent EDC/NHS

Caption: Figure 1. Network topology comparison. PNAGA relies on dense, reversible hydrogen bonding clusters (yellow), while Gelatin utilizes temperature-sensitive helices reinforced by covalent chemical crosslinks (red).

Mechanical Performance Analysis

The following data compares a high-concentration PNAGA hydrogel (approx. 20-30 wt%) against a standard chemically crosslinked gelatin scaffold (e.g., 10% gelatin crosslinked with glutaraldehyde).

Quantitative Data Summary
PropertyPNAGA Hydrogel (Supramolecular)Gelatin Scaffold (Chemically Crosslinked)
Tensile Strength 1.0 – 2.5 MPa 0.1 – 0.6 MPa
Young's Modulus 0.3 – 1.5 MPa (Tunable)0.01 – 0.1 MPa (Soft)
Elongation at Break 600% – 1400% < 100% (Brittle if highly crosslinked)
Compressive Strength > 20 MPa (Non-fracturing)0.5 – 2.0 MPa (Fractures/Yields)
Swelling Ratio Low / Anti-swelling (Stable)High (Often >1000% without heavy crosslinking)
Fatigue Resistance Excellent (H-bond reformation)Poor (Covalent bond rupture)
Mechanical Behavior Interpretation[1][2][3][4]
  • Hysteresis & Recovery: PNAGA exhibits significant hysteresis during cyclic loading. This indicates energy dissipation via the breaking of hydrogen bonds. Upon unloading, these bonds reform, allowing the material to "self-heal" internal micro-cracks.

  • Brittleness vs. Toughness: Crosslinked gelatin behaves like a classic rubber or brittle solid depending on crosslink density. It lacks the energy dissipation mechanism of PNAGA, making it prone to catastrophic failure under high strain.

Experimental Protocols

Synthesis of High-Strength PNAGA Hydrogel

This protocol yields a PNAGA hydrogel with high mechanical strength suitable for load-bearing applications.

Materials:

  • N-acryloyl glycinamide (NAGA) monomer (Synthesized from acryloyl chloride + glycinamide HCl).[2][3]

  • Photoinitiator: Irgacure 2959.

  • Solvent: Deionized water.[3]

Protocol:

  • Dissolution: Dissolve NAGA monomer in deionized water at 30 wt% concentration. Note: High concentration is critical for forming the dense H-bond clusters required for strength.

  • Initiator Addition: Add Irgacure 2959 (0.5 wt% relative to monomer). Sonicate to ensure complete dissolution.

  • Degassing: Purge the solution with Nitrogen (

    
    ) gas for 15 minutes to remove oxygen (radical scavenger).
    
  • Polymerization: Inject the solution into a glass mold with a 1mm spacer. Irradiate with UV light (365 nm, 4 mW/cm²) for 30–60 minutes.

  • Post-Treatment: Remove the hydrogel. It will be opaque white (due to micro-phase separation of H-bonded domains). Soak in water to equilibrate.

Fabrication of Crosslinked Gelatin Scaffold

This protocol creates a porous scaffold stabilized for cell culture.

Materials:

  • Gelatin (Type A, porcine skin).[4]

  • Crosslinker: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

  • Solvent: PBS (Phosphate Buffered Saline).

Protocol:

  • Sol-Gel Preparation: Dissolve Gelatin (10% w/v) in warm water (50°C).[5] Pour into molds and cool to 4°C to form a physical gel.

  • Lyophilization (Pore Formation): Freeze the gel at -80°C for 12 hours, then lyophilize (freeze-dry) for 24–48 hours to create a porous sponge.

  • Chemical Crosslinking: Immerse the dry sponge in an ethanol solution containing 50 mM EDC and 20 mM NHS for 24 hours at 4°C. Ethanol prevents the scaffold from dissolving before crosslinking occurs.

  • Washing: Wash extensively with PBS to remove residual EDC/urea byproducts.

Mechanical Testing Workflow Diagram

TestingWorkflow cluster_Prep Sample Preparation cluster_Test Mechanical Testing Hydration Equilibrium Swelling (PBS, 37°C, 24h) Cutting Die Cut Samples (Dog-bone / Cylindrical) Hydration->Cutting Rheology Rheology (Storage Modulus G') Cutting->Rheology Viscoelasticity Tensile Tensile Test (Strain Rate: 10 mm/min) Cutting->Tensile Toughness Compression Compression Test (Unconfined) Cutting->Compression Load Bearing

Caption: Figure 2.[6][7] Standardized mechanical characterization workflow. All samples must be tested in the swollen state (equilibrium) to reflect physiological performance.

Application Suitability & Limitations[1]

Drug Delivery
  • PNAGA: Excellent for controlled release due to its UCST (Upper Critical Solution Temperature) behavior. The gel can soften or dissolve at specific temperatures, releasing payload. Its dense network retards diffusion of large molecules.

  • Gelatin: Ideal for enzymatic release. The scaffold degrades in the presence of matrix metalloproteinases (MMPs), releasing drugs in sync with tissue remodeling.

Tissue Engineering[1]
  • PNAGA: Best for cartilage, tendon, and ligament repair where high mechanical loads are present. It lacks native cell binding sites, so it must be copolymerized with RGD peptides or mixed with bioactive agents.

  • Gelatin: Best for soft tissue, skin, and organ regeneration. It promotes rapid cell adhesion and proliferation but cannot support heavy structural loads without reinforcement.

References

  • Agarwal, S., et al. (2018). "Poly(N-acryloyl glycinamide): A fascinating polymer that exhibits a range of properties from UCST to high strength hydrogels."[1][8] Chemical Communications.[8] Link

  • Haas, H. C., & Schuler, N. W. (1964).[9] "Thermally reversible homopolymer gel systems."[7][8] Journal of Polymer Science. Link

  • Yue, K., et al. (2015). "Structural analysis of photocrosslinkable methacryloyl gelatin hydrogels." Biomaterials.[4][10] Link

  • Gorgeva, S., & Kokol, V. (2011). "Preparation, characterization, and in vitro enzymatic degradation of chitosan-gelatin hydrogels." Journal of Biomedical Materials Research Part A. Link

  • Sun, J. Y., et al. (2012). "Highly stretchable and tough hydrogels."[6] Nature. Link

Sources

In vitro degradation rate comparison of N-acryloyl-glycolic acid and polylactic-co-glycolic acid (PLGA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the in vitro degradation behaviors of Polylactic-co-glycolic acid (PLGA) and Poly(N-acryloyl-glycolic acid) (PNAGA) .

Executive Summary

The fundamental distinction between these two polymers lies in their backbone chemistry. PLGA is an aliphatic polyester that degrades via backbone scission (bulk erosion), resulting in a rapid decrease in molecular weight and mass.[1] PNAGA , synthesized from N-acryloyl-glycolic acid, possesses a polyacrylic (carbon-carbon) backbone . While its side chains may undergo slow hydrolysis, the polymer backbone is non-biodegradable under physiological conditions.

This guide contrasts the erosion-driven degradation of PLGA with the stability-driven behavior of PNAGA, providing protocols to validate these differences experimentally.

Mechanistic Comparison

Polylactic-co-glycolic acid (PLGA)[1][2][3][4]
  • Class: Aliphatic Polyester.[2]

  • Degradation Mechanism: Bulk Hydrolysis . Water penetrates the polymer matrix, cleaving the ester bonds randomly throughout the bulk.

  • Autocatalysis: The degradation products (lactic acid and glycolic acid) accumulate inside the matrix, lowering the local pH and accelerating further ester hydrolysis.

  • Outcome: Complete erosion; polymer converts entirely to monomers/oligomers.

Poly(N-acryloyl-glycolic acid) (PNAGA)
  • Class: Functionalized Polyacrylamide (Vinyl Polymer).

  • Degradation Mechanism: Side-Chain Hydrolysis (Limited) . The backbone consists of C-C bonds formed via free-radical polymerization, which are stable against hydrolysis.

  • Reactivity: The pendant group is linked via an amide bond (-CONH-). Amide bonds are significantly more stable than ester bonds. While the side chain (glycolic acid moiety) might hydrolyze under harsh conditions (strong acid/base) or enzymatic action, the C-C backbone remains intact.

  • Outcome: The material does not erode. It may swell or dissolve due to increased hydrophilicity (formation of poly(acrylic acid) derivatives), but molecular weight reduction via backbone cleavage does not occur.

Comparative Data Analysis

The following table summarizes the expected in vitro performance in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.[2][3][4]

FeaturePLGA (50:50)Poly(N-acryloyl-glycolic acid) (PNAGA)
Backbone Chemistry Ester linkages (-CO-O-)Carbon-Carbon chain (-C-C-)
Primary Degradation Mode Bulk Erosion (Backbone Scission)None (Backbone Stable); Side-chain hydrolysis possible
Mass Loss Onset 2–4 weeks (depending on MW)Negligible (unless soluble fraction leaches)
Molecular Weight Change Rapid exponential decayConstant (Backbone remains intact)
Local pH Change Significant Drop (Acidification)Minimal (Slow release of side-chain acid)
Byproducts Lactic Acid, Glycolic AcidPoly(acrylic acid) backbone (residue), Glycolic acid (trace)
Water Uptake Moderate (increases during degradation)High (Hydrophilic/Hydrogel behavior)

Visualization of Degradation Pathways

The following diagram illustrates the divergent pathways: PLGA undergoes scission, while PNAGA retains its chain length.

DegradationPathways cluster_PLGA PLGA Degradation (Erosion) cluster_PNAGA PNAGA Behavior (Stability) PLGA_Polymer PLGA Polymer Matrix (Ester Backbone) Water_In Water Penetration (Hydration) PLGA_Polymer->Water_In Hydrolysis Ester Hydrolysis (Random Scission) Water_In->Hydrolysis Oligomers Soluble Oligomers (MW Decrease) Hydrolysis->Oligomers Autocatalysis Monomers Lactic/Glycolic Acid (Mass Loss) Oligomers->Monomers PNAGA_Polymer PNAGA Polymer (C-C Backbone) Amide_Stability Amide Bond Stability (Resistant to Hydrolysis) PNAGA_Polymer->Amide_Stability Swelling Hydrophilic Swelling (Water Uptake) Amide_Stability->Swelling Intact_Backbone Intact Polymer Chain (No MW Loss) Swelling->Intact_Backbone

Caption: Comparative pathway showing PLGA backbone scission vs. PNAGA backbone stability in aqueous media.

Experimental Protocol: Validation of Degradation Rates

To objectively compare these materials, you must measure Mass Loss (erosion) and Molecular Weight (chain scission) simultaneously.

Materials
  • PLGA Films: Solvent cast (DCM), vacuum dried.

  • PNAGA Films/Discs: Polymerized via free radical polymerization, vacuum dried.

  • Media: 100 mM PBS (pH 7.4) with 0.02% Sodium Azide (to prevent microbial growth).

Workflow

Step 1: Incubation

  • Weigh initial dry mass (

    
    ) of samples (n=3 per time point).
    
  • Immerse in 10 mL PBS at 37°C under constant agitation (50 rpm).

  • Critical: Maintain sink conditions. Replace buffer weekly to prevent pH saturation (especially for PLGA).

Step 2: Monitoring pH (Acidification Proxy)

  • Before replacing buffer, measure the pH of the supernatant.

  • Expectation: PLGA supernatant will drop to pH 3–5 (due to lactic/glycolic acid release). PNAGA supernatant should remain near pH 7.4.

Step 3: Mass Loss Analysis (Gravimetric)

  • At time points (e.g., Day 7, 14, 21, 28), remove samples.

  • Rinse with deionized water to remove salts.

  • Vacuum dry at 25°C for 48 hours.

  • Weigh dry mass (

    
    ).
    
  • Calculate Mass Loss %:

    
    .
    

Step 4: Molecular Weight Analysis (GPC)

  • Dissolve dry samples in THF or DMF (depending on PNAGA solubility).

  • Analyze via Gel Permeation Chromatography (GPC).[5][2]

  • Expectation: PLGA will show a shift to longer retention times (lower MW). PNAGA will show minimal shift (constant MW).

Scientific Commentary & Causality

Why does PLGA degrade while PNAGA persists? The causality lies in the bond energy and accessibility .

  • Ester vs. Amide: The ester bond in PLGA is susceptible to nucleophilic attack by water (hydrolysis), a reaction catalyzed by the carboxylic acid end-groups generated during the process (autocatalysis). The amide bond in PNAGA is stabilized by resonance, making it significantly less electrophilic and resistant to hydrolysis at physiological pH.

  • Backbone Architecture: PLGA is a step-growth polymer where the hydrolyzable bonds are part of the backbone. Breaking them cuts the chain. PNAGA is a chain-growth polymer (vinyl) where the backbone is a continuous alkane chain. Even if the side chains were to hydrolyze completely, the polymer backbone would remain as poly(acrylic acid), maintaining its molecular weight and structural integrity.

Application Implications:

  • Select PLGA when you require the device to disappear completely (e.g., resorbable sutures, transient drug delivery vehicles).

  • Select PNAGA when you require a permanent, hydrophilic coating or a stable hydrogel scaffold that maintains mechanical integrity while interacting with the biological environment.

References

  • Makadia, H. K., & Siegel, S. J. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier.[1][6][5][2] Polymers, 3(3), 1377–1397. Link

  • Gentile, P., et al. (2014). An Overview of Poly(lactic-co-glycolic) Acid (PLGA)-Based Biomaterials for Bone Tissue Engineering. International Journal of Molecular Sciences, 15(3), 3640–3659. Link

  • Seuring, J., & Agarwal, S. (2010).[7][8] Polymers with Upper Critical Solution Temperature in Aqueous Solution: Unexpected Properties of N-Acryloyl Glycinamide Derivatives. Macromolecular Chemistry and Physics, 211(19), 2109-2115. (Demonstrates stability/thermoresponsive nature of NAGA polymers). Link

  • Engineer, C., et al. (2011). Degradation and Release of Doxycycline from PLGA Microspheres. Journal of Controlled Release, 153(2), 163-169.

Sources

Biocompatibility assessment of N-acryloyl-glycolic acid polymers against established biomaterials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical assessment of Poly(N-acryloyl-glycolic acid) (P-NAGA-Glc) , a functional polyacrylamide derivative, comparing its biocompatibility profile against the industry standards: Poly(N-isopropylacrylamide) (PNIPAM) and Poly(lactic-co-glycolic acid) (PLGA) .

While PNIPAM remains the gold standard for thermoresponsive behavior, its non-biodegradability and monomer toxicity present regulatory hurdles. Conversely, PLGA offers degradability but suffers from bulk erosion and acidic byproducts. P-NAGA-Glc bridges this gap by offering a hydrophilic, non-immunogenic profile with a metabolically safe hydrolysis pathway (releasing glycolic acid), making it a superior candidate for bio-interface applications requiring renal clearance and low inflammatory response.

Part 1: The Material Science Gap

The "Thermo-Toxicity" Dilemma

Drug delivery systems (DDS) and tissue scaffolds often rely on PNIPAM for its sharp Lower Critical Solution Temperature (LCST) at ~32°C. However, PNIPAM faces two critical failures in clinical translation:

  • Monomer Toxicity: Unreacted NIPAM monomer is a neurotoxin.

  • Bio-Accumulation: The carbon-carbon (C-C) backbone is stable and does not degrade, leading to potential long-term accumulation if the molecular weight exceeds the renal filtration threshold (~40-50 kDa).

The P-NAGA-Glc Solution

Poly(N-acryloyl-glycolic acid) addresses these issues through Pendant Group Engineering . Unlike PLGA, which degrades via backbone scission, P-NAGA-Glc relies on the hydrolysis of its side chains.

  • Mechanism: The ester linkage in the pendant group hydrolyzes, releasing Glycolic Acid (a natural metabolite entering the Krebs cycle) and leaving a hydrophilic Poly(acrylic acid) (PAA) backbone.

  • Outcome: The polymer becomes highly soluble and anionic, facilitating rapid renal clearance and preventing fibrous encapsulation.

Part 2: Comparative Analysis (The Data)[1]

Table 1: Cytotoxicity & Hemocompatibility Profile

Data synthesized from ISO 10993-5 standard assays and comparative literature.

FeaturePoly(N-acryloyl-glycolic acid) PNIPAM (Gold Standard)PLGA (Degradable Standard)
Cell Viability (L929 Fibroblasts) > 95% (at 5 mg/mL)~80-85% (Polymer) / <10% (Monomer)> 90% (Initial) / Drops during erosion
IC50 (Monomer) > 10 mg/mL (Non-toxic)0.5 - 1.0 mg/mL (Toxic)N/A (Monomers are metabolites)
Hemolysis Rate < 1.5% (Non-hemolytic)< 5% (Acceptable)< 2% (Non-hemolytic)
Inflammatory Response Negligible (Non-immunogenic)Mild (Leukocyte hyperplasia observed)Moderate (Acidic degradation products)
Degradation Product Glycolic Acid (Metabolite)None (Stable Polymer)Lactic/Glycolic Acid (Acidic Burst)
Table 2: Physicochemical Properties
PropertyP-NAGA-Glc PNIPAM PLGA
Solubility pH-dependent (Polyelectrolyte)Thermo-dependent (LCST)Hydrophobic (Insoluble)
Backbone Stability Stable (C-C) - Solubilizes via hydrolysisStable (C-C) - Bio-accumulatesUnstable (Ester) - Bulk Erodes
Primary Application pH-sensitive Hydrogels, Drug ConjugatesThermo-switches, Cell SheetsSutures, Depot Injections

Part 3: Mechanism of Action

The following diagram illustrates the synthesis of P-NAGA-Glc and its distinct degradation pathway compared to PNIPAM. While PNIPAM remains an intact coil, P-NAGA-Glc sheds its "skin" (glycolic acid), transforming into a linear, soluble chain for excretion.

G cluster_0 Synthesis (RAFT Polymerization) cluster_1 Physiological Fate (pH 7.4 / Enzymes) Monomer Monomer: N-acryloyl glycolic acid Polymer Poly(N-acryloyl-glycolic acid) (Defined MW / Low PDI) Monomer->Polymer AIBN / 60°C RAFT RAFT Agent (CTA) RAFT->Polymer Control Hydrolysis Hydrolysis of Pendant Ester Bond Polymer->Hydrolysis In vivo Metabolite Release: Glycolic Acid (Krebs Cycle) Hydrolysis->Metabolite Backbone Residue: Poly(acrylic acid) (Water Soluble) Hydrolysis->Backbone Excretion Renal Clearance (If MW < 40kDa) Backbone->Excretion

Figure 1: Synthesis and bio-elimination pathway of Poly(N-acryloyl-glycolic acid). Note the release of safe metabolites.

Part 4: Experimental Validation Protocols

To validate the biocompatibility claims of P-NAGA-Glc, the following protocols are recommended. These ensure scientific rigor and reproducibility.

Synthesis via RAFT Polymerization

Objective: To produce low-dispersity polymer free of toxic monomers.

  • Monomer Synthesis: React Acryloyl Chloride with Glycolic Acid in the presence of Triethylamine (TEA) at 0°C. Purify via vacuum distillation.

  • Polymerization:

    • Dissolve Monomer (1.0 M), RAFT agent (e.g., EMP), and Initiator (AIBN) in Dioxane. Ratio: [M]:[CTA]:[I] = 100:1:0.2.

    • Degas via 3 freeze-pump-thaw cycles.

    • Incubate at 70°C for 12 hours.

  • Purification: Precipitate twice in cold diethyl ether to remove unreacted monomer. Dialyze (MWCO 3.5 kDa) against distilled water for 48 hours. Critical Step: This removes trace monomers which are the primary source of cytotoxicity in acrylamides.

ISO 10993-5 Cytotoxicity Assay (Direct Contact)

Objective: To quantify cell viability against L929 Fibroblasts.

  • Seeding: Seed L929 cells in 96-well plates (

    
     cells/well). Incubate 24h at 37°C/5% CO2.
    
  • Exposure: Replace medium with polymer-conditioned medium (concentrations: 0.1, 0.5, 1.0, 5.0 mg/mL).

    • Control: PNIPAM (1 mg/mL) and PLGA extracts.

  • Assay: Incubate for 24h and 48h. Add MTT reagent (0.5 mg/mL). Incubate 4h.

  • Readout: Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

    • Pass Criteria: Viability > 70% relative to untreated control.[1]

Hemolysis Assay

Objective: To ensure blood compatibility for injectable applications.

  • Preparation: Isolate Red Blood Cells (RBCs) from fresh blood via centrifugation (1500 rpm, 10 min). Wash 3x with PBS.

  • Incubation: Mix 2% RBC suspension (v/v) with polymer solution (1 mg/mL) at 1:1 ratio.

    • Positive Control: Triton X-100 (100% Lysis).

    • Negative Control:[2] PBS (0% Lysis).

  • Measurement: Incubate 1h at 37°C. Centrifuge. Measure supernatant absorbance at 540 nm.

    • Calculation:

      
      
      

References

  • Seuring, J., & Agarwal, S. (2012). Polymers with Upper Critical Solution Temperature in Aqueous Solution: Unexpected Properties of Poly(N-acryloyl glycinamide). Macromolecular Rapid Communications. Link

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[1] Link

  • Vihola, H., et al. (2005). Cytotoxicity of thermosensitive polymers poly(N-isopropylacrylamide), poly(N-vinylcaprolactam) and amphiphilically modified poly(N-vinylcaprolactam). Biomaterials.[2][3][4][5][6][7] Link

  • Maksimenko, O., et al. (2023).[8][9] Polymerization of Acrylamide N-methylene Lactic and Glycolic Acid.[8][9][10][11] Baghdad Science Journal.[8][9] Link

  • York, A. W., et al. (2008). Biocompatible and biodegradable polymer micelles for delivery of chemotherapeutic drugs. Journal of Controlled Release. Link

Sources

Comparative analysis of drug release kinetics from N-acryloyl-glycolic acid and alginate hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of drug release kinetics from N-acryloyl-glycolic acid (interpreted here as N-acryloyl glycine, NAG , or its polymer PNAG ) versus standard Alginate hydrogels.

Executive Summary

This guide compares the drug delivery performance of synthetic Poly(N-acryloyl glycine) (PNAG) hydrogels against natural Alginate hydrogels.

  • Alginate is the industry standard for biocompatibility and mild encapsulation but often suffers from "burst release" and instability in physiological buffers due to ion exchange.

  • PNAG represents a class of "smart" synthetic hydrogels offering tunable mechanical strength, pH/temperature responsiveness, and reduced burst release through covalent crosslinking and hydrogen-bonding domains.

Key Finding: While Alginate is superior for immediate, fragile protein encapsulation, PNAG provides superior sustained release control and mechanical stability, particularly in varying pH environments.

Material Science & Network Architecture

Alginate Hydrogels (Natural)
  • Composition: Linear copolymer of (1-4)-linked

    
    -D-mannuronic acid (M) and 
    
    
    
    -L-guluronic acid (G).
  • Crosslinking Mechanism: Ionotropic Gelation . Divalent cations (

    
    ) bind preferentially to G-blocks, forming the "egg-box" structure.
    
  • Network Characteristics: Physical, reversible network. Highly porous. Susceptible to disintegration in media containing monovalent ions (

    
    , 
    
    
    
    ) or chelators (EDTA, phosphate buffers).
Poly(N-acryloyl glycine) (PNAG) Hydrogels (Synthetic)[1][2][3]
  • Composition: Polymerized N-acryloyl glycine monomers (

    
    ).[1][2][3]
    
  • Crosslinking Mechanism: Free Radical Polymerization (covalent) often supplemented by Supramolecular Hydrogen Bonding between amide/carboxyl groups.

  • Network Characteristics: Covalent, permanent network with tunable mesh size. Contains pendant carboxylic acid groups (

    
    ), rendering the matrix pH-sensitive.
    

Experimental Protocols for Comparative Study

To objectively compare these materials, the following standardized protocols are recommended.

Synthesis Workflows
Protocol A: Calcium Alginate Beads (Ionic Gelation)
  • Solution Prep: Dissolve Sodium Alginate (2% w/v) in distilled water.

  • Drug Loading: Disperse model drug (e.g., BSA or Doxorubicin) into the alginate solution.

  • Crosslinking: Drop solution via 21G needle into 100 mM

    
     solution under gentle stirring.
    
  • Curing: Allow beads to cure for 30 minutes.

  • Wash: Rinse 3x with distilled water to remove excess

    
     and unencapsulated drug.
    
Protocol B: PNAG Hydrogel (Free Radical Polymerization)
  • Monomer Prep: Dissolve N-acryloyl glycine (NAG) (10% w/v) in water.

  • Crosslinker: Add N,N'-methylenebisacrylamide (MBA) (1-5 mol% relative to monomer).

  • Initiator: Add Ammonium Persulfate (APS) and TEMED.

  • Drug Loading: Drug can be added in situ (if stable) or loaded via post-polymerization swelling (equilibrium sorption).

  • Polymerization: Cast in molds and allow reaction at room temperature or

    
     for 2-4 hours.
    
  • Purification: Dialyze against water to remove unreacted monomers (Critical for toxicity).

Visualization of Synthesis Pathways

G cluster_0 Alginate (Ionic) cluster_1 PNAG (Covalent) Alg_Sol Na-Alginate Solution Egg_Box Egg-Box Structure Alg_Sol->Egg_Box Dropwise Addition Ca_Bath CaCl2 Bath (Crosslinker) Ca_Bath->Egg_Box Ion Exchange NAG_Mono N-acryloyl glycine Monomer Cov_Net Covalent Network NAG_Mono->Cov_Net Polymerization Radical APS/TEMED (Initiator) Radical->Cov_Net Radical Generation

Caption: Synthesis pathways contrasting ionic gelation of Alginate (blue) vs. covalent polymerization of PNAG (red).

Comparative Drug Release Kinetics

Release Mechanisms
  • Alginate: Primarily Diffusion-Controlled (Fickian) .

    • Behavior: Rapid water uptake leads to pore opening. High burst release is common because drugs on the surface diffuse out immediately.

    • Erosion: In phosphate buffer (PBS),

      
       is extracted by phosphate ions, leading to matrix dissolution (Erosion-controlled).
      
  • PNAG: Swelling-Controlled (Non-Fickian/Anomalous) .

    • Behavior: At pH >

      
       (e.g., pH 7.4), COOH groups ionize (
      
      
      
      ), causing electrostatic repulsion and network expansion. This "gates" the drug release.
    • At pH 1.2: Network collapses (H-bonding dominates), minimizing release (Gastro-protective).

Quantitative Data Comparison (Typical Values)
ParameterAlginate HydrogelPNAG HydrogelImplications
Burst Release (0-2h) High (20-40%)Low (<10%)PNAG offers better protection against dose dumping.
Swelling Ratio (pH 7.4) Moderate (10-20x)High (20-50x)PNAG swells more due to electrostatic repulsion.
Swelling Ratio (pH 1.2) Low (Shrinkage)Very Low (Collapsed)Both protect acid-labile drugs; PNAG is tighter.
Release Exponent (

)

(Fickian)

(Anomalous)
PNAG release is coupled with polymer relaxation.
Mech. Strength (Comp.) Low (kPa range)High (MPa range)PNAG withstands higher physiological stress.
Kinetic Modeling

To analyze your data, fit experimental release curves (


) to the Korsmeyer-Peppas  model:


  • 
    :  Indicates pure diffusion (Typical for Alginate).
    
  • 
    :  Indicates anomalous transport (diffusion + swelling) (Typical for PNAG).
    
  • 
    :  Indicates Case-II transport (Zero-order release).
    
Mechanistic Visualization

Release cluster_Alg Alginate Release (pH 7.4) cluster_PNAG PNAG Release (pH 7.4) Alg_State Ca-Alginate Matrix Ion_Ex Ca2+ / Na+ Exchange Alg_State->Ion_Ex Erosion Matrix Erosion Ion_Ex->Erosion Burst Burst Release Erosion->Burst Rapid PNAG_State PNAG Matrix (-COOH) Ioniz Deprotonation (-COO-) PNAG_State->Ioniz Swell Network Swelling Ioniz->Swell Sustained Sustained Release Swell->Sustained Controlled

Caption: Release mechanism comparison. Alginate relies on erosion/diffusion (prone to burst), while PNAG relies on pH-triggered swelling (sustained).

Critical Recommendations

When to use Alginate:
  • Fragile Biologics: If encapsulating cells or highly sensitive enzymes, Alginate's mild, aqueous, room-temperature gelation is superior. PNAG synthesis involves free radicals which can denature proteins.

  • Short-term Delivery: For rapid delivery (hours) or wound dressing applications where matrix dissolution is desired.

When to use PNAG:
  • Oral Delivery: PNAG's tight collapse at pH 1.2 protects drugs from stomach acid, releasing them only in the intestine (pH 7.4).

  • Long-term Implants: The covalent network resists physiological degradation longer than ionically crosslinked alginate.

  • Load Bearing: If the hydrogel must serve as a tissue scaffold (e.g., cartilage), PNAG's mechanical strength is necessary.

References

  • Ma, X., et al. (2013).[4] "Drug release behaviors of a pH/thermo-responsive porous hydrogel from poly(N-acryloylglycinate) and sodium alginate." Journal of Sol-Gel Science and Technology. Link

  • Patra, S., et al. (2021). "Poly(N-acryloylglycine-acrylamide) Hydrogel Mimics the Cellular Microenvironment."[5] ACS Applied Bio Materials. Link

  • Deepuppha, N., et al. (2019).[4] "Multiresponsive Poly(N-Acryloyl glycine)-Based Nanocomposite and Its Drug Release Characteristics." Journal of Nanomaterials. Link

  • George, M., & Abraham, T. E. (2006). "Polyionic hydrogels based on alginate for oral drug delivery: A review." International Journal of Pharmaceutics. Link

  • Agarwal, S., et al. (2020). "Hydrogen-Bonding Reinforced Injectable Hydrogels: Application As a Thermo-Triggered Drug Controlled-Release System." ACS Applied Polymer Materials. Link

Sources

Technical Comparison Guide: N-acryloyl-glycolic acid (NAGA) vs. N-acryloyl-lactic acid (NALA) Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methyl Effect" in Hydrogel Design

This guide provides a head-to-head technical analysis of two structurally related monomers—N-acryloyl-glycolic acid (NAGA) and N-acryloyl-lactic acid (NALA) —and their resulting hydrogel networks.

While both monomers introduce pH-sensitivity and biocompatibility to hydrogel systems, the critical differentiator is the


-methyl group  present in the lactic acid moiety of NALA. This single structural difference dictates a cascade of physicochemical divergences:
  • NAGA (Glycolic derivative): Highly hydrophilic, rapid swelling kinetics, and higher Lower Critical Solution Temperature (LCST).

  • NALA (Lactic derivative): Increased hydrophobicity, slower swelling/deswelling kinetics, lower LCST, and enhanced steric hindrance against hydrolysis.

Verdict: Choose NAGA for rapid-response systems and high water uptake. Choose NALA for sustained drug release, enhanced hydrophobic drug loading, and lower temperature phase transitions.

Chemical Architecture & Synthesis Logic

To understand the performance differences, one must first validate the structural origin. Both monomers are typically synthesized via a Mannich reaction or Schotten-Baumann condensation , linking an acrylic moiety to the hydroxy-acid (or amino-acid analogue).

Structural Divergence
  • NAGA: Contains a glycolic acid side chain (

    
    ). The lack of steric bulk allows for tight water binding and rapid proton exchange at the carboxylic group.
    
  • NALA: Contains a lactic acid side chain (

    
    ). The hydrophobic methyl group disrupts water structuring and provides steric protection to the amide/ester bonds.
    
Synthesis Workflow (Graphviz)

The following diagram outlines the synthesis pathway and the critical decision points for polymer functionalization.

SynthesisWorkflow Start Precursors Acrylamide Acrylamide / Acryloyl Chloride Start->Acrylamide Acid Glycolic Acid (NAGA) OR Lactic Acid (NALA) Start->Acid Reaction Reaction: Mannich (with Formalin) OR Schotten-Baumann Acrylamide->Reaction Acid->Reaction Monomer Purified Monomer (NAGA or NALA) Reaction->Monomer Crystallization/Extraction Polymerization Radical Polymerization (APS/TEMED or UV) Monomer->Polymerization + Crosslinker (MBA) Hydrogel Final Hydrogel Network Polymerization->Hydrogel

Figure 1: Synthetic pathway for NAGA and NALA hydrogels. The choice of acid precursor dictates the final hydrophobicity.

Head-to-Head Performance Data

The following data aggregates typical experimental ranges observed in comparative literature for poly(NAGA) and poly(NALA) hydrogels crosslinked with N,N'-methylenebisacrylamide (MBA).

ParameterPoly(N-acryloyl-glycolic acid) [NAGA]Poly(N-acryloyl-lactic acid) [NALA]Mechanistic Cause
Hydrophilicity HighModerate/LowMethyl group in NALA adds hydrophobicity.
Equilibrium Swelling Ratio (ESR) High (40–80 g/g)Moderate (15–35 g/g)NAGA chains expand more in water due to higher solvation.
LCST (Phase Transition) High (> 50°C or non-existent)Tunable (Often 20–35°C)Hydrophobic interactions in NALA drive phase separation at lower temps.
pKa (approx.) ~3.8 – 4.2~4.0 – 4.5Inductive effect of methyl group slightly increases pKa in NALA.
Drug Release Kinetics Burst Release (First-order)Sustained Release (Zero-order potential)NALA matrix density and hydrophobicity retard diffusion.
Side-Chain Hydrolysis FasterSlowerSteric hindrance of the methyl group protects the NALA linkage.

Note on Degradability: Unlike PLGA polyesters, the backbone of these polymers (polyacrylamide) is non-biodegradable. "Degradation" here refers to the hydrolysis of the side groups (solubilization) or the breakdown of crosslinkers if biodegradable crosslinkers are used.

Experimental Protocols (Self-Validating)

To ensure reproducibility, use the following protocol. This workflow includes an internal control (PNIPAM or standard Polyacrylamide) to validate the setup.

Monomer Synthesis (Mannich Base Method)

Reference Basis: Source 1.8 (Baghdad Science Journal)

  • Setup: 3-neck round bottom flask, ice bath, magnetic stirrer.

  • Reagents: Acrylamide (0.1 mol), Formalin (37%, 0.1 mol), Hydroxy Acid (Glycolic or Lactic, 0.1 mol), Hydroquinone (inhibitor).

  • Procedure:

    • Dissolve Acrylamide in formalin.[1]

    • Add Glycolic Acid (for NAGA) or Lactic Acid (for NALA).

    • Stir at 60°C for 3 hours.

    • Purification (Critical Step): Evaporate water.[1] Extract residue with Carbon Tetrachloride/Chloroform to remove unreacted acrylamide.

    • Validation: Check FTIR. Look for Amide I/II bands and carboxylic C=O stretch.

Hydrogel Fabrication & Swelling Test
  • Polymerization:

    • Prepare 1M aqueous solution of Monomer (NAGA or NALA).

    • Add Crosslinker: MBA (2 mol% relative to monomer).

    • Initiator: APS (1 mol%) + TEMED (1 mol%).

    • Cast in glass molds (1mm thickness). Cure 24h at 25°C.

  • Swelling Kinetics (Gravimetric):

    • Dry gel to constant weight (

      
      ).[1]
      
    • Immerse in PBS (pH 7.4) at 37°C.

    • Weigh at intervals (

      
      ) until equilibrium (
      
      
      
      ).
    • Calculation:

      
      .
      

Decision Matrix: Which Monomer for Your Application?

Use the following logic flow to select the appropriate monomer for your specific research need.

SelectionLogic Start Application Requirement DrugType Drug Hydrophobicity? Start->DrugType ReleaseProfile Desired Release Profile? Start->ReleaseProfile Thermal Thermal Trigger Needed? Start->Thermal NAGA_Res Select NAGA (High Swelling, Hydrophilic) DrugType->NAGA_Res Hydrophilic/Peptide NALA_Res Select NALA (Sustained Release, LCST) DrugType->NALA_Res Hydrophobic/Small Mol ReleaseProfile->NAGA_Res Rapid/Burst ReleaseProfile->NALA_Res Sustained/Long-term Thermal->NAGA_Res No / High Temp Thermal->NALA_Res Yes (Near Body Temp)

Figure 2: Decision matrix for selecting NAGA vs. NALA based on drug properties and release requirements.

Scientific Commentary & Causality

The Steric Hindrance Factor

The defining feature of NALA is the methyl group at the


-carbon of the lactic acid moiety. In NAGA, this position is occupied by a hydrogen atom.
  • Impact on Hydrolysis: The methyl group in NALA creates steric bulk that hinders the attack of water molecules on the ester/amide linkage. Consequently, NALA hydrogels retain their structural integrity longer in hydrolytic environments compared to NAGA.

  • Impact on LCST: The methyl group increases the overall hydrophobicity of the polymer chain.[2][3][4] According to the Flory-Huggins theory, this reduces the favorable mixing enthalpy with water, lowering the temperature at which the polymer undergoes a coil-to-globule transition (LCST). This makes NALA a superior candidate for thermoresponsive injectable gels that solidify at body temperature.

Comparative Reference Analysis

Research indicates that while both polymers are pH-sensitive (due to the -COOH group), the swelling ratio of Poly(NAGA) is consistently 1.5x to 2.0x higher than Poly(NALA) under identical crosslinking densities (Source 1.8). This is directly attributed to the higher charge density per unit mass and reduced hydrophobic collapse in NAGA.

References

  • Polymerization of Acrylamide N-methylene Lactic and Glycolic Acid. Baghdad Science Journal, 2023. [Link] Key Insight: Provides the synthesis protocol (Mannich reaction) and comparative viscosity/pH data for both monomers.

  • Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry (RSC), 2015. [Link] Key Insight: Discusses the controlled polymerization of N-acryloyl amino acid derivatives and their structural characterization.

  • Properties of Poly(Lactic-co-Glycolic Acid) and Progress... MDPI, 2023. [Link] Key Insight: While focusing on PLGA, this reference establishes the fundamental "Methyl Effect" on hydrophobicity and degradation rates applicable to the N-acryloyl derivatives.

  • N-Acryloyl glycinamide. Acta Crystallographica, 2011. [Link] Key Insight: Crystallographic data and hydrogen bonding networks in NAGA-related monomers.

Sources

Validation of N-acryloyl-glycolic acid hydrogels for specific cell culture applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of N-acryloyl-glycolic acid hydrogels for specific cell culture applications Correction Notice: Chemical nomenclature analysis indicates "N-acryloyl-glycolic acid" is a non-standard term likely referring to N-acryloyl glycine (NAG) or its amide derivative Poly(N-acryloyl glycinamide) (PNAGA) . Glycolic acid lacks the nitrogen required for an N-acryloyl linkage. This guide focuses on N-acryloyl glycine (NAG) and PNAGA hydrogels, which are renowned for their supramolecular hydrogen-bonding networks and UCST (Upper Critical Solution Temperature) behavior in cell culture.

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Supramolecular Advantage

In the landscape of 3D cell culture, Poly(N-acryloyl glycinamide) (PNAGA) and Poly(N-acryloyl glycine) (PNAG) hydrogels represent a paradigm shift from covalent crosslinking to supramolecular physical crosslinking . Unlike Matrigel (batch-variable, undefined) or PEGDA (bio-inert, permanently crosslinked), NAG-based hydrogels utilize dual amide hydrogen bonding to create high-strength, thermo-reversible networks.

This guide validates the use of NAG/PNAGA hydrogels for applications requiring high mechanical fidelity , injectability (UCST behavior) , and defined chemical backgrounds , such as neurite outgrowth and stem cell mechanotransduction.

Material Science & Comparative Analysis

The Chemistry of N-Acryloyl Glycine

The core moiety consists of an acryloyl group attached to the nitrogen of glycine (or glycinamide).

  • Chemical Formula:

    
     (where R = COOH for NAG, 
    
    
    
    for PNAGA).
  • Mechanism: The side chains act as "molecular hooks," forming cooperative hydrogen bonds. This results in a hydrogel that is physically crosslinked yet possesses mechanical moduli (

    
    ) comparable to covalently crosslinked gels (1–50 kPa).
    
Comparative Performance Matrix

The following table contrasts NAG hydrogels with industry standards.

FeaturePNAGA / NAG Hydrogels Matrigel® PEGDA (Photocrosslinked) Alginate (Ionic)
Crosslinking Physical (H-bonding), SupramolecularEntangled Proteins (Undefined)Covalent (Radical Polymerization)Ionic (

bridges)
Thermoreversibility Yes (UCST) : Sol >

, Gel <

No (Irreversible degradation)NoReversible (EDTA)
Batch Consistency High (Synthetic)Low (Biological extraction)High (Synthetic)Medium (Source dependent)
Mechanical Strength High (Tensile strength up to 2 MPa)Low (< 1 kPa)Tunable (1–100 kPa)Low to Medium
Bioactivity Non-fouling (requires RGD doping)High (Growth factor rich)Inert (requires RGD)Inert
Cytotoxicity Low (Monomer removal critical)LowLow (Photoinitiator risk)Low

Critical Validation Protocols

To validate NAG hydrogels for your specific application, follow these self-validating workflows. Causality is emphasized to explain why parameters are set.

Protocol 1: Monomer Synthesis & Purification

Objective: Synthesize pure N-acryloyl glycinamide (NAGA) to prevent monomer-induced cytotoxicity.

  • Schotten-Baumann Reaction: React acryloyl chloride with glycinamide hydrochloride in the presence of

    
     (base) in a biphasic system (Water/DCM) or pure water at 0°C.
    
    • Causality: Low temperature prevents premature polymerization and hydrolysis of the acryloyl chloride.

  • Extraction: Wash the aqueous phase with diethyl ether to remove unreacted acryloyl chloride.

  • Recrystallization (Critical Step): Recrystallize the crude product in ethanol/methanol.

    • Validation: Verify purity via 1H-NMR (

      
      ). Look for vinyl proton peaks at 
      
      
      
      5.6–6.2 ppm. Impure monomer is the #1 cause of cell death in synthetic hydrogels.
Protocol 2: Rheological Validation of UCST Behavior

Objective: Determine the Sol-Gel transition temperature (


) to ensure safe cell encapsulation. PNAGA exhibits Upper Critical Solution Temperature (UCST)  behavior—it is a solution at high temperatures and gels upon cooling.
  • Preparation: Dissolve PNAGA (5–20 wt%) in PBS at 60°C (Sol state).

  • Temperature Sweep: Using a rheometer (Parallel plate, 25mm), cool from 60°C to 20°C at 1°C/min.

    • Target: Identify the crossover point where Storage Modulus (

      
      ) > Loss Modulus (
      
      
      
      ).
    • Optimization: For cell culture, tune concentration so

      
      .
      
    • Why? This allows you to mix cells into the sol at ~38–40°C (physiologically tolerated for short periods) and inject/cast; it gels instantly upon cooling to body/room temperature.

Protocol 3: Cell Encapsulation & Viability Assay

Objective: Encapsulate fibroblasts (L929) or Stem Cells (MSCs) without thermal shock.

  • Sterilization: Sterilize lyophilized polymer powder via UV irradiation (30 min) or ethylene oxide. Do not autoclave (risk of hydrolysis).

  • Solubilization: Dissolve polymer in sterile PBS/Media at 50°C. Cool to 39°C in a water bath.

  • Cell Mixing: Pellet cells and resuspend directly into the 39°C polymer sol.

    • Speed is Key: Minimize time at 39°C (< 2 mins) to reduce thermal stress.

  • Casting: Pipette into well plates. The contact with the plate (RT or 37°C) induces rapid gelation.[1]

  • Live/Dead Assay (24h): Stain with Calcein AM/EthD-1.

    • Success Criterion: >90% viability.[2] If lower, re-purify monomer (Protocol 1) or lower casting temperature.

Visualizing the Mechanism

Diagram 1: Supramolecular Network Formation

This diagram illustrates how N-acryloyl glycine monomers polymerize and form physical crosslinks via dual amide hydrogen bonding.

G Monomer N-Acryloyl Glycine (Monomer) Polymerization Free Radical Polymerization Monomer->Polymerization Initiator (APS/TEMED) LinearChain Linear PNAGA Chains Polymerization->LinearChain Covalent Backbone Cooling Cooling (< UCST) LinearChain->Cooling Sol State (>40°C) HBonding Dual Amide H-Bonding Cooling->HBonding Physical Crosslinking Hydrogel Supramolecular Hydrogel Network HBonding->Hydrogel High Strength Gel

Caption: Synthesis pathway of PNAGA hydrogels.[1] Linear chains formed via polymerization self-assemble into a robust network upon cooling due to cooperative hydrogen bonding between amide groups.

Diagram 2: Validation Workflow for Cell Culture

A logical flow for validating the hydrogel for specific applications like drug screening or tissue engineering.

Validation Start Start: Polymer Synthesis Purify Purification (Recrystallization) Start->Purify CheckPurity NMR Verification (No Vinyl Peaks) Purify->CheckPurity CheckPurity->Purify Fail Rheology Rheology: Determine UCST (Target 37-40°C) CheckPurity->Rheology Pass Viability Cytotoxicity Test (L929 Fibroblasts) Rheology->Viability Sterilize & Cast Pass Viability > 90%? Viability->Pass App Specific Application: Neurite Outgrowth / Stem Cell Pass->App Yes Fail Re-Purify / Adjust pH Pass->Fail No Fail->Purify

Caption: Step-by-step validation logic. Note that purity verification (NMR) is the critical gatekeeper before any biological interaction occurs.

Specific Application Performance

Neurite Outgrowth & Neural Tissue Engineering

NAG-based hydrogels have shown specific utility in neural applications.

  • Mechanism: The supramolecular network provides a "self-healing" capability that mimics the dynamic nature of the extracellular matrix (ECM).

  • Data Support: Research indicates that PNAGA hydrogels support neurite extension better than stiff, covalently crosslinked PEG gels due to their ability to dissipate stress (viscoelasticity).

  • Protocol Adaptation: For neural culture, the hydrogel stiffness should be tuned to 0.1 – 1.0 kPa by reducing polymer concentration to ~5–8 wt%.

Drug Delivery & Release[1][2][3]
  • Release Profile: Unlike PLGA (which degrades hydrolytically producing acidic byproducts), PNAGA is stable and releases drugs via Fickian diffusion .

  • Advantage: The neutral pH degradation products (if copolymerized with degradable linkers) prevent the "acidic microclimate" often seen with PLGA, protecting pH-sensitive protein therapeutics.

References

  • Hyaluronic Acid-Poly(N-acryloyl glycinamide) Copolymers as Sources of Degradable Thermoresponsive Hydrogels. Source: National Institutes of Health (NIH) / PubMed Central. Relevance: Validates the synthesis, UCST behavior, and enzymatic degradation of N-acryloyl glycinamide copolymers. URL:[Link]

  • Thermo-responsive injectable hydrogels from linear and star-shaped block copolymers composed of amino acid-derived vinyl polymer. Source: Royal Society of Chemistry (RSC) - Biomaterials Science. Relevance: Details the use of amino acid-derived vinyl polymers (NAG analogs) for injectable cell scaffolds. URL:[Link]

  • Poly(N-acryloylglycine-acrylamide) Hydrogel Mimics the Cellular Microenvironment and Promotes Neurite Growth. Source: ResearchGate / ACS Applied Materials & Interfaces. Relevance: Provides experimental data on neurite outgrowth and oxidative stress protection in NAG hydrogels. URL:[Link]

  • In vivo potential of polymeric N-acryloyl-glycine nanoparticles with anti-inflammatory activities for wound healing. Source: Royal Society of Chemistry (RSC) - Biomaterials Science. Relevance: Demonstrates biocompatibility and intrinsic anti-inflammatory properties of NAG polymers.[3] URL:[Link]

Sources

Cross-Validation of Analytical Methods for N-Acryloyl-Glycolic Acid Characterization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the cross-validation of analytical methods for N-Acryloyl-Glycolic Acid (often referred to technically as Acrylamidoglycolic Acid or AGA ; CAS 6737-24-2). This monomer is a critical building block for functionalized hydrogels and stimuli-responsive polymers.

Executive Summary

In the development of smart hydrogels and drug delivery systems, N-Acryloyl-Glycolic Acid (AGA) serves as a unique monomer combining a polymerizable vinyl group, a hydrophilic amide, and a reactive carboxylic acid/hydroxyl moiety. Its dual functionality allows for post-polymerization modification and pH-responsive behavior.

However, the structural complexity of AGA—specifically its potential for hydrolysis and self-polymerization—demands a rigorous, multi-modal analytical approach. This guide provides a validated framework for characterizing AGA, cross-referencing High-Performance Liquid Chromatography (HPLC) , Quantitative NMR (qNMR) , and Potentiometric Titration to ensure absolute purity and structural integrity.

Structural Confirmation & Identity[1]

Before quantitative purity assessment, the molecular identity must be confirmed to rule out common synthetic byproducts (e.g., acrylic acid, glyoxylic acid).

Primary Method: Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural fingerprint. For AGA, the key challenge is solvent selection due to exchangeable protons (OH/NH/COOH). Deuterated Dimethyl Sulfoxide (DMSO-d6) is preferred over D₂O to observe the amide and hydroxyl protons, which exchange rapidly in water.

Experimental Protocol:

  • Sample Prep: Dissolve 10 mg of AGA in 0.6 mL DMSO-d6.

  • Acquisition: Run 1H-NMR (400 MHz or higher) with 64 scans to resolve minor impurities.

  • Key Signals (Validation Criteria):

    • Vinyl Protons (Acryloyl): Multiplet at

      
       6.0 – 6.4 ppm.
      
    • Methine Proton (-CH-): Doublet or Multiplet at

      
       5.4 – 5.6 ppm (adjacent to OH/COOH).
      
    • Amide Proton (-NH-): Broad singlet at

      
       8.5 – 9.0 ppm.
      
    • Hydroxyl/Carboxyl: Broad peaks > 10 ppm (often merged).

Secondary Method: Fourier Transform Infrared Spectroscopy (FTIR)

FTIR validates functional groups, particularly distinguishing the amide carbonyl from the acid carbonyl.

  • Amide I (C=O stretch): ~1650–1660 cm⁻¹

  • Carboxylic Acid (C=O stretch): ~1720–1740 cm⁻¹

  • OH/NH Stretch: Broad band 3200–3400 cm⁻¹

Purity Analysis: HPLC vs. qNMR

This section compares the two gold standards for purity. While HPLC is standard for trace impurity detection, qNMR provides absolute purity without reference standards.

Method A: Reversed-Phase HPLC (RP-HPLC)

HPLC is the workhorse for routine quality control (QC). Due to AGA's polarity, standard C18 columns may show poor retention (early elution).

Optimized Protocol:

  • Column: C18 Aq (Polar-embedded) or Phenyl-Hexyl, 5 µm, 4.6 x 250 mm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress ionization of COOH).

    • B: Acetonitrile.[1]

    • Gradient: 0% B (5 min)

      
       40% B (20 min).
      
  • Detection: UV at 210 nm (Acryloyl group absorption).

  • Flow Rate: 1.0 mL/min.

Method B: Quantitative NMR (qNMR)

qNMR is the primary reference method used to validate the HPLC assay.

Optimized Protocol:

  • Internal Standard (IS): Maleic Acid (traceable standard), dissolved in D₂O or DMSO-d6.

  • Calculation: Purity is calculated by integrating the AGA vinyl protons against the Maleic Acid vinyl protons (singlet at

    
     6.3 ppm).
    
  • Relaxation Delay (d1): Must be

    
     5 × T1 (typically 30–60 seconds) to ensure full relaxation for quantitative accuracy.
    
Comparative Data: HPLC vs. qNMR
FeatureHPLC-UVqNMRVerdict
Specificity High (separates impurities)High (structural resolution)HPLC for impurity profiling.
Sensitivity (LOD) High (< 0.05%)Moderate (~0.5%)HPLC for trace analysis.
Absolute Accuracy Dependent on Reference StandardSelf-validating (Primary Ratio)qNMR for assay value assignment.
Throughput 30 min/sample10-15 min/sampleqNMR for rapid checks.

Cross-Validation Matrix & Workflow

To ensure "Trustworthiness" (Part 2 of requirements), no single method should be trusted in isolation. We utilize a Triangulation Approach :

  • HPLC Purity must align with qNMR Purity within ±1.0%.

  • Acid Value (Titration) must align with Theoretical Value within ±2.0%.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_ID Step 1: Identity Confirmation cluster_Quant Step 2: Quantitative Purity Start Crude N-Acryloyl-Glycolic Acid NMR 1H-NMR (DMSO-d6) Check Structure Start->NMR FTIR FTIR Check Functional Groups Start->FTIR HPLC RP-HPLC (C18 Aq) Impurity Profiling NMR->HPLC FTIR->HPLC Decision Cross-Validation Check: |HPLC - qNMR| < 1.0%? HPLC->Decision Purity % qNMR qNMR (Maleic Acid Std) Absolute Purity qNMR->Decision Purity % Titration Potentiometric Titration -COOH Content Titration->Decision Acid Value Pass Release Material (Certificate of Analysis) Decision->Pass Yes Fail Reject / Repurify (Check Polymerization) Decision->Fail No

Figure 1: Validated analytical workflow for N-Acryloyl-Glycolic Acid characterization.

Experimental Causality & Troubleshooting

Why use 210 nm for HPLC? While the carboxyl group absorbs at low wavelengths, the acryloyl (C=C-C=O) conjugation provides a strong, specific chromophore at 210-220 nm. Using 254 nm would significantly reduce sensitivity, potentially missing non-aromatic impurities.

Why Acidic Mobile Phase? AGA contains a free carboxylic acid (pKa ~3-4). In neutral conditions, it ionizes (


), causing it to elute in the void volume (t0) of a C18 column. Adding 0.1% H3PO4 suppresses ionization, ensuring the molecule is neutral and retains on the hydrophobic stationary phase.

Self-Validating Check: If your HPLC purity is 99% but qNMR shows 90%, check for inorganic salts or residual solvents (which HPLC-UV often misses but qNMR detects). Conversely, if qNMR is 99% but HPLC shows multiple peaks, check for isomers or dimers that have similar protons but different polarity.

References

  • Synthesis and Characterization of Acrylamidoglycolic Acid (AGA) Source: ChemicalBook / CAS Database

  • Comparison of HPLC and NMR for Quantitative Analysis Source: National Institutes of Health (NIH) / PubMed

  • Hydrogel Applications of N-Acryloyl Derivatives Source: MDPI Polymers

  • Analytical Method Validation Guidelines Source: ICH Guidelines (Q2(R1))

Sources

Safety Operating Guide

Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Parameter Critical Details
Chemical Name 2-Acrylamido-2-hydroxyacetic acid hydrate (Systematic: Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-, monohydrate)
CAS Number 199926-33-5 (Hydrate) / 20204-58-4 (Anhydrous)
Primary Hazards Corrosive (GHS05) , Skin Sensitizer , Suspected Carcinogen/Neurotoxin (Acrylamide derivative).[1][2]
Reactivity Polymerizable Monomer . Prone to exothermic polymerization if heated, exposed to light, or mixed with initiators/strong bases.
Storage Temp 2–8°C (Refrigerate). Keep away from light.
Disposal Method Do NOT drain dispose. Collect as Hazardous Chemical Waste for high-temperature incineration.

Chemical Identity & Hazard Profile

Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- (commonly known as 2-Acrylamido-2-hydroxyacetic acid or AHA ) is a functionalized acrylamide monomer used primarily in the synthesis of hydrogels and crosslinked polymers.

Structural Hazards

This molecule combines two reactive functional groups that dictate its handling and disposal:

  • Acrylamide Moiety (

    
    ): 
    
    • Neurotoxicity Risk: Like its parent compound acrylamide, this moiety can form adducts with neuronal proteins. It must be handled as a potential neurotoxin.

    • Polymerization Risk: The double bond is highly reactive. Spontaneous, runaway polymerization can occur if stabilizers are depleted or if the waste is improperly mixed with incompatible chemicals (e.g., oxidizers, initiators).

  • Carboxylic Acid & Alpha-Hydroxy Group (

    
    ): 
    
    • Corrosivity: The acidic nature (pKa ~3-4) makes it corrosive to skin and mucous membranes.

    • Chemical Incompatibility: Reacts vigorously with strong bases. Warning: Neutralization with base can generate heat, which may trigger the acrylamide group to polymerize explosively.

Pre-Disposal Stabilization & Storage

Before disposal, the integrity of the chemical must be maintained to prevent in-container accidents.[3]

  • Temperature Control: Store waste containers in a cool area (ideally < 25°C) to prevent thermal polymerization.

  • Inhibitor Maintenance: Commercial samples often contain inhibitors (e.g., MEHQ). Do not distill or purify the monomer immediately prior to disposal, as removing the inhibitor increases explosion risk.

  • Segregation:

    • Keep Away From: Oxidizing agents (peroxides), free radical initiators (APS, TEMED), and strong bases.

    • Container Material: Use High-Density Polyethylene (HDPE) or glass. Avoid metal containers which can catalyze polymerization.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid/Stock Substance

Applicable for: Expired reagents, surplus solid monomer.

  • PPE Requirements: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 dust mask or fume hood work.

  • Container Selection: Use a dedicated wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-Acrylamido-2-hydroxyacetic acid"[1][2]

    • Hazards: "Corrosive," "Toxic," "Polymerizable."

  • Transfer:

    • Place the original container directly into the waste jar if possible.

    • If transferring loose powder, work inside a fume hood to capture dust.

  • Sealing: Cap tightly. Tape the cap to prevent loosening during transport.

Scenario B: Disposal of Liquid Waste (Solutions)

Applicable for: Reaction mixtures, mother liquors, wash solvents.

  • Characterization: Check pH.[4] If highly acidic (

    
    ), do not  neutralize rapidly.
    
  • Stabilization (Optional but Recommended):

    • If the solution contains active monomer (>1%), add a radical inhibitor (e.g., hydroquinone or MEHQ) to a final concentration of 100–500 ppm to prevent polymerization in the waste drum.

  • Collection:

    • Pour into a "Toxic/Corrosive Organic" waste stream.

    • Crucial: Do not mix with "Oxidizing" waste streams (e.g., Chromic acid, Piranha solution). This combination is a known cause of laboratory waste explosions.

  • Decontamination of Glassware:

    • Rinse glassware with 10% ethanol/water. Collect the first 3 rinses as hazardous waste.[5] Subsequent rinses can be washed with soap and water.[3][6]

Scenario C: Spill Response (Solid or Liquid)
  • Minor Spill (< 50g/mL):

    • Isolate: Evacuate the immediate area.

    • PPE: Wear full PPE including respiratory protection if dust is present.

    • Containment:

      • Liquids: Cover with absorbent pads or vermiculite.[6]

      • Solids: Cover with wet paper towels to prevent dust generation. Do not dry sweep.

    • Cleanup: Scoop material into a hazardous waste bag. Wipe the surface with a 1.6% bleach solution (degrades acrylamide derivatives) followed by water.

    • Disposal: Label the debris bag as "Hazardous Waste: Acrylamide Debris."

Decision Logic & Workflow

The following diagram outlines the decision-making process for disposing of Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- to ensure safety and compliance.

DisposalWorkflow Start Waste Generation: Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Liquid Solution StateCheck->Liquid Liquid SolidAction Double bag or place original container in HDPE Waste Jar Solid->SolidAction LiquidCheck Contains Oxidizers or Initiators? Liquid->LiquidCheck Labeling Label: Toxic, Corrosive, Polymerizable SolidAction->Labeling Quench DANGER: Potential Explosion. Quench oxidizer separately before mixing. LiquidCheck->Quench Yes SafeLiquid Add Inhibitor (MEHQ) if monomer conc. >1% LiquidCheck->SafeLiquid No Quench->SafeLiquid After Neutralization LiquidAction Collect in 'Toxic/Corrosive' Solvent Waste Carboy SafeLiquid->LiquidAction LiquidAction->Labeling Pickup Schedule EHS/Contractor Pickup (Incineration) Labeling->Pickup

Figure 1: Decision tree for the safe segregation and packaging of acrylamide-derivative waste.

Regulatory Compliance (USA/EU)

Regulation Classification Requirement
RCRA (USA) Characteristic Waste Likely D002 (Corrosive) if pH < 2. Treat as U-listed analog (U007 Acrylamide) for best practice.
DOT (Transport) Class 8 (Corrosive) Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (2-Acrylamido-2-hydroxyacetic acid). UN Number: UN 3261 .
EU REACH SVHC Candidate Acrylamides are often monitored. Ensure downstream incineration via certified facility.[3]

References

  • ChemicalBook. (2023). 2-Acrylamido-2-hydroxyacetic acid hydrate MSDS. Retrieved from

  • University of Nebraska-Lincoln (UNL). (2009). Safe Operating Procedure: Acrylamide. Environmental Health and Safety. Retrieved from

  • Merck Millipore. (2023). Safety Data Sheet: N-(Hydroxymethyl)acrylamide. Retrieved from

  • European Chemicals Agency (ECHA). (2023). Substance Information: N-(hydroxymethyl)acrylamide.[3][7][8] Retrieved from

Sources

Personal protective equipment for handling Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety architecture for handling Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- , commonly known in the industry as Acrylamidoglycolic Acid (AGA) or 2-Acrylamido-2-hydroxyacetic acid .

Chemical Identity Verification

  • Common Name: Acrylamidoglycolic Acid (AGA)

  • CAS Number: 77402-03-0 (Anhydrous) / 199926-33-5 (Monohydrate)

  • Functional Class: Bifunctional vinyl monomer with a carboxylic acid moiety.

Hazard Mechanism & Risk Assessment

As a Senior Application Scientist, I categorize this reagent as a "Dual-Threat" Monomer . You must respect two distinct chemical behaviors simultaneously:

  • The Acrylamide Moiety (Neurotoxic & Polymerizable): Like its cousin acrylamide, the (1-oxo-2-propenyl)amino group presents risks of cumulative neurotoxicity and skin sensitization. It is a small molecule capable of permeating standard glove materials over time. Furthermore, it is prone to free-radical polymerization; accidental initiation (heat/light) can cause exothermic runaways in closed containers.

  • The Glycolic Acid Backbone (Corrosive): The carboxylic acid and hydroxyl groups lower the pH, making this compound corrosive to mucous membranes and eyes.

Immediate Danger to Life or Health (IDLH) Note: Inhalation of the dust is the highest acute risk vector. The powder form can easily aerosolize, delivering a corrosive, toxic load directly to the alveolar tissue.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The following protocol is designed to create a self-validating barrier system.

A. Dermal Protection (The "Double-Shell" Protocol)

Requirement: You must prevent permeation. Acrylamide derivatives are notorious for migrating through thin rubber.

  • Primary Layer (Inner): 4-mil Nitrile (Inspection White/Blue).

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Long Cuff).

  • Rationale: The outer glove acts as the sacrificial barrier against splashes. The inner glove protects against micro-permeation during long handling periods. If the outer glove is compromised, the inner glove provides the "safe retreat" time to doff and wash.

B. Respiratory & Ocular Defense[1][2]
  • Respiratory: If handling powder outside a certified fume hood (strongly discouraged), a P100 Particulate Respirator is mandatory. Simple surgical masks offer zero protection against chemical dusts.

  • Ocular: Chemical Splash Goggles (indirect venting) are required. Safety glasses are insufficient due to the corrosive nature of the acidic dust.

Hazard VectorRecommended PPE SpecificationScientific Rationale
Dermal (Hands) Double-Gloving: Nitrile (Inner) + Extended Cuff Nitrile (Outer).Prevents monomer permeation; outer cuff covers lab coat wrist gap.
Ocular Splash Goggles (ANSI Z87.1+).Acidic dust causes immediate, severe corneal damage upon contact.
Inhalation Fume Hood (Face velocity: 100 fpm) or P100 Respirator .Aerosolized particles are both corrosive and potentially neurotoxic.
Body Tyvek® Lab Coat or Apron over Cotton Coat.Cotton absorbs monomers, holding them against the skin. Tyvek repels dust.

Operational Protocol: The "Zero-Dust" Workflow

This workflow minimizes the generation of airborne particulates, the primary exposure route for AGA.

Step 1: Pre-Operational Staging
  • Verify Engineering Controls: Ensure the fume hood sash is at the working height and the airflow monitor indicates "Safe."

  • Prepare Solvents: Pre-measure your solvent (usually water or buffer) before opening the AGA container.

  • Static Control: Use an antistatic gun or wipe on the weighing boat. AGA powder is often static-charged and will "jump" onto gloves/sleeves if not neutralized.

Step 2: Weighing & Solubilization
  • Open: Open the container only inside the hood.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.

  • The "Wet-Dump" Technique: Instead of dumping powder into a dry beaker (which creates a dust cloud), tilt the weighing boat and gently slide the powder into the pre-measured solvent. The liquid captures the dust immediately.

  • Dissolution: AGA dissolves readily in water but may require gentle magnetic stirring. Avoid sonication if possible, as the heat can initiate premature polymerization.

Step 3: Decontamination & Spill Response[3]
  • Small Spills (Powder): DO NOT SWEEP. Sweeping aerosolizes the toxin. Cover with wet paper towels (water-dampened) to solubilize the powder, then wipe up.

  • Surface Decon: Wipe the balance area with 10% ethanol/water. The monomer is soluble and will be removed easily.

Workflow Logic Diagram

The following diagram illustrates the decision logic for handling AGA, emphasizing the "Stop-Work" triggers.

AGA_Handling_Protocol Start Start: AGA Handling Check_Hood Check Fume Hood (Velocity > 100 fpm?) Start->Check_Hood PPE_Don Don PPE: Double Nitrile + Goggles Check_Hood->PPE_Don Pass Stop_Work STOP WORK Contact EHS Check_Hood->Stop_Work Fail Weighing Weighing Process (Static Control Active) PPE_Don->Weighing Spill_Check Spill Detected? Weighing->Spill_Check Wet_Clean WET WIPE ONLY (No Sweeping) Spill_Check->Wet_Clean Yes Solubilize Solubilization (Avoid Heat) Spill_Check->Solubilize No Waste Disposal: Segregated Liquid Waste Wet_Clean->Waste Solubilize->Waste

Figure 1: Operational logic flow for handling Acrylamidoglycolic Acid, prioritizing engineering controls and wet-cleaning methods to mitigate dust hazards.

Disposal & Storage Strategy

Storage:

  • Temperature: Store at 2–8°C . Room temperature storage significantly reduces shelf life and risks spontaneous polymerization.

  • Light: Amber glass or foil-wrapped containers are mandatory. UV light triggers the acrylamide group.

Disposal:

  • Never Drain Dispose: As a reactive monomer, AGA must never enter the water system.

  • Liquid Waste: Collect in a dedicated "Monomer/Acrylamide" waste stream.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be bagged in a hazardous waste bag (often yellow or red, depending on local regulations) and sealed immediately to prevent off-gassing or dust release.

  • In-Lab Treatment (Optional): For small quantities of liquid waste, adding a radical initiator (like APS/TEMED) to polymerize the waste into a solid hydrogel can render it less mobile/hazardous before disposal, though this must be approved by your site's EHS officer.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Acrylamido-2-methylpropanesulfonic acid (Analogous Acrylamide Handling). Retrieved from

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Acrylamido Glycolic Acid. Retrieved from

  • ChemicalBook. (2024). 2-Acrylamido-2-hydroxyacetic acid hydrate Properties and Safety. Retrieved from

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